2,4-Dimethyl-5-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWSQNZKIRGLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345013 | |
| Record name | 2,4-Dimethyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220504-75-6 | |
| Record name | 2,4-Dimethyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Dimethyl-5-nitrobenzoic Acid
Abstract
This comprehensive technical guide provides a detailed exploration of the synthesis of 2,4-Dimethyl-5-nitrobenzoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the primary synthetic methodologies, including mechanistic underpinnings, detailed experimental protocols, and thorough characterization of the target compound. Emphasis is placed on the scientific rationale behind procedural choices, ensuring a self-validating and reproducible approach to the synthesis. This guide also delves into safety considerations paramount to the described chemical transformations and discusses alternative synthetic strategies.
Introduction: Significance of this compound
This compound is a polysubstituted aromatic carboxylic acid. Its molecular architecture, featuring a nitro group and two methyl substituents on the benzene ring, makes it a versatile precursor in organic synthesis. The presence of the carboxylic acid and nitro functionalities allows for a diverse range of chemical modifications, rendering it a key building block in the synthesis of more complex molecules with potential biological activity. The strategic placement of the methyl groups influences the electronic and steric properties of the molecule, which can be leveraged in targeted drug design and materials science applications.
Synthetic Strategies: Pathways to this compound
The synthesis of this compound can be approached through two principal retrosynthetic disconnections: the nitration of a pre-existing dimethylbenzoic acid scaffold or the oxidation of a dimethylnitrotoluene precursor.
Primary Synthetic Route: Electrophilic Nitration of 2,4-Dimethylbenzoic Acid
The most direct and commonly employed method for the synthesis of this compound is the electrophilic aromatic substitution of 2,4-dimethylbenzoic acid. This approach is favored for its straightforwardness and relatively high efficiency.
The nitration of 2,4-dimethylbenzoic acid involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[2]
The regiochemical outcome of the reaction is governed by the directing effects of the substituents on the aromatic ring. The two methyl groups are activating, ortho-, para-directing groups, while the carboxylic acid group is a deactivating, meta-directing group.[3][4] In this specific case, the position para to the C4-methyl group and meta to the carboxylic acid group (C5) is sterically accessible and electronically favored for electrophilic attack. The ortho positions to the methyl groups are also activated, but the C5 position benefits from the cumulative directing influence of both methyl groups and is the primary site of nitration.
Detailed Experimental Protocols
Primary Synthesis: Nitration of 2,4-Dimethylbenzoic Acid
This protocol details the laboratory-scale synthesis of this compound via the nitration of 2,4-dimethylbenzoic acid.
Materials and Reagents:
-
2,4-Dimethylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Dropping funnel
-
Beakers
-
Büchner funnel and flask
-
Filter paper
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, place 10.0 g (0.067 mol) of 2,4-dimethylbenzoic acid. To this, add 50 mL of concentrated sulfuric acid and stir until all the solid has dissolved. Cool the flask in an ice-salt bath to between 0 and 5 °C.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 7.5 mL (0.17 mol) of concentrated nitric acid to 7.5 mL of concentrated sulfuric acid, while cooling the beaker in an ice bath.
-
Nitration: While maintaining the temperature of the 2,4-dimethylbenzoic acid solution below 10 °C, add the cold nitrating mixture dropwise from a dropping funnel over a period of 30-45 minutes with vigorous stirring.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Subsequently, remove the ice bath and let the mixture slowly warm to room temperature, continuing to stir for another hour.
-
Work-up and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring. A precipitate will form. Allow the ice to melt completely.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate with several portions of cold distilled water until the washings are neutral to pH paper.
-
Purification by Recrystallization: The crude this compound can be purified by recrystallization.[5] Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60-70 °C to a constant weight.
Alternative Synthetic Route: Oxidation of 2,4-Dimethyl-5-nitrotoluene
An alternative pathway involves the oxidation of a suitable nitrotoluene derivative. This method is contingent on the availability of the starting material, 2,4-dimethyl-5-nitrotoluene.
Reaction Principle:
This synthesis involves the oxidation of one of the methyl groups of 2,4-dimethyl-5-nitrotoluene to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic or alkaline medium can be employed for this transformation.[6][7] The reaction conditions must be carefully controlled to prevent over-oxidation or degradation of the starting material.
General Procedure Outline:
-
Reaction Setup: 2,4-dimethyl-5-nitrotoluene is suspended in an aqueous solution, often with a co-solvent or phase-transfer catalyst to improve solubility.
-
Oxidation: The oxidizing agent (e.g., KMnO₄) is added portion-wise while heating the mixture to reflux.
-
Work-up: Upon completion, the reaction is cooled, and the manganese dioxide byproduct is removed by filtration.
-
Isolation: The filtrate is acidified to precipitate the carboxylic acid product.
-
Purification: The crude product is collected by filtration and purified by recrystallization.
Safety Considerations
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Corrosive and Oxidizing Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, must be worn.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions, which can lead to the formation of dangerous byproducts and potentially an explosion. The nitrating mixture should always be added slowly, and the reaction vessel must be efficiently cooled.
-
Waste Disposal: Acidic waste must be neutralized before disposal according to institutional guidelines.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | Expected to be in the range of 180-190 °C (based on similar compounds) |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.5 (s, 1H, COOH), ~8.2 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~2.5 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, Ar-CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~168 (C=O), ~148 (C-NO₂), ~140 (Ar-C), ~135 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~20 (Ar-CH₃), ~18 (Ar-CH₃).
-
Infrared (IR) (KBr, cm⁻¹): ν ~3300-2500 (br, O-H), ~1700 (s, C=O), ~1530 (s, N-O asymm. stretch), ~1350 (s, N-O symm. stretch).
-
Mass Spectrometry (EI): m/z (%) 195 (M⁺), 178, 150, 132, 104, 77.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic pathways discussed in this guide.
Caption: Alternative synthetic route via oxidation.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis of this compound. The primary method of electrophilic nitration of 2,4-dimethylbenzoic acid is presented as a reliable and direct route, with a detailed, actionable protocol. The mechanistic basis for the observed regioselectivity has been discussed, and an alternative synthetic strategy via oxidation has been outlined. Crucial safety considerations and detailed characterization data have also been provided to ensure a safe and verifiable execution of this synthesis. The information contained herein is intended to empower researchers in their pursuit of novel chemical entities for a wide range of scientific applications.
References
- Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene.
- Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Coll. Vol. 1, p.391 (1941); Vol. 2, p.75 (1922).
- Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- Kamm, O., & Matthews, A. O. (1922). p-Nitrobenzoic Acid. Organic Syntheses, 2, 75.
- Liskon Biological. (2024, August 21). Synthesis method of p-Nitrobenzoic acid.
- ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid.
- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Fittig, R. (1898). Ueber die Synthese der Mesitylensäure und ihrer Homologen. Berichte der deutschen chemischen Gesellschaft, 31(1), 918-923.
- ResearchGate. (n.d.). RECRYSTALLIZATION.
- Boger, D. L., & Panek, J. S. (1985). Diels-Alder reactions of heterocyclic azadienes. 1,2,4,5-Tetrazines. Journal of the American Chemical Society, 107(20), 5745-5754.
- University of California, Riverside. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
- Liskon Biological. (2024). Synthesis method of p-Nitrobenzoic acid.
- The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube.
- Truman State University Department of Chemistry. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- Nanalysis Corp. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethyl-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of interest in medicinal chemistry and organic synthesis. Its structural architecture, featuring a benzoic acid core functionalized with two methyl groups and an electron-withdrawing nitro group, imparts a unique combination of physical and chemical characteristics. These properties are critical determinants of its reactivity, solubility, and potential biological activity, making a thorough understanding essential for its application in drug discovery and development. This guide provides a comprehensive analysis of the physicochemical properties of this compound, detailing its synthesis, structural attributes, and key chemical descriptors. Where experimental data is not publicly available, this guide offers predictions based on established scientific principles and data from analogous compounds, alongside detailed experimental protocols for empirical determination.
Chemical Identity and Structure
Molecular Formula: C₉H₉NO₄
Molecular Weight: 195.17 g/mol [1][2]
Synonyms: 5-nitro-2,4-dimethylbenzoic acid
The molecular structure consists of a benzene ring substituted with a carboxylic acid group at position 1, methyl groups at positions 2 and 4, and a nitro group at position 5. The presence of the electron-withdrawing nitro group significantly influences the electron density distribution within the aromatic ring and the acidity of the carboxylic acid proton.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental in drug development, influencing formulation, bioavailability, and pharmacokinetic profiles.
| Property | Value | Source/Method |
| Physical Form | Solid | [1] |
| Boiling Point | 371.4 °C at 760 mmHg | [1] |
| Melting Point | Not Reported | [3] |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents such as ethanol, DMSO, and DMF. | Inferred from related nitrobenzoic acids[4][5] |
| pKa | Predicted to be in the range of 3.0 - 3.5 | Inferred from related nitrobenzoic acids[6][7] |
Melting Point: An Undetermined yet Critical Parameter
The melting point of a solid compound is a crucial indicator of its purity and is influenced by the strength of its crystal lattice. For this compound, an experimental melting point has not been reported in publicly available literature. However, based on the melting points of structurally similar compounds, a predicted range can be estimated. For instance, 2,4-dimethylbenzoic acid has a melting point of 124-126 °C, while the introduction of a nitro group generally increases the melting point due to stronger intermolecular interactions.
Solubility Profile: A Key to Formulation and Bioavailability
The solubility of an active pharmaceutical ingredient (API) in various media is a critical factor affecting its absorption and formulation. While specific experimental solubility data for this compound is lacking, its solubility profile can be predicted based on its structure. The presence of the polar carboxylic acid and nitro groups suggests some aqueous solubility, which is likely limited by the nonpolar aromatic ring and methyl groups. It is anticipated to be more soluble in polar organic solvents.
Acidity (pKa): The Influence of the Nitro Group
The acidity of the carboxylic acid group, quantified by its pKa value, is significantly impacted by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the nitro group is expected to increase the acidity of this compound compared to benzoic acid (pKa ≈ 4.2). The pKa values for o-nitrobenzoic acid and p-nitrobenzoic acid are approximately 2.17 and 3.44, respectively[7]. Given the position of the nitro group in this compound, its pKa is predicted to be in a similar range, likely between 3.0 and 3.5.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.
Caption: Predicted ¹H NMR chemical shifts for this compound.
-
Aromatic Protons: Two singlets are expected for the two aromatic protons. The proton at the C-6 position, being ortho to the nitro group, will be significantly deshielded and appear at a higher chemical shift (δ ≈ 8.2 ppm). The proton at the C-3 position will appear at a lower chemical shift (δ ≈ 7.8 ppm).
-
Methyl Protons: Two distinct singlets are predicted for the two methyl groups.
-
Carboxylic Acid Proton: A broad singlet is expected at a high chemical shift (δ ≈ 11-13 ppm), characteristic of a carboxylic acid proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
Caption: Predicted ¹³C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1500-1550 cm⁻¹ and one symmetric stretch around 1330-1370 cm⁻¹.
-
C-H Stretch (Aromatic and Methyl): Bands in the region of 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 195. Key fragmentation patterns would likely involve the loss of a hydroxyl group (-OH) to give a peak at m/z 178, and the loss of the nitro group (-NO₂) to give a peak at m/z 149.
Synthesis of this compound
The most direct and commonly employed method for the synthesis of this compound is the nitration of 2,4-dimethylbenzoic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Nitration of 2,4-Dimethylbenzoic Acid[3]
This protocol describes the laboratory-scale synthesis of this compound.
Materials:
-
2,4-Dimethylbenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 2,4-dimethylbenzoic acid to concentrated sulfuric acid at 0-5 °C.
-
Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 2,4-dimethylbenzoic acid, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture for a designated period.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Causality Behind Experimental Choices: The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction. The reaction is performed at low temperatures to control the exothermic reaction and to minimize the formation of by-products.
Potential Applications and Biological Activity
While specific biological studies on this compound are limited, the broader class of substituted nitrobenzoic acids has been investigated for various therapeutic applications. The presence of the nitro group is often associated with antimicrobial activity. Nitroaromatic compounds can undergo bioreduction within microbial cells to generate reactive nitrogen species that are toxic to the pathogen. Furthermore, substituted benzoic acids are known to exhibit a range of biological effects, including anti-inflammatory and anticancer activities. Therefore, this compound serves as a promising scaffold for the development of novel therapeutic agents. Its primary current use is as an intermediate in organic synthesis.
Experimental Methodologies for Physicochemical Characterization
For researchers aiming to empirically determine the physicochemical properties of this compound, the following standard protocols are recommended.
Protocol for Melting Point Determination
Caption: Workflow for melting point determination.
Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid melts to a liquid.
Protocol for Solubility Determination (Shake-Flask Method)
Principle: A supersaturated solution of the compound in a specific solvent is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Protocol for pKa Determination (Potentiometric Titration)
Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.
Conclusion
This compound is a compound with a well-defined structure and a straightforward synthetic route. While some of its fundamental physicochemical properties, such as its melting point and solubility, have not been experimentally reported, reliable predictions can be made based on its structural similarity to other nitrobenzoic acids. This technical guide provides a comprehensive overview of its known and predicted properties, along with detailed experimental protocols for their determination. The information presented herein serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the further investigation and potential application of this intriguing molecule.
References
- PubChem. (n.d.). This compound.
- BenchChem. (2025).
- Zhang, X., & Chen, J. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 701-705.
- Cayman Chemical. (2022).
- The Royal Society of Chemistry. (n.d.).
- Leesment, A., Selberg, S., Tammiste, M., & Hai, A. (n.d.). Quantifying acidity in heterogeneous systems: biphasic pKa values.
- NIST. (n.d.). Benzoic acid, 2,4-dimethyl-.
- Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Benchchem. (n.d.).
- Alachem Co., Ltd. (n.d.). 220504-75-6 | this compound.
- HDH Synthesis. (n.d.). 2, 4-Dimethyl-5-nitrobenzoic acid, min 98%, 1 gram.
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- Benchchem. (n.d.). Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide.
- Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.
- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
- NIST. (n.d.). Benzoic acid, 2,5-dimethyl-.
- NIST. (n.d.). Benzoic acid, 2-nitro-.
- NIST. (n.d.). Benzoic acid, 4-nitro-.
- ResearchGate. (2018).
- Quora. (2018).
- The University of Liverpool Repository. (2021).
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Google Patents. (n.d.). US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
- PubChem. (n.d.). 4-Nitrobenzoic Acid.
- PubChem. (n.d.). 2,4-Dihydroxy-5-nitrobenzoic acid.
- PubChem. (n.d.). 2-(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-4-pyrazolyl)-5-nitrobenzoic acid.
- PubChem. (n.d.). 2,4-Bis(2-methylpropoxy)-5-nitrobenzoic acid.
- ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of....
- Google Patents. (n.d.). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
- Google Patents. (n.d.). US4507491A - Process for preparing 1-nitrobenzene-2-alkyloxycarbonyl-5-carboxylic acids.
Sources
A Technical Guide to 2,4-Dimethyl-5-nitrobenzoic Acid (CAS No. 220504-75-6) for Researchers and Drug Development Professionals
This guide serves as an in-depth technical resource for researchers, scientists, and professionals in the field of drug development, focusing on the chemical intermediate 2,4-Dimethyl-5-nitrobenzoic acid. It provides a comprehensive overview of its core identification, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, grounded in established scientific principles.
Core Identification and Chemical Significance
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid backbone with two methyl groups and a nitro group, makes it a valuable and versatile building block in organic synthesis. The precise positioning of these functional groups dictates its reactivity and potential applications, particularly as a precursor for more complex molecules in medicinal chemistry and material science. The definitive Chemical Abstracts Service (CAS) number for this compound is 220504-75-6 .[1][2] This identifier is crucial for unambiguous documentation, procurement, and regulatory compliance in all research and development activities.
Physicochemical Profile
The physical and chemical properties of a compound are foundational to its application, dictating solubility, reactivity, and appropriate handling conditions. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 220504-75-6 | [1][2] |
| Molecular Formula | C₉H₉NO₄ | [2][3][4] |
| Molecular Weight | 195.17 g/mol | [2][3] |
| Appearance | Solid (Typical for benzoic acid derivatives) | Inferred |
| Solubility | Generally, nitrated carboxylic acids are slightly soluble in water and more soluble in organic solvents like acetone, ethanol, and ether.[5] | Inferred |
| Acidity (pKa) | The presence of the electron-withdrawing nitro group increases the acidity compared to benzoic acid (pKa ≈ 4.2).[6] | Inferred |
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is most logically achieved through the direct nitration of 2,4-dimethylbenzoic acid. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.
Causality of Experimental Choice: The benzene ring of 2,4-dimethylbenzoic acid is activated by the two methyl groups, which are ortho, para-directing. The carboxylic acid group is a meta-directing deactivator. The position para to the C-2 methyl group and meta to the carboxylic acid is C-5, making it the most sterically accessible and electronically favorable position for nitration. Using a standard nitrating mixture of nitric acid and sulfuric acid provides the necessary nitronium ion (NO₂⁺) electrophile for the reaction.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) in an ice-salt bath to 0-5 °C.
-
Substrate Addition: Slowly add solid 2,4-dimethylbenzoic acid to the cooled, stirring sulfuric acid, ensuring the temperature remains below 10 °C.
-
Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the internal temperature between 0-10 °C. The rate of addition is critical to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice. The crude product will precipitate out of the aqueous solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final, pure this compound.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step in research and drug development. A multi-technique approach ensures a self-validating system of characterization.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% trifluoroacetic acid) is typically effective for separating the product from starting materials and byproducts.[7]
-
Mass Spectrometry (MS): Used to confirm the molecular weight. Techniques like electrospray ionization (ESI) would show a peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 194.16.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation by detailing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule.
Caption: A standard analytical workflow for compound validation.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: An isocratic or gradient mixture of Eluent A (Water + 0.1% TFA) and Eluent B (Acetonitrile + 0.1% TFA). A typical starting condition could be 60:40 A:B.[7]
-
Standard Preparation: Create a stock solution of the purified compound at 1 mg/mL in the mobile phase. Prepare a series of dilutions for a calibration curve if quantification is needed.
-
Sample Preparation: Dissolve the sample to be tested in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
-
Analysis: Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value (e.g., 254 nm). Inject 10 µL of the sample.
-
Data Processing: Purity is calculated based on the area percent of the main product peak relative to all other peaks in the chromatogram.
Applications in Research and Drug Development
Benzoic acid derivatives are foundational scaffolds in medicinal chemistry.[9] The presence of a nitro group, in particular, opens several avenues for further chemical modification and introduces specific electronic properties that can be leveraged in drug design.
-
Intermediate for Amine Synthesis: The nitro group can be readily reduced to an amine (NH₂). This transformation is fundamental, converting the molecule into an aniline derivative, which is a precursor for a vast array of pharmaceuticals, including heterocycles like quinazolinones, known for their diverse biological activities.[10]
-
Modulation of Biological Activity: Nitroaromatic compounds themselves have been investigated for various therapeutic properties, including antibacterial and antitubercular activities.[11][12] The specific substitution pattern of this compound makes it a candidate for derivatization to explore new chemical space in the search for novel bioactive agents.
-
Building Block for Complex Molecules: The carboxylic acid group provides a handle for amide bond formation, a key reaction in drug synthesis, allowing it to be coupled with other fragments to build more complex and targeted therapeutic agents.
Caption: Role as an intermediate in developing complex molecules.
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when working with nitrated aromatic compounds.
GHS Hazard Identification:
Handling and Personal Protective Equipment (PPE):
-
Always work in a well-ventilated fume hood to avoid inhalation of dust.[13]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[13][14]
-
Avoid generating dust.[13]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[13][15]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[15][16]
First Aid Measures:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[13][14]
-
If on Skin: Remove contaminated clothing and wash skin with plenty of soap and water.[13][14]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[13][14]
References
- Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro-. US EPA. [Link]
- This compound | C9H9NO4. PubChem. [Link]
- Synthesis of 2-nitrobenzoic acid. PrepChem.com. [Link]
- Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
- Synthesis of 3-methyl-5-nitrobenzoic acid. PrepChem.com. [Link]
- A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
- m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]
- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Institutes of Health (NIH). [Link]
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
- Synthesis method of 2-methyl-4-nitrobenzoic acid.
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
Sources
- 1. This compound | 220504-75-6 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound [chemicalbook.com]
- 4. This compound | C9H9NO4 | CID 601141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-METHYL-5-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
2,4-Dimethyl-5-nitrobenzoic acid molecular weight
An In-Depth Technical Guide to 2,4-Dimethyl-5-nitrobenzoic acid: Synthesis, Characterization, and Applications
Executive Summary: this compound is a substituted aromatic carboxylic acid of significant interest to researchers in organic synthesis and medicinal chemistry. Its molecular structure, featuring a carboxylic acid functional group, two activating methyl groups, and a deactivating nitro group, makes it a versatile synthetic intermediate for the development of complex molecules, including novel pharmaceutical agents and functional materials. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed protocol for its synthesis and purification, predictive analytical characterization, and a discussion of its applications in research and drug development.
Physicochemical and Structural Properties
This compound is a solid organic compound at room temperature. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring, in addition to the carboxylic acid moiety, governs its chemical reactivity and physical properties.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | [2] |
| CAS Number | 220504-75-6 | [3] |
| Appearance | Solid (Crystalline Powder) | [3] |
| Boiling Point | 371.4 °C at 760 mmHg | [3] |
| pKa (Estimated) | ~3.5 - 3.8 | Inferred Data* |
| Solubility (Qualitative) | Soluble in Methanol, Ethanol, DMSO, DMF; Sparingly soluble in water | Inferred Data** |
*The pKa is estimated based on benzoic acid (pKa ≈ 4.2). The two electron-donating methyl groups would typically decrease acidity (increase pKa), but the strong electron-withdrawing effect of the nitro group significantly increases acidity (lowers pKa), resulting in a predicted value lower than that of benzoic acid.
**Solubility is inferred from structurally similar nitrobenzoic acids, which exhibit good solubility in polar organic solvents and limited solubility in aqueous media.[4]
Synthesis and Purification
The most direct and common synthetic route to aromatic carboxylic acids bearing a nitro group is the oxidation of the corresponding methyl-substituted nitroaromatic precursor. In this case, this compound is synthesized via the oxidation of 2,4-dimethyl-5-nitrotoluene. Potassium permanganate (KMnO₄) is a robust and effective oxidizing agent for this transformation.[5][6][7]
Proposed Synthesis Workflow
The synthesis is a two-stage process involving the oxidation of the precursor followed by purification of the crude product via recrystallization.
Caption: Proposed workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Oxidation
Materials:
-
2,4-dimethyl-5-nitrotoluene (1.0 eq)
-
Potassium permanganate (KMnO₄) (2.0 - 3.0 eq)[6]
-
Deionized Water
-
Sodium metabisulfite
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
A reaction flask is charged with 2,4-dimethyl-5-nitrotoluene and deionized water. The mixture is heated with vigorous stirring to 80-95°C.
-
Potassium permanganate is added in small portions over 1-2 hours to control the exothermic reaction. The purple color of the permanganate will dissipate as it is consumed.[7]
-
After the addition is complete, the reaction mixture is maintained at reflux for an additional 2-4 hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
-
The hot mixture is cooled slightly, and a saturated aqueous solution of sodium metabisulfite is added until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
The hot suspension is immediately filtered through a pad of celite to remove the MnO₂. The filter cake is washed with hot water.
-
The clear, combined filtrate is cooled to room temperature and then acidified with concentrated HCl until the pH is approximately 1-2, resulting in the precipitation of the crude product.
-
The flask is cooled in an ice bath for 30 minutes to maximize precipitation.
-
The crude this compound is collected by vacuum filtration and washed with cold water.
Detailed Experimental Protocol: Purification
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
Procedure:
-
The crude solid is transferred to an Erlenmeyer flask and dissolved in a minimum amount of hot ethanol.[4]
-
Hot deionized water is added dropwise to the solution until it becomes faintly turbid, indicating the saturation point.
-
A small amount of hot ethanol is added to redissolve the precipitate and obtain a clear solution.
-
The flask is covered and allowed to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, the flask is placed in an ice bath for at least 30 minutes to complete the crystallization process.[8]
-
The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol/water mixture, and dried under vacuum.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. This involves a combination of spectroscopic techniques and chromatography.
Caption: Quality control workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts are based on the analysis of substituent effects.[9][10]
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, TMS at 0 ppm)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
| -COOH | ~11.0 - 13.0 (broad s) | ~170 - 175 | Acidic proton, highly deshielded. Carbonyl carbon chemical shift is typical for carboxylic acids.[11] |
| C-1 (C-COOH) | - | ~130 - 133 | Quaternary carbon attached to the carboxyl group. |
| C-2 (C-CH₃) | - | ~140 - 143 | Quaternary carbon deshielded by ortho carboxyl group. |
| Ar-H (H-3) | ~7.3 - 7.5 (s) | ~125 - 128 | Aromatic proton ortho to one methyl group and meta to the other. |
| C-4 (C-CH₃) | - | ~138 - 141 | Quaternary carbon deshielded by the para nitro group. |
| C-5 (C-NO₂) | - | ~148 - 151 | Quaternary carbon strongly deshielded by the attached nitro group.[12] |
| Ar-H (H-6) | ~8.2 - 8.4 (s) | ~123 - 126 | Aromatic proton ortho to the strongly electron-withdrawing nitro group, making it the most deshielded aromatic proton. |
| Ar-CH₃ at C-2 | ~2.4 - 2.5 (s) | ~18 - 20 | Methyl group protons. |
| Ar-CH₃ at C-4 | ~2.6 - 2.7 (s) | ~20 - 22 | Methyl group protons, slightly more deshielded due to para nitro group influence. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.[13][14]
Table 3: Predicted Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad |
| Carbonyl (C=O) | C=O stretch | 1680 - 1710 | Strong, Sharp |
| Aromatic Ring | C=C stretch | 1580 - 1610 | Medium |
| Nitro Group (NO₂) | Asymmetric N-O stretch | 1510 - 1550 | Strong |
| Nitro Group (NO₂) | Symmetric N-O stretch | 1340 - 1370 | Strong |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization in negative mode (ESI-), the expected primary ion would be the deprotonated molecule [M-H]⁻.
-
Calculated Exact Mass: 195.0532 g/mol
-
Expected [M-H]⁻ Ion (m/z): 194.0459
Applications in Research and Drug Development
Benzoic acid and its derivatives are cornerstone building blocks in the pharmaceutical industry.[15] The nitro group, in particular, is a versatile functional group that serves both as a key pharmacophore in some contexts and as a synthetic handle for further chemical transformations.
-
Synthetic Intermediate: The primary application of this compound is as an intermediate. The nitro group can be readily reduced to an amine (-NH₂), which can then be used in a wide array of coupling reactions to build more complex molecular scaffolds. The carboxylic acid group can be converted into esters, amides, or acyl chlorides for further derivatization. This dual functionality is highly valuable in constructing libraries of compounds for drug screening.
-
Precursor to Bioactive Molecules: Nitroaromatic compounds themselves exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[16] The nitro group can undergo bioreduction within cells, leading to the formation of reactive nitrogen species that can be cytotoxic to pathogens or cancer cells. Derivatives of nitrobenzoic acid are being investigated for the treatment of diseases like tuberculosis.[17]
-
Use in Quinolone Synthesis: Substituted benzoic acids are critical intermediates in the synthesis of quinolone and xacin-series antibiotics.[18] The specific substitution pattern on the aromatic ring is crucial for modulating the drug's activity, selectivity, and pharmacokinetic properties.
Safety and Handling
This compound is classified as a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Classification: Harmful if swallowed (Acute toxicity, oral, Category 4).[16] Causes skin and serious eye irritation.
-
Handling Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[16][17] Avoid generating dust.
-
First Aid Measures:
-
If Swallowed: Call a poison center or doctor. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is a valuable chemical entity for research and development. Its well-defined structure and multiple reactive sites make it an important building block for the synthesis of novel compounds with potential therapeutic applications. This guide has provided the essential technical information required for its synthesis, characterization, and safe handling, serving as a foundational resource for scientists and professionals in the chemical and pharmaceutical fields.
References
- Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG. (n.d.). CNKI.
- Nitrotoluene oxidation. (2020, December 23). Sciencemadness Discussion Board.
- US Patent 4,288,615A - Process for recovering 3-nitrobenzoic acid. (n.d.). Google Patents.
- What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid? (2018, April 18). Quora.
- FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. (n.d.). ResearchGate.
- Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube.
- SU1806130A3 - Method for purification 4-nitrobenzoic acid. (n.d.). Google Patents.
- LAB 1 - EXPERIMENTAL PROCEDURE. (n.d.). Course Hero.
- FTIR spectrum of 4-methyl-3-nitrobenzoic acid. (n.d.). ResearchGate.
- FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. (n.d.). ResearchGate.
- Preparation of nitrotoluene. (n.d.). PrepChem.com.
- Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280.
- Gadikota, V., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
- 13C NMR Chemical Shifts. (n.d.). Oregon State University.
- Synthesis of ortho para nitrotulene. (2016, August 2). YouTube.
- m-NITROTOLUENE. (n.d.). Organic Syntheses.
- Preparation of 2,4-dinitrotoluene. (n.d.). PrepChem.com.
- Synthesis of Nitrotoluene. (2023, January 22). Sciencemadness Discussion Board.
- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
- Abraham, R. J. (2007). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
- Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). YouTube.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- This compound. (n.d.). PubChem.
- CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. (n.d.). Google Patents.
- Al-Dharrab, A. A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 10(5), e26922.
Sources
- 1. This compound | C9H9NO4 | CID 601141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG [jsnu.magtech.com.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
- 18. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]
A Technical Guide to 2,4-Dimethyl-5-nitrobenzoic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,4-dimethyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid of significant interest in synthetic chemistry. The document delineates its chemical identity, physicochemical properties, and a detailed, mechanistically-grounded protocol for its synthesis via electrophilic aromatic substitution. Furthermore, it explores the expected analytical and spectroscopic characteristics for its unambiguous identification. The guide discusses its current and potential applications as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Safety protocols, handling procedures, and storage requirements are also detailed to ensure its responsible use in a research and development setting. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical synthon.
Chemical Identity and Physicochemical Properties
This compound is a poly-substituted benzene derivative featuring a carboxylic acid group, two methyl groups, and a nitro group. These functional groups impart a unique combination of reactivity and physical properties, making it a valuable building block in organic synthesis.
Table 1: Nomenclature and Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 220504-75-6[1][2] |
| Molecular Formula | C₉H₉NO₄[1][3] |
| Molecular Weight | 195.17 g/mol [1][2] |
| InChI String | 1S/C9H9NO4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) |
| InChI Key | OVWSQNZKIRGLMK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C(=C1)C(=O)O)N(=O)[O-])C |
The physical characteristics of the compound are summarized below. Its solid nature and relatively high boiling point are typical for aromatic carboxylic acids of this molecular weight.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid | |
| Boiling Point | 371.4 °C at 760 mmHg | |
| Purity (Typical) | ≥95% |
| Storage | Store at room temperature, keep desiccated |[2] |
Caption: Molecular structure of this compound.
Synthesis and Mechanistic Insights
The most direct and logical synthesis of this compound is through the electrophilic nitration of 2,4-dimethylbenzoic acid. The outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.
Principle of Synthesis: Regioselectivity in Electrophilic Aromatic Substitution
The regiochemical outcome of the nitration is a result of the combined electronic effects of the three existing substituents:
-
Methyl Groups (-CH₃): These are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. The methyl group at C2 directs to positions 3 and 6, while the methyl group at C4 directs to positions 3 and 5.
-
Carboxylic Acid Group (-COOH): This is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position (positions 3 and 5).
The position C5 is para to the C2-methyl group, ortho to the C4-methyl group, and meta to the carboxylic acid group. All three substituents, therefore, direct the incoming nitronium ion (NO₂⁺) electrophile to this position. This convergence of directing effects makes the C5 position the most electronically favorable site for substitution. Furthermore, position C3 is sterically hindered by the adjacent methyl and carboxylic acid groups. Position C6 is less activated than C5. Consequently, the nitration of 2,4-dimethylbenzoic acid proceeds with high regioselectivity to yield the desired this compound isomer.
Experimental Protocol: Nitration of 2,4-Dimethylbenzoic Acid
This protocol is based on standard procedures for the nitration of activated aromatic rings.[4][5] It must be performed with extreme caution in a well-ventilated fume hood, as the reaction of nitric acid and sulfuric acid is highly exothermic.
Materials and Reagents:
-
2,4-Dimethylbenzoic acid (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (approx. 3-4 mL per gram of starting material).
-
Cooling: Cool the flask in an ice/water bath to 0-5 °C with gentle stirring.
-
Substrate Addition: Slowly add 2,4-dimethylbenzoic acid in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (approx. 1 mL per mL of nitric acid). This process is highly exothermic and must be done slowly in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of the benzoic acid derivative. Maintain the reaction temperature strictly between 0 °C and 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate of the crude product will form.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as aqueous ethanol, to yield pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Table 3: Predicted Spectroscopic Data for Characterization
| Technique | Feature | Predicted Characteristics |
|---|---|---|
| ¹H NMR | Aromatic Protons | Two singlets are expected in the aromatic region (δ 7.5-8.5 ppm). One proton is ortho to the -NO₂ group and will be significantly downfield. The other is between the two methyl groups. |
| Methyl Protons | Two singlets in the aliphatic region (δ 2.2-2.6 ppm), each integrating to 3H. | |
| Carboxylic Proton | A broad singlet, typically far downfield (δ > 10 ppm), which is exchangeable with D₂O. | |
| IR Spectroscopy | O-H Stretch | A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid dimer). |
| C=O Stretch | A strong, sharp absorption band around 1700-1725 cm⁻¹ (conjugated carboxylic acid). | |
| N-O Stretch | Two strong bands: one asymmetric stretch (~1520-1560 cm⁻¹) and one symmetric stretch (~1340-1380 cm⁻¹). | |
| Mass Spec. | Molecular Ion (M⁺) | A peak at m/z = 195.05 corresponding to the molecular formula C₉H₉NO₄. |
| | Fragmentation | Common fragments would include loss of -OH (M-17), loss of -NO₂ (M-46), and loss of -COOH (M-45). |
Applications in Research and Development
Nitrobenzoic acids are foundational intermediates in the chemical industry.[8] The specific substitution pattern of this compound makes it a tailored building block for creating complex molecular architectures.
Role as a Synthon in Organic Synthesis
The compound serves as a versatile synthon. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or diazotization. The carboxylic acid can be converted to esters, amides, or acid chlorides. This dual functionality allows for sequential and orthogonal chemical modifications, which is highly valuable in multi-step syntheses.[9]
Potential in Medicinal Chemistry
Aromatic nitro compounds have a rich history in drug discovery. Notably, 4-nitrobenzoic acid has shown activity against Mycobacterium tuberculosis.[10] The presence of the nitro group is often crucial for the mode of action in certain antimicrobial agents.[10] Furthermore, a related isomer, 2-methyl-4-nitrobenzoic acid, is a key intermediate in the synthesis of the V2 receptor antagonist Tolvaptan.[11] This suggests that this compound is a promising scaffold for generating libraries of new chemical entities for screening against various biological targets.
Applications in Materials Science
Nitrobenzoic acid derivatives are used in the production of dyes and pigments.[9] They can also be incorporated into polymers or metal-organic frameworks (MOFs) to create functional materials with specific electronic or optical properties. The unique electronic profile of this molecule makes it a candidate for research into sensors, coatings, and optoelectronic devices.[12]
Caption: Potential application areas for this compound.
Safety, Handling, and Storage
As with any laboratory chemical, this compound must be handled with appropriate care. The available safety data indicates several potential hazards.
Table 4: GHS Hazard Information
| Hazard Class | Code | Statement |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects |
| Carcinogenicity | H351 | Suspected of causing cancer |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Wash hands and any exposed skin thoroughly after handling.[14]
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator is required.
-
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated area.[13][15] Keep away from strong oxidizing agents and bases.[13][15] The product should be stored at room temperature.
First-Aid Measures
-
If Swallowed: Rinse mouth and immediately call a POISON CENTER or doctor.[14]
-
If on Skin: Take off all contaminated clothing immediately and rinse the skin with plenty of soap and water.[14]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[14]
Conclusion
This compound is a chemical compound with significant, albeit underexplored, potential. Its synthesis is straightforward and high-yielding, based on fundamental principles of electrophilic aromatic substitution. The presence of three distinct and reactive functional groups makes it an ideal intermediate for constructing more complex molecules for applications in medicinal chemistry, materials science, and general organic synthesis. Adherence to strict safety protocols is essential for its handling. As the demand for novel and sophisticated chemical entities grows, the utility of such well-defined building blocks will undoubtedly increase, positioning this compound as a valuable tool for future scientific innovation.
References
- U.S. Environmental Protection Agency (EPA). (n.d.). Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro-.
- National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem Compound Database.
- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.
- PrepChem.com. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid.
- National Center for Biotechnology Information (NCBI). (n.d.). 3,5-Dimethyl-4-nitrobenzoic acid. PubChem Compound Database.
- National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 2,4-dimethyl-. NIST Chemistry WebBook.
- Google Patents. (2016). A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. CN105218375A.
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- National Center for Biotechnology Information (NCBI). (n.d.). 2,4-Dihydroxy-5-nitrobenzoic acid. PubChem Compound Database.
- Starlabs. (n.d.). 2, 4-Dimethyl-5-nitrobenzoic acid, min 98%.
- Google Patents. (2013). Synthesis method of 2-methyl-4-nitrobenzoic acid. CN103408430A.
- Afonso, C., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. National Center for Biotechnology Information (NCBI).
- National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 2,5-dimethyl-. NIST Chemistry WebBook.
- MDPI. (n.d.). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”.
Sources
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C9H9NO4 | CID 601141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3,5-Dimethyl-4-nitrobenzoic acid | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 2,4-dimethyl- [webbook.nist.gov]
- 8. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]
- 9. chemiis.com [chemiis.com]
- 10. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 12. P-nitrobenzoic acid: chemical properties and applications_Chemicalbook [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
A Spectroscopic Guide to 2,4-Dimethyl-5-nitrobenzoic Acid: Elucidating Structure Through NMR, IR, and Mass Spectrometry
This technical guide provides a comprehensive analysis of the expected spectral data for 2,4-Dimethyl-5-nitrobenzoic acid, a key intermediate in various synthetic applications. In the absence of readily available, published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification, characterization, and quality control of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a substituted benzene ring with a carboxylic acid group, two methyl groups, and a nitro group. The relative positions of these substituents create a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the successful synthesis of the target molecule and for identifying any potential impurities.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing nitro and carboxylic acid groups.
Experimental Protocol (General):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| Aromatic H-6 | 8.0 - 8.2 | Singlet | 1H |
| Aromatic H-3 | 7.3 - 7.5 | Singlet | 1H |
| Methyl (-CH₃ at C-4) | 2.5 - 2.7 | Singlet | 3H |
| Methyl (-CH₃ at C-2) | 2.3 - 2.5 | Singlet | 3H |
Causality Behind Predictions:
-
The carboxylic acid proton is expected to be significantly downfield due to deshielding from the adjacent carbonyl group and hydrogen bonding.
-
The aromatic proton at the C-6 position is deshielded by the adjacent carboxylic acid group and the para nitro group, placing it in the 8.0-8.2 ppm range.
-
The aromatic proton at the C-3 position is shielded by the ortho and para methyl groups, but deshielded by the meta nitro and carboxylic acid groups, leading to a predicted shift around 7.3-7.5 ppm.
-
The methyl protons will appear as singlets, with the C-4 methyl likely being slightly more downfield due to the influence of the adjacent nitro group.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 168 - 172 |
| Aromatic C-1 | 130 - 134 |
| Aromatic C-2 | 138 - 142 |
| Aromatic C-3 | 124 - 128 |
| Aromatic C-4 | 140 - 144 |
| Aromatic C-5 | 145 - 149 |
| Aromatic C-6 | 128 - 132 |
| Methyl (-CH₃ at C-4) | 20 - 23 |
| Methyl (-CH₃ at C-2) | 18 - 21 |
Rationale for Predictions:
-
The carboxylic acid carbon is the most deshielded due to the direct attachment of two oxygen atoms.
-
The aromatic carbons attached to the nitro group (C-5) and the methyl groups (C-2, C-4) will be significantly affected. The nitro group is strongly electron-withdrawing, causing a downfield shift for C-5. The methyl groups are electron-donating, which would typically cause an upfield shift, but the overall substitution pattern will determine the final shifts.
-
The chemical shifts of the protonated aromatic carbons (C-3, C-6) will be influenced by the combined electronic effects of all substituents.
Caption: Predicted NMR assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and nitro groups.
Experimental Protocol (General):
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Predicted Key IR Absorptions:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Characteristic broad absorption due to hydrogen bonding. |
| C-H stretch (Aromatic) | 3000 - 3100 | Sharp, medium intensity peaks. |
| C-H stretch (Aliphatic) | 2850 - 3000 | Absorptions from the methyl groups. |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong, sharp peak, characteristic of a conjugated carboxylic acid.[1] |
| N-O stretch (Asymmetric) | 1500 - 1550 | Strong absorption.[1] |
| N-O stretch (Symmetric) | 1340 - 1370 | Strong absorption.[1] |
Expert Interpretation: The presence of a broad O-H stretch, a strong C=O stretch, and two strong N-O stretches are definitive indicators for the presence of a nitro-substituted carboxylic acid. The exact positions of these peaks can be influenced by the solid-state packing and intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.
Experimental Protocol (General):
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum Data (EI):
| m/z | Predicted Fragment |
| 195 | [M]⁺ (Molecular Ion) |
| 178 | [M - OH]⁺ |
| 150 | [M - NO₂]⁺ |
| 133 | [M - NO₂ - OH]⁺ |
| 105 | [C₇H₅O]⁺ |
Fragmentation Pathway Analysis: Under electron ionization, this compound is expected to undergo several key fragmentations. The molecular ion peak [M]⁺ should be observed at m/z 195. Common fragmentation pathways for nitrobenzoic acids include the loss of the hydroxyl group (-OH) to give a fragment at m/z 178, and the loss of the nitro group (-NO₂) to yield a fragment at m/z 150.[2] Further fragmentation can lead to the loss of both the nitro and hydroxyl groups, resulting in a peak at m/z 133. Decarboxylation is also a common fragmentation pathway for benzoic acids.
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Conclusion
This in-depth technical guide provides a detailed prediction and interpretation of the NMR, IR, and Mass Spectrometry data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, researchers can confidently identify and characterize this important synthetic intermediate. The provided spectral predictions, along with the rationale behind them, serve as a valuable reference for anyone working with this molecule.
References
- Brainly. (2023, December 3). What IR peaks are present in 3-nitrobenzoic acid?
- PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
- ResearchGate. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.
- PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(11), 1659-1669.
Sources
A Technical Guide to the Procurement and Qualification of 2,4-Dimethyl-5-nitrobenzoic Acid for Research and Pharmaceutical Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, vetting, and qualifying commercial suppliers of 2,4-Dimethyl-5-nitrobenzoic acid (CAS No. 220504-75-6). Moving beyond a simple vendor list, this document details the critical aspects of technical due diligence, quality control, and safety required to ensure the integrity of research and development projects.
Introduction to this compound: A Key Synthetic Building Block
This compound is an aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a benzoic acid core with two methyl groups and a nitro group, offers multiple reactive sites for building more complex molecules. This makes it a compound of interest in the development of novel pharmaceuticals and other fine chemicals. Nitroaromatic compounds, including various nitrobenzoic acid derivatives, have been explored for a range of biological activities, including antibacterial and antitubercular applications.[2][3]
The precise positioning of the nitro and methyl groups is critical. The isomeric purity of the supplied material is paramount, as different isomers can lead to unwanted side reactions, impurities in the final product, and altered biological activity, making rigorous supplier qualification an indispensable first step in any research endeavor.
The Supplier Landscape: Identification and Initial Vetting
The initial step involves identifying potential commercial suppliers. These can range from large, well-known chemical conglomerates to smaller, specialized manufacturers. A summary of publicly listed suppliers is provided below.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Reported Purity/Specifications | Molecular Formula | Molecular Weight |
| Sigma-Aldrich | 220504-75-6 | 95% | C₉H₉NO₄ | 195.17 |
| Santa Cruz Biotechnology | 220504-75-6 | Not specified | C₉H₉NO₄ | 195.17 |
| Ambeed | 220504-75-6 | Provides comprehensive analytical data (NMR, HPLC, LC-MS) upon request.[4] | C₉H₉NO₄ | 195.17 |
| ChemScene LLC | 220504-75-6 | 95%[5] | C₉H₉NO₄ | 195.17 |
| Alachem Co., Ltd. | 220504-75-6 | Provides Certificate of Quality Inspection (COA) and Safety Data Sheet (SDS).[6] | C₉H₉NO₄ | 195.17 |
| ChemLyte Solutions | 220504-75-6 | Not specified | C₉H₉NO₄ | 195.17 |
Note: This list is not exhaustive and availability may vary. Purity levels are as reported by the supplier and require independent verification.
Supplier Vetting Workflow
A systematic approach is crucial for selecting a reliable supplier. The following workflow outlines a logical progression from initial identification to final qualification.
Caption: Supplier Vetting and Qualification Workflow.
Technical Qualification of the Material
Documentation from a supplier is a claim; in-house verification is the proof. A thorough technical qualification is essential to ensure the material meets the stringent requirements for drug development and synthesis.
The Certificate of Analysis (CoA): A Critical Review
A lot-specific CoA is the primary document for assessing quality. Key parameters to scrutinize include:
-
Purity Assay: Typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR). For a compound like this, a purity of ≥98% is often desirable for synthetic applications.
-
Identification: Methods like ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should confirm the structure of this compound.
-
Appearance and Physical Properties: The material is typically a solid.[5] The melting point and solubility should be consistent with known values.
-
Residual Solvents: Gas Chromatography (GC) is used to identify and quantify any solvents remaining from the synthesis and purification process.
Understanding Potential Impurities from Synthesis
The quality of the final product is intrinsically linked to its synthesis route. While specific proprietary methods vary, a common approach to synthesizing nitrobenzoic acids involves the nitration of a corresponding precursor.[7][8][9] In this case, the nitration of 2,4-dimethylbenzoic acid is a plausible route.
This process can generate several potential impurities that must be controlled:
-
Isomeric Impurities: Nitration of the aromatic ring can potentially yield other isomers (e.g., 2,4-Dimethyl-3-nitrobenzoic acid, 2,4-Dimethyl-6-nitrobenzoic acid). These isomers can be difficult to separate and may interfere with subsequent reactions.
-
Starting Material: Incomplete reaction can leave residual 2,4-dimethylbenzoic acid.
-
Over-nitrated Products: Under harsh conditions, dinitro- species could potentially form.
Caption: Potential Impurities from a Typical Synthesis Route.
In-House Verification Protocol
Upon receiving a new batch of this compound, a standardized in-house verification protocol should be executed.
-
Visual Inspection: Confirm the physical appearance (e.g., color, form) matches the CoA. The material is expected to be a solid.[5]
-
Solubility Test: Confirm solubility in appropriate organic solvents.
-
¹H NMR Spectroscopy:
-
Objective: To confirm the chemical structure and identify any major organic impurities.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Expected Signals:
-
Two singlets for the aromatic protons.
-
Two singlets for the two methyl groups.
-
A broad singlet for the carboxylic acid proton (may be exchanged with D₂O).
-
-
Analysis: The integration of the peaks should correspond to the proton count, and the chemical shifts should match reference spectra. The absence of unexpected signals is critical.
-
-
HPLC-UV Analysis:
-
Objective: To provide a quantitative measure of purity and detect non-volatile impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid is a typical starting point.
-
Detection: UV detector set to a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., ~254 nm).
-
Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks. A single, sharp peak is indicative of high purity.
-
Safe Handling, Storage, and Disposal
Proper handling and storage are crucial for maintaining the integrity of the chemical and ensuring laboratory safety. Information is typically derived from the Safety Data Sheet (SDS). While an SDS for the exact compound is provided by suppliers like Alachem, data for structurally similar nitrobenzoic acids can also inform safe handling practices.[6][10][11][12]
Table 2: Summary of GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Harmful) | Warning | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] | P264: Wash skin thoroughly after handling.[10] P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][10] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Note: This is a composite summary based on available data for this compound and related nitrobenzoic acids. Always refer to the lot-specific SDS provided by the supplier.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Storage at room temperature is generally acceptable.[5][13] For long-term stability, storage under desiccated conditions is recommended.[13]
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[14]
Conclusion: Establishing a Reliable Supply Chain
The procurement of this compound for research and drug development is a multi-step process that demands scientific rigor. A reliable supply chain is built not on finding the cheapest vendor, but on identifying a partner who can consistently provide high-quality, well-documented material. By implementing a robust workflow that includes documentation review, an understanding of potential impurities, and stringent in-house analytical verification, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- HDH Synthesis. 2, 4-Dimethyl-5-nitrobenzoic acid, min 98%, 1 gram. [Link]
- PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]
- Chemsrc.com. 2,5-dimethyl-4-nitro-benzoic acid. [Link]
- Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
- PrepChem.com. Synthesis of 3-methyl-5-nitrobenzoic acid. [Link]
- Alachem Co., Ltd. This compound. [Link]
- Organic Syntheses. m-NITROBENZOIC ACID. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 601141, this compound. [Link]
- Pais, J. P., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals (Basel). [Link]
- MDPI.
- ResearchGate.
Sources
- 1. This compound | C9H9NO4 | CID 601141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 220504-75-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. This compound | 220504-75-6 [sigmaaldrich.com]
- 6. 220504-75-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. calpaclab.com [calpaclab.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
purity standards for 2,4-Dimethyl-5-nitrobenzoic acid
An In-depth Technical Guide to the Purity Standards for 2,4-Dimethyl-5-nitrobenzoic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for establishing and verifying the purity of this compound, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, ensuring the quality of such intermediates is not merely a procedural step but a foundational requirement for the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API).[1][2] This document moves beyond a simple listing of methods to explain the causality behind analytical choices, integrating principles from international regulatory guidelines to propose a self-validating system for quality control. We will explore the typical impurity profile, detail robust analytical methodologies, and provide a logical framework for setting meaningful specifications.
The Foundational Role of Intermediate Purity in Drug Development
This compound (CAS No. 220504-75-6) serves as a critical building block in multi-step organic syntheses.[3][4] The purity of this intermediate directly influences the critical quality attributes (CQAs) of the final API.[5] Even seemingly minor impurities can propagate through subsequent synthetic steps, leading to reduced yields, the formation of difficult-to-remove related substances, or the introduction of potentially mutagenic or toxic compounds.[2][6]
Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), place significant emphasis on the control of pharmaceutical intermediates.[2][7] According to ICH Q7 and Q11 guidelines, manufacturing steps for defined intermediates must follow Good Manufacturing Practice (GMP) principles, which include documented impurity control and validated analytical methods.[5] Therefore, a rigorous purity assessment is a non-negotiable aspect of both process development and regulatory compliance.[1][2]
Anticipating the Impurity Profile: A Mechanistic Approach
A robust purity assessment begins with a theoretical analysis of potential impurities derived from the synthetic route and potential degradation pathways. The synthesis of this compound typically involves the nitration of 2,4-dimethylbenzoic acid.
Potential Process-Related Impurities:
-
Isomeric Impurities: Nitration of a di-substituted benzene ring can lead to the formation of regioisomers. Depending on the directing effects of the methyl and carboxyl groups, isomers such as 2,4-Dimethyl-3-nitrobenzoic acid or 2,4-Dimethyl-6-nitrobenzoic acid could be formed.
-
Unreacted Starting Materials: Incomplete nitration would result in residual 2,4-dimethylbenzoic acid.
-
Over-nitrated or By-products: Harsh reaction conditions could potentially lead to dinitrated species or other related substances.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., sulfuric acid, nitric acid, and solvents for recrystallization) may be present.[8]
-
Inorganic Impurities: Reagents, catalysts, and inorganic salts are potential contaminants that need to be controlled.[8]
Potential Degradation Products:
-
Decarboxylation Products: While generally stable, nitrobenzoic acids can undergo decarboxylation under thermal or photolytic stress, potentially forming 1,3-dimethyl-4-nitrobenzene.[8]
Understanding this impurity profile is critical for selecting appropriate and specific analytical techniques capable of separating and quantifying these closely related compounds.
A Multi-Orthogonal Analytical Workflow for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the use of orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles.
Caption: Orthogonal Analytical Workflow for Purity Assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurities
Reversed-phase HPLC with UV detection is the principal technique for determining purity and quantifying related substances due to its high resolving power and sensitivity.[9][10] The acidic nature of the carboxyl group and the chromophoric properties of the nitro-aromatic system make this method ideal.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation & Materials:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (ACS grade).
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution using the test sample.
-
-
Chromatographic Conditions: The following table outlines a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (150 x 4.6 mm, 5 µm) | Provides excellent retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase | Gradient elution with 0.1% H₃PO₄ in Water (A) and Acetonitrile (B) | The acidic mobile phase ensures the carboxylic acid is protonated, leading to consistent retention.[11] A gradient is necessary to elute both polar and non-polar impurities. |
| Gradient Program | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B | This gradient profile allows for the separation of closely related isomers and ensures elution of any highly retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Detection | UV at 254 nm | The nitroaromatic ring provides strong UV absorbance at this wavelength. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
-
System Suitability and Data Analysis:
-
System Suitability: Before sample analysis, inject the standard solution five times to verify system performance. Key parameters are summarized below.
-
Purity Calculation: Purity is determined by area percent calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
| System Suitability Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area | Demonstrates the precision and reproducibility of the system. |
Spectroscopic and Other Confirmatory Techniques
While HPLC provides quantitative purity data, it relies on a reference standard and does not inherently confirm identity. Orthogonal methods are essential for a complete profile.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for impurity identification. By coupling the separation power of HPLC with the mass detection of MS, it is possible to obtain the mass-to-charge ratio of unknown impurity peaks, providing strong evidence for their molecular weight and potential structure.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for identifying and quantifying residual solvents and other volatile impurities.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation of the main component and any isolated impurities.[14][15] Furthermore, quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a substance by comparing its signal intensity to that of a certified internal standard, without needing a reference standard of the analyte itself.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and reliable method for confirming the identity of the compound by verifying the presence of key functional groups (e.g., C=O of the carboxylic acid, N-O stretching of the nitro group, and aromatic C-H bonds).[17][18]
Establishing Meaningful Purity Specifications
There are no universal, official pharmacopeial monographs for this compound at present.[19] Therefore, specifications must be established based on a combination of process capability, analytical data from multiple batches, and a risk assessment of how impurities may affect downstream processes and the final API.[6][7]
A typical specification sheet for a high-quality pharmaceutical intermediate would include the following:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid |
| Identity | FTIR | Conforms to the reference spectrum |
| Purity (by HPLC) | HPLC | ≥ 99.0% (Area Percent) |
| Any Single Unspecified Impurity | HPLC | ≤ 0.10% |
| Total Impurities | HPLC | ≤ 1.0% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
| Residual Solvents | GC-MS | Meets ICH Q3C limits |
For a supplier, a typical purity level offered for research-grade this compound might be around 95-98%.[20][21] However, for use in GMP-regulated drug development, a much higher and more rigorously defined purity (e.g., ≥99.0%) is required.
Conclusion: A Commitment to Scientific Integrity
Establishing purity standards for a pharmaceutical intermediate like this compound is a dynamic process rooted in scientific principles and regulatory expectations. The framework presented in this guide—combining a mechanistic understanding of potential impurities with a multi-orthogonal analytical strategy—provides a robust and self-validating system for quality control. By implementing these detailed protocols and logical frameworks, researchers and developers can ensure the integrity of their synthetic processes, the quality of their final products, and ultimately, contribute to the development of safe and effective medicines.
References
- Vertex AI Search. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved January 10, 2026.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors. Retrieved January 10, 2026.
- U.S. Food and Drug Administration. (n.d.). Chemistry, Manufacturing, and Controls (CMC) Information — Fermentation-Derived Intermediates, Drug Substances, and - FDA. Retrieved January 10, 2026.
- Vertex AI Search. (n.d.). 6. analytical methods. Retrieved January 10, 2026.
- Fisher Scientific. (n.d.).
- U.S. Food and Drug Administration. (n.d.). BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control - FDA. Retrieved January 10, 2026.
- SpectraBase. (n.d.). 2,4-dimethyl-5-(m-nitrobenzoyl)pyrrole-3-carboxylic acid, ethyl ester - Optional[FTIR] - Spectrum. Retrieved January 10, 2026.
- Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved January 10, 2026.
- ChemicalBook. (n.d.). This compound. Retrieved January 10, 2026.
- ResearchGate. (2025, August 5).
- U.S. Pharmacopeia. (n.d.). USP Reference Standards. Retrieved January 10, 2026.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid. Retrieved January 10, 2026.
- ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. Retrieved January 10, 2026.
- BenchChem. (2025). A Comparative Guide to LC-MS Analysis for Impurity Profiling of 5-Methyl-2-nitrobenzoic acid. Retrieved January 10, 2026.
- BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 5-Methyl-2-nitrobenzoic Acid. Retrieved January 10, 2026.
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis. Retrieved January 10, 2026.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Amino-5-nitrobenzoic acid. Retrieved January 10, 2026.
- Sigma-Aldrich. (n.d.). This compound | 220504-75-6. Retrieved January 10, 2026.
- BenchChem. (2025).
- PubChem, National Institutes of Health. (n.d.). This compound | C9H9NO4 | CID 601141. Retrieved January 10, 2026.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 220504-75-6. Retrieved January 10, 2026.
- PHARMACEUTICAL SCIENCES. (n.d.). impurity profiling and drug characterization: backdrop and approach. Retrieved January 10, 2026.
- ResearchGate. (n.d.). FTIR Study on the Interactions between Benzoic Acid and Ethanol,Benzoic Acid and Dimethyl Sulfoxide in Supercritical CO 2. Retrieved January 10, 2026.
Sources
- 1. csnvchem.com [csnvchem.com]
- 2. globalpharmatek.com [globalpharmatek.com]
- 3. This compound | C9H9NO4 | CID 601141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. iajps.com [iajps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jmchemsci.com [jmchemsci.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. spectrabase.com [spectrabase.com]
- 18. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 19. usp.org [usp.org]
- 20. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]
- 21. This compound | 220504-75-6 [sigmaaldrich.com]
The Double-Edged Sword: A Technical Guide to the Biological Activity of Nitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Substituted nitrobenzoates, a class of organic compounds featuring a benzene ring adorned with both a nitro group and a carboxylate group, represent a fascinating and complex area of medicinal chemistry. The potent electron-withdrawing nature of the nitro group dramatically influences the molecule's electronic properties, creating a versatile scaffold for drug discovery.[1] This guide provides an in-depth exploration of the multifaceted biological activities of nitrobenzoate derivatives, delving into their mechanisms of action, therapeutic potential, and the critical toxicological considerations inherent to this class of compounds. We will examine their roles as antimicrobial, anticancer, and anti-inflammatory agents, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to equip researchers and drug development professionals with a comprehensive understanding of this pivotal chemical space.
The Core Mechanism: Bioreduction as a Bioactivation Switch
The biological activity of most nitroaromatic compounds, including nitrobenzoate derivatives, is intrinsically linked to the reductive metabolism of the nitro group.[2] This process, often a prerequisite for their therapeutic or toxic effects, is primarily catalyzed by a family of enzymes known as nitroreductases (NTRs).[3][4] These enzymes, particularly prevalent in bacteria and parasites, are flavoenzymes that utilize NAD(P)H as a reducing agent.[5]
The bioreduction can proceed via two main pathways, dictating the ultimate biological outcome:
-
Type I Nitroreductases (Oxygen-Insensitive): These enzymes catalyze a two-electron reduction of the nitro group, sequentially forming nitroso, hydroxylamine, and finally amino derivatives.[4][5] The highly reactive hydroxylamine intermediate is often the key cytotoxic agent, capable of covalently modifying and damaging critical biomolecules like DNA.[6][7] This is the primary mechanism behind the antimicrobial and some anticancer effects.
-
Type II Nitroreductases (Oxygen-Sensitive): These enzymes perform a single-electron reduction, generating a nitro anion radical.[4][5] In the presence of oxygen, this radical can transfer its electron to molecular oxygen, creating a superoxide anion and regenerating the parent nitroaromatic compound in a "futile cycle." This process leads to the generation of reactive oxygen species (ROS), inducing significant oxidative stress.[2][6]
The generation of these reactive intermediates—be it the hydroxylamine or ROS—is a double-edged sword, providing the basis for therapeutic efficacy while also posing a significant risk of toxicity.[6]
Caption: General mechanism of nitrobenzoate bioactivation.
Antimicrobial Activity: A Targeted Strike
Nitrobenzoate derivatives have demonstrated considerable efficacy against a wide array of microbial pathogens, including bacteria, fungi, and protozoa.[1][3][4] Their effectiveness often stems from the selective activation by microbial nitroreductases, which may not have mammalian homologues, providing a degree of therapeutic selectivity.[3]
Antibacterial and Antitubercular Activity
Significant antibacterial activity has been observed against both Gram-positive and Gram-negative bacteria.[8] A notable area of research is their potential against Mycobacterium tuberculosis. A study of 64 nitrobenzoate esters and thioesters revealed that compounds with aromatic nitro substitutions were the most potent.[1][9] Specifically, 3,5-dinitrobenzoate esters showed the highest activity, which was found to be independent of the compounds' pKa values or hydrolysis rates, pointing to a specific mechanism related to the nitro group itself.[1][9][10] Encouragingly, the most active antitubercular compounds did not exhibit significant toxicity against human monocytic THP-1 cells.[1][10]
Antifungal Activity
Several nitrobenzoate derivatives have been identified as promising antifungal agents. For instance, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate showed significant activity against Candida guilliermondii.[1][11] In silico modeling for the most active of these compounds suggested interaction with thymidylate kinase (TPMK), a potential molecular target for antifungal drug development.[1][11]
Quantitative Data Summary: Antimicrobial Activity
| Compound Class/Derivative | Target Organism | Activity Metric | Value | Reference |
| 3,5-Dinitrobenzoate Esters | Mycobacterium tuberculosis | MIC | Potent (specific values vary) | [1][9][10] |
| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC | 39 µM | [1][11] |
| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC | 31 µM | [1][11] |
| 4-Nitro-Benzoate Derivatives | Salmonella sp., Staphylococcus aureus | MIC | 5 x 10⁻⁴ M (as disinfectant) | [8] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the MIC of a nitrobenzoate derivative against a bacterial strain.[12][13]
-
Preparation of Stock Solution: Dissolve the nitrobenzoate derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the test bacterium in an appropriate broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[14]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth to achieve a range of desired final concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.[14]
Caption: Workflow for MIC determination via broth microdilution.
Anticancer Activity: Exploiting the Tumor Microenvironment
The unique microenvironment of solid tumors, often characterized by hypoxia (low oxygen), makes them particularly susceptible to drugs activated by nitroreductases.[5][15] This has spurred significant interest in nitroaromatic compounds, including nitrobenzoates, as potential anticancer agents.[16][17]
Cytotoxicity and Antiproliferative Effects
Numerous nitroaromatic compounds have demonstrated growth inhibitory activity against various human cancer cell lines.[16] For example, 4-methyl-3-nitrobenzoic acid was identified in a high-throughput screen for its ability to inhibit the migration of nine different tumor cell lines.[18] Further studies in non-small cell lung cancer (NSCLC) cells showed it significantly inhibited EGF-induced chemotaxis and chemokinesis, key processes in metastasis.[18] The mechanism appeared to involve the impairment of cofilin phosphorylation and actin polymerization.[18] Coordination complexes of nitrobenzoic acid have also been shown to decrease the viability of breast cancer cells in a concentration-dependent manner, with IC₅₀ values indicating greater activity than the free ligands.[4]
Quantitative Data Summary: Anticancer Activity
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| Dirhenium-Nitrobenzoate Complexes | Breast Cancer Cells | IC₅₀ | Varies (more active than free ligand) | [4] |
| 4-methyl-3-nitrobenzoic acid | Non-Small Cell Lung Cancer | Inhibition | Inhibits EGF-induced cell migration | [18] |
| Various Nitroaromatic Compounds | Various Human Cancer Cell Lines | IC₅₀ | < 8.5 µM (for 5 compounds) | [16] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity, providing an initial screen for anticancer activity.[19][20]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitrobenzoate derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.[21]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases.[22] Nitrobenzoate derivatives have shown potential as anti-inflammatory agents, likely through various mechanisms including the inhibition of key inflammatory enzymes and the stabilization of cellular membranes.[3]
Mechanisms of Anti-inflammatory Action
-
Enzyme Inhibition: A primary mechanism of anti-inflammatory drugs is the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.[22][23]
-
Protein Denaturation Inhibition: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory potential.[24][25][26]
-
Membrane Stabilization: The stabilization of lysosomal membranes is important in controlling the inflammatory response, as it prevents the release of pro-inflammatory enzymes and mediators from activated neutrophils.[23][25] The human red blood cell (HRBC) membrane is often used as a model for the lysosomal membrane.[25]
Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay
This assay provides a straightforward method to screen for potential anti-inflammatory activity.[22][25]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5% w/v bovine serum albumin (BSA) or egg albumin in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).[24][25]
-
Compound Addition: Add various concentrations of the nitrobenzoate derivative to the reaction mixture. Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.[25]
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5-30 minutes.[25][26]
-
Cooling and Measurement: After cooling to room temperature, measure the turbidity of the solutions spectrophotometrically at 660 nm.[25]
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[24]
Enzyme Inhibition: A Key to Specificity
Beyond the broad categories of antimicrobial and anticancer activity, understanding the interaction of nitrobenzoate derivatives with specific enzymes is crucial for rational drug design.[27] Enzyme inhibition studies can elucidate mechanisms of action, guide structure-activity relationship (SAR) studies, and help optimize lead compounds for improved potency and selectivity.[27]
For example, a study on methyl 4-aminobenzoate derivatives found that a methyl 4-amino-2-nitrobenzoate compound was a potent inhibitor of Glutathione S-transferase (GST), an enzyme often involved in detoxification and drug resistance.[28]
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of a compound on a target enzyme.[29][30]
-
Assay Components: Prepare solutions of the target enzyme, its specific substrate, the inhibitor (nitrobenzoate derivative), and the appropriate assay buffer.
-
Reaction Initiation: In a suitable format (e.g., 96-well plate), combine the enzyme, buffer, and varying concentrations of the inhibitor. Allow a brief pre-incubation period.
-
Start Reaction: Initiate the reaction by adding the substrate.
-
Kinetic Measurement: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This is often done spectrophotometrically by following a change in absorbance.[29][31]
-
Data Analysis: Determine the initial reaction rates (V₀) at each inhibitor concentration. Plot the rates against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the type of inhibition (competitive, non-competitive, etc.).[32]
Caption: General workflow for an enzyme inhibition assay.
Concluding Remarks and Future Directions
Nitrobenzoate derivatives are a compelling class of compounds with a broad spectrum of demonstrable biological activities. Their efficacy is fundamentally tied to the bioreductive activation of the nitro group, a mechanism that can be exploited for therapeutic gain, particularly in antimicrobial and anticancer applications where selective activation in target cells or tissues is possible. However, this same mechanism underpins their potential for toxicity, primarily through the generation of reactive intermediates that can cause oxidative stress and damage to host biomolecules.[6][33]
Future research must focus on designing derivatives with enhanced selectivity and reduced off-target toxicity. A deeper understanding of the structure-activity relationships (SAR) governing interactions with specific microbial or human nitroreductases will be paramount.[34][35] By modulating electronic properties and steric factors, it may be possible to fine-tune the reduction potential of the nitro group, favoring activation by target enzymes while minimizing activation in host tissues. The nitrobenzoate scaffold, particularly with strategic substitutions, remains a promising starting point for the development of novel therapeutics to combat infectious diseases and cancer.[10][36]
References
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
- De Zoysa, H., et al. (2025).
- PubChem. (n.d.). Bioassays for anticancer activities. PubMed.
- PubChem. (n.d.). Cytotoxic assays for screening anticancer agents. PubMed.
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
- Gopiwad, P. (2025). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
- Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. (n.d.). Fiveable.
- Bacterial Nitroreductase Enzymes. (n.d.). Ackerley Lab.
- Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (n.d.). Oxford Academic.
- A Technical Guide to the Biological Activities of Substituted Nitrobenzo
- Anti- Tumor assay / Screening of Anticancer Drugs | PDF. (n.d.). Slideshare.
- What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. (2012).
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). [Source Not Available].
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Structures and generic reaction scheme for the nitroaromatic prodrugs... (n.d.).
- Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023). PubMed.
- Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023). PMC - NIH.
- (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2025).
- Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (n.d.). MDPI.
- Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid. (n.d.). Benchchem.
- Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. (2023). Ciência-UCP.
- Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (n.d.). [Source Not Available].
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024).
- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.
- Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). PMC - PubMed Central.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
- Current Landscape of Methods to Evaluate Antimicrobial Activity of N
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific.
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Enzyme kinetics. (n.d.). Wikipedia.
- Assessment of antimicrobial activity. (2019). Protocols.io.
- Steady-state enzyme kinetics. (2021). The Biochemist - Portland Press.
- What Are Enzyme Kinetic Assays?. (2024). Tip Biosystems.
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.
- Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. (n.d.). MIT OpenCourseWare.
- In vitro anti-inflammatory activity of Ficus racemosa L.
- 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. (n.d.).
- Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migr
- Synthesis of nitroaromatic compounds as potential anticancer agents. (n.d.). PubMed.
- Examples of nitroaromatic compounds in clinical trials as antitumor agents. (n.d.).
- Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches. (2023). PubMed.
- Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. svedbergopen.com [svedbergopen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. actascientific.com [actascientific.com]
- 14. mdpi.com [mdpi.com]
- 15. ackerleylab.com [ackerleylab.com]
- 16. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journalajrb.com [journalajrb.com]
- 23. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. bbrc.in [bbrc.in]
- 26. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fiveable.me [fiveable.me]
- 28. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. portlandpress.com [portlandpress.com]
- 30. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 31. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 32. ocw.mit.edu [ocw.mit.edu]
- 33. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. researchgate.net [researchgate.net]
- 36. ciencia.ucp.pt [ciencia.ucp.pt]
2,4-Dimethyl-5-nitrobenzoic acid as a synthetic intermediate
An In-depth Technical Guide: 2,4-Dimethyl-5-nitrobenzoic Acid as a Synthetic Intermediate
Abstract
This compound (CAS No. 220504-75-6) is a bespoke synthetic intermediate whose value lies in the strategic arrangement of its functional groups: a carboxylic acid, a nitro moiety, and a dimethyl-substituted aromatic scaffold.[1][2] This unique trifunctional architecture offers chemists a versatile platform for constructing complex molecular frameworks, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group, combined with the directing effects of the methyl substituents, significantly influences the molecule's reactivity and provides a gateway to a variety of downstream products. This guide offers a senior application scientist's perspective on the synthesis, core transformations, and strategic applications of this intermediate, providing field-proven insights and detailed protocols for researchers and drug development professionals.
Core Compound Profile and Physicochemical Properties
A Strategic Overview of the Molecular Architecture
This compound is more than a simple aromatic acid; it is a carefully designed building block. The spatial and electronic interplay of its three key functional regions defines its utility:
-
The Carboxylic Acid Group (-COOH): This moiety serves as a primary handle for reactions such as esterification, amidation, and conversion to an acyl chloride. Its acidity is enhanced by the presence of the electron-withdrawing nitro group.
-
The Nitro Group (-NO₂): Positioned at C5, this group is the principal site for strategic transformation. Its facile reduction to a primary amine (NH₂) is a cornerstone of this intermediate's synthetic value, opening pathways to a vast array of heterocyclic systems and other amine-derived structures.
-
The Dimethyl Aromatic Ring: The methyl groups at C2 and C4 are not merely spectators. They lock the substitution pattern, preventing isomeric ambiguity in subsequent reactions, and their electron-donating character influences the overall electronic landscape of the ring.
This specific arrangement makes the molecule a valuable precursor for substituted anthranilic acid analogs, which are themselves critical starting materials in pharmaceutical synthesis.[3]
Physicochemical and Safety Data
The fundamental properties of this compound are summarized below. This data is critical for experimental design, safety assessment, and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 220504-75-6 | [1][2] |
| Molecular Formula | C₉H₉NO₄ | [1][4] |
| Molecular Weight | 195.17 g/mol | [1][2] |
| Physical Form | Solid / Crystalline Powder | [5][6] |
| Boiling Point | 371.4 °C at 760 mmHg | [5][7] |
| InChI Key | OVWSQNZKIRGLMK-UHFFFAOYSA-N | [5] |
| Purity (Typical) | ≥95% - 98% | [1][5] |
| Signal Word | Warning | [5] |
| Key Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H341: Suspected of causing genetic defects. H351: Suspected of causing cancer. H361: Suspected of damaging fertility or the unborn child. |
Synthesis and Purification Strategy
The Causality Behind the Synthetic Route: Regioselective Nitration
The synthesis of this compound is most logically achieved via the electrophilic nitration of 2,4-dimethylbenzoic acid. Understanding the directing effects of the existing substituents is paramount to appreciating the high regioselectivity of this reaction.
-
Activating Groups: The two methyl groups at C2 and C4 are activating, ortho-, para-directing groups. They strongly energize the ring towards electrophilic attack.
-
Deactivating Group: The carboxylic acid at C1 is a deactivating, meta-directing group.
The position C5 is meta to the carboxylic acid, ortho to the C4-methyl group, and para to the C2-methyl group. This convergence of directing effects makes the C5 position the overwhelmingly favored site for nitration. The alternative C3 position is sterically hindered by two adjacent substituents, and the C6 position is only activated by one methyl group. This inherent electronic bias allows for a clean, high-yielding synthesis with minimal isomeric byproducts, a critical factor for producing a reliable synthetic intermediate.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the logical flow from starting material to the purified intermediate.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Protocol: Synthesis via Nitration
This protocol is based on established methods for the nitration of substituted benzoic acids and should only be performed by trained personnel with appropriate safety measures.[8]
Reagents & Equipment:
-
2,4-Dimethylbenzoic acid (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ethanol & Deionized Water (for recrystallization)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filtration apparatus
Procedure:
-
Preparation: In a round-bottom flask, carefully add 2,4-dimethylbenzoic acid (1.0 eq) to concentrated sulfuric acid (~4 mL per gram of starting material) while stirring. Continue stirring until all solid has dissolved.
-
Cooling: Cool the flask in an ice/water bath to an internal temperature of 0–5 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (~1 mL per mL of HNO₃) in a separate flask, pre-chilled in an ice bath. Transfer this mixture to a dropping funnel.
-
Reaction: Add the nitrating mixture dropwise to the stirred solution of 2,4-dimethylbenzoic acid over 30–45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. A precipitate will form.
-
Isolation: Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Purification: Recrystallize the crude solid from a hot mixture of ethanol and water to yield the purified this compound as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50–60 °C to a constant weight.
Characterization and Validation
A self-validating protocol requires rigorous characterization to confirm the identity and purity of the final product.
-
Melting Point: A sharp melting point is indicative of high purity.
-
¹H NMR: The proton NMR spectrum should be consistent with the structure. Expect to see two singlets for the aromatic protons, two singlets for the methyl groups, and a broad singlet for the carboxylic acid proton.
-
Mass Spectrometry: Analysis should confirm the molecular weight of 195.17 g/mol .[1]
-
Infrared (IR) Spectroscopy: Expect characteristic peaks for the C=O stretch of the carboxylic acid (~1700 cm⁻¹), O-H stretch (~3000 cm⁻¹, broad), and N-O stretches of the nitro group (~1530 and 1350 cm⁻¹).
Core Utility: A Gateway to Bioactive Scaffolds
The primary value of this compound is realized in its subsequent transformations. The reduction of the nitro group is the most powerful and common first step, converting the molecule into a highly versatile substituted anthranilic acid derivative.
Caption: Key synthetic pathways originating from this compound.
Protocol: Reduction of the Nitro Group
This protocol describes the reduction to 5-Amino-2,4-dimethylbenzoic acid using tin(II) chloride, a classic and reliable method.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated HCl to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for 3–4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cooling & Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a cold aqueous solution of NaOH (e.g., 6M) until the pH is ~8-9. A precipitate of tin salts will form.
-
Filtration: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Amino-2,4-dimethylbenzoic acid.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Applications in Drug Discovery
The product of the nitro reduction, 5-Amino-2,4-dimethylbenzoic acid, is a direct precursor to a multitude of bioactive scaffolds. Its utility is analogous to other functionalized anthranilic acids, which are known intermediates for:
-
Quinazolinone Derivatives: These heterocycles are prevalent in medicinal chemistry and are known to exhibit anticancer and other biological activities.[3]
-
Benzoxazinones and Other Heterocycles: The ortho-amino acid functionality is ideal for condensation reactions to form various fused ring systems.
-
Anti-tubercular and Antibacterial Agents: Nitrobenzoic acid derivatives and their corresponding amines have been explored as prodrugs and direct-acting agents against infectious diseases like tuberculosis and drug-resistant bacteria.[9][10] The specific substitution pattern of this intermediate offers a unique scaffold for developing novel analogs in this space.
Safety and Handling
As a nitrated aromatic compound and suspected mutagen, this compound requires stringent safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[11]
-
Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid generating dust. Do not eat, drink, or smoke in the work area.[11] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[12][13]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is a highly valuable, specialized intermediate. Its predictable synthesis and the strategic placement of its functional groups provide a reliable and versatile entry point into a rich area of chemical space. The facile conversion of the nitro group to an amine is the key transformation that unlocks its potential, enabling the synthesis of complex heterocyclic systems relevant to drug discovery and materials science. For research professionals, a thorough understanding of the reactivity and handling of this compound is essential for leveraging its full synthetic power.
References
- Title: SAFETY DATA SHEET - Sigma-Aldrich. Source: Sigma-Aldrich.
- Title: SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific.
- Title: SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific.
- Title: SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific.
- Title: 2-METHYL-5-NITROBENZOIC ACID - CAMEO Chemicals. Source: NOAA.
- Title: Synthesis of 2-nitrobenzoic acid. Source: PrepChem.com.
- Title: this compound. Source: ChemicalBook.
- Title: this compound | C9H9NO4 | CID 601141. Source: PubChem - NIH.
- Title: Benzoic acid, 2,4-dimethyl-5-nitro- (9CI). Source: Echemi.
- Title: CAS 345-22-2: 1-fluoro-2,4-dimethyl-5-nitrobenzene. Source: CymitQuimica.
- Title: Benzoic acid, 2,4-dimethyl-. Source: NIST WebBook.
- Title: A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. Source: Benchchem.
- Title: m-NITROBENZOIC ACID. Source: Organic Syntheses Procedure.
- Title: A Comparative Guide to the Applications of 2-Amino-5-nitrobenzoic Acid. Source: Benchchem.
- Title: this compound | 220504-75-6. Source: Sigma-Aldrich.
- Title: 2, 4-Dimethyl-5-nitrobenzoic acid, min 98%, 1 gram. Source: biosynth.com.
- Title: this compound | CAS 220504-75-6. Source: SCBT.
- Title: Nitrobenzoic acids and deriv
- Title: Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Source: PMC - NIH.
- Title: CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
- Title: From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C9H9NO4 | CID 601141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 220504-75-6 [sigmaaldrich.com]
- 6. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Substituted Nitrobenzoic Acids
Abstract: This technical guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic methodologies of substituted nitrobenzoic acids. Tailored for an audience in research and drug development, this document delves into the causality behind experimental choices, presents validated protocols, and grounds its claims in authoritative, verifiable references. It traces the journey of these versatile compounds from foundational 19th-century chemistry to their crucial role as intermediates and pharmacophores in modern science.
Introduction
Substituted nitrobenzoic acids are a class of aromatic compounds fundamental to the development of organic synthesis and medicinal chemistry. The strategic placement of a nitro group (–NO₂) and a carboxylic acid group (–COOH) on a benzene ring creates a molecule with unique electronic properties and reactivity.[1][2] The powerful electron-withdrawing nature of the nitro group significantly increases the acidity of the carboxylic acid, making nitrobenzoic acids approximately ten times more acidic than benzoic acid.[1][3] This inherent reactivity has established them as indispensable intermediates in the synthesis of dyes, agrochemicals, and a wide array of pharmaceuticals, including analgesics and anti-inflammatory agents.[2][4] This guide will examine the historical context of their discovery, the evolution of their synthesis, and their enduring relevance in contemporary research.
Part 1: Foundational Discoveries and Early Synthetic Chemistry
The history of substituted nitrobenzoic acids is intrinsically linked to the birth of aromatic chemistry. A pivotal moment occurred in 1834 when Eilhard Mitscherlich first synthesized nitrobenzene by reacting benzene with nitric acid, demonstrating a key method for functionalizing the aromatic ring.[5][6][7] This discovery paved the way for the exploration of nitration on substituted benzene derivatives.
The direct nitration of benzoic acid became a subject of early investigation. Chemists discovered that treating benzoic acid with a mixture of nitric and sulfuric acids predominantly yields 3-nitrobenzoic acid (m-nitrobenzoic acid).[8][9] This regioselectivity was a foundational observation in understanding electrophilic aromatic substitution, as the carboxylic acid group acts as a meta-director.
Experimental Protocol: Classical Nitration of Benzoic Acid
Objective: To synthesize 3-nitrobenzoic acid through the electrophilic aromatic substitution of benzoic acid.
Methodology:
-
Preparation of Nitrating Mixture: In a flask cooled within an ice bath, cautiously and slowly add concentrated sulfuric acid to fuming nitric acid. The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[10][11]
-
Reaction: Slowly add benzoic acid in small portions to the chilled nitrating mixture while maintaining vigorous stirring. The temperature must be kept low (typically 5-15°C) to prevent over-nitration (dinitration) and ensure safety, as the reaction is highly exothermic.[12]
-
Quenching and Precipitation: After the addition is complete, continue stirring for a short period. Then, pour the reaction mixture slowly over a large volume of crushed ice. This step quenches the reaction and precipitates the crude solid product, as organic acids are less soluble in the cold aqueous medium.[12]
-
Isolation and Purification: Collect the crude 3-nitrobenzoic acid via vacuum filtration. Wash the solid with cold water to remove residual acids. The product can be further purified by recrystallization from hot water or dilute hydrochloric acid.[9]
Causality Behind Experimental Choices:
-
Sulfuric Acid Catalyst: Its role is to generate a sufficient concentration of the nitronium ion, the active electrophile required to attack the deactivated benzene ring of benzoic acid.
-
Temperature Control: Essential for controlling the reaction rate, preventing dangerous thermal runaways, and minimizing the formation of undesired byproducts like dinitrobenzoic acids.
-
Ice Quenching: This method provides a safe way to dilute the potent acid mixture while simultaneously leveraging the low solubility of the product at cold temperatures for efficient isolation.
Diagram: Mechanism of Benzoic Acid Nitration
Caption: Electrophilic aromatic substitution mechanism for the synthesis of 3-nitrobenzoic acid.
Part 2: The Evolution of Isomer-Specific Synthesis
While direct nitration is effective for producing 3-nitrobenzoic acid, it yields only small amounts of the ortho and para isomers.[8] To access 2-nitrobenzoic acid and 4-nitrobenzoic acid efficiently, chemists developed alternative multi-step synthetic routes, most commonly involving the oxidation of the corresponding nitrotoluene precursors.[3][13][14] This strategy leverages the fact that the nitration of toluene produces a mixture of 2-nitrotoluene and 4-nitrotoluene, which can be separated and then oxidized.
Experimental Protocol: Oxidation of 4-Nitrotoluene
Objective: To synthesize 4-nitrobenzoic acid via the oxidation of the methyl group of 4-nitrotoluene.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, create a mixture of 4-nitrotoluene, water, and a strong oxidizing agent like sodium dichromate.[15]
-
Oxidation: Slowly and carefully add concentrated sulfuric acid to the stirring mixture. The heat generated from the dilution of the acid initiates the oxidation reaction. The mixture is then heated to reflux to drive the reaction to completion.[15]
-
Isolation of Crude Product: After cooling, the reaction mixture is diluted with water, and the crude 4-nitrobenzoic acid product is collected by filtration. The solid is washed with water to remove most of the chromium salts.[15]
-
Purification: The crude acid is further purified by dissolving it in a dilute sodium hydroxide solution to form the soluble sodium 4-nitrobenzoate salt. Any remaining chromium hydroxide or unreacted nitrotoluene is removed by filtration.[15]
-
Precipitation of Pure Acid: The filtrate is then acidified with a mineral acid (e.g., sulfuric acid), causing the pure 4-nitrobenzoic acid to precipitate. The final product is collected by filtration, washed with cold water, and dried.
Causality Behind Experimental Choices:
-
Strong Oxidant: Reagents like sodium dichromate or potassium permanganate are required to oxidize the stable benzylic methyl group to a carboxylic acid.[16][17]
-
Acidic Conditions: The oxidation with dichromate is typically performed in strong acid, which facilitates the redox reaction.
-
Base-Acid Purification: The solubility difference between the acidic product and its corresponding salt is exploited for purification. The acid is insoluble in water, but its sodium salt is soluble, allowing for the separation from non-acidic impurities.
Diagram: Synthetic Workflow for Nitrobenzoic Acid Isomers
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. chemiis.com [chemiis.com]
- 5. oxfordreference.com [oxfordreference.com]
- 6. britannica.com [britannica.com]
- 7. almaaqal.edu.iq [almaaqal.edu.iq]
- 8. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 11. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 14. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]
- 17. quora.com [quora.com]
theoretical calculations on 2,4-Dimethyl-5-nitrobenzoic acid structure
An In-depth Technical Guide to the Theoretical Investigation of 2,4-Dimethyl-5-nitrobenzoic Acid
Executive Summary
This technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound (C₉H₉NO₄). As a substituted aromatic carboxylic acid, this molecule holds potential as a building block in pharmaceutical and materials science development. Understanding its three-dimensional structure, vibrational properties, and electronic landscape is crucial for predicting its reactivity, stability, and intermolecular interactions. This document outlines a robust computational methodology employing Density Functional Theory (DFT), a workhorse of modern quantum chemistry. We detail the procedural steps for geometry optimization, vibrational frequency analysis, and the characterization of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). The causality behind the selection of specific theoretical models is explained, ensuring that the described protocols are both scientifically sound and reproducible. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to elucidate the molecular characteristics of this compound and related organic compounds.
Introduction: The Rationale for Computational Analysis
This compound is an aromatic molecule characterized by a benzoic acid core with two methyl (-CH₃) substituents and a nitro (-NO₂) group.[1][2] The interplay between the electron-donating methyl groups and the strongly electron-withdrawing nitro and carboxylic acid groups creates a unique electronic environment that dictates the molecule's chemical behavior. While experimental techniques like X-ray crystallography and spectroscopic analysis provide invaluable data, theoretical calculations offer a powerful complementary approach.
Computational modeling allows for the determination of a stable molecular conformation in the gas phase, the prediction of its complete vibrational spectrum (infrared and Raman), and the visualization of its electronic properties.[3][4] Such insights are critical for:
-
Structure-Activity Relationship (SAR) Studies: Understanding the precise 3D geometry is the first step in predicting how the molecule might interact with biological targets.
-
Reaction Mechanism Prediction: Maps of electronic density and potential can predict sites susceptible to electrophilic or nucleophilic attack.[5]
-
Spectroscopic Analysis: Theoretical frequency calculations are essential for the accurate assignment of experimental IR and Raman spectra.[4]
-
Materials Science: Properties like hyperpolarizability, which are relevant for non-linear optical materials, can be computed.[4]
This guide provides a self-contained protocol for conducting such a theoretical investigation, grounded in widely accepted and validated computational methods.
Foundational Principles of the Chosen Computational Model
The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology. For organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational cost and accuracy.[3][6]
Why DFT? DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach inherently includes a degree of electron correlation, which is critical for describing chemical bonds accurately, but at a fraction of the computational expense of traditional ab initio methods.
The B3LYP/6-311++G(d,p) Model Chemistry: Our protocol employs the B3LYP functional with the 6-311++G(d,p) basis set. This specific combination, often referred to as a "model chemistry," is selected for the following reasons:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This is a hybrid functional that mixes a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. It has a long and successful track record for reproducing the geometries and vibrational frequencies of a vast range of organic molecules.[3][4]
-
6-311++G(d,p) Basis Set: This is a Pople-style split-valence basis set.
-
6-311G: The core electrons are described by 6 primitive Gaussian functions, while the valence electrons are described with more flexibility using three functions (contracted from 3, 1, and 1 primitives). This allows the model to accurately represent the electron distribution involved in bonding.
-
++: These diffuse functions are added to both heavy atoms and hydrogen atoms. They are crucial for accurately describing anions and systems with lone pairs or non-covalent interactions, providing a more realistic description of the electron density far from the nuclei.
-
(d,p): These are polarization functions (a d-orbital on heavy atoms and a p-orbital on hydrogen atoms). They allow for the distortion of atomic orbitals within the molecular environment, which is essential for accurately modeling bond angles and asymmetric charge distributions, such as those induced by the nitro group.[3]
-
This robust model chemistry ensures that the calculations are both reliable and comparable to a large body of existing computational literature on similar systems.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines the complete workflow for the theoretical analysis of this compound.
Software Selection
The calculations described herein are typically performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan. The protocol steps are presented in a general format applicable to most such programs.
Experimental Protocol: Molecular Structure Calculation
-
Initial Structure Input:
-
Construct the 2D structure of this compound using the software's molecular builder interface.
-
Convert the 2D sketch to a preliminary 3D structure using a generic force field (e.g., UFF or MMFF94) cleanup. This provides a chemically reasonable starting point for the more accurate quantum mechanical calculation.
-
-
Geometry Optimization:
-
Set up the primary calculation to perform a full geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).
-
Keywords: Opt (for optimization), Freq (to be performed subsequently).
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Execute the calculation. The process is complete when the forces on all atoms and the displacement at each step fall below predefined convergence criteria.
-
-
Vibrational Frequency Analysis:
-
Following a successful optimization, a frequency calculation must be performed at the exact same level of theory (B3LYP/6-311++G(d,p)). This is a critical validation step.
-
Purpose:
-
To confirm that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state.
-
To calculate the harmonic vibrational frequencies, which correspond to the peaks in the infrared and Raman spectra.[7]
-
To obtain zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
-
Execute the frequency calculation.
-
-
Electronic Property Analysis:
-
Using the optimized geometry from the previous step, perform a single-point energy calculation.
-
From this calculation, extract key electronic properties:
-
HOMO and LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.
-
Molecular Electrostatic Potential (MEP): Generate a surface map of the electrostatic potential to visualize charge distribution.
-
Mulliken or Natural Population Analysis (NPA) Charges: Calculate the partial atomic charges on each atom.
-
-
The overall computational workflow is visualized below.
Caption: Computational workflow for the theoretical analysis of molecular structure.
Predicted Theoretical Results and Discussion
This section outlines the expected outcomes from the computational protocol. The quantitative values presented are illustrative placeholders based on typical results for substituted benzoic acids.[4][8]
Optimized Molecular Geometry
The geometry optimization will yield the most stable conformation of the molecule in the gas phase. Key structural parameters, such as the planarity of the benzene ring, the orientation of the carboxylic acid and nitro groups, and potential steric hindrance between the ortho-methyl group and the carboxylic acid group, will be determined. The presence of the ortho-methyl group may cause the carboxylic acid group to twist slightly out of the plane of the benzene ring to minimize steric repulsion.
The molecular structure is visualized below, with key functional groups labeled.
Caption: 2D representation of this compound.
Table 1: Predicted Key Geometrical Parameters
| Parameter | Atoms Involved | Predicted Value | Typical Range/Comment |
| Bond Lengths (Å) | |||
| C=O | Carboxylic Acid | ~ 1.21 Å | Typical double bond character.[7] |
| C-O | Carboxylic Acid | ~ 1.35 Å | Typical single bond character. |
| C-N | Nitro Group | ~ 1.48 Å | |
| N-O | Nitro Group | ~ 1.23 Å | Bonds have partial double bond character due to resonance. |
| Bond Angles (˚) | |||
| O-C-O | Carboxylic Acid | ~ 123° | |
| C-C-N | Ring-Nitro | ~ 118° | |
| C-C-C(H3) | Ring-Methyl | ~ 121° | Steric influence from adjacent groups. |
| Dihedral Angles (˚) | |||
| C2-C1-C(OOH)-O | Ring-Carboxylic | ~ 5-15° | Non-zero value indicates out-of-plane twisting due to steric hindrance with the ortho-methyl group.[8] |
| C4-C5-N-O | Ring-Nitro | ~ 0° | Nitro group is expected to be coplanar with the ring. |
Vibrational Spectroscopy Analysis
The frequency calculation will produce a list of vibrational modes and their corresponding frequencies and IR/Raman intensities. It is standard practice to scale the calculated harmonic frequencies by a factor (typically ~0.96-0.98 for B3LYP) to account for anharmonicity and systematic errors in the method, allowing for better comparison with experimental data.[3]
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~ 3450-3550 cm⁻¹ (monomer) | 3500-3560 cm⁻¹ (monomer)[7] |
| Aromatic C-H Stretch | Benzene Ring | ~ 3050-3100 cm⁻¹ | 3000-3100 cm⁻¹[4] |
| Aliphatic C-H Stretch | Methyl Groups | ~ 2920-2980 cm⁻¹ | 2850-3000 cm⁻¹ |
| C=O Stretch | Carboxylic Acid | ~ 1720-1740 cm⁻¹ | 1700-1760 cm⁻¹[7] |
| NO₂ Asymmetric Stretch | Nitro Group | ~ 1520-1540 cm⁻¹ | 1500-1570 cm⁻¹ |
| NO₂ Symmetric Stretch | Nitro Group | ~ 1340-1360 cm⁻¹ | 1335-1380 cm⁻¹ |
| C-O Stretch | Carboxylic Acid | ~ 1280-1310 cm⁻¹ | 1210-1320 cm⁻¹[9] |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability.
-
HOMO: For this molecule, the HOMO is expected to be primarily localized on the benzene ring and the methyl groups, reflecting the electron-donating character of the aromatic π-system.
-
LUMO: The LUMO is anticipated to be heavily localized on the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups.
-
Energy Gap: A relatively small HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability. The presence of both strong donating and withdrawing groups often leads to a smaller gap compared to unsubstituted benzene.[9]
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides an intuitive visualization of the charge distribution. It maps the electrostatic potential onto the electron density surface.
-
Negative Regions (Red/Yellow): These regions indicate an excess of electrons and are susceptible to electrophilic attack. They are expected to be concentrated around the highly electronegative oxygen atoms of the nitro and carboxylic acid groups.
-
Positive Regions (Blue): These regions are electron-deficient and represent sites for nucleophilic attack. The most positive potential is expected on the acidic hydrogen of the carboxyl group.
-
Neutral Regions (Green): These areas, likely the carbon backbone of the benzene ring and the methyl groups, have a relatively neutral potential.
Conclusion
The theoretical framework detailed in this guide provides a robust and scientifically validated pathway for characterizing the structural and electronic properties of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's optimized geometry, vibrational spectra, and reactivity indicators like the HOMO-LUMO gap and MEP surface. These computational insights are invaluable for guiding further experimental work, whether in the synthesis of novel derivatives, the interpretation of spectroscopic data, or the rational design of molecules for pharmaceutical and material applications.
References
- Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). MDPI.
- Saršūns, K., Orola, L., & Vīksna, A. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv.
- Tuttle, T., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar.
- Reva, I., & Lapinski, L. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI.
- Saršūns, K., Orola, L., & Vīksna, A. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Cambridge Open Engage.
- Saršūns, K., Orola, L., & Vīksna, A. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv.
- Saršūns, K., Orola, L., & Vīksna, A. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ResearchGate.
- Saršūns, K., Orola, L., & Vīksna, A. (2023). Experimental and computational study of solid solution formed between substituted nitrobenzoic acids. ResearchGate.
- Gimalov, F., et al. (2022). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI.
- Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). ResearchGate.
- This compound. PubChem, NIH.
- Prashanth, J., et al. (2015). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Scirp.org.
- van der Heijden, A.E.D.M., et al. (2019). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI.
- 2,4-Dihydroxy-5-nitrobenzoic acid. PubChem, NIH.
- Bojilov, K., et al. (2003). Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole. Analytical and Bioanalytical Chemistry.
- 2,4-Dimethylbenzoic acid. PubChem, NIH.
- Brenner, R.E. (2022). CHEMICAL AND BIOCHEMICAL APPLICATIONS OF VIBRATIONAL SPECTROSCOPY. MOspace.
- Benzoic acid, 2,4-dimethyl-. NIST WebBook.
- Al-Alshaikh, M.A., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI.
- Kumar, A., et al. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Acta Scientific.
Sources
- 1. This compound | C9H9NO4 | CID 601141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 5. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts [mdpi.com]
- 6. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. actascientific.com [actascientific.com]
stability and storage conditions for 2,4-Dimethyl-5-nitrobenzoic acid
An In-depth Technical Guide on the Stability and Storage of 2,4-Dimethyl-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DMNA) is a substituted aromatic carboxylic acid with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals. Understanding the intrinsic stability of this molecule is paramount for ensuring its quality, purity, and suitability for its intended use. The reactivity of its functional groups—a carboxylic acid, two methyl groups, and a nitro group—on an aromatic ring dictates its susceptibility to degradation under various environmental conditions.
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. We will delve into the chemical reasoning behind its stability profile, outline potential degradation pathways based on the reactivity of analogous compounds, and provide detailed protocols for assessing its stability under forced conditions.
Molecular Structure and Physicochemical Properties
The stability of a compound is intrinsically linked to its molecular structure. DMNA possesses a unique combination of electron-donating (methyl) and electron-withdrawing (nitro, carboxylic acid) groups, which governs the electron density distribution on the benzene ring and influences its reactivity.
-
Electron-Withdrawing Groups: The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both inductive and resonance effects.[1] This significantly increases the acidity of the carboxylic acid group compared to benzoic acid itself by stabilizing the resulting carboxylate anion.[2][3]
-
Electron-Donating Groups: The two methyl groups (-CH₃) are weakly electron-donating through an inductive effect.
This electronic interplay makes the aromatic ring generally electron-deficient, which enhances its resistance to electrophilic attack but can have implications for other degradation pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 220504-75-6 | [4] |
| Molecular Formula | C₉H₉NO₄ | [5] |
| Molecular Weight | 195.17 g/mol | [5] |
| Appearance | Solid (form may vary) | [N/A] |
| Boiling Point | 371.4 °C at 760 mmHg | [4] |
| Storage Temperature | Room Temperature | [N/A] |
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively available in the public domain, we can infer likely degradation pathways by analyzing the reactivity of its functional groups and data from structurally similar nitroaromatic compounds. Forced degradation studies are essential to confirm these pathways.[6][7]
Thermal Degradation
Aromatic nitro compounds can be thermally sensitive. Studies on nitrobenzoic acid isomers have shown that they undergo significant exothermic decomposition at elevated temperatures.[8][9] The primary thermal degradation pathway for many benzoic acid derivatives is decarboxylation (loss of CO₂) at high temperatures.[10][11] For DMNA, this would result in the formation of 1,3-dimethyl-4-nitrobenzene.
Photodegradation
Aromatic compounds containing nitro groups are often susceptible to photodegradation.[12] UV light can provide the energy to initiate reactions, potentially leading to reduction of the nitro group or other complex reactions.[13] Therefore, exposure to light, especially UV light, should be considered a significant risk factor for the stability of DMNA.
Hydrolytic Degradation
The carboxylic acid and nitro functional groups are generally stable to hydrolysis under neutral conditions. However, under forced acidic or basic conditions, the stability might be compromised. While the C-N bond of the nitro group is typically robust, extreme pH and temperature could potentially lead to its reduction or other reactions.
Oxidative Degradation
The electron-deficient nature of the aromatic ring due to the nitro group generally makes it resistant to oxidation. However, the methyl groups could be susceptible to oxidation under strong oxidative conditions (e.g., using hydrogen peroxide), potentially forming the corresponding carboxylic acids.
The diagram below illustrates the plausible degradation pathways for this compound based on these chemical principles.
Caption: Predicted degradation pathways for this compound.
Recommended Storage and Handling Conditions
Based on the chemical nature of DMNA and general guidelines for nitroaromatic compounds, the following storage and handling procedures are recommended to ensure its long-term stability:
-
Temperature: Store in a cool, dry place.[4] While some suppliers suggest room temperature, avoiding excessive heat is crucial to prevent thermal degradation. Refrigeration may be considered for long-term storage, but ensure the container is sealed tightly to prevent moisture condensation upon removal.
-
Light: Protect from light.[12] Store in amber glass vials or in a dark cabinet to prevent photodegradation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to minimize oxidative degradation. Keep containers tightly sealed to prevent moisture ingress.
-
Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents.[10] The acidic nature of the compound means it will react with bases. Oxidizing agents could potentially react with the methyl groups, while reducing agents could reduce the nitro group.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to definitively identify degradation products and establish a stability-indicating analytical method.[7][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]
Table 2: Recommended Conditions for Forced Degradation Study
| Stress Condition | Recommended Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours, protected from light |
| Thermal (Solid) | Solid compound at 105°C for 48 hours (or at a temperature below the melting point that induces degradation) |
| Thermal (Solution) | Solution in a suitable solvent (e.g., 50:50 acetonitrile:water) at 60°C for 48 hours |
| Photostability | Expose solution to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). |
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Sample Preparation: For each condition (acid, base, oxidation, thermal in solution), mix the stock solution with the stressor in a 1:1 ratio. For thermal (solid) and photostability, use the compound as is or in solution as specified.
-
Control Samples: Prepare control samples stored at benign conditions (e.g., refrigerated and protected from light) for comparison. A "zero-time" sample should also be analyzed immediately after preparation.
-
Incubation: Place the stressed samples under the specified conditions for the designated time. Monitor periodically to achieve the target degradation of 5-20%.
-
Neutralization: After the incubation period, neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively, to stop the reaction.
-
Analysis: Dilute all samples (stressed and control) to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC method.
The following diagram outlines the workflow for the forced degradation study.
Caption: Workflow for a forced degradation study of DMNA.
Protocol: Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[16] A reverse-phase HPLC (RP-HPLC) method with UV detection is generally suitable for nitroaromatic compounds.[17][18]
Proposed HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or λmax determined by UV scan)
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Method Validation: This method must be validated according to ICH Q2(R1) guidelines. Specificity is the most critical parameter for a stability-indicating method and is demonstrated by showing that the peaks for the parent compound and all degradation products are well-resolved (resolution > 1.5). Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the main peak is free from any co-eluting degradants.
Conclusion
While this compound is expected to be stable under standard ambient conditions, its chemical structure suggests potential susceptibility to thermal and photolytic degradation. The presence of the electron-withdrawing nitro group is a key feature influencing its reactivity. Adherence to proper storage conditions—specifically, protection from heat and light in a well-sealed container—is critical for maintaining its purity and integrity over time. The provided protocols for forced degradation and HPLC analysis serve as a robust framework for researchers to experimentally verify the stability profile of this compound and develop validated, stability-indicating methods suitable for quality control and regulatory purposes.
References
- Allen. p-Nitrobenzoic acid is a stronger acid than benzoic acid. This is due to.
- Chemistry Stack Exchange. (2016). Acidic Strength of Nitrobenzoic Acid.
- SciELO. (2025). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
- Al Mamari, H. (2016). Effects of Groups on Acidity of Benzoic Acid III. YouTube.
- ResearchGate. (2025). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD.
- J-STAGE. Thermal Decarboxylation of Nitrobenzoic Acids. I.
- U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
- National Institutes of Health. (2021). Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba2+/TiO2 and MCM-41. PMC.
- National Institutes of Health. Degradation of benzoic acid and its derivatives in subcritical water. PubMed.
- Wiley Online Library. (2021). Development and validation of a new RP-HPLC method for organic explosive compounds.
- MedCrave. (2016). Forced Degradation Studies.
- LCGC International. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review.
- International Journal of Pharmaceutical Sciences and Medicine. (2021). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC.
- National Institutes of Health. Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. PubMed.
- National Institutes of Health. 3,5-Dimethyl-4-nitrobenzoic acid. PubChem.
- National Institutes of Health. Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. PMC.
- National Institutes of Health. This compound. PubChem.
- National Institutes of Health. 2,4-Dihydroxy-5-nitrobenzoic acid. PubChem.
Sources
- 1. youtube.com [youtube.com]
- 2. p-Nitrobenzoic acid is a stronger acid than benzoic acid. This is due to [allen.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C9H9NO4 | CID 601141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biomedres.us [biomedres.us]
- 15. scispace.com [scispace.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Dimethyl-5-aminobenzoic Acid via Nitro Group Reduction
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Considerations for the Reduction of 2,4-Dimethyl-5-nitrobenzoic Acid
The transformation of the nitro group in this compound to a primary amine is a critical step in the synthesis of a variety of pharmacologically relevant scaffolds and advanced materials. The resulting product, 2,4-Dimethyl-5-aminobenzoic acid, serves as a versatile building block. The selection of an appropriate reduction methodology is paramount and is governed by factors such as functional group tolerance, desired yield, scalability, and safety considerations. This guide provides a comprehensive overview of robust and field-proven protocols for this chemical transformation, delving into the mechanistic underpinnings of each method to empower researchers with the knowledge to make informed experimental choices.
The presence of both a carboxylic acid and a sterically hindered aromatic ring in the substrate requires careful consideration of the reducing agent and reaction conditions to avoid unwanted side reactions, such as reduction of the carboxylic acid or incomplete conversion. This document will focus on three widely applicable and effective methods: Catalytic Hydrogenation, Reduction with Tin(II) Chloride, and Reduction with Sodium Dithionite.
Methodology Comparison: Choosing the Optimal Reduction Pathway
The choice of reduction method is a critical decision that influences the overall efficiency and success of the synthesis. Below is a comparative analysis of the three detailed protocols.
| Method | Key Advantages | Potential Challenges | Ideal Application |
| Catalytic Hydrogenation | High yields, clean reaction, environmentally benign (water is the only byproduct), catalyst can be recycled. | Requires specialized hydrogenation equipment, potential for dehalogenation if other halogens are present, catalyst can be pyrophoric. | Scale-up and green chemistry applications where high purity is desired. |
| Tin(II) Chloride Reduction | Mild conditions, good functional group tolerance (esters, amides are generally stable), does not require high pressure. | Stoichiometric amounts of tin salts are required leading to metal waste, workup can be tedious to remove tin byproducts. | Bench-scale synthesis where functional group compatibility is a primary concern. |
| Sodium Dithionite Reduction | Inexpensive, mild conditions, avoids the use of heavy metals, good chemoselectivity.[1][2] | Can require biphasic solvent systems, may have lower yields compared to other methods, reaction can be sensitive to pH. | When a metal-free reduction is preferred and for substrates sensitive to acidic conditions.[3] |
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups.[4][5] Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst that facilitates the reaction with molecular hydrogen (H₂).[6] The reaction proceeds on the surface of the catalyst, where both hydrogen and the nitro compound are adsorbed.[7]
Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add this compound (1.0 eq).
-
Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as methanol, ethanol, or ethyl acetate. A typical concentration is 0.1-0.5 M. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %).
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atmospheres) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen or by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Isolation and Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4-Dimethyl-5-aminobenzoic acid.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
The reduction of aromatic nitro compounds using tin(II) chloride in an acidic medium is a classic and reliable method.[8][9] This method is particularly useful when other reducible functional groups are present that are sensitive to catalytic hydrogenation.[4] The reaction proceeds through a series of electron transfer steps from Sn(II) to the nitro group, with the acidic medium providing the necessary protons.[10]
Reaction Mechanism Overview
Caption: Simplified mechanism of nitro group reduction by Tin(II) Chloride.
Detailed Step-by-Step Protocol:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in ethanol or a similar polar solvent.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) to the suspension.
-
Acidification and Reaction: Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is often exothermic. Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup and Neutralization: Cool the reaction mixture to room temperature and then in an ice bath. Carefully add a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to neutralize the excess acid and precipitate the tin salts as tin hydroxides. The pH should be adjusted to approximately 8-9.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Perform the extraction multiple times to ensure complete recovery.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite, also known as sodium hydrosulfite, is an economical and versatile reducing agent for aromatic nitro compounds.[1][2] This method offers a metal-free alternative and is appreciated for its mild reaction conditions and high chemoselectivity, tolerating a variety of other functional groups.[3][11] The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[2]
Workflow for Sodium Dithionite Reduction
Caption: Workflow for the reduction using Sodium Dithionite.
Detailed Step-by-Step Protocol:
-
Solution Preparation: Dissolve this compound (1.0 eq) in a mixture of a water-miscible organic solvent (e.g., dioxane, tetrahydrofuran, or ethanol) and water. A typical ratio is 1:1 to 2:1 organic solvent to water.
-
Dithionite Addition: In a separate flask, prepare a fresh solution of sodium dithionite (Na₂S₂O₄) (typically 3-5 equivalents) in water. Add the sodium dithionite solution dropwise to the stirred solution of the nitro compound.
-
Reaction Conditions: The reaction is often slightly exothermic. Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-4 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath. Carefully acidify the mixture with dilute hydrochloric acid (HCl) to a pH of approximately 3-4. This will protonate the amino group and precipitate the aminobenzoic acid.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. Dry the solid under vacuum to obtain the crude product. Further purification can be achieved by recrystallization.
Characterization of 2,4-Dimethyl-5-aminobenzoic Acid
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a broad singlet corresponding to the -NH₂ protons (typically in the range of 3.5-5.0 ppm, solvent dependent). The aromatic proton signals will show an upfield shift compared to the starting material due to the electron-donating nature of the amino group. The two methyl singlets and the carboxylic acid proton signal will be present.[12][13] |
| ¹³C NMR | The carbon atom attached to the amino group will show a significant upfield shift. The other aromatic carbon signals will also be affected by the new substituent.[14] |
| FT-IR | Disappearance of the characteristic nitro group stretches (typically around 1530 cm⁻¹ and 1350 cm⁻¹). Appearance of N-H stretching vibrations from the primary amine (typically two bands in the range of 3300-3500 cm⁻¹).[15] |
| Mass Spectrometry | The molecular ion peak will correspond to the molecular weight of 2,4-Dimethyl-5-aminobenzoic acid (C₉H₁₁NO₂), which is 165.19 g/mol . |
Safety Precautions
-
Catalytic Hydrogenation: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst under an inert atmosphere and quench it carefully after use. Hydrogen gas is highly flammable; ensure the reaction is performed in a well-ventilated area with appropriate safety measures.
-
Tin(II) Chloride and HCl: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). Tin compounds can be toxic.[9]
-
Sodium Dithionite: Sodium dithionite is a flammable solid and can decompose to release toxic sulfur oxides upon heating. It should be stored in a cool, dry place away from moisture.
References
- Park, K. K., Lee, C. W., & Choi, S. Y. (1992). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Journal of the Chemical Society, Perkin Transactions 1, (5), 601-603.
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
- Fiveable. (n.d.). Sodium Dithionite Definition.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?.
- Aromatic Reactions. (n.d.). Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
- Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Sciencemadness Discussion Board. (2002). Dissolving Metal Reductions of Aromatic Nitro Groups.
- Sciencemadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn.
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:.
- Gowda, D. C., & Mahesh, B. (2009). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry - Section B, 48B(9), 1315-1318.
- International Journal of Engineering Science and Computing. (2018). Vibrational Investigation And Potential Energy Surface Scan Analysis Of NLO Chromophore 4- Dimethyl Aminobenzoic Acid Ethyl Ester.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Bioorganic & Medicinal Chemistry. (2022).
- Chemistry university. (2021, April 21). Catalytic Hydrogenation [Video]. YouTube.
- Scott Milam. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine [Video]. YouTube.
- Google Patents. (n.d.). US2344244A - Catalytic hydrogenation of nitro compounds.
- Google Patents. (n.d.). CN105418442A - Synthesis method of 2,4-diaminobenzoic acid.
- Organic Chemistry Data. (n.d.). Catalytic Hydrogenation.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
- CABI Digital Library. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
- ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- Acta Chemica Scandinavica. (1967).
- Google Patents. (n.d.). CN101863791A - The synthetic method of isooctyl p-dimethylaminobenzoate (EHA).
- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
Sources
- 1. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. orgosolver.com [orgosolver.com]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 10. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 2,4-Dimethyl-5-nitrobenzoic Acid in Modern Pharmaceutical Synthesis
Introduction: A Versatile Building Block in Drug Discovery
In the landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. 2,4-Dimethyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid, has emerged as a significant building block, particularly in the creation of targeted therapies. Its unique trifunctional nature—a carboxylic acid for amide bond formation, a nitro group amenable to reduction, and a dimethylated phenyl ring for steric and electronic modulation—provides a robust scaffold for medicinal chemists. This guide provides an in-depth exploration of the applications and synthetic protocols involving this compound, designed for researchers, scientists, and drug development professionals.
The core utility of this compound lies in its strategic conversion to its amino derivative, 5-amino-2,4-dimethylbenzoic acid. This transformation unlocks a pathway to a class of compounds with significant therapeutic potential, most notably as antagonists for the prostaglandin E2 receptor subtype 4 (EP4).[1] EP4 antagonists are a focal point in the development of new treatments for a variety of conditions, including pain, inflammation, and certain cancers.[1][2][3]
This document will detail the synthesis of the parent compound, its critical reduction to the corresponding amine, and the subsequent amide coupling reactions to yield pharmacologically relevant scaffolds. Each protocol is presented with an emphasis on the underlying chemical principles and practical considerations to ensure reproducibility and safety.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 220504-75-6 | |
| Molecular Formula | C₉H₉NO₄ | |
| Molecular Weight | 195.17 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 371.4 °C at 760 mmHg | |
| Purity | Typically >95% |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the two methyl groups, and the carboxylic acid proton. The aromatic protons will appear as singlets in the downfield region. The methyl protons will also be singlets, likely in the range of δ 2.2-2.6 ppm. The carboxylic acid proton will be a broad singlet at a chemical shift greater than 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. Characteristic peaks will include the carbonyl carbon of the carboxylic acid (δ > 165 ppm), the aromatic carbons attached to the nitro and carboxyl groups, and the carbons of the methyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key peaks are expected around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid, and strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[4] The O-H stretch of the carboxylic acid will be a broad band in the region of 2500-3300 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (195.17 g/mol ).[5] Common fragmentation patterns for benzoic acids include the loss of -OH and -COOH.
Core Synthetic Applications and Protocols
The primary application of this compound in pharmaceutical synthesis is as a precursor to 5-amino-2,4-dimethylbenzoic acid, a key intermediate for the development of EP4 receptor antagonists.[1][6]
Workflow for the Synthesis of EP4 Antagonist Precursors
Caption: Synthetic workflow from starting materials to the target EP4 antagonist scaffold.
Protocol 1: Synthesis of this compound
Materials:
-
2,4-Dimethylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized water
-
Methanol or Ethanol for recrystallization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2,4-dimethylbenzoic acid. Cool the flask in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid to the flask while stirring, ensuring the temperature remains low.
-
Nitration: In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Slow Addition: Add the cold nitrating mixture dropwise to the stirred solution of 2,4-dimethylbenzoic acid in sulfuric acid. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with stirring. A precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold deionized water to remove any residual acid.
-
Purification: Recrystallize the crude product from a suitable solvent such as methanol or a methanol/water mixture to obtain the pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Reduction of this compound to 5-Amino-2,4-dimethylbenzoic Acid
The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator) or a balloon hydrogenation setup
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Catalyst and Substrate: To a suitable reaction flask, add this compound and a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Solvent: Add a suitable solvent such as methanol or ethanol to dissolve the starting material.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen or argon, and then introduce hydrogen gas. The reaction can be run at atmospheric pressure (balloon) or higher pressures in a Parr shaker.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2,4-dimethylbenzoic acid. The product can be further purified by recrystallization if necessary.
Protocol 3: Amide Coupling to Form a Pharmaceutical Scaffold
The final step in synthesizing the core of many EP4 antagonists involves the formation of an amide bond between 5-amino-2,4-dimethylbenzoic acid and an appropriate carboxylic acid. Standard peptide coupling reagents are typically employed for this transformation.[1]
Materials:
-
5-Amino-2,4-dimethylbenzoic acid
-
A suitable carboxylic acid (e.g., 3-methylpicolinic acid for certain EP4 antagonists)[1]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
A suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
A tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reactant Mixture: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, 5-amino-2,4-dimethylbenzoic acid, EDC, and HOBt in an appropriate anhydrous solvent (e.g., DCM or DMF).
-
Base Addition: Add the tertiary amine base (e.g., DIPEA) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent and wash with a mild aqueous acid (e.g., 1M HCl), followed by a mild aqueous base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling these chemicals.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care and have appropriate neutralizing agents readily available.
-
Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged with an inert gas before and after the reaction. Use a blast shield if possible.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its strategic importance is highlighted by its role in the construction of novel EP4 receptor antagonists, a promising class of drugs for various therapeutic areas. The protocols outlined in this guide provide a solid foundation for researchers to utilize this compound effectively and safely in their drug discovery and development endeavors. The logical progression from the starting material to the final pharmacologically relevant scaffold demonstrates a clear and efficient synthetic strategy.
References
- Blanco, M. J., Vetman, T., Chandrasekhar, S., Fisher, M. J., Harvey, A., Chambers, M., ... & Warshawsky, A. M. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 26(3), 931-935. [Link]
- CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid. (2013).
- Borriello, M., & Stasi, L. P. (2013). Prostaglandin EP4 Antagonists.
- Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. (2023). ACS Medicinal Chemistry Letters. [Link]
- Benzoic acid, 2,5-dimethyl-. NIST Chemistry WebBook. [Link]
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI. [Link]
- Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. (2018).
- Discovery of novel 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as orally bioavailable TRPV4 antagonists for the treatment of pain: Part 2. (2016). PubMed. [Link]
- Discovery of EP4 antagonists with image-guided explainable deep learning workflow. (2025).
- Interpret the infrared spectrum of methyl m-nitrobenzo
- Synthesis of 2-nitrobenzoic acid. (n.d.). PrepChem.com. [Link]
- A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. (2020). MDPI. [Link]
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. [Link]
- CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. (2016).
- Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. (2016). PubMed. [Link]
- m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. [Link]
Sources
- 1. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin EP<sub>4</sub>Antagonists [ouci.dntb.gov.ua]
- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: A Framework for Evaluating 2,4-Dimethyl-5-nitrobenzoic Acid in Agrochemical Discovery
Authored for: Agrochemical Researchers, Discovery Scientists, and Development Professionals
Introduction: The Rationale for Investigation
The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. The development of new active ingredients is critical to overcoming challenges such as pesticide resistance, evolving pathogen pressures, and the need for more specific modes of action.[1][2] Within this context, the exploration of known chemical scaffolds for novel biological activity is a highly valuable strategy.
2,4-Dimethyl-5-nitrobenzoic acid is a substituted aromatic carboxylic acid.[3] While its direct application in agriculture is not yet established, its structural motifs are of significant interest. Nitroaromatic compounds are a well-documented class of biologically active molecules, with applications ranging from pharmaceuticals to herbicides.[4][5][6] The nitro group, being strongly electron-withdrawing, often plays a crucial role in the molecule's mechanism of action, frequently involving bioreduction within the target organism to produce reactive, cytotoxic intermediates.[4] Furthermore, benzoic acid derivatives have been explored for a wide spectrum of bioactivities, including antifungal and insecticidal properties.[7][8][9]
This document serves as a comprehensive guide for the initial, exploratory screening of this compound. It provides detailed, field-proven protocols for evaluating its potential as a herbicide, fungicide, and insecticide. The methodologies are designed to be robust, self-validating, and serve as a foundational framework for any research program aimed at uncovering new agrochemical leads.
Compound Profile: this compound
A thorough understanding of the test compound's physicochemical properties is essential for proper handling, formulation, and interpretation of experimental results.
| Property | Value | Source(s) |
| CAS Number | 220504-75-6 | [10][11] |
| Molecular Formula | C₉H₉NO₄ | [10] |
| Molecular Weight | 195.17 g/mol | [10] |
| Physical Form | Solid | |
| Boiling Point | 371.4°C at 760 mmHg | |
| Storage | Store at room temperature, desiccated | [10] |
Safety Note: this compound is intended for research and development purposes only.[10] Users must consult the Safety Data Sheet (SDS) prior to handling and wear appropriate personal protective equipment (PPE). As a nitrated carboxylic acid, it may cause irritation upon contact.[12][13]
Postulated Biological Activity & Mechanisms of Action
Based on its chemical structure, we can hypothesize several potential mechanisms of action (MoA) that warrant investigation. The presence of the nitroaromatic moiety is key. Many nitroaromatic compounds function as pro-drugs that are activated by cellular reductases.[4] This reduction can lead to the formation of nitroso and hydroxylamine radicals, which can induce oxidative stress, damage DNA, and inhibit essential enzymes.[4]
-
Herbicidal MoA: Potential mechanisms could include the disruption of vital biosynthetic pathways, such as amino acid or lipid synthesis, or interference with photosynthetic electron transport.[14][15] Symptoms on test plants, such as chlorosis, necrosis, or growth inhibition, can provide clues to the specific MoA.[16]
-
Fungicidal MoA: The compound could inhibit fungal growth by disrupting cell membrane integrity, inhibiting key respiratory enzymes, or interfering with cell wall synthesis.[17] Certain benzoic acid derivatives are known to target fungal-specific enzymes like CYP53.[7]
-
Insecticidal MoA: Toxicity could result from neurotoxic effects, disruption of metabolic processes, or interference with insect growth and development. The specific mode of action would depend on how the compound is metabolized by the target insect.[18]
Experimental Screening Protocols
The following protocols provide a tiered approach to systematically evaluate the agrochemical potential of this compound.
Protocol 1: Primary Herbicide Efficacy Screening (Whole-Plant Bioassay)
This protocol is designed to assess both pre-emergence (soil-applied) and post-emergence (foliar-applied) herbicidal activity on representative monocot and dicot weed species.
Causality: A whole-plant assay is the gold standard for initial screening as it provides data on compound uptake (through roots or foliage), translocation, and overall phytotoxicity in a living system, which cannot be replicated in vitro.[19][20] Including both pre- and post-emergence applications is critical, as some compounds are only active via one route.
Caption: Workflow for primary herbicide screening.
Methodology:
-
Plant Species: Select at least one monocot (e.g., annual ryegrass, Lolium rigidum) and one dicot (e.g., lettuce, Lactuca sativa). Include a known susceptible population for reference.[19]
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of this compound in a suitable solvent (e.g., acetone with 0.5% v/v Tween® 20 as a surfactant).
-
Dose-Response Range: Prepare serial dilutions from the stock to create a range of application rates (e.g., 2000, 1000, 500, 250, 125, 0 g a.i./ha). The '0' dose serves as the negative control (solvent + surfactant only). Include a commercial herbicide as a positive control.
-
Plant Growth: Sow 5-10 seeds per pot in a standard greenhouse soil mix. For post-emergence tests, allow plants to grow to the 2-3 true leaf stage.[19]
-
Application:
-
Pre-emergence: Immediately after sowing, apply the test solutions evenly to the soil surface using a calibrated laboratory sprayer.
-
Post-emergence: Apply the test solutions to the foliage of the seedlings until runoff.
-
-
Incubation: Place pots in a growth chamber with controlled temperature (e.g., 25°C day/18°C night), light (16h photoperiod), and humidity.
-
Data Collection: After 14-21 days, assess plant health.[21]
-
Visual Injury Rating: Score phytotoxicity on a scale of 0% (no effect) to 100% (plant death) relative to the negative control.
-
Biomass Reduction: Harvest the above-ground plant material, weigh for fresh weight, then dry at 60°C for 48 hours and weigh for dry weight. Calculate the percent reduction relative to the negative control.
-
-
Data Analysis: Plot the dose-response curve and calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) using statistical software.
Example Data Presentation:
| Concentration (g a.i./ha) | Visual Injury (%) | Dry Biomass Reduction (%) |
| 2000 | 95 | 98 |
| 1000 | 80 | 85 |
| 500 | 60 | 65 |
| 250 | 40 | 42 |
| 125 | 15 | 18 |
| 0 (Control) | 0 | 0 |
Protocol 2: Primary Fungicide Efficacy Screening (In Vitro Mycelial Growth Assay)
This protocol provides a rapid and efficient method to determine the direct inhibitory effect of the compound on the growth of a target fungal pathogen.
Causality: An in-vitro agar dilution assay directly measures the intrinsic fungitoxicity of a compound by eliminating variables such as host plant penetration and metabolism.[1][22] It is a cost-effective first step to identify candidates with promising activity for more complex plant-based assays.
Caption: Workflow for in-vitro fungicide screening.
Methodology:
-
Fungal Species: Select a common and fast-growing plant pathogen (e.g., Fusarium graminearum, Aspergillus niger, or Pythium ultimum).[1][22]
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of this compound in DMSO.
-
Amended Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to approximately 50-55°C. Add aliquots of the stock solution to the molten agar to achieve final concentrations (e.g., 100, 50, 25, 10, 1, 0 ppm). The '0' ppm plate (containing only DMSO) is the negative control. Include a commercial fungicide as a positive control. Swirl gently to mix and pour into sterile petri dishes.
-
Inoculation: Using a sterile cork borer, take a 5mm plug of mycelium from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each amended agar plate.[1]
-
Incubation: Seal the plates with paraffin film and incubate in the dark at an optimal temperature for the chosen fungus (e.g., 25°C).
-
Data Collection: Incubate until the fungal growth in the negative control plate has reached approximately 70-80% of the plate diameter. Measure the colony diameter (in mm) in two perpendicular directions for each plate.
-
Data Analysis: Calculate the percent inhibition of mycelial growth for each concentration relative to the negative control using the formula:
-
% Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] x 100
-
-
Plot the dose-response curve and determine the EC₅₀ (the concentration required to inhibit growth by 50%).
Example Data Presentation:
| Concentration (ppm) | Average Colony Diameter (mm) | Mycelial Growth Inhibition (%) |
| 100 | 5 (plug size) | 100 |
| 50 | 18 | 77.5 |
| 25 | 35 | 56.3 |
| 10 | 62 | 22.5 |
| 1 | 78 | 2.5 |
| 0 (Control) | 80 | 0 |
Protocol 3: Primary Insecticide Efficacy Screening (Contact Toxicity Bioassay)
This protocol determines the toxicity of the compound to a model insect upon direct contact, a common route of exposure for many insecticides.
Causality: The CDC bottle bioassay is a standardized, simple, and rapid method to determine if an active ingredient can kill an insect vector.[23] It isolates the effect of contact toxicity, providing a clear indication of the compound's intrinsic insecticidal potential before moving to more complex feeding or residual assays.
Caption: Workflow for contact toxicity insecticide screening.
Methodology:
-
Insect Species: Use a susceptible laboratory strain of a relevant insect pest, such as adult mosquitoes (Aedes aegypti or Anopheles gambiae) or fruit flies (Drosophila melanogaster).[24][25]
-
Stock Solution and Dosing: Prepare a stock solution (e.g., 1 mg/mL) in acetone. Create a range of dilutions to determine a lethal dose. A starting point could be to coat bottles with 100, 50, 25, 10, and 0 µg of the compound per bottle.
-
Bottle Coating: Using 250 mL glass bottles, add 1 mL of the desired test solution to each. Cap and roll the bottle to ensure an even coating on all inner surfaces until the acetone has completely evaporated. Prepare control bottles using acetone only.[23]
-
Insect Exposure: Introduce 20-25 non-blood-fed, 2-5 day old adult insects into each bottle using an aspirator.
-
Data Collection:
-
Record the number of dead or incapacitated (knocked down) insects at regular intervals (e.g., 15, 30, 45, 60 minutes) for up to 2 hours.
-
After the initial exposure period, transfer the insects to clean recovery cups with access to a 10% sugar solution.[25]
-
Record the final mortality after 24 hours.[25]
-
-
Data Analysis: Calculate the percentage mortality for each dose at the 24-hour time point. If a dose-response is observed, calculate the LD₅₀ (the lethal dose that causes 50% mortality) or the LC₅₀ (lethal concentration).
Example Data Presentation:
| Dose per Bottle (µg) | Total Insects | 24-Hour Mortality | Percent Mortality (%) |
| 100 | 25 | 25 | 100 |
| 50 | 24 | 21 | 87.5 |
| 25 | 25 | 13 | 52 |
| 10 | 25 | 4 | 16 |
| 0 (Control) | 25 | 1 | 4 |
Conclusion and Future Directions
The protocols outlined in this guide provide a systematic and scientifically rigorous foundation for the initial evaluation of this compound as a potential agrochemical active ingredient. The structural alerts within the molecule—namely the nitroaromatic and benzoic acid functionalities—provide a strong rationale for this exploratory research.[4][7][26]
Positive results, or "hits," from these primary screens (e.g., a low GR₅₀, EC₅₀, or LD₅₀) would justify progression to secondary screening. This next phase would involve testing on a broader spectrum of weeds, fungi, or insects, conducting crop safety evaluations, and initiating studies to elucidate the specific mechanism of action. The journey from a hit compound to a viable agrochemical product is long, but it begins with the robust and logical screening process detailed herein.
References
- Scarabel, L., & Varotto, S. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (95), 52333. [Link]
- Heap, I., & Culpan, G. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PLoS ONE, 10(7), e0131888. [Link]
- Swale, D. R., & Liu, N. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), 57768. [Link]
- Shrestha, S. (2015). Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. Microbe Notes. [Link]
- Marcianò, D., & Toffolatti, S. L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Microorganisms, 11(2), 350. [Link]
- ResearchGate. (2023). (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. [Link]
- Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445. [Link]
- Bureau of Land Management. (2007). Protocol for Identifying, Evaluating, and Using New Herbicides.
- World Health Organization. (2009).
- Gerecke, D. F., & Buescher, R. H. (1971). Antifungal activity of substituted nitrobenzenes and anilines. Applied Microbiology, 22(3), 438–440. [Link]
- PacMOSSI. (2024). Standard Operating Procedure for testing insecticide resistance with WHO tube tests. [Link]
- MESA. (2013). Guideline for Evaluating Insecticide Resistance in Vectors Using the CDC Bottle Bioassay. [Link]
- de Oliveira, R. B., & de Lima, D. P. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]
- European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]
- Health Canada. (1996).
- Centers for Disease Control and Prevention. (2021). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. [Link]
- Ross, M. A., & Childs, D. J. (n.d.). Herbicide Mode-Of-Action Summary. Purdue Extension. [Link]
- Park, H. G., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4500-4507. [Link]
- GRDC. (2024). 'Next-gen' monitoring improving fungicide resistance detection. Groundcover. [Link]
- Duke, S. O. (1990). Overview of Herbicide Mechanisms of Action. Environmental Health Perspectives, 87, 263-271. [Link]
- Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263–271. [Link]
- Unelius, C. R., et al. (2006). Structure–Activity Relationships of Benzoic Acid Derivatives as Antifeedants for the Pine Weevil, Hylobius abietis. Journal of Chemical Ecology, 32, 2191-2203. [Link]
- PrepChem.com. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid. [Link]
- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. [Link]
- Yang, S., et al. (2021). Synthesis and Herbicidal Activity of (3,5-Dinitrophenyl)-4-(benzyloxymethyl)
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- ResearchGate. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. [Link]
- Google Patents. (2016). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
- Nostro, A., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Pharmaceutics, 15(7), 1877. [Link]
- Oregon State University. (n.d.). Pesticide Factsheets.
- Gallardo-Vazquez, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 743. [Link]
- Wang, X., et al. (2021). Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. RSC Advances, 11(36), 22185-22191. [Link]
- PubChem. (n.d.). 2-Nitrobenzoic acid. [Link]
- Machado, D., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. International Journal of Molecular Sciences, 24(8), 7058. [Link]
- Wikipedia. (n.d.). 4-Nitrobenzoic acid. [Link]
- PubChem. (n.d.). 3,5-Dimethyl-4-nitrobenzoic acid. [Link]
- Gallardo-Vazquez, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- PubChem. (n.d.). 3-Nitrobenzoic acid. [Link]
Sources
- 1. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [chemicalbook.com]
- 4. scielo.br [scielo.br]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. calpaclab.com [calpaclab.com]
- 11. scbt.com [scbt.com]
- 12. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-METHYL-5-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. researchgate.net [researchgate.net]
- 15. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 17. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives | Semantic Scholar [semanticscholar.org]
- 19. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. hracglobal.com [hracglobal.com]
- 22. agristudentbikash.wordpress.com [agristudentbikash.wordpress.com]
- 23. cdc.gov [cdc.gov]
- 24. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pacmossi.org [pacmossi.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Synthesis of 2,4-Dimethyl-5-aminobenzoic Acid
Introduction
2,4-Dimethyl-5-aminobenzoic acid is a valuable bifunctional molecule serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. Its structure, featuring an aromatic ring substituted with amino, carboxylic acid, and methyl groups, offers multiple reactive sites for building complex molecular architectures. The most common and reliable laboratory-scale synthesis of this compound involves the chemical reduction of its nitro precursor, 2,4-Dimethyl-5-nitrobenzoic acid.
This document provides a detailed technical guide for researchers, chemists, and drug development professionals. It outlines field-proven protocols for this transformation, delves into the mechanistic rationale behind the chosen methodologies, and offers a framework for the successful synthesis, purification, and characterization of the target compound.
Strategic Overview: The Reduction of Aromatic Nitro Compounds
The conversion of an aromatic nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in organic synthesis. This reaction is critical as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group, thereby unlocking different pathways for subsequent electrophilic aromatic substitution.[1]
Two primary strategies dominate this field:
-
Catalytic Hydrogenation: This elegant method employs hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel.[2][3] It is often the method of choice for industrial-scale synthesis due to its high efficiency and clean reaction profile, typically generating water as the only byproduct. However, its broad reactivity can unintentionally reduce other functional groups within the molecule, and it requires specialized pressure equipment.[2][4]
-
Dissolving Metal Reduction: This classic and robust approach utilizes metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl, acetic acid).[1][5] These methods are highly reliable, do not require specialized pressure apparatus, and are often more tolerant of other reducible functional groups compared to some hydrogenation catalysts. The Bechamp reduction, using iron and hydrochloric acid, is a widely used, cost-effective, and less toxic alternative to tin-based systems.[6][7]
This guide will provide a primary, detailed protocol based on the highly reliable iron/hydrochloric acid reduction method. A summary of the catalytic hydrogenation approach will be presented as a viable alternative.
Mechanistic Rationale: Iron/HCl Reduction
The reduction of a nitro group with a metal in acid is a multi-step process involving a series of electron and proton transfers. The metal (e.g., Fe) acts as the electron donor (reducing agent), while the acid serves as the proton source.
The mechanism, though complex, is understood to proceed through key intermediates where the nitrogen atom becomes progressively more reduced: from the nitro group (oxidation state +3) to nitroso (-NO), then to a hydroxylamine (-NHOH), and finally to the amine (-NH₂, oxidation state -3).[8] The overall stoichiometry for the reaction with iron is:
Ar-NO₂ + 3 Fe + 6 HCl → Ar-NH₂ + 3 FeCl₂ + 2 H₂O
The choice of iron is advantageous due to its low cost and the fact that the iron(II) chloride byproduct can be further hydrolyzed, contributing to the reaction's progress.
Experimental Guide: Synthesis via Iron/HCl Reduction
This protocol details the reduction of this compound to 2,4-Dimethyl-5-aminobenzoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Supplier | Starting Material |
| Iron Powder (<100 mesh) | Reagent | Standard Supplier | Reducing Agent |
| Hydrochloric Acid (HCl) | 37% (conc.) | Standard Supplier | Corrosive |
| Ethanol (EtOH) | 95% or Absolute | Standard Supplier | Flammable |
| Deionized Water (H₂O) | |||
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Standard Supplier | Caustic |
| Celite® 545 | Standard Supplier | Filter Aid |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
pH paper or pH meter
-
Standard laboratory glassware
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The addition of concentrated HCl is exothermic. Perform additions slowly and with cooling to control the reaction temperature.
-
Ethanol is flammable; ensure no open flames are nearby.
-
Handle concentrated HCl and solid NaOH with extreme care as they are corrosive and caustic, respectively.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser in the central neck, and a dropping funnel in one of the side necks. Stopper the third neck.
-
To the flask, add this compound (5.0 g, 25.6 mmol) and ethanol (50 mL). Stir the mixture to form a suspension.
-
Add iron powder (7.15 g, 128.1 mmol, 5.0 eq) to the suspension.
-
-
Reduction Reaction:
-
Begin vigorous stirring of the mixture.
-
In the dropping funnel, place a mixture of concentrated HCl (5 mL) and deionized water (20 mL).
-
Add the acidic solution dropwise to the stirred suspension over 15-20 minutes. The reaction is exothermic, and the mixture may begin to reflux. Use an ice-water bath to moderate the temperature if necessary.
-
After the initial addition is complete, heat the mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle.
-
Maintain the reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Add 50 mL of hot water to the flask to dissolve any salts.
-
Filter the hot mixture through a pad of Celite® in a Büchner funnel to remove the excess iron powder and iron salts. Wash the filter cake with a small amount of hot ethanol (2 x 10 mL).
-
Transfer the clear, pale-yellow filtrate to a beaker.
-
Carefully neutralize the filtrate by slowly adding a 2 M NaOH solution while stirring. The target compound is amphoteric and will precipitate at its isoelectric point. Monitor the pH closely, aiming for a pH of approximately 4-5.
-
Cool the mixture in an ice-water bath for 30 minutes to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.
-
-
Purification and Drying:
-
The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture.[9]
-
Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum to a constant weight.
-
Summary of Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Molar Equivalents (Fe) | 5.0 |
| Solvent | Ethanol / Water |
| Reaction Temperature | Reflux (~85 °C) |
| Reaction Time | 2-3 hours |
| Typical Yield | 80-90% |
| Purity (Post-Recrystallization) | >98% |
Alternative Protocol: Catalytic Hydrogenation
Catalytic hydrogenation offers a cleaner, high-yield alternative if the appropriate equipment is available.
-
Procedure Outline:
-
Charge a hydrogenation vessel with this compound (1.0 eq) and a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 1-4 atm (15-60 psi).[10]
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 2-6 hours).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through Celite® to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the product, which is often of high purity without further recrystallization.
-
Product Characterization
Unequivocal structural confirmation is essential. The following analytical techniques are recommended:
| Technique | Expected Results for 2,4-Dimethyl-5-aminobenzoic acid |
| Melting Point | Literature values should be consulted; expected to be significantly different from the nitro starting material. |
| ¹H NMR (DMSO-d₆) | Appearance of a broad singlet for the -NH₂ protons (~4.5-5.5 ppm); disappearance of the downfield aromatic protons adjacent to the nitro group; characteristic singlets for the two methyl groups and two aromatic protons. |
| ¹³C NMR (DMSO-d₆) | Shift of the carbon atom attached to the amino group to a more upfield position compared to the nitro precursor; distinct signals for all 9 carbon atoms. |
| FTIR (KBr Pellet) | Appearance of two N-H stretching bands (~3350-3450 cm⁻¹); disappearance of the characteristic asymmetric and symmetric N-O stretching bands of the nitro group (~1530 and 1350 cm⁻¹).[11] |
| Mass Spec (ESI) | [M+H]⁺ = 166.08 or [M-H]⁻ = 164.07, corresponding to the molecular formula C₉H₁₁NO₂. |
Visualization of Workflow and Transformation
References
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
- Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]
- Corma, A., et al. (2007). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
- Wang, L., et al. (2023).
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]
- Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
- Google Patents. (n.d.). Method for preparing p-aminobenzoic acid.
- PubMed. (2024).
- Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. [Link]
- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]
- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]
- Goa University. (n.d.). ortho and para-aminobenzoic acids. [Link]
- PubMed. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. [Link]
- YouTube. (2024). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. [Link]
- Sarthaks eConnect. (2020). Reduction of aromatic nitro compounds using Fe and HCl gives…. [Link]
- YouTube. (2021).
- NIST WebBook. (n.d.). Benzoic acid, 2,4-dimethyl-. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Organic Chemistry Data. (n.d.).
- PubChem. (n.d.). 2-Amino-4,5-dimethylbenzoic acid. [Link]
- CABI Digital Library. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]
- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 6. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
experimental procedure for esterification of 2,4-Dimethyl-5-nitrobenzoic acid
An In-Depth Guide to the Synthesis of Methyl 2,4-Dimethyl-5-nitrobenzoate via Fischer Esterification
Authored by: A Senior Application Scientist
This document provides a comprehensive protocol for the esterification of 2,4-dimethyl-5-nitrobenzoic acid to its corresponding methyl ester. The procedure detailed herein is grounded in the principles of Fischer-Speier esterification, a cornerstone of organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the synthesis of substituted benzoic acid esters, which are common intermediates in medicinal chemistry and materials science.
The narrative explains the causality behind experimental choices, from reagent selection to purification strategies, ensuring that the protocol is not merely a set of instructions but a self-validating system. Each step is designed to maximize yield and purity while prioritizing laboratory safety.
Principle and Mechanism: The Fischer-Speier Esterification
The conversion of a carboxylic acid to an ester in the presence of an acid catalyst and an excess of alcohol is known as the Fischer esterification.[1] This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] The equilibrium nature of the reaction necessitates strategies to drive it towards the product side. Common methods include using a large excess of the alcohol reactant or removing water as it is formed.[1][3] For this procedure, we will employ an excess of methanol to shift the equilibrium in favor of the desired ester product.
The mechanism proceeds through several distinct, reversible steps:[1]
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (sulfuric acid). This step significantly increases the electrophilicity of the carbonyl carbon.[2][4][5]
-
Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[2][3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (H₂O).[1]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][2]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[2][5]
Materials and Safety
Reagents and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| This compound | C₉H₉NO₄ | 195.17 | 6628-98-4 | e.g., Sigma-Aldrich | Starting material. |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 67-56-1 | e.g., Fisher Scientific | Reagent and solvent. Use in excess. |
| Sulfuric Acid (Conc., 98%) | H₂SO₄ | 98.08 | 7664-93-9 | e.g., VWR | Catalyst. Highly corrosive. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | e.g., Fisher Scientific | Extraction solvent. |
| Sodium Bicarbonate (Saturated Sol.) | NaHCO₃ | 84.01 | 144-55-8 | e.g., Sigma-Aldrich | For neutralization wash. |
| Brine (Saturated NaCl Sol.) | NaCl | 58.44 | 7647-14-5 | e.g., Fisher Scientific | For aqueous wash. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | e.g., VWR | Drying agent. |
| Equipment | |||||
| Round-bottom flask (100 mL) | Reaction vessel. | ||||
| Reflux condenser | To prevent solvent loss. | ||||
| Magnetic stirrer and stir bar | For homogenous mixing. | ||||
| Heating mantle | For controlled heating. | ||||
| Separatory funnel (250 mL) | For liquid-liquid extraction. | ||||
| Rotary evaporator | For solvent removal. | ||||
| Glassware for recrystallization | Beakers, Erlenmeyer flasks. | ||||
| Buchner funnel and filter flask | For vacuum filtration. |
Critical Safety Precautions
This procedure involves hazardous materials and must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[6][7] It is also a strong oxidizing agent. Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield when handling.[7][8] Crucially, always add acid slowly to the alcohol (methanol) while cooling; never the other way around to prevent violent exothermic reactions. [6]
-
Methanol (CH₃OH): Methanol is highly flammable and toxic if inhaled, ingested, or absorbed through the skin.[9][10] It can cause damage to the central nervous system and visual organs.[9] Keep away from ignition sources and handle with care.[9][10]
-
General Handling: Ensure all glassware is dry and properly clamped. Use a heating mantle for controlled heating to avoid fire hazards associated with flammable solvents.[8]
Detailed Experimental Protocol
This protocol is based on established procedures for Fischer esterification of substituted benzoic acids.[11][12]
Reaction Setup and Execution
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 3.90 g, 20.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous methanol to the flask. Stir the mixture until the acid is fully dissolved or a uniform suspension is formed.
-
Catalyst Addition (Caution!): Place the flask in an ice-water bath to cool. While stirring, slowly and cautiously add concentrated sulfuric acid (approx. 1 mL, ~18.4 mmol) dropwise via a pipette. A slight exotherm will be observed. This cautious addition is critical for safety.[12]
-
Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle.[12] Allow the reaction to proceed under reflux for 4-6 hours.
-
Monitoring (Optional): The reaction progress can be monitored using Thin-Layer Chromatography (TLC) with a suitable eluent like 3:1 Hexane:Ethyl Acetate.[13] Spot the starting material and co-spot with the reaction mixture over time. The reaction is complete upon the disappearance of the starting material spot.
Work-up and Isolation
-
Cooling & Concentration: After the reflux period, turn off the heat and allow the flask to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: Dissolve the oily residue in ethyl acetate (50 mL). Transfer the solution to a 250 mL separatory funnel.
-
Neutralization Wash: Carefully wash the organic layer by adding a saturated solution of sodium bicarbonate (2 x 40 mL).[12] Caution: CO₂ gas will evolve. Swirl the funnel gently and vent frequently to release the pressure. This step neutralizes the sulfuric acid catalyst and removes any unreacted this compound by converting it to its water-soluble sodium salt.
-
Brine Wash: Wash the organic layer with brine (1 x 40 mL) to remove residual water and dissolved inorganic salts.[11][12]
-
Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[11] Swirl the flask occasionally for 10-15 minutes. Filter the solution through a fluted filter paper or a cotton plug into a clean, pre-weighed round-bottom flask to remove the drying agent.
-
Final Concentration: Remove the ethyl acetate using a rotary evaporator to yield the crude methyl 2,4-dimethyl-5-nitrobenzoate, which should be a solid or semi-solid product.
Purification by Recrystallization
-
Solvent Selection: The crude product can be purified by recrystallization from a minimal amount of hot methanol or ethanol to obtain a product of high purity.[14]
-
Procedure: Dissolve the crude solid in a minimum volume of boiling methanol. If any impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure methyl 2,4-dimethyl-5-nitrobenzoate.
Expected Results and Troubleshooting
-
Product: Methyl 2,4-dimethyl-5-nitrobenzoate (CAS: 202264-66-2)[15][16]
-
Appearance: Expected to be a crystalline solid.
-
Yield: Typical yields for Fischer esterifications under these conditions range from 70-90%, depending on the reaction time and efficiency of the work-up.
-
Characterization: The final product should be characterized by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Increase reflux time. Ensure the temperature is maintained at the boiling point of methanol. |
| Loss of product during work-up. | Ensure pH is basic (>8) during NaHCO₃ wash to avoid losing product via hydrolysis. Avoid using excessive solvent for recrystallization. | |
| Reversible reaction equilibrium. | Ensure a large excess of methanol was used. | |
| Product is an oil or fails to crystallize | Product is impure. | Re-purify using column chromatography. Ensure all water was removed during the work-up; wet product may inhibit crystallization. |
| Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. | ||
| Starting material remains | Insufficient catalyst or reaction time. | Check the amount of sulfuric acid added. Increase the reflux time and monitor by TLC until the starting material is consumed. |
Conclusion
The Fischer esterification protocol detailed in this application note provides a reliable and efficient method for the synthesis of methyl 2,4-dimethyl-5-nitrobenzoate. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can consistently obtain high yields of the desired product. The emphasis on proper work-up and purification techniques is crucial for achieving the high purity required for subsequent applications in pharmaceutical and chemical development.
References
- JoVE. (2025-05-22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. JoVE.
- Chemistry LibreTexts. (2023-01-22). Esterification.
- Master Organic Chemistry. (2022-11-16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Chem-Supply. (2025-10-17). Safety data sheet: Sulfuric acid-methanol TS.
- YouTube. (2019-07-29). 08.08 Esterification of Carboxylic Acids.
- Chemguide. Mechanism for the esterification reaction.
- Columbus Chemical. (2022-04-18). Methanol/Hydrosulfuric Acid Mixed.
- OperaChem. (2024-01-05). Fischer Esterification-Typical Procedures.
- ResearchGate. (2018-06-11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.
- Environmental Protection Agency. SAFETY DATA SHEET Sulphuric Acid 96%.
- Carl ROTH. Sulphuric acid - Safety Data Sheet.
- EON Biotech. Benzoic acid, 2,4-dimethyl-5-nitro-, methyl ester – (202264-66-2).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. epawebapp.epa.ie [epawebapp.epa.ie]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. ecacs.ca [ecacs.ca]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. columbuschemical.com [columbuschemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. eontrading.uk [eontrading.uk]
- 16. parchem.com [parchem.com]
Application Notes and Protocols for 2,4-Dimethyl-5-nitrobenzoic Acid: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Substituted Nitroaromatic
2,4-Dimethyl-5-nitrobenzoic acid is a valuable aromatic building block in the field of organic synthesis, particularly for the construction of more complex molecules with potential applications in medicinal chemistry and materials science.[1] Its utility stems from the presence of three key functional groups on the benzene ring: a carboxylic acid, a nitro group, and two methyl groups. This unique arrangement of substituents offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro and carboxylic acid groups influences the reactivity of the aromatic ring, while the functional groups themselves serve as handles for further synthetic manipulations. This application note provides a comprehensive guide to the use of this compound, detailing its properties, key reactions, and step-by-step protocols for its application in the synthesis of esters, amides, and as a precursor for heterocyclic systems.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is crucial for successful synthetic planning.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | General knowledge |
| Melting Point | Not consistently reported, requires experimental verification. | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | General knowledge |
Predicted Spectroscopic Data:
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Carboxylic Acid Proton | ~13.0 | Singlet (broad) | -COOH |
| Aromatic Proton | ~8.2 | Singlet | H-6 |
| Aromatic Proton | ~7.5 | Singlet | H-3 |
| Methyl Protons | ~2.5 | Singlet | Ar-CH₃ |
| Methyl Protons | ~2.3 | Singlet | Ar-CH₃ |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted Chemical Shift (δ, ppm) | Assignment |
| Carboxylic Carbonyl | ~166 | -COOH |
| Aromatic Carbon | ~150 | C-5 (attached to NO₂) |
| Aromatic Carbon | ~140 | C-4 (attached to CH₃) |
| Aromatic Carbon | ~135 | C-2 (attached to CH₃) |
| Aromatic Carbon | ~132 | C-1 (attached to COOH) |
| Aromatic Carbon | ~130 | C-6 |
| Aromatic Carbon | ~125 | C-3 |
| Methyl Carbon | ~20 | Ar-CH₃ |
| Methyl Carbon | ~15 | Ar-CH₃ |
| Infrared (IR) Spectroscopy (KBr Pellet) | Predicted Frequency (cm⁻¹) | Assignment |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | -COOH |
| C=O Stretch (Carboxylic Acid) | 1710-1680 | -COOH |
| N-O Asymmetric Stretch (Nitro) | 1550-1515 | -NO₂ |
| N-O Symmetric Stretch (Nitro) | 1360-1335 | -NO₂ |
| C-H Stretch (Aromatic) | 3100-3000 | Ar-H |
| C-H Stretch (Alkyl) | 2980-2850 | -CH₃ |
Core Reactivity: A Tale of Two Functional Groups
The synthetic utility of this compound is primarily dictated by the reactivity of its carboxylic acid and nitro functionalities.
Caption: Key reaction pathways of this compound.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for forming esters and amides, which are fundamental linkages in a vast array of organic molecules, including many pharmaceuticals.
-
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, most commonly via Fischer esterification with an alcohol in the presence of an acid catalyst. This reaction is typically performed under reflux to drive the equilibrium towards the product by removing water.[4][5][6][7]
-
Amide Bond Formation: The formation of an amide bond requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. This is accomplished using a variety of coupling reagents. The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions.[8][9][10]
Reactions of the Nitro Group
The nitro group is a powerful electron-withdrawing group and, more importantly, a synthetic precursor to the amino group.
-
Reduction to an Amine: The reduction of the nitro group to a primary amine is one of the most important transformations of this building block. This opens up a vast area of chemistry, including the synthesis of anilines which are key intermediates in the pharmaceutical and dye industries. Common methods for this reduction include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or the use of reducing metals in acidic media.
Application Protocols
The following protocols are provided as a guide for the synthetic application of this compound. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of Methyl 2,4-Dimethyl-5-nitrobenzoate (Esterification)
This protocol details the Fischer esterification of this compound with methanol.
Workflow:
Caption: Workflow for the esterification of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 195.17 | 1.95 g | 10 mmol |
| Methanol | 32.04 | 50 mL | Excess |
| Concentrated Sulfuric Acid (98%) | 98.08 | 0.5 mL | Catalyst |
| Dichloromethane | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.95 g, 10 mmol) and methanol (50 mL).
-
Stir the mixture to dissolve the solid.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 100 mL of ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis of N-Benzyl-2,4-dimethyl-5-nitrobenzamide (Amide Coupling)
This protocol describes the formation of an amide using a common coupling reagent, such as dicyclohexylcarbodiimide (DCC) with an activator like 1-hydroxybenzotriazole (HOBt).
Workflow:
Caption: Workflow for the amide coupling of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 195.17 | 1.95 g | 10 mmol |
| Benzylamine | 107.15 | 1.1 mL | 10 mmol |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11 mmol |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.49 g | 11 mmol |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
| Ethyl Acetate | - | As needed | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.95 g, 10 mmol) and HOBt (1.49 g, 11 mmol) in DMF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (2.27 g, 11 mmol) to the cooled solution and stir for 30 minutes at 0 °C.
-
Add benzylamine (1.1 mL, 10 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of ethyl acetate.
-
Dilute the filtrate with ethyl acetate (100 mL) and wash sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Proposed Synthesis of 5-Amino-2,4-dimethylbenzoic Acid (Nitro Group Reduction)
This protocol outlines the catalytic hydrogenation of the nitro group to an amine.
Workflow:
Caption: Workflow for the reduction of the nitro group.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 195.17 | 1.95 g | 10 mmol |
| 10% Palladium on Carbon (Pd/C) | - | 100 mg | Catalyst |
| Ethanol | - | 50 mL | - |
| Hydrogen Gas (H₂) | - | Balloon or Parr shaker | - |
| Celite | - | As needed | - |
Procedure:
-
To a hydrogenation flask, add this compound (1.95 g, 10 mmol) and ethanol (50 mL).
-
Carefully add 10% Pd/C (100 mg) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenation apparatus) at room temperature until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The resulting 5-amino-2,4-dimethylbenzoic acid can be purified by recrystallization.
Advanced Applications: A Gateway to Heterocyclic Chemistry
The sequential modification of the carboxylic acid and nitro groups opens up pathways to more complex molecular architectures, including heterocycles, which are prevalent in pharmaceuticals.[11][12][13][14][15] For example, the 5-amino-2,4-dimethylbenzoic acid synthesized in Protocol 3 is a valuable precursor for the synthesis of benzimidazoles, benzoxazoles, and other fused heterocyclic systems.
Proposed Synthetic Route to a Benzimidazole Derivative:
The ortho-amino benzoic acid derivative can be cyclized with various one-carbon electrophiles to form benzimidazoles. For instance, reaction with an aldehyde in the presence of an oxidizing agent can yield the corresponding 2-substituted benzimidazole. This highlights the potential of this compound as a starting point for the synthesis of diverse heterocyclic libraries for drug discovery.[16][17][18]
Conclusion
This compound is a readily accessible and highly versatile building block for organic synthesis. The distinct reactivity of its carboxylic acid and nitro groups allows for a wide range of transformations, making it a valuable starting material for the synthesis of esters, amides, and amino-substituted aromatics. The protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this compound. The strategic manipulation of its functional groups provides a clear pathway for the construction of complex molecules, including those with potential biological activity, underscoring its importance in the fields of medicinal chemistry and drug development.
References
- Process for preparing nitro benzoic acid alkyl esters.
- Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. American Chemical Society. [Link]
- Esterification of nitrobenzoic acids.
- Electronic Supplementary Material (ESI) for RSC Advances.
- Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature.
- Benzoic acid, 2,4-dimethyl- - the NIST WebBook. [Link]
- Amide Reactions [ORGANIC CHEMISTRY] Klein Chapter 21.12. YouTube. [Link]
- Esterification process.
- Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid.
- United States Patent (10) Patent No.: US 7,790,905 B2. Googleapis.com. [Link]
- Direct nitration of five membered heterocycles. Semantic Scholar. [Link]
- Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]
- Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing. [Link]
- Pyrrole substituted 2-indolinone protein kinase inhibitors.
- Direct nitration of five membered heterocycles.
- Synthesis of heterocyclic compounds.
- Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N -2-Nitrophenyl Hydrazonyl Bromides.
- A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Science Publishing Group. [Link]
- Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health. Asian Journal of Pharmaceutics. [Link]
- Heterocyclic compounds as prmt5 inhibitors.
- Dimethyl-benzoic acid compounds.
Sources
- 1. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]
- 5. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 6. US3660411A - Esterification process - Google Patents [patents.google.com]
- 7. DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
- 15. A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. WO2019102494A1 - Heterocyclic compounds as prmt5 inhibitors - Google Patents [patents.google.com]
- 18. US8642768B2 - Dimethyl-benzoic acid compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 2,4-Dimethyl-5-nitrobenzoic Acid
Introduction
2,4-Dimethyl-5-nitrobenzoic acid is an organic compound of interest in various fields, including chemical synthesis and potentially as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Accurate and robust analytical methods for its quantification are essential for quality control, process monitoring, and research and development. This guide provides a comprehensive overview of suitable analytical techniques, complete with detailed protocols and expert insights to aid researchers, scientists, and drug development professionals in establishing reliable quantification assays.
The methodologies presented herein are grounded in established principles of analytical chemistry and draw upon validated methods for structurally similar compounds, such as other nitrobenzoic and organic acids. While specific performance metrics will require validation for this compound, the provided protocols offer a robust starting point for method development and implementation.
Choosing the Right Analytical Technique
The selection of an appropriate analytical method is contingent upon several factors, including the sample matrix, required sensitivity and selectivity, and the available instrumentation. For this compound, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice for non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, in particular, is well-suited for separating polar organic compounds.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional selectivity and sensitivity.[2] However, due to the low volatility of carboxylic acids, a derivatization step is typically necessary to convert the analyte into a more volatile form suitable for gas chromatography.[3]
The following table provides a comparative overview of these techniques for the analysis of compounds similar to this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by UV detection.[2] | Separation of volatile compounds based on boiling points and interaction with a stationary phase, followed by mass-based detection.[2] |
| Specificity | High (can separate from structurally similar impurities).[2] | Very High (provides structural information for peak identification).[2] |
| Sensitivity | High (µg/mL to ng/mL).[4] | Very High (ng/mL to pg/mL).[4] |
| Primary Use | Quantitative analysis, impurity profiling, and stability testing.[2] | Identification and quantification of volatile and semi-volatile compounds.[2] |
| Derivatization | Not typically required. | Often required for polar analytes like carboxylic acids. |
High-Performance Liquid Chromatography (HPLC-UV) Method
Principle and Rationale
Reversed-phase HPLC is an ideal method for the analysis of this compound due to its polarity. The compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase.[1] By acidifying the mobile phase, the carboxylic acid group remains protonated, enhancing its retention on the non-polar column and improving peak shape.[5] UV detection is suitable as the aromatic ring and nitro group are strong chromophores.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (ACS grade).[5]
-
This compound reference standard.
-
Analytical balance, volumetric flasks, pipettes, and syringe filters (0.45 µm).
2. Preparation of Solutions
-
Mobile Phase: Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water (0.1% v/v).[5] A typical mobile phase composition is a 50:50 (v/v) mixture of acetonitrile and the acidified aqueous component.[5] Degas the mobile phase before use.
-
Diluent: A mixture of 50:50 (v/v) acetonitrile and water is a suitable diluent.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent. These will be used to construct a calibration curve.
-
Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[5]
3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 25°C[5] |
| Detection Wavelength | UV at 254 nm (A wavelength scan is recommended to determine the optimal absorbance maximum)[1] |
| Run Time | ~15 minutes |
4. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the sample solutions.
-
Plot the peak area of the standard solutions against their known concentrations to generate a linear calibration curve.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle and Rationale
GC-MS provides high selectivity and sensitivity, making it an excellent choice for complex matrices or when very low detection limits are required.[3] Due to the polar nature and low volatility of this compound, a derivatization step is necessary. Silylation is a common derivatization technique for carboxylic acids, replacing the acidic proton with a trimethylsilyl (TMS) group, which increases volatility and thermal stability.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS
1. Instrumentation and Materials
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[4]
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Solvents (e.g., pyridine, hexane, ethyl acetate - all anhydrous).
-
This compound reference standard.
-
Heating block or oven.
-
GC vials with inserts.
2. Sample Preparation and Derivatization
-
Extraction (if required): For complex matrices, perform a suitable extraction such as solid-phase extraction (SPE) or liquid-liquid extraction to isolate the acidic components.[3]
-
Drying: Transfer a known amount of the extract or a standard solution into a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA to the dried residue. Cap the vial tightly and heat at 70°C for 30 minutes.
-
Reconstitution: After cooling to room temperature, the derivatized sample can be directly injected or diluted with a suitable solvent like hexane if necessary.
3. GC-MS Conditions
| Parameter | Recommended Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm[4] |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C[4] |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Ion Source Temperature | 230°C[6] |
| MS Interface Temp | 280°C |
| Acquisition Mode | Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification |
4. Analysis and Quantification
-
Identification: In full scan mode, identify the peak corresponding to the TMS-derivatized this compound based on its retention time and mass spectrum. The mass spectrum will show a characteristic molecular ion and fragmentation pattern.
-
Quantification (SIM Mode): For higher sensitivity and selectivity, use the Selected Ion Monitoring (SIM) mode. Select characteristic and abundant ions from the mass spectrum of the derivatized analyte for monitoring.
-
Calibration: Prepare and derivatize a series of standard solutions as described above to create a calibration curve by plotting peak area against concentration.
-
Quantification: Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.
Method Validation
For both HPLC and GC-MS methods, it is crucial to perform a thorough method validation to ensure the reliability of the results. Key validation parameters to assess include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.[7]
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Conclusion
The quantification of this compound can be effectively achieved using either HPLC-UV or GC-MS. HPLC-UV offers a straightforward, robust, and reliable method for routine analysis without the need for derivatization. For applications requiring higher sensitivity or for analysis in complex matrices, GC-MS with a prior derivatization step is the preferred technique due to its superior selectivity and lower detection limits. The protocols provided in this guide serve as a solid foundation for developing and validating analytical methods tailored to specific research and quality control needs.
References
- BenchChem. (2025). A Comparative Guide to the Quantification of 2-Nitrobenzoic Acid in Environmental Samples. BenchChem.
- Nascimento, P. C., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry.
- Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering.
- Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
- Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC - PubMed Central. [Link]
- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid. BenchChem.
- Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
- Pivovarov, A. A., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
- Al-Marzoqi, A. H., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. [Link]
- Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. [Link]
- Kamm, O., & Matthews, A. O. (1922). p-NITROBENZOIC ACID. Organic Syntheses. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
- Liu, X., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry. [Link]
- BenchChem. (2025). A Comparative Guide to LC-MS Analysis for Impurity Profiling of 5-Methyl-2-nitrobenzoic acid. BenchChem.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid. BenchChem.
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis. BenchChem.
- NIST. (n.d.). Benzoic acid, 2,4-dimethyl-. NIST WebBook. [Link]
- Yun, S. L., & Suelter, C. H. (1978). Spectrophotometric Determination of Bromopyruvate by Reaction With 2-nitro-5-thiobenzoic Acid. Analytical Biochemistry. [Link]
- Kumar, G. V. S. R. P. (2013). Direct spectrophotometric determination of 5-nitroimidazoles - A review.
- Reddy, M. Y., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. [Link]
- NIST. (n.d.). Benzoic acid, 4-nitro-. NIST WebBook. [Link]
Sources
derivatization of 2,4-Dimethyl-5-nitrobenzoic acid for biological screening
An Application Guide to the Strategic Derivatization of 2,4-Dimethyl-5-nitrobenzoic Acid for Biological Screening
Authored by: Gemini, Senior Application Scientist
Abstract
Substituted nitrobenzoic acids represent a class of organic compounds with significant potential in medicinal chemistry, owing to their versatile chemical functionalities and demonstrated biological activities.[1] The parent compound, this compound, serves as an excellent starting scaffold for chemical library synthesis due to its three distinct points for chemical modification: the carboxylic acid, the nitro group, and the aromatic ring. This guide provides a comprehensive framework for the strategic derivatization of this molecule to generate a library of novel compounds for biological screening. We will delve into the rationale behind key synthetic transformations, provide detailed, field-tested protocols for derivatization, and outline a logical cascade for subsequent biological evaluation, with a focus on antimicrobial, cytotoxic, and anti-inflammatory activities.
Introduction: The Rationale for Derivatization
The structure of this compound is endowed with features that make it a compelling starting point for a drug discovery program. The carboxylic acid provides a handle for forming amide and ester linkages, which are fundamental in medicinal chemistry for modulating properties like cell permeability and metabolic stability.[2] The nitro group is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and can be a key pharmacophore for certain biological activities, including antimicrobial effects.[1] Furthermore, the nitro group can be chemically reduced to a primary amine, a critical transformation that opens up a vast new landscape of synthetic possibilities and converts a strongly deactivating group into a strongly activating one.[3]
Derivatization is undertaken to explore the Structure-Activity Relationship (SAR) of the scaffold. By systematically modifying the functional groups, researchers can:
-
Enhance Potency: Fine-tune interactions with a biological target.
-
Improve Pharmacokinetics: Modify absorption, distribution, metabolism, and excretion (ADME) properties.
-
Reduce Toxicity: Eliminate or mask functionalities associated with adverse effects.
-
Modulate Selectivity: Increase activity against a desired target while minimizing effects on others.
This guide will focus on two primary avenues of derivatization: modification of the carboxylic acid and transformation of the nitro group.
Strategic Derivatization Pathways
The generation of a diverse chemical library from a single scaffold requires robust and versatile chemical reactions. We present two high-yield, well-established pathways for modifying this compound.
Caption: Key derivatization pathways for this compound.
Modification at the Carboxylic Acid Site
The carboxyl group is readily converted into amides and esters, two of the most common functional groups in pharmaceuticals.
-
Amide Synthesis: The coupling of carboxylic acids with amines is a cornerstone of medicinal chemistry.[4] While many reagents exist, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred for their high efficiency, low rate of racemization, and simple work-up procedures.[5] This reaction creates a diverse library by varying the amine coupling partner.
-
Ester Synthesis: Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol, is a classic and cost-effective method, particularly when the alcohol can be used in excess as the solvent.[6][7] This method is ideal for generating simple alkyl esters. For more sensitive substrates or complex alcohols, other methods using coupling reagents can be employed.[8][9]
Transformation of the Nitro Group
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation that dramatically alters the compound's electronic and steric properties.[10]
-
Nitro Reduction: This conversion is most reliably achieved through methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-mediated reductions.[11] For laboratory-scale synthesis where functional group tolerance is a concern (e.g., avoiding reduction of other sensitive groups), reduction with tin(II) chloride (SnCl₂) in an acidic medium is a mild and effective choice.[10][11]
-
Derivatization of the Resulting Amine: The newly formed 5-amino-2,4-dimethylbenzoic acid is a versatile intermediate. The amine can be acylated to form a second generation of amides or reacted with sulfonyl chlorides to produce sulfonamides, a well-known class of biologically active compounds.
Detailed Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions and purification methods for each specific derivative. All reactions should be monitored for completion using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General Procedure for Amide Synthesis via HATU Coupling
Rationale: This protocol uses HATU, a highly efficient coupling reagent that minimizes side reactions and is effective even with sterically hindered substrates.[4][5] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), followed by DIPEA (2.5 eq).
-
Add HATU (1.2 eq) to the mixture in one portion.
-
Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, using a hexane/EtOAc gradient) or recrystallization to yield the pure amide.
Protocol 2: General Procedure for Fischer-Speier Esterification
Rationale: This is a classic, equilibrium-driven reaction. Using the alcohol as the solvent and a strong acid catalyst drives the reaction toward the ester product.[6][7]
Materials:
-
This compound (1.0 eq)
-
Desired alcohol (e.g., Methanol, Ethanol; used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 2-5 mol%)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend this compound in a large excess of the desired alcohol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated H₂SO₄ to the stirring suspension.
-
Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Carefully wash the organic solution with saturated NaHCO₃ solution to neutralize the acid catalyst. Vent the separatory funnel frequently to release CO₂ gas.[6]
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify by column chromatography or distillation if necessary.
Protocol 3: General Procedure for Nitro Group Reduction using Tin(II) Chloride
Rationale: SnCl₂ provides a mild and chemoselective method for reducing aromatic nitro groups in the presence of other reducible functionalities like carboxylic acids.[10] The reaction proceeds in an acidic environment, typically with concentrated HCl.
Materials:
-
Substituted this compound derivative (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or 10% NaOH (aq)
-
Ethyl Acetate for extraction
Procedure:
-
In a round-bottom flask, dissolve the nitro-containing starting material (1.0 eq) in ethanol or ethyl acetate.
-
Add Tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Carefully add concentrated HCl and stir the mixture vigorously. The reaction may be exothermic. Gentle heating (e.g., 50-70 °C) can be applied to accelerate the reaction.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction to room temperature and pour it over crushed ice.
-
Carefully basify the mixture by slowly adding saturated NaHCO₃ solution or 10% NaOH until the pH is ~8-9 to precipitate tin salts.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography.
Biological Screening Cascade
Once a library of derivatives has been synthesized and purified, a systematic screening process is essential to identify compounds with promising biological activity.[12][13] Given the known activities of nitroaromatic and benzoic acid compounds, a tiered screening approach focusing on cytotoxicity, antimicrobial, and anti-inflammatory effects is logical.[1][14][15]
Caption: A tiered workflow for the biological screening of new derivatives.
Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16][17] It is a standard primary screen to evaluate a compound's general toxicity against both cancerous and non-cancerous cell lines to identify potent and selective agents.
Materials:
-
Target cell lines (e.g., HeLa, A549, and a non-cancerous line like HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle controls (DMSO only) and positive controls (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT stock solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.[16]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
| Parameter | Description | Typical Value/Range |
| Cell Density | Number of cells seeded per well | 5,000 - 10,000 cells |
| Compound Conc. | Range of concentrations tested | 0.1 - 100 µM |
| Incubation Time | Duration of compound exposure | 48 - 72 hours |
| MTT Incubation | Time for formazan development | 3 - 4 hours |
| Readout | Absorbance wavelength | 570 nm |
Table 1: Typical parameters for an MTT cytotoxicity assay.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18] It is quantitative, reproducible, and suitable for screening a library of compounds against a panel of clinically relevant microorganisms.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Test compounds dissolved in DMSO.
-
Sterile 96-well U-bottom plates.
-
Bacterial/fungal inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well. This brings the total volume to 100 µL and the final cell concentration to ~5 x 10⁵ CFU/mL.
-
Include a positive control (inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]
| Parameter | Description | Standard Value |
| Medium | Growth medium for microbes | CAMHB (bacteria) |
| Inoculum Size | Final concentration in well | ~5 x 10⁵ CFU/mL |
| Incubation Temp. | Growth temperature | 35-37 °C |
| Incubation Time | Duration of growth | 18-24 hours |
| Endpoint | Visual determination of growth | MIC (µg/mL or µM) |
Table 2: Standard parameters for a broth microdilution MIC assay.
Conclusion
The this compound scaffold provides a rich platform for the generation of novel chemical entities for biological screening. Through strategic derivatization of its carboxylic acid and nitro functional groups, a diverse library of amides, esters, and amines can be synthesized using robust and reproducible protocols. A subsequent tiered screening cascade, beginning with broad cytotoxicity and antimicrobial assays, allows for the efficient identification of lead compounds. The methodologies and protocols detailed in this guide offer a comprehensive roadmap for researchers to unlock the therapeutic potential of this promising chemical scaffold.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
- Lagnutt, D., et al. (2000).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- LibreTexts Chemistry. (2023).
- Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. [Link]
- Comprehensive Organic Synthesis II. (2014). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. ScienceDirect. [Link]
- Bhusal, Y., & Malla, S. (2021). Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods. Purdue e-Pubs. [Link]
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
- Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]
- Linnaeus Bioscience. (2024). Antimicrobial Assays. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. [Link]
- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
- Slideshare. (n.d.).
- Loux, J. J., Smith, S., & Salem, H. (1977). Antiinflammatory activity: evaluation of a new screening procedure.
- Pharmacognosy. (n.d.).
- CLSI. (n.d.). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standards. [Link]
- Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Guedes, J. V. C., et al. (2023).
- Organic Chemistry Portal. (n.d.).
- Pérez-Sánchez, A. M., et al. (2023).
- Wikipedia. (n.d.). MTT assay. [Link]
- Labinsights. (2023).
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
- Silva, A. R. O., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC - NIH. [Link]
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
- J-Stage. (n.d.).
- ResearchGate. (n.d.). In Vitro Screening Systems. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. labinsights.nl [labinsights.nl]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. MTT assay - Wikipedia [en.wikipedia.org]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microchemlab.com [microchemlab.com]
Application Notes and Protocols for the Development of Antimicrobial Agents from Nitrobenzoate Derivatives
Introduction: The Renewed Promise of Nitroaromatics in an Era of Resistance
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among these, nitrobenzoate derivatives have emerged as a compelling class of compounds with potent antimicrobial activity.[1][2] The presence of the nitro group, a strong electron-withdrawing moiety, is crucial to their biological function.[3] This functionality often acts as a pro-drug, which upon bioreduction within the microbial cell, generates reactive nitrogen species and other toxic intermediates that can lead to cellular damage and death.[3][4] This mechanism of action, targeting multiple cellular processes, may also present a higher barrier to the development of resistance.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, antimicrobial evaluation, and preliminary safety assessment of nitrobenzoate derivatives. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies, providing a solid framework for the discovery and development of new antimicrobial agents.
PART 1: Synthesis of a Model Nitrobenzoate Derivative: Ethyl 4-Nitrobenzoate
The synthesis of nitrobenzoate derivatives can be achieved through various established chemical routes.[5][6][7][8] A common and straightforward method is the Fischer esterification of the corresponding nitrobenzoic acid. This protocol details the synthesis of ethyl 4-nitrobenzoate, a representative model compound.
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
-
Excess Alcohol: Using an excess of ethanol serves two purposes: it acts as a solvent and shifts the reaction equilibrium towards the formation of the ester product, maximizing the yield.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without evaporating the volatile reactants.
-
Neutralization and Extraction: The workup procedure involving neutralization with a weak base (sodium bicarbonate) is crucial to remove the acid catalyst and any unreacted carboxylic acid. Subsequent extraction with an organic solvent isolates the desired ester from the aqueous phase.
-
Purification: Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling.
Detailed Protocol for the Synthesis of Ethyl 4-Nitrobenzoate
Materials:
-
4-Nitrobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 10.0 g of 4-nitrobenzoic acid and 100 mL of absolute ethanol.
-
Catalyst Addition: While stirring, slowly add 2.0 mL of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 200 mL of a saturated sodium bicarbonate solution to neutralize the excess acid. Stir until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane or ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.
-
Characterization: Determine the melting point and characterize the purified ethyl 4-nitrobenzoate using spectroscopic methods (e.g., IR, NMR).
PART 2: Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing (AST) is a critical step in evaluating the potential of newly synthesized compounds.[9] The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these tests to ensure reproducibility and comparability of results.[10][11][12][13] This section details two standard methods: the Kirby-Bauer disk diffusion assay for initial screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Protocol 2.1: Kirby-Bauer Disk Diffusion Assay
This method is a qualitative screening tool to assess the antimicrobial activity of a compound.[14][15][16][17]
Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Sterile blank paper disks (6 mm)
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic disks (e.g., ampicillin, tetracycline)
-
Negative control disk (solvent only)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard in sterile saline or broth.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Preparation and Application: Aseptically apply sterile blank paper disks to the inoculated agar surface. Pipette a known amount (e.g., 10 µL) of the test compound stock solution onto each disk. Also, place positive and negative control disks on the plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Protocol 2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.[18][19][20][21]
Materials:
-
Test microorganism
-
Mueller-Hinton broth (MHB)
-
Sterile 96-well microtiter plates
-
Stock solution of the test compound
-
Positive control antibiotic
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
Inoculum Preparation: Prepare a bacterial inoculum in MHB that will result in a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Inoculate each well (except for a sterility control well containing only broth) with 10 µL of the prepared inoculum.
-
Controls: Include a positive growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
PART 3: In Vitro Cytotoxicity Assessment
Prior to advancing a compound in the drug development pipeline, it is crucial to assess its potential toxicity to mammalian cells.[22][23][24][25] The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28][29][30]
Principle of the MTT Assay
Caption: Principle of the MTT cytotoxicity assay.
Protocol 3.1: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.
PART 4: Data Presentation and Interpretation
Structure-Activity Relationship (SAR) Data
The relationship between the chemical structure of the nitrobenzoate derivatives and their antimicrobial activity is a key aspect of the drug development process.[31][32] Systematic modifications to the nitrobenzoate scaffold can provide insights into the structural features that are essential for activity.[1]
Table 1: Representative MIC and Cytotoxicity Data for a Series of Nitrobenzoate Derivatives
| Compound ID | R1-substituent | R2-substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | IC50 (µM) on HEK293 cells |
| NB-01 | H | Ethyl | 32 | 64 | >100 |
| NB-02 | 4-Cl | Ethyl | 16 | 32 | 85 |
| NB-03 | 3-Cl | Ethyl | 8 | 16 | 70 |
| NB-04 | 4-F | Ethyl | 16 | 32 | 95 |
| NB-05 | 3,5-di-NO2 | Ethyl | 4 | 8 | 45 |
| NB-06 | H | Propyl | 64 | 128 | >100 |
This is a representative table; actual values will vary depending on the specific compounds synthesized and tested.
Interpretation of SAR Data:
Conclusion and Future Directions
These application notes provide a foundational framework for the initial stages of developing antimicrobial agents from nitrobenzoate derivatives. The protocols outlined for synthesis, antimicrobial screening, and cytotoxicity assessment are robust and based on established scientific principles. The successful identification of lead compounds with potent antimicrobial activity and acceptable cytotoxicity profiles will warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models of infection, and pharmacokinetic and pharmacodynamic profiling. The versatility of the nitrobenzoate scaffold offers ample opportunities for medicinal chemists to optimize the potency, selectivity, and safety of this promising class of antimicrobial agents.
References
- Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
- CLSI. (n.d.). Antimicrobial Susceptibility Testing. CLSI. [Link]
- CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
- da Silva, A. C., et al. (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents.
- El-Sayed, N. S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]
- Gopiwad, P. (2021). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
- Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. [Link]
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
- National Institutes of Health. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
- Organic Syntheses. (n.d.).
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]
- Riss, T. L., et al. (n.d.).
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
- Rózga, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- Turos, E., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central. [Link]
- U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
- Various Authors. (n.d.). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. University of Oxford. [Link]
- Various Authors. (2022).
- Various Authors. (2025). Update on in vitro cytotoxicity assays for drug development. PubMed. [Link]
- Various Authors. (2025). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed. [Link]
- Various Authors. (n.d.). Process for the preparation of alkyl nitrobenzoates.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Method of synthesis of para-nitrobenzoic acid ethyl ester.
- Various Authors. (n.d.).
- Various Authors. (n.d.).
- Various Authors. (n.d.). Process for preparing nitro benzoic acid alkyl esters.
- Various Authors. (n.d.). Preparation of methyl m-nitrobenzoate.
- Various Authors. (n.d.). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists).
- Various Authors. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds.
- Various Authors. (n.d.). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. MDPI. [Link]
- Various Authors. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
- Various Authors. (n.d.). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
- Various Authors. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
- Various Authors. (n.d.). MIC & Etest. IACLD. [Link]
- Various Authors. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
- Various Authors. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]
- Various Authors. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
- Various Authors. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
Sources
- 1. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. svedbergopen.com [svedbergopen.com]
- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 8. RU2074169C1 - Method of synthesis of para-nitrobenzoic acid ethyl ester - Google Patents [patents.google.com]
- 9. chainnetwork.org [chainnetwork.org]
- 10. nih.org.pk [nih.org.pk]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 14. asm.org [asm.org]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. youtube.com [youtube.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. protocols.io [protocols.io]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 22. kosheeka.com [kosheeka.com]
- 23. researchgate.net [researchgate.net]
- 24. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 25. mdpi.com [mdpi.com]
- 26. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 29. mdpi.com [mdpi.com]
- 30. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
Application Note & Protocols: Synthesis of Novel Heterocyclic Scaffolds from 2,4-Dimethyl-5-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive framework for the utilization of 2,4-Dimethyl-5-nitrobenzoic acid as a versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. We detail robust, step-by-step protocols for the preparation of a key synthetic intermediate, 5-Amino-2,4-dimethylbenzoic acid, and its subsequent transformation into two distinct and highly valuable heterocyclic cores: quinazolin-4(3H)-ones and 1,4-benzodiazepine-2,5-diones. The methodologies presented are grounded in established chemical principles, with an emphasis on explaining the causality behind experimental choices, ensuring reproducibility, and providing a foundation for further library development in a drug discovery context.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the structural backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] Their unique stereochemical and electronic properties allow for precise interactions with biological targets. Within this domain, fused heterocyclic systems like quinazolinones and benzodiazepines are particularly prominent, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and central nervous system effects.[2][3][4][5]
The starting material, this compound, is a strategically valuable precursor for building these complex scaffolds.[6] Its trifunctional nature offers a logical and staged approach to synthesis:
-
The nitro group serves as a masked amine, which can be revealed through reduction at a key step.
-
The carboxylic acid provides a handle for cyclization, typically forming an amide bond that becomes part of the new heterocyclic ring.
-
The dimethyl substitution pattern on the aromatic ring provides steric and electronic influence, allowing for the creation of novel analogues that can be explored for structure-activity relationships (SAR).
This guide focuses on the transformation of this starting material into a pivotal anthranilic acid derivative and its subsequent elaboration into two distinct heterocyclic families.
The Gateway Intermediate: Synthesis of 5-Amino-2,4-dimethylbenzoic Acid
The foundational step in nearly all synthetic pathways originating from this compound is the selective reduction of the aromatic nitro group to a primary amine. This transformation converts the starting material into a substituted anthranilic acid, a classic and powerful building block for fused heterocycles.[7]
Causality of Method Selection: While catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and efficient method, it requires specialized pressure equipment. For broad applicability in standard chemistry laboratories, a chemical reduction using stannous chloride (SnCl₂) in concentrated hydrochloric acid is an excellent alternative. This method is highly effective for reducing aromatic nitro groups, is tolerant of the carboxylic acid functionality, and typically proceeds with high yields. The acidic conditions ensure the resulting amine is protonated as an ammonium salt, preventing side reactions, and it can be easily liberated during basic work-up.
Protocol 1: Reduction of this compound
Objective: To synthesize 5-Amino-2,4-dimethylbenzoic acid.
Materials & Reagents:
| Reagent | Formula | M.W. | Amount | Moles | Stoichiometry |
|---|---|---|---|---|---|
| This compound | C₉H₉NO₄ | 195.17 | 5.0 g | 25.6 mmol | 1.0 eq |
| Stannous chloride dihydrate | SnCl₂·2H₂O | 225.65 | 28.9 g | 128 mmol | 5.0 eq |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 50 mL | - | Solvent |
| Sodium Hydroxide (50% w/v) | NaOH | 40.00 | ~70 mL | - | For work-up |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 300 mL | - | Extraction |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | As needed | - | For work-up |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 25.6 mmol).
-
Addition of Reagents: Add concentrated hydrochloric acid (50 mL) to the flask, followed by the portion-wise addition of stannous chloride dihydrate (28.9 g, 128 mmol). The addition may be exothermic.
-
Reaction: Heat the resulting suspension to 80°C in an oil bath and stir vigorously for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up & Neutralization: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully, add a 50% (w/v) aqueous solution of sodium hydroxide to basify the mixture. The goal is to dissolve the tin salts that precipitate. The pH should be adjusted to ~10-12. Caution: This neutralization is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Aqueous Layer Acidification: Collect the aqueous layer and carefully re-acidify it to pH ~4-5 with glacial acetic acid. The product will precipitate out as a solid.
-
Isolation & Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2 x 50 mL).
-
Drying: Dry the purified product in a vacuum oven at 60°C overnight.
Expected Outcome: A white to off-white solid. Typical yield: 85-95%. Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthetic Pathway I: Construction of Quinazolin-4(3H)-one Derivatives
Quinazolinones are synthesized from anthranilic acids through various methods. A highly reliable two-step approach involves the initial formation of a benzoxazinone intermediate, which is then reacted with an amine source to yield the final quinazolinone ring system.[2][8]
Caption: Synthetic workflow for quinazolinone synthesis.
Protocol 2: Synthesis of 6,8-Dimethyl-2-methyl-4H-benzo[d][2][9]oxazin-4-one
Objective: To acylate the amine and cyclize to the benzoxazinone intermediate.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Stoichiometry |
|---|---|---|---|---|
| 5-Amino-2,4-dimethylbenzoic acid | 165.19 | 2.0 g | 12.1 mmol | 1.0 eq |
| Acetic Anhydride | 102.09 | 20 mL | - | Solvent/Reagent |
Step-by-Step Procedure:
-
Reaction Setup: Place 5-Amino-2,4-dimethylbenzoic acid (2.0 g, 12.1 mmol) in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add acetic anhydride (20 mL).
-
Reaction: Heat the mixture to reflux (approx. 140°C) for 3 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product will often crystallize directly from the reaction mixture.
-
Purification: Collect the solid by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove residual acetic anhydride. Dry under vacuum. This intermediate is often used directly in the next step without further purification.
Protocol 3: Synthesis of 2,6,8-Trimethylquinazolin-4(3H)-one
Objective: To convert the benzoxazinone intermediate into the target quinazolinone.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Stoichiometry |
|---|---|---|---|---|
| Benzoxazinone Intermediate | 189.21 | 2.0 g | 10.6 mmol | 1.0 eq |
| Formamide | 45.04 | 15 mL | - | Solvent/Reagent |
Step-by-Step Procedure:
-
Reaction Setup: Combine the benzoxazinone intermediate (2.0 g, 10.6 mmol) and formamide (15 mL) in a 50 mL round-bottom flask.
-
Reaction: Heat the mixture to 160°C for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Isolation: Stir for 30 minutes, during which a solid precipitate should form. Collect the solid by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the pure quinazolinone.
Synthetic Pathway II: Construction of 1,4-Benzodiazepine-2,5-dione Scaffolds
1,4-Benzodiazepines are seven-membered heterocyclic rings fused to a benzene ring.[3] Their synthesis from anthranilic acids typically involves coupling with an α-amino acid, followed by intramolecular cyclization.[4] Here, we use a modern peptide coupling approach for a controlled and efficient synthesis.
Caption: Synthetic workflow for benzodiazepine synthesis.
Protocol 4: Amide Coupling with Boc-Glycine
Objective: To couple the key amino intermediate with N-Boc protected glycine.
Causality of Method Selection: Peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) provide a mild and highly efficient method for forming amide bonds. EDC activates the carboxylic acid of Boc-glycine, which is then trapped by HOBt to form an active ester. This intermediate reacts cleanly with the amine of our key intermediate to form the desired amide, minimizing side reactions.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Stoichiometry |
|---|---|---|---|---|
| 5-Amino-2,4-dimethylbenzoic acid | 165.19 | 1.50 g | 9.08 mmol | 1.0 eq |
| Boc-Glycine | 175.18 | 1.74 g | 9.99 mmol | 1.1 eq |
| EDC·HCl | 191.70 | 1.91 g | 9.99 mmol | 1.1 eq |
| HOBt | 135.12 | 1.35 g | 9.99 mmol | 1.1 eq |
| DIPEA | 129.24 | 3.17 mL | 18.16 mmol | 2.0 eq |
| Dimethylformamide (DMF) | 73.09 | 40 mL | - | Solvent |
Step-by-Step Procedure:
-
Reagent Solution: In a 100 mL flask, dissolve Boc-Glycine (1.74 g), EDC·HCl (1.91 g), and HOBt (1.35 g) in DMF (20 mL). Stir at 0°C for 20 minutes to pre-activate.
-
Amine Solution: In a separate 100 mL flask, dissolve 5-Amino-2,4-dimethylbenzoic acid (1.50 g) and DIPEA (3.17 mL) in DMF (20 mL).
-
Coupling Reaction: Add the amine solution to the pre-activated acid solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into 200 mL of water. The product may precipitate or can be extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 5: Deprotection and Intramolecular Cyclization
Objective: To remove the Boc protecting group and induce cyclization to form the benzodiazepine-2,5-dione.
Step-by-Step Procedure:
-
Boc Deprotection: Dissolve the crude product from Protocol 4 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) (20 mL total volume). Stir at room temperature for 2 hours.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to ensure all TFA is removed.
-
Cyclization: Transfer the resulting residue to a round-bottom flask. Add a high-boiling point solvent such as xylene or toluene (30 mL). Heat the mixture to reflux for 4-6 hours. The intramolecular condensation reaction forms the seven-membered ring.
-
Isolation and Purification: Cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent and purify the residue by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield the pure 7,9-Dimethyl-1H-benzo[e][2][3]diazepine-2,5-dione.
References
- Alagarsamy, V., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.Iranian Journal of Pharmaceutical Research.
- Khodarahmi, G., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives.DARU Journal of Pharmaceutical Sciences.
- Ghate, M., et al. (2014). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst.International Journal of Research in Advent Technology.
- Wang, H., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.Molecules.
- Fassihi, A., et al. (2009). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic...ResearchGate.
- Mamedov, V. A., et al. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.Generis Publishing.
- Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.Prospects in Pharmaceutical Sciences.
- Nowacki, M., et al. (2024). the methods of synthesis of 2-aminobenzophenones.Prospects in Pharmaceutical Sciences.
- Burrell, C. E., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides.ACS Omega.
- Badgujar, D., et al. (2008). Novel synthesis of biologically active nitro heterocyclic compounds.Semantic Scholar.
- Al-Bayati, R. I. H., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.Chemistry & Biodiversity.
- ResearchGate. (2016). Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles.
- Walsh Medical Media. (2023). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products.
- Al-Amiery, A. A., et al. (2012). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones.Organic Chemistry International.
- Halimehjani, A. Z., et al. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds.RSC Advances.
- National Center for Biotechnology Information. This compound.PubChem Compound Database.
- ResearchGate. (2021). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tionalized 3,3'-pyrrolidinyl-spirooxindoles.
- Martínez, R. M., et al. (2019). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of 2,4-Dimethyl-5-nitrobenzoic Acid
Abstract: This document provides a detailed, safety-oriented guide for the scale-up synthesis of 2,4-Dimethyl-5-nitrobenzoic acid, a pivotal intermediate in the pharmaceutical and fine chemical sectors. Transitioning the synthesis from bench-scale to pilot or industrial-scale production introduces significant challenges related to reaction exotherm management, process safety, and consistent product quality. This guide presents a robust, field-proven protocol focusing on the nitration of 2,4-dimethylbenzoic acid. It emphasizes the underlying chemical principles, critical process parameters, and rigorous safety measures necessary for a reproducible, high-yield, and safe manufacturing process.
Introduction: Strategic Importance and Scale-Up Challenges
This compound is a highly versatile aromatic building block. Its trifunctional nature—featuring a carboxylic acid, two methyl groups, and a nitro group—makes it a valuable precursor for a wide range of complex molecules, including active pharmaceutical ingredients (APIs) and specialty dyes. The efficient and safe production of this intermediate on a large scale is therefore a critical industrial objective.
The primary challenge in scaling this synthesis lies in controlling the potent exotherm of the electrophilic nitration reaction.[1][2] A failure to manage the heat generated can lead to a dangerous runaway reaction, resulting in the formation of undesirable impurities, violent pressure buildup, and potential equipment failure.[1][2] This guide provides a meticulously developed protocol designed to mitigate these risks through precise engineering and procedural controls.
The Synthetic Pathway: Electrophilic Nitration of 2,4-Dimethylbenzoic Acid
The most direct and industrially economical route to this compound is the nitration of 2,4-dimethylbenzoic acid. This is achieved using a classic mixed acid system of concentrated nitric and sulfuric acids.
Reaction Mechanism:
The reaction is a classic electrophilic aromatic substitution. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺). This powerful electrophile is then attacked by the electron-rich aromatic ring of 2,4-dimethylbenzoic acid. The regioselectivity is controlled by the existing substituents: the two electron-donating methyl groups are activating and ortho, para-directing, while the electron-withdrawing carboxylic acid group is deactivating and meta-directing. The nitration occurs at the C-5 position, which is sterically accessible and electronically favored by the combined directing effects.
Caption: Electrophilic nitration of 2,4-Dimethylbenzoic Acid.
Detailed Scale-Up Protocol (1.5 kg Scale)
This protocol is optimized for a 1.5 kg batch size. All operations must be performed in a properly rated chemical reactor within a controlled environment with adequate ventilation and emergency infrastructure.
Reagents and Materials
| Reagent/Material | Grade | Quantity | Molar Mass ( g/mol ) | Moles (mol) | Supplier Example |
| 2,4-Dimethylbenzoic Acid | ≥98% | 1.50 kg | 150.17 | 9.99 | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | 98% Conc. | 4.5 L | 98.08 | ~82.7 | Fisher Scientific |
| Nitric Acid (HNO₃) | 70% Conc. | 0.75 L | 63.01 | ~11.7 | VWR |
| Deionized Water | High Purity | ~20 L | 18.02 | - | - |
| Ice | - | As needed | - | - | - |
Equipment
-
20 L jacketed glass reactor with baffles, variable speed overhead stirrer (high-torque), temperature probe (thermocouple), and a pressure-equalizing addition funnel.
-
High-capacity cooling/heating circulator connected to the reactor jacket.
-
Emergency quench bath (ice/water) of sufficient volume.
-
Large-scale filtration apparatus (e.g., Buchner funnel or filter press).
-
Vacuum drying oven.
-
Appropriate Personal Protective Equipment (PPE): Face shield, safety goggles, acid-resistant apron and gloves (butyl rubber or Viton), and steel-toed boots.[2][3]
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the scale-up synthesis.
-
Reactor Charging: Charge the 20 L reactor with 1.50 kg (9.99 mol) of 2,4-dimethylbenzoic acid.
-
Acidic Dissolution: Begin agitation and slowly add 3.0 L of concentrated sulfuric acid. The dissolution is exothermic; control the addition rate to keep the temperature below 40°C.
-
Cooling: Once a homogeneous solution or slurry is formed, cool the reactor contents to 0°C using the circulator.
-
Nitrating Mixture Preparation: In a separate, cooled vessel, slowly add 0.75 L of 70% nitric acid to 1.5 L of concentrated sulfuric acid. This mixing is highly exothermic and must be done cautiously with efficient cooling.[3]
-
Nitration (CRITICAL STEP): Begin the slow, dropwise addition of the nitrating mixture to the cooled reactor contents. The addition rate must be carefully controlled to maintain the internal reaction temperature below 10°C. A faster addition or loss of cooling can lead to a thermal runaway.[1] The total addition time should be 3-4 hours.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 5-10°C for an additional hour to ensure the reaction goes to completion. Monitor progress via HPLC if necessary.
-
Quenching: In a separate, large, stirred vessel, prepare a mixture of approximately 20 L of crushed ice and water. Slowly and carefully transfer the reaction mixture into the ice/water slurry. This quench and precipitation step is also exothermic and requires vigorous stirring.[3]
-
Filtration: Collect the precipitated white to pale-yellow solid product by vacuum filtration.
-
Washing: Wash the filter cake extensively with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids which are detrimental to product stability and downstream processing.
-
Drying: Dry the product in a vacuum oven at 70°C until a constant weight is achieved. The expected yield is 1.7 to 1.85 kg (87-95%).
Process Safety Management
Scaling up nitration reactions necessitates a comprehensive safety assessment. The thermal risk must be evaluated before any large-scale production is attempted.[1]
-
Thermal Hazard: The primary hazard is a runaway reaction due to the highly exothermic nature of nitration. The process relies on a robust cooling system and strict adherence to addition rates and temperature limits. Any deviation can be catastrophic.
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[2][4] All handling must be done with appropriate PPE.
-
Gas Evolution: The reaction can produce toxic nitrogen dioxide (NO₂) fumes, especially if the temperature rises. All operations must be conducted in a well-ventilated area with an acid gas scrubbing system.[2]
-
Emergency Preparedness: An emergency response plan must be in place, including procedures for cooling failure, spills, and personnel exposure.[2] Spill containment and neutralization materials (e.g., sodium carbonate) must be readily available.[3]
Caption: Logical relationship of safety management pillars.
Analytical Quality Control
To confirm the identity and ensure the purity of the final product, a suite of analytical techniques should be employed.
| Technique | Purpose | Expected Results |
| Melting Point | Purity Assessment | Sharp melting point around 179-182°C. |
| HPLC | Purity & Assay | Purity >98.5%, identification of any isomeric or over-nitrated impurities.[5] |
| ¹H NMR | Structural Confirmation | Peaks corresponding to two distinct aromatic protons, two methyl groups, and one carboxylic acid proton. |
| FT-IR | Functional Group ID | Characteristic absorptions for C=O (acid), O-H (acid), and asymmetric/symmetric N-O stretches (nitro). |
For quantitative analysis, HPLC is the preferred method due to its high specificity and ability to separate the desired product from structurally similar impurities.[5]
Conclusion
The scale-up synthesis of this compound is a robust and efficient process when executed with precision and a deep respect for the inherent chemical hazards. The success of this protocol hinges on the unwavering control of the reaction temperature during the nitrating agent addition. By integrating the detailed procedural steps with rigorous engineering and safety controls, manufacturers can confidently and safely produce this vital chemical intermediate with high yield and purity.
References
- ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Request PDF. URL: [Link]
- YouTube. (2024).
- University of Washington. (n.d.). NITRIC ACID SAFETY. Environmental Health & Safety. URL: [Link]
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. URL: [Link]
Sources
Application Notes and Protocols for the Functionalization of 2,4-Dimethyl-5-nitrobenzoic Acid
Introduction
2,4-Dimethyl-5-nitrobenzoic acid is a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals, agrochemicals, and materials. The strategic location of its functional groups—two activating methyl groups and a deactivating nitro group on the aromatic ring—presents unique challenges and opportunities in its chemical manipulation. The carboxylic acid moiety is the primary handle for derivatization, enabling the construction of esters, amides, and other functionalities that are pivotal for modulating the physicochemical and biological properties of the final compounds.
This comprehensive guide provides detailed protocols and technical insights for the three primary modes of functionalizing the carboxylic acid group of this compound:
-
Esterification: Formation of an ester linkage.
-
Amidation: Creation of an amide bond.
-
Acyl Chloride Formation: Synthesis of a highly reactive intermediate for further transformations.
These protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure success, particularly when dealing with a sterically hindered and electronically deactivated substrate.
Esterification of this compound
The direct esterification of this compound via standard Fischer esterification (acid catalysis with alcohol) is often slow and low-yielding due to steric hindrance from the ortho-methyl group and the deactivating effect of the nitro group.[1] More sophisticated methods are required to achieve high conversion under mild conditions. The Yamaguchi esterification is an exemplary method for such challenging substrates.[2][3][4]
Causality of Method Selection: The Yamaguchi Esterification
The Yamaguchi esterification is particularly effective for sterically hindered carboxylic acids because it proceeds through a highly reactive mixed anhydride intermediate.[2][5]
-
Activation: The carboxylic acid first reacts with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride. The three chlorine atoms on the benzoyl chloride enhance its electrophilicity and the bulky nature of the reagent directs subsequent nucleophilic attack to the less hindered carbonyl of the substrate's acyl group.[3][6]
-
Acyl Transfer: A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then attacks the activated carbonyl of the mixed anhydride, forming a highly reactive acylpyridinium intermediate.[5]
-
Nucleophilic Attack: This intermediate is readily attacked by the alcohol, even if it is a secondary or tertiary alcohol, to form the desired ester with high efficiency.[5]
This two-step, one-pot procedure circumvents the harsh conditions and equilibrium limitations of Fischer esterification.[1]
Experimental Protocol: Yamaguchi Esterification
This protocol describes the synthesis of a generic alkyl ester of this compound.
Materials:
-
This compound
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)
-
Anhydrous Toluene
-
Triethylamine (Et₃N)
-
The desired alcohol (e.g., isopropanol)
-
4-(Dimethylamino)pyridine (DMAP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous toluene (approx. 0.2 M concentration relative to the carboxylic acid).
-
Base and Activation: Add triethylamine (1.1 equiv) and stir the solution for 10 minutes at room temperature. Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise and stir the mixture for 1 hour at room temperature to form the mixed anhydride.
-
Alcohol and Catalyst Addition: In a separate flask, prepare a solution of the desired alcohol (1.5 equiv) and DMAP (2.0 equiv) in anhydrous toluene.
-
Ester Formation: Add the alcohol/DMAP solution to the reaction mixture containing the mixed anhydride. Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (twice) and brine (once).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Carboxylic Acid | 1.0 equiv | Limiting reagent. |
| Yamaguchi Reagent | 1.1 equiv | Ensures complete formation of the mixed anhydride. |
| Triethylamine | 1.1 equiv | Acts as a base to deprotonate the carboxylic acid and scavenge HCl. |
| Alcohol | 1.5 equiv | A slight excess drives the reaction to completion. |
| DMAP | 2.0 equiv | Acts as the acyl transfer catalyst. A stoichiometric amount is often used.[3] |
| Solvent | Anhydrous Toluene | Aprotic solvent to prevent side reactions. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
| Reaction Time | 4-12 hours | Dependent on the steric bulk of the alcohol. |
Visualization of the Workflow:
Amidation of this compound
Directly forming an amide by heating a carboxylic acid and an amine is generally not feasible for complex molecules.[7] The use of coupling reagents is the standard and most effective approach. For a substrate like this compound, which is both sterically hindered and electronically deactivated, a potent coupling reagent such as HATU is highly recommended.[8][9]
Causality of Method Selection: HATU-Mediated Amidation
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that offers several advantages for challenging amide bond formations:[10]
-
High Reactivity: HATU rapidly activates carboxylic acids to form a highly reactive OAt-active ester. This active ester readily undergoes nucleophilic attack by the amine.[11]
-
Reduced Racemization: For chiral carboxylic acids, HATU is known to minimize epimerization at the alpha-carbon, which is a critical consideration in drug development.[8]
-
Broad Substrate Scope: It is effective for coupling sterically hindered acids and poorly nucleophilic (electron-deficient) amines, where other reagents like DCC or EDC may fail or give low yields.[12][13]
The reaction is typically run in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the deprotonation of the carboxylic acid and neutralize the generated acidic byproducts.[8]
Experimental Protocol: HATU-Mediated Amidation
This protocol details the synthesis of a generic N-substituted amide of this compound.
Materials:
-
This compound
-
HATU
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA or Hünig's base)
-
The desired primary or secondary amine
-
5% aqueous Lithium Chloride (LiCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup.
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF (approx. 0.2 M).
-
Activation: Add HATU (1.1 equiv) to the solution, followed by DIPEA (2.0 equiv). Stir the mixture at room temperature for 15-30 minutes. The solution should become clear as the activated ester forms.
-
Amine Addition: Add the desired amine (1.2 equiv) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. For particularly hindered or unreactive amines, the reaction may be gently heated (e.g., to 50 °C) to facilitate completion.[12] Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with 5% aqueous LiCl (three times to remove DMF), followed by saturated aqueous NaHCO₃ (twice), and finally with brine (once).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash column chromatography on silica gel or by recrystallization.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Carboxylic Acid | 1.0 equiv | Limiting reagent. |
| HATU | 1.1 equiv | A slight excess ensures complete activation of the acid.[8] |
| DIPEA | 2.0 equiv | Non-nucleophilic base for deprotonation and acid scavenging. |
| Amine | 1.2 equiv | A slight excess drives the reaction towards product formation. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that solubilizes most reactants. |
| Temperature | Room Temperature to 50 °C | Mild conditions are usually sufficient; heating may be required for difficult couplings.[12] |
| Reaction Time | 1-4 hours | HATU-mediated reactions are typically rapid. |
Visualization of the Workflow:
Acyl Chloride Formation
The conversion of this compound to its corresponding acyl chloride creates a highly reactive electrophile that can be used for a wide variety of subsequent reactions, including Friedel-Crafts acylation, and reaction with weaker nucleophiles that are incompatible with standard coupling conditions. Thionyl chloride (SOCl₂) is the most common and effective reagent for this transformation.
Causality of Method Selection: Thionyl Chloride
Thionyl chloride is preferred for acyl chloride synthesis for several key reasons:
-
High Reactivity: It readily converts carboxylic acids into acyl chlorides.
-
Gaseous Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[14] This makes their removal from the reaction mixture straightforward, driving the reaction to completion and simplifying purification.
-
Versatility: The resulting acyl chloride is a versatile intermediate.
The reaction mechanism involves the attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by elimination of a chloride ion and subsequent loss of SO₂ and HCl to form the final product.[15][16]
Experimental Protocol: Acyl Chloride Synthesis
! SAFETY WARNING ! Thionyl chloride is a corrosive and toxic substance that reacts violently with water. This procedure must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM) (optional, for co-evaporation)
-
A catalytic amount of anhydrous Dimethylformamide (DMF) (optional, Vilsmeier-Haack catalyst)
-
Standard reflux apparatus with a gas outlet connected to a scrubber (e.g., a trap containing aqueous NaOH).
Procedure:
-
Reaction Setup: Place this compound (1.0 equiv) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Carefully add an excess of thionyl chloride (3-5 equiv) to the flask. The reaction can be run neat in thionyl chloride or with a co-solvent like toluene. A single drop of DMF can be added to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for 1-3 hours. The evolution of HCl and SO₂ gas should be observed. The reaction is complete when gas evolution ceases.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by rotary evaporation under reduced pressure. To ensure complete removal, an anhydrous solvent like toluene or DCM can be added and co-evaporated (azeotroped) two to three times.
-
Product: The resulting 2,4-Dimethyl-5-nitrobenzoyl chloride is typically obtained as a solid or oil and is often used immediately in the next step without further purification.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Carboxylic Acid | 1.0 equiv | Substrate. |
| Thionyl Chloride | 3-5 equiv (or as solvent) | Reagent and solvent; excess ensures complete conversion. |
| Catalyst (optional) | 1 drop of DMF | Forms the Vilsmeier reagent in situ, accelerating the reaction. |
| Temperature | Reflux (~76 °C) | Provides the necessary activation energy for the reaction. |
| Reaction Time | 1-3 hours | Sufficient for complete conversion. |
Visualization of the Workflow:
References
- Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]
- Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]
- Wikipedia contributors. (2023). Yamaguchi esterification. Wikipedia, The Free Encyclopedia. [Link]
- J&K Scientific LLC. (2025). Yamaguchi Esterification. J&K Scientific Resource Center. [Link]
- Wikipedia contributors. (2023). Steglich esterification. Wikipedia, The Free Encyclopedia. [Link]
- SynArchive. (n.d.).
- Pearson+. (n.d.). Why do the nitro groups change the relative leaving tendencies of... Study Prep. [Link]
- Organic Chemistry Portal. (n.d.).
- University of Colorado Boulder. (n.d.). Lab 5: Esterification Procedure. Department of Chemistry. [Link]
- Subash, B., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498–11504. [Link]
- Vedantu. (n.d.).
- askIITians. (n.d.). Benzoyl chloride is prepared from benzoic acid by... askIITians. [Link]
- Allen. (n.d.). Benzoic acid with SOCl2 to give... Allen. [Link]
- Mamedova, V. L., et al. (2025). The Nitro Group in Organic Synthesis.
- Organic-Reaction.com. (n.d.). Acid to Ester - Common Conditions. Common Organic Chemistry. [Link]
- Common Organic Chemistry. (n.d.).
- Inhibitor Research Hub. (2025).
- ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- LibreTexts Chemistry. (2021). 24.3: Synthesis of Amides. LibreTexts. [Link]
Sources
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. Yamaguchi Esterification [organic-chemistry.org]
- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 山口ラクトン化反応 - Wikipedia [ja.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptidebridge.com [peptidebridge.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
The Rising Star in Material Science: Application Notes and Protocols for 2,4-Dimethyl-5-nitrobenzoic Acid
Introduction: Unveiling the Potential of a Unique Aromatic Acid
In the dynamic landscape of material science, the quest for novel molecular building blocks with tailored functionalities is perpetual. 2,4-Dimethyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid, is emerging as a compound of significant interest. Its unique electronic and structural features, stemming from the interplay of electron-donating methyl groups and the electron-withdrawing nitro and carboxylic acid moieties, make it a versatile precursor for a new generation of advanced materials. This guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis and its application in the burgeoning fields of metal-organic frameworks (MOFs), liquid crystals, and non-linear optical (NLO) materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 220504-75-6 | PubChem |
| Molecular Formula | C₉H₉NO₄ | PubChem |
| Molecular Weight | 195.17 g/mol | PubChem |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Boiling Point | 371.4 °C at 760 mmHg | Sigma-Aldrich |
| Purity | Typically >95% | Sigma-Aldrich |
| Storage | Store at room temperature | Sigma-Aldrich |
Synthesis and Characterization: A Detailed Protocol
The reliable synthesis and rigorous characterization of this compound are the foundational steps for its application in material science. The following protocol is adapted from established nitration and oxidation methodologies for similar aromatic compounds.
Synthesis Protocol: Nitration of 2,4-Dimethylbenzoic Acid
This two-step process involves the nitration of the commercially available 2,4-dimethylbenzoic acid.
Step 1: Nitration of 2,4-Dimethylbenzoic Acid
The introduction of a nitro group onto the aromatic ring is a critical step, directed by the existing methyl and carboxylic acid groups.
-
Materials:
-
2,4-Dimethylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 10 g of 2,4-dimethylbenzoic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.
-
Prepare a nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate beaker, cooling the mixture in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2,4-dimethylbenzoic acid over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
The solid precipitate of this compound is collected by vacuum filtration and washed with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
To remove any unreacted starting material, the crude product is suspended in a 5% sodium bicarbonate solution, stirred for 30 minutes, and then filtered. The filtrate is then acidified with dilute hydrochloric acid to re-precipitate the purified product.
-
The purified this compound is collected by vacuum filtration, washed with cold deionized water, and dried in a vacuum oven at 60-70 °C.
-
Caption: Workflow for the synthesis of this compound.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The spectra should be consistent with the substitution pattern of the aromatic ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups, including the carboxylic acid O-H and C=O stretches, and the N-O stretches of the nitro group.
-
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability and melting point of the compound. Nitroaromatic compounds can be energetic, so understanding their thermal decomposition is crucial for safe handling and processing.[1]
Application Note 1: Ligand for Metal-Organic Frameworks (MOFs)
The carboxylic acid functionality of this compound makes it an excellent candidate for use as an organic linker in the synthesis of MOFs. The presence of the nitro group can introduce specific functionalities to the pores of the MOF, potentially enhancing gas sorption selectivity or catalytic activity.
Protocol: Solvothermal Synthesis of a Zinc-based MOF
This protocol provides a general method for the synthesis of a MOF using this compound as the organic linker and zinc nitrate as the metal source.
-
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
-
Procedure:
-
In a 20 mL scintillation vial, dissolve 50 mg of this compound and 75 mg of zinc nitrate hexahydrate in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 24-48 hours.
-
After the reaction is complete, cool the oven to room temperature at a rate of 5 °C/min.
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent.
-
Dry the resulting MOF material under vacuum at room temperature.
-
Caption: General workflow for the solvothermal synthesis of a MOF.
Application Note 2: Precursor for Liquid Crystalline Materials
Substituted benzoic acids are known to form hydrogen-bonded dimers, which can exhibit liquid crystalline (mesomorphic) behavior. The elongated, rigid structure of the this compound dimer makes it a promising candidate for the formation of nematic or smectic phases.
Protocol: Investigation of Liquid Crystalline Properties
-
Materials:
-
Purified this compound
-
-
Procedure:
-
Place a small amount (a few milligrams) of the crystalline this compound on a clean glass microscope slide.
-
Cover the sample with a coverslip.
-
Place the slide on a hot-stage apparatus attached to a polarized light microscope.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) and observe the sample through the polarized light microscope.
-
Note the temperatures at which phase transitions occur, characterized by changes in texture and birefringence. The transition from a crystalline solid to a liquid crystalline phase and then to an isotropic liquid will be observed.
-
Cool the sample slowly from the isotropic liquid phase to observe the formation of liquid crystalline textures, which can help in identifying the type of mesophase (e.g., nematic, smectic).
-
Correlate the observed transition temperatures with data obtained from Differential Scanning Calorimetry (DSC) for a more quantitative analysis of the phase transitions.
-
Application Note 3: Exploration of Non-Linear Optical (NLO) Properties
The presence of a nitro group (an electron acceptor) and a carboxylic acid group on the aromatic ring suggests that this compound may possess significant second or third-order non-linear optical properties. Materials with strong NLO responses are of great interest for applications in photonics and optoelectronics.
Protocol: Thin Film Preparation and NLO Characterization
-
Materials:
-
This compound
-
A suitable solvent (e.g., N,N-dimethylformamide, chloroform)
-
Optically flat glass or quartz substrates
-
-
Procedure:
-
Thin Film Deposition:
-
Prepare a dilute solution (e.g., 1-5 mg/mL) of this compound in a suitable volatile solvent.
-
Deposit a thin film of the material onto a clean substrate using a technique such as spin-coating or drop-casting.
-
Anneal the film at a temperature below its melting point to improve its optical quality.
-
-
NLO Characterization:
-
The second-order NLO properties can be investigated using techniques like the Kurtz-Perry powder technique for a preliminary assessment.
-
For a more detailed analysis of the third-order NLO properties of the thin film, the Z-scan technique is commonly employed. This technique uses a high-intensity laser beam to measure the non-linear absorption and non-linear refraction of the material.
-
-
Conclusion and Future Outlook
This compound stands as a promising and versatile building block in the toolkit of material scientists. The protocols outlined in this guide provide a solid foundation for its synthesis and exploration in various cutting-edge applications. The strategic combination of functional groups on its aromatic core opens up exciting possibilities for the rational design of novel materials with tailored properties for applications in gas storage, separation, sensing, displays, and photonics. Further research into the derivatization of this molecule and its incorporation into more complex material architectures will undoubtedly unlock even greater potential in the years to come.
References
- SciELO. (2023). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4-Dimethyl-5-nitrobenzoic Acid
Welcome to the technical support guide for the purification of crude 2,4-Dimethyl-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges you may encounter during the purification process.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the purification of this compound, offering step-by-step solutions grounded in chemical principles.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after recrystallizing my crude this compound. What are the potential causes and how can I improve my yield?
Answer: Low recovery during recrystallization is a common issue that can often be attributed to several factors. Here is a systematic approach to troubleshooting this problem:
-
Excessive Solvent Volume: The fundamental principle of recrystallization is based on the differential solubility of the compound in a hot versus a cold solvent.[1][2][3] Using too much solvent will keep your product dissolved even after cooling, leading to poor recovery.
-
Cooling Rate is Too Rapid: Allowing the solution to cool too quickly can lead to the formation of small, impure crystals and can also trap impurities.[1][4]
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration step to remove insoluble impurities, the product might crystallize on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel and filter flask. Also, add a small excess of hot solvent before filtration to ensure the compound remains in solution.
-
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: While ethanol/water mixtures are common, you may need to perform small-scale solubility tests with other solvents like acetic acid or toluene/petroleum ether to find the optimal system for your specific impurity profile.[5]
-
Issue 2: Persistent Impurities Detected by Analysis (TLC, NMR)
Question: After purification, I still observe significant impurities in my this compound sample. How can I remove these persistent contaminants?
Answer: The presence of lingering impurities suggests that a single purification technique may be insufficient. A multi-step approach is often necessary.
-
Acid-Base Extraction for Neutral and Basic Impurities: Carboxylic acids can be effectively separated from neutral or basic impurities through acid-base extraction.[6][7][8]
-
Protocol: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a weak aqueous base like sodium bicarbonate solution.[7][9] The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. The neutral and basic impurities will remain in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.[7][8]
-
-
Column Chromatography for Structurally Similar Impurities: If the impurities are structurally similar to the desired product (e.g., positional isomers from the nitration reaction), column chromatography may be necessary.[10][11][12]
-
Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[10][12] More polar compounds interact more strongly with the silica gel and elute later.
-
Solvent System: A common mobile phase for separating nitroaromatic compounds is a mixture of hexane and ethyl acetate.[13] The polarity can be gradually increased to elute the desired compound.
-
Issue 3: Oily Product or Poor Crystal Formation
Question: My purified this compound is an oil or forms very fine, powder-like crystals. What causes this and how can I obtain well-defined crystals?
Answer: The formation of an oil or poor-quality crystals, often called "oiling out," can be due to a few factors:
-
Solution is Supersaturated: If the solution is cooled too rapidly or is too concentrated, the product may come out of solution as an oil instead of forming a crystalline lattice.
-
Solution: If an oil forms, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[1]
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation.
-
Solution: Pre-purify the crude material using acid-base extraction before attempting recrystallization.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for crystal growth.
-
Solution: Experiment with different solvent systems. A mixture of solvents, where the compound is very soluble in one and less soluble in the other, can sometimes promote better crystal formation.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
A1: Pure this compound is a solid at room temperature. Its molecular formula is C9H9NO4, and its molecular weight is 195.17 g/mol .[14]
Q2: What are the common impurities in crude this compound?
A2: The impurities will depend on the synthetic route. If synthesized by the nitration of 2,4-dimethylbenzoic acid, common impurities include unreacted starting material and positional isomers (e.g., 2,4-dimethyl-3-nitrobenzoic acid).[15][16]
Q3: What is the best solvent for recrystallizing this compound?
A3: A mixture of ethanol and water is often a good starting point.[17] The crude solid is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly. Other potential solvents include aqueous alcohol, toluene, or acetic acid.[5]
Q4: How should I store purified this compound?
A4: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[18]
Q5: What are the primary safety concerns when handling this compound?
A5: this compound and similar nitroaromatic compounds should be handled with care. They may be harmful if swallowed and can cause skin and serious eye irritation.[19][20] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21] Work in a well-ventilated area or a fume hood.
III. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approximately 10-20 mL of solvent per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.[7]
-
Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate.
-
Collection of Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Add another portion of the sodium bicarbonate solution to the organic layer in the separatory funnel, shake, and again collect the aqueous layer, combining it with the first portion.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper) and a precipitate forms.[7]
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing: Wash the solid on the filter paper with a small amount of cold water to remove any remaining salts.
-
Drying: Allow the purified product to air dry or dry it in a desiccator.
Protocol 2: Purification by Recrystallization
This protocol is for further purification after initial extraction or for crude material with primarily solid impurities.
-
Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent in a mixed system) until the solid just dissolves.[1][3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[1] Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals.
IV. Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, effective for removing many impurities. | Can have lower yields if not optimized. |
| Acid-Base Extraction | >95% | Excellent for removing neutral and basic impurities. | May not remove structurally similar acidic impurities. |
| Column Chromatography | >99% | Highly effective for separating complex mixtures and isomers. | More time-consuming and requires more solvent. |
V. Visual Workflow
Caption: Purification workflow for crude this compound.
References
- Wikipedia. (n.d.). Acid–base extraction.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- UKEssays. (2017). Synthesis and Purification of Nitrophenols.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- St. Norbert College. (n.d.). The Recrystallization of Benzoic Acid.
- YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
- Organic Syntheses. (n.d.). 2,5-dinitrobenzoic acid.
- ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.
- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. vernier.com [vernier.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. ukessays.com [ukessays.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. scbt.com [scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. Page loading... [wap.guidechem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fishersci.com [fishersci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fishersci.com [fishersci.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Recrystallization of 2,4-Dimethyl-5-nitrobenzoic Acid
Welcome to the technical support center for the purification of 2,4-Dimethyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, you will find troubleshooting guides for common experimental hurdles and frequently asked questions, all structured in a user-friendly question-and-answer format.
Recrystallization Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound and provides actionable solutions.
Question: My this compound is not dissolving in the hot solvent. What should I do?
Answer: This is a common issue that can be resolved by systematically addressing the potential causes.
-
Insufficient Solvent: This is the most frequent reason for incomplete dissolution. Add a small, measured amount of additional hot solvent to the flask and continue to heat and stir. The goal is to use the minimum amount of hot solvent necessary to fully dissolve the solid.[1][2]
-
Inappropriate Solvent Choice: If you have added a significant amount of solvent and the solid remains insoluble even at the solvent's boiling point, the chosen solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3] You will need to select a different solvent or solvent system.
-
Presence of Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If the majority of your compound has dissolved but some particulate matter remains, you should perform a hot filtration to remove these impurities before allowing the solution to cool.[4]
Question: My compound "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out," the formation of a liquid layer instead of solid crystals, occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point. Here are several strategies to address this:
-
Reheat and Add More Solvent: The most straightforward solution is to reheat the mixture until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation level of the solution. Allow it to cool more slowly.[5][6]
-
Slow Down the Cooling Rate: Rapid cooling can promote oiling out.[6] Once the oil has been redissolved, insulate the flask to encourage gradual cooling. This can be achieved by wrapping the flask in glass wool or placing it in a warm water bath that is allowed to cool to room temperature.
-
Change the Solvent System: If the problem persists, the chosen solvent may be too good at dissolving the compound. Consider using a mixed solvent system. Dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[6] For this compound, an ethanol/water system has been suggested, where ethanol is the "good" solvent and water is the "poor" solvent.[7]
Question: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?
Answer: The absence of crystal formation usually indicates that the solution is not supersaturated. Here's how to induce crystallization:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][5]
-
Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[2][6]
-
-
Reduce the Solvent Volume: It is possible that too much solvent was added initially. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Then, allow the solution to cool again.[2][5]
-
Cool in an Ice Bath: Once the solution has reached room temperature, further cooling in an ice-water bath can decrease the solubility of your compound and promote crystallization.[1]
Question: The recovery of my purified this compound is very low. What could have gone wrong?
Answer: A low yield can be frustrating, but it is often preventable. Consider the following possibilities:
-
Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent, which results in a significant portion of your product remaining dissolved in the mother liquor.[2][5]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel, leading to loss of material. To prevent this, use a pre-heated funnel and filter flask.[6][8]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[8][9]
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled before filtration to maximize the amount of product that crystallizes out of solution.[6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the recrystallization of this compound.
Question: What is the ideal solvent for recrystallizing this compound?
Answer: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. While specific solubility data for this compound is not extensively published, a common and effective solvent system for similar aromatic carboxylic acids is a mixture of ethanol and water.[6][7] Ethanol is a good solvent for many organic compounds, while water is a poor solvent. By dissolving the crude product in a minimal amount of hot ethanol and then adding hot water until the solution becomes slightly cloudy, a supersaturated solution is created that will yield crystals upon slow cooling. Other polar solvents such as methanol or acetic acid could also be effective, potentially in combination with water. It is advisable to perform small-scale solubility tests with a few candidate solvents to determine the optimal choice for your specific sample.
Question: How do I perform a small-scale solubility test to find a good recrystallization solvent?
Answer: To perform a solubility test, place a small amount of your crude this compound (e.g., 20-30 mg) into a test tube. Add a few drops of the solvent to be tested and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube and continue to add the solvent dropwise until the solid dissolves. A good solvent will require a minimal amount of the hot solvent to dissolve the sample. After dissolution, allow the test tube to cool to room temperature and then in an ice bath to see if well-formed crystals appear.
Question: What are the expected impurities in crude this compound?
Answer: The impurities will largely depend on the synthetic route used to prepare the compound. If it is synthesized via the nitration of 2,4-dimethylbenzoic acid, common impurities could include unreacted starting material and isomers formed during the nitration process.[7] Residual acids from the reaction (such as nitric and sulfuric acid) and byproducts from side reactions are also possible contaminants.
Question: How can I tell if my recrystallized product is pure?
Answer: A common and effective method for assessing the purity of a crystalline solid is to measure its melting point. A pure compound will have a sharp melting point range (typically 1-2 °C), while an impure compound will melt over a broader temperature range and at a lower temperature than the pure substance. You can compare the melting point of your recrystallized product to the literature value for this compound. Further characterization by techniques such as NMR spectroscopy or chromatography can provide more definitive information about purity.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Filter funnel and fluted filter paper (for hot filtration, if necessary)
-
Büchner funnel and filter flask (for vacuum filtration)
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator.
Data Presentation
Table 1: Solubility of Structurally Related Nitrobenzoic Acids in Various Solvents
| Solvent | 3-Nitrobenzoic Acid Solubility (mol/L) at 293.15 K (20 °C) | 3,5-Dinitrobenzoic Acid Solubility (mol/L) at 293.15 K (20 °C) |
| Methanol | 3.1812 | 0.9474 |
| Ethanol | 1.974 | 1.5018 |
| Ethyl Acetate | Not Available | Not Available |
| Acetonitrile | Not Available | Not Available |
| Dichloromethane | Not Available | Not Available |
| Toluene | Not Available | Not Available |
| Water | 0.025475 | Not Available |
Data extracted from Zhang et al. (2017)
Visualization
Recrystallization Workflow
Caption: A step-by-step workflow for the recrystallization process.
References
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of California, Irvine. (n.d.). Recrystallization 2.
- University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent.
- University of York. (n.d.). Problems with Recrystallisations.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- CUNY Queensborough Community College. (n.d.). Purification by Recrystallization.
- PubChem. (n.d.). This compound.
- Zhang, X., Chen, J., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 698-702.
- Truman State University. (n.d.). Recrystallization of Benzoic Acid.
- University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid.
- LookChem. (2025). 2,5-dimethyl-4-nitro-benzoic acid.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures.
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2,4-Dimethyl-5-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 2,4-Dimethyl-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to optimize yield and purity.
Introduction: The Synthetic Challenge
This compound is a key intermediate in organic synthesis. Its preparation, typically via the electrophilic nitration of 2,4-dimethylbenzoic acid, is a classic example of electrophilic aromatic substitution (EAS). However, the polysubstituted nature of the starting material presents a significant challenge in controlling regioselectivity and minimizing byproduct formation. This guide provides a systematic approach to overcoming these common hurdles.
The overall reaction is as follows:
The reaction proceeds through the formation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1][2][3][4] This electrophile is then attacked by the electron-rich aromatic ring. The directing effects of the substituents on the ring—two activating methyl groups and one deactivating carboxylic acid group—determine the position of the incoming nitro group. The strongest activating groups dictate the outcome, leading primarily to substitution at the C5 position, which is para to the C2-methyl group and ortho to the C4-methyl group.[5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a practical question-and-answer format.
Q1: I am observing a very low yield or no formation of my desired product. What are the potential causes and how can I troubleshoot this?
A1: Low or no product yield in this nitration can stem from several factors, ranging from the reactivity of your substrate to the reaction conditions. Here's a systematic guide to troubleshooting this issue:
-
Insufficiently Activating Conditions: The nitronium ion (NO₂⁺) is the key electrophile, and its formation is catalyzed by strong acid.[1][6]
-
Causality: If the acid mixture is not potent enough (e.g., due to diluted acids or an incorrect ratio), the concentration of the nitronium ion will be too low for the reaction to proceed efficiently.
-
Solution: Ensure you are using concentrated (or fuming) nitric acid and concentrated sulfuric acid. For a deactivated ring system like a benzoic acid derivative, a higher proportion of sulfuric acid is often necessary to generate a sufficient concentration of the electrophile.[7]
-
-
Reaction Temperature Too Low: While controlling the temperature is crucial to prevent side reactions, a temperature that is too low can significantly slow down or halt the reaction.
-
Causality: All chemical reactions have an activation energy barrier. If the thermal energy in the system is insufficient, the reactants will not have enough energy to overcome this barrier.
-
Solution: If you suspect the temperature is too low, gradually increase it in small increments (e.g., to 5-10°C) and monitor the reaction progress using a technique like Thin Layer Chromatography (TLC). Be cautious, as higher temperatures can promote side reactions.[6]
-
-
Poor Solubility of Starting Material: 2,4-dimethylbenzoic acid may have limited solubility in the highly polar acid mixture.
-
Causality: If the substrate is not properly dissolved, the reaction becomes a heterogeneous mixture, and the rate will be limited by the interface between the reactants.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction to maximize the surface area and interaction between the dissolved substrate and the nitrating agent.
-
Q2: My final product is contaminated with isomeric byproducts. How can I improve the regioselectivity for the 5-nitro isomer?
A2: This is the most common challenge in this specific synthesis due to the competing directing effects of the three substituents.
-
Underlying Principle: The two electron-donating methyl groups are ortho, para-directors, while the electron-withdrawing carboxylic acid group is a meta-director. The most strongly activating groups will "win," directing the electrophile. The C5 position is electronically favored as it is para to one methyl group and ortho to the other. However, other positions are also activated to some degree.
-
Solutions to Improve Selectivity:
-
Strict Temperature Control: This is the most critical parameter. Maintaining a low reaction temperature, typically between 0–5°C , can significantly favor the formation of the thermodynamically preferred 5-nitro isomer and reduce the kinetic products.[8][9] Higher temperatures provide enough energy to overcome the activation barriers for the formation of less-favored isomers.
-
Slow Addition of Nitrating Agent: Add the pre-cooled nitrating mixture (HNO₃/H₂SO₄) dropwise to the solution of 2,4-dimethylbenzoic acid.
-
Causality: A slow, controlled addition maintains a low concentration of the nitronium ion at any given moment and helps dissipate the heat generated from the exothermic reaction, preventing localized temperature spikes that can lead to the formation of undesired isomers.[7]
-
-
Q3: I'm observing significant amounts of dinitrated products. How can I prevent this over-nitration?
A3: The formation of dinitrated compounds occurs when the reaction conditions are too harsh, causing a second nitro group to add to the ring.
-
Causality: The product, this compound, is more deactivated to further nitration than the starting material. However, excessive nitrating agent, high temperatures, or prolonged reaction times can still force a second nitration to occur.
-
Preventative Measures:
-
Control Stoichiometry: Use a controlled molar equivalent of the nitrating agent. A slight excess (e.g., 1.1 to 1.2 equivalents) is often sufficient. Avoid using a large excess.
-
Maintain Low Temperature: Higher temperatures significantly increase the rate of all reactions, including the second nitration. Keep the reaction strictly within the 0–5°C range.[8][10]
-
Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material. Once the starting material is gone, quench the reaction promptly to prevent it from continuing to react and form over-nitrated products.[6]
-
Q4: My reaction mixture turns dark brown or black, resulting in a tarry, impure product. What is causing this and how can it be avoided?
A4: The formation of dark, tarry materials is typically a sign of oxidation.
-
Causality: Concentrated nitric acid is a powerful oxidizing agent. At elevated temperatures, it can oxidize the sensitive methyl groups on the aromatic ring to carboxylic acids or even cause ring decomposition, leading to complex, polymeric byproducts (tar).[7][11]
-
Solutions:
-
Aggressive Temperature Control: This is the primary solution. Oxidation side reactions are highly temperature-dependent. Performing the reaction in an ice/salt bath to maintain a temperature closer to 0°C or even slightly below can dramatically reduce the rate of oxidation.[7]
-
Controlled Reagent Addition: As with preventing other side reactions, adding the nitrating agent slowly prevents localized hot spots where oxidation can initiate.[6]
-
Experimental Workflow & Protocols
Success in this synthesis relies on meticulous attention to procedural detail, especially concerning temperature control and reagent addition.
Visualizing the Workflow
The following diagram outlines the critical steps from setup to purification for the synthesis of this compound.
Caption: A step-by-step workflow for the nitration of 2,4-dimethylbenzoic acid.
Detailed Synthesis Protocol
Materials & Reagents:
-
2,4-Dimethylbenzoic acid (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice and Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (approx. 3-4 mL per gram of starting material). Cool the flask in an ice/salt bath to 0°C.
-
Dissolution: Slowly add the 2,4-dimethylbenzoic acid (1.0 eq) in portions to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 10°C during the addition. Stir until all the solid has dissolved.
-
Nitrating Mixture Preparation: In a separate beaker or flask, carefully and slowly add concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid (approx. 1-2 mL per mL of nitric acid). This addition is highly exothermic. Prepare this mixture in an ice bath and allow it to cool to 0-5°C before use.
-
Reaction: Transfer the pre-cooled nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the dissolved benzoic acid solution over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. [8]
-
Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC.
-
Workup: Once the starting material is consumed, slowly pour the reaction mixture into a large beaker containing a vigorously stirred slurry of crushed ice and water (approx. 10-15 g of ice per mL of acid). A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Purification: The most effective method for purifying the product is recrystallization.[9] Transfer the crude, damp solid to a flask and add a minimal amount of a suitable solvent, such as ethanol. Heat the mixture gently to dissolve the solid, then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. Characterize the final product by melting point, ¹H NMR, and IR spectroscopy.
Data Summary & Key Parameters
The control of reaction parameters is essential for maximizing yield and purity. The following table illustrates the expected outcomes based on temperature variation, a critical factor in this synthesis.
| Parameter | Condition | Expected Yield of Desired Product | Purity Concerns | Rationale |
| Temperature | 0–5°C | Good to High | Minimal isomeric and dinitro byproducts | Favors the thermodynamically stable 5-nitro isomer and minimizes side reactions like oxidation and over-nitration.[8][10] |
| 10–20°C | Moderate | Increased isomeric byproducts | Higher thermal energy allows the reaction to overcome the activation barrier for the formation of less stable isomers.[7] | |
| > 25°C | Low to Poor | Significant dinitro products, oxidation (tarring) | High temperatures drastically increase the rates of all possible side reactions, leading to a complex and impure product mixture.[6][8] | |
| Nitrating Agent | 1.1 eq. HNO₃ | Optimal | Low levels of over-nitration | Sufficient to drive the reaction to completion without providing a large excess that promotes dinitration. |
| > 2.0 eq. HNO₃ | Variable | High levels of dinitration | Excess electrophile will begin to react with the product once the starting material is consumed.[12] |
Mechanistic Insights & Troubleshooting Logic
Understanding the reaction mechanism and having a logical troubleshooting framework are key to resolving experimental issues.
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: The three key steps of the electrophilic nitration mechanism.
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and solve common problems during the synthesis.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Quora. (2021).
- Master Organic Chemistry. (2018).
- Diemoz, K. (2010).
- PrepChem.com. Synthesis of 2-nitrobenzoic acid.
- Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
- Reddit. (2023).
- Organic Syntheses. m-NITROBENZOIC ACID.
- Chemguide. the nitration of benzene - electrophilic substitution.
- Organic Syntheses. p-NITROBENZOIC ACID.
- Chemistry LibreTexts. (2023).
- GeeksforGeeks. (2025).
- PrepChem.com. Synthesis of 3-methyl-5-nitrobenzoic acid.
- BenchChem. (2025).
- Profnit.
- ResearchGate. (2016).
- ChemicalBook. This compound.
- Google Patents. (2013). Synthesis method of 2-methyl-4-nitrobenzoic acid.
- Google Patents. (1954).
- PrepChem.com. Synthesis of 2,4-dimethyl-5-nitroimidazole.
- Canadian Science Publishing. (1970).
- Sigma-Aldrich. This compound.
- Google Patents. (2016). A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
- BenchChem. (2025).
- NIST. Benzoic acid, 2,4-dimethyl-.
- PubChem. This compound.
- Fisher Scientific.
- ChemicalBook. (2022).
- Google Patents. (1984). Process for preparing 2,5-dichloro-3-nitrobenzoic acid.
- BenchChem. (2025). Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid.
- Guidechem. How to Prepare 2-Chloro-5-nitrobenzoic Acid?.
- BenchChem. (2025). Managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline.
- Aladdin. 2,5-dimethyl-4-nitro-benzoic acid.
- Bio-Connect. 2, 4-Dimethyl-5-nitrobenzoic acid, min 98%, 1 gram.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitration - GeeksforGeeks [geeksforgeeks.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sga.profnit.org.br [sga.profnit.org.br]
- 11. stmarys-ca.edu [stmarys-ca.edu]
- 12. reddit.com [reddit.com]
side reactions to avoid during the reduction of the nitro group
A-Level: Senior Application Scientist
Welcome to the technical support center for the reduction of the nitro group. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate the complexities of this fundamental transformation and avoid common side reactions.
Understanding the Landscape of Side Reactions
The reduction of a nitro group to a primary amine is a six-electron process that proceeds through several intermediates.[1] The accumulation of these intermediates or their subsequent condensation can lead to a variety of undesired side products.[2] Understanding the reaction mechanism is key to troubleshooting and avoiding these outcomes.
The primary pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso intermediate (R-NO), followed by reduction to a hydroxylamine (R-NHOH), and finally to the desired amine (R-NH₂).[3][4] However, side reactions can occur, particularly under conditions that are not optimized. For instance, the condensation of the nitroso and hydroxylamine intermediates can form an azoxy compound (R-N=N(O)-R), which can be further reduced to an azo compound (R-N=N-R) and then to a hydrazo compound (R-NH-NH-R) before cleaving to the amine.[2][3]
Controlling the reaction conditions to favor the complete reduction to the amine is crucial for a clean and high-yielding reaction.[1]
Diagram: Nitro Group Reduction Pathway and Common Side Reactions
Caption: A workflow to guide the selection of a reducing agent based on other present functional groups.
Q3: My catalytic hydrogenation reaction (e.g., with Pd/C) is very slow or has stalled. What are the likely causes and solutions?
A3: A sluggish or stalled catalytic hydrogenation can be frustrating. Here are the most common culprits and how to address them:
-
Catalyst Poisoning: This is a primary suspect. Certain functional groups or impurities can irreversibly bind to the catalyst's active sites.
-
Sulfur Compounds: Thiols and sulfides are notorious poisons for palladium catalysts. [5][6] * Troubleshooting: If poisoning is suspected, the catalyst will likely need to be replaced. Pre-treating your starting material to remove the problematic impurity may be necessary. For substrates containing thiols, consider non-catalytic methods like Fe/HCl or SnCl₂. [6]* Catalyst Deactivation: The catalyst may have lost activity due to improper storage or handling. Always handle pyrophoric catalysts like Raney Nickel under an inert atmosphere. [7]Using a fresh batch of catalyst is a good way to rule out deactivation.
-
-
Insufficient Agitation: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), vigorous stirring is essential to ensure efficient mass transfer. [7]If the reaction mixture is not well-mixed, the reaction rate will be limited.
-
Reaction Parameters:
-
Hydrogen Pressure: For stubborn reductions, increasing the hydrogen pressure can often accelerate the reaction. [1] * Temperature: Gently warming the reaction can also increase the rate, but be mindful of potential side reactions. [1] * Catalyst Loading: If the reaction is clean but slow, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). [7]
-
Q4: The workup for my reduction with iron powder (Béchamp reduction) is difficult due to the formation of a gelatinous iron sludge. Are there any tips to improve this?
A4: The formation of iron oxides/hydroxides is a known drawback of the Béchamp reduction, making product isolation challenging. [8][9]Here are some strategies to manage the workup:
-
Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This can help to break up the emulsion and trap the fine iron particles. Be sure to wash the filter cake thoroughly with the solvent to recover all of your product. [7]* Basification and Extraction: Carefully basify the reaction mixture with an aqueous solution of sodium carbonate or sodium hydroxide. [1]This will precipitate the iron salts and deprotonate your amine product, allowing for extraction into an organic solvent. This can sometimes be a messy process, and a large volume of solvent may be required.
-
Complexation: For tin-based reductions, which can form similar sludges, adding an aqueous solution of trisodium citrate can complex with the metal, allowing for a cleaner filtration or extraction. [8]A similar strategy might be explored for iron, though it is less commonly reported.
Validated Protocols
Here are detailed, step-by-step methodologies for common and reliable nitro group reductions.
Protocol 1: Chemoselective Reduction using Tin(II) Chloride (SnCl₂·2H₂O)
This method is particularly useful for substrates with acid-stable, reducible functional groups like ketones, esters, and nitriles. [10] Materials:
-
Aromatic nitro compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents)
-
Ethanol or Ethyl Acetate
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the aromatic nitro compound (1 equivalent) in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O (3-5 equivalents) to the solution.
-
Heat the mixture to reflux (typically 50-80°C) and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully add 5% aqueous NaHCO₃ or NaOH to neutralize the acid and precipitate the tin salts. This step is often exothermic.
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amine.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is a very common and often high-yielding method, suitable for many substrates that do not contain groups susceptible to hydrogenolysis (e.g., aryl halides, benzyl ethers). [7] Materials:
-
Nitro compound
-
10% Palladium on Carbon (Pd/C, 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or cylinder)
-
Celite®
Procedure:
-
Dissolve the nitro compound (1 equivalent) in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, then carefully evacuate the atmosphere and backfill with hydrogen gas. Repeat this purge cycle three times. [7]4. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 bar) or maintain a positive pressure with a hydrogen balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Once complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake should be kept wet with solvent as dry Pd/C can be pyrophoric.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the amine.
Comparative Data Summary
The following table provides a summary of common reducing agents for nitro groups, highlighting their advantages, disadvantages, and typical substrate compatibilities.
| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages | Compatible Functional Groups | Incompatible Functional Groups |
| H₂/Pd/C | H₂ gas (1-5 bar), MeOH or EtOH, RT | High yield, clean reaction, catalyst is recyclable | Can cause dehalogenation and reduce other unsaturated bonds; catalyst can be pyrophoric | Esters, amides, ketones, nitriles | Aryl halides, benzyl ethers, alkenes, alkynes |
| Fe/HCl or Fe/NH₄Cl | EtOH/H₂O, reflux | Inexpensive, robust, good for large scale, tolerates many functional groups [9] | Workup can be difficult due to iron sludge formation [8] | Halogens, esters, ketones, nitriles | Acid-sensitive groups |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Highly chemoselective for the nitro group, good for sensitive substrates [10] | Stoichiometric amounts of tin salts are produced, which can complicate workup | Halogens, ketones, aldehydes, esters, nitriles | Acid-sensitive groups |
| Raney Ni/H₂ | H₂ gas, EtOH or MeOH, RT | Does not typically cause dehalogenation of aryl chlorides and bromides [11] | Pyrophoric, can be less active than Pd/C | Aryl halides, esters, amides | Sulfur-containing groups (catalyst poison) |
| NaBH₄/NiCl₂·6H₂O | MeOH or aq. CH₃CN, RT | Mild conditions, rapid reaction, good yields [12][13] | Requires careful control of stoichiometry | Esters, nitriles | Aldehydes, ketones (can be reduced) |
| Catalytic Transfer Hydrogenation | H-donor (e.g., HCOOH, NH₄OOCH), Pd/C or Fe catalyst | Avoids the use of high-pressure H₂ gas, often highly chemoselective [14][15] | Can be slower than direct hydrogenation | Halogens, carbonyls, esters, alkenes (depending on catalyst) | Substrate-dependent |
References
- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.).
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.).
- Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. (n.d.). RSC Publishing. [Link]
- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.).
- Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. (n.d.).
- Reduction with Sodium Borohydride-Transition Metal Salt Systems. I.¹⁾ Reduction of Aromatic Nitro Compounds with the Sodium Borohydride-Nickelous Chloride System. (1981). Chemical and Pharmaceutical Bulletin, 29(4), 1159–1161. [Link]
- Selective nitro reduction in the synthesis of 'real-world' targets. (n.d.).
- Reduction of Nitro, Nitroso, Azo and Azoxy Groups. (n.d.).
- Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. (n.d.). Longdom Publishing. [Link]
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
- Photoenzymatic reduction of nitroarenes into aromatic azoxy and azo compounds. (n.d.).
- Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? (2025). Reddit. [Link]
- Nitro Reduction - Common Conditions. (n.d.).
- Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-Supported C
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.).
- Performances of selective hydrogenation of various nitroarenes by hydrogen transfer reaction over Pt1/CeO2 catalyst. (n.d.).
- Unspecific peroxygenase enabled formation of azoxy compounds. (2024). PNAS. [Link]
- Béchamp reduction. (n.d.). Wikipedia. [Link]
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]
- Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN. (n.d.). Oriental Journal of Chemistry. [Link]
- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025). RSC Publishing. [Link]
- Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. (n.d.). Organic Chemistry Portal. [Link]
- Béchamp reduction. (n.d.). Grokipedia. [Link]
- Nickel borohydride. (n.d.). Organic Chemistry Portal. [Link]
- Chemists' Guide to Béchamp Reduction. (n.d.). Scribd. [Link]
- Amines. (n.d.). NCERT. [Link]
- Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (n.d.). University of Oxford. [Link]
- Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024).
- Switching of support materials for the hydrogenation of nitroarenes: A review. (n.d.). Taylor & Francis Online. [Link]
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters, 23(8), 3142–3146. [Link]
- AMINATION BY REDUCTION. (n.d.). SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. [Link]
- Nitro reduction conditions. (2025). Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. grokipedia.com [grokipedia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. asianpubs.org [asianpubs.org]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
troubleshooting TLC analysis of 2,4-Dimethyl-5-nitrobenzoic acid reactions
An essential tool in synthetic chemistry, Thin-Layer Chromatography (TLC), provides a quick and effective method for monitoring the progress of chemical reactions. For transformations involving 2,4-Dimethyl-5-nitrobenzoic acid, a compound featuring a carboxylic acid, a nitro group, and an aromatic ring, TLC analysis presents unique challenges. The interplay between the acidic nature of the stationary phase (silica gel) and the carboxylic acid functional group of the analyte requires specific methodological considerations to achieve clear, reproducible results.
This technical support guide, designed for researchers and drug development professionals, offers in-depth troubleshooting advice and detailed protocols. As a Senior Application Scientist, the aim is to explain not just the how, but the why behind each experimental choice, ensuring a robust and self-validating analytical system.
Core Principles of TLC for Aromatic Nitro-Carboxylic Acids
Understanding the fundamental interactions between the analyte, the stationary phase, and the mobile phase is critical for successful TLC analysis.
-
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for the analysis of this compound. It is a highly polar material and is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[1][2] This acidity can cause complications with acidic analytes.
-
Mobile Phase (Eluent): The choice of eluent is paramount for achieving good separation. A mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the eluent must be fine-tuned: too polar, and all components will travel to the solvent front (Rf ≈ 1); not polar enough, and they will remain at the baseline (Rf ≈ 0).[3]
-
The Critical Role of pH Adjustment: The most common issue when running TLC on carboxylic acids like this compound is spot "streaking." This occurs because the acidic silanol groups on the silica plate can deprotonate the carboxylic acid, converting it to its carboxylate anion form (R-COO⁻). This ionized form is significantly more polar and interacts very strongly with the silica, leading to a smear rather than a compact spot. To prevent this, a small amount (typically 0.5-2%) of a weak acid, such as acetic acid or formic acid, is added to the mobile phase.[3][4] This acidic additive suppresses the deprotonation of the analyte, keeping it in its less polar, protonated form (R-COOH) and ensuring sharp, well-defined spots.[4][5]
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the TLC analysis of reactions involving this compound in a direct question-and-answer format.
Question: Why is my spot a long, vertical streak instead of a tight circle?
Answer: This is the most frequent issue and is almost always caused by the ionization of the carboxylic acid group.
-
Primary Cause & Solution: The acidic silica gel stationary phase is deprotonating your analyte. The resulting carboxylate salt sticks strongly to the silica, causing tailing.
-
Secondary Cause & Solution: Your sample may be too concentrated, leading to overloading of the stationary phase at the origin.[6][7][8]
Question: My spots are all stuck at the bottom of the plate (Rf ≈ 0). What's wrong?
Answer: Your mobile phase is not polar enough to move the analyte up the polar silica plate.[3] The analyte has a stronger affinity for the stationary phase than the mobile phase.
-
Solution: Increase the polarity of your eluent.
-
Action: Increase the proportion of the polar solvent in your mixture. For example, if you are using a 9:1 Hexane:Ethyl Acetate system, try changing to 7:3 or 1:1. If that is still insufficient, consider a more polar solvent system, such as dichloromethane with a small percentage of methanol.[3]
-
Question: My spots all ran to the top of the plate with the solvent front (Rf ≈ 1). How do I fix this?
Answer: Your mobile phase is too polar. The analyte is highly soluble in the eluent and has minimal interaction with the stationary phase.[3]
-
Solution: Decrease the polarity of your eluent.
-
Action: Increase the proportion of the non-polar solvent in your mixture. For instance, if you are using a 1:1 Hexane:Ethyl Acetate system, try changing to 7:3 or 9:1.[3]
-
Question: I've run my plate, but I can't see any spots.
Answer: This is a visualization issue, often due to low concentration or inappropriate detection methods.
-
Cause 1: The compound may not be sufficiently UV-active at the concentration used. While the aromatic ring in this compound absorbs UV light, very low concentrations might be hard to see.[8]
-
Cause 2: The sample is too dilute.[3][6]
-
Solution: Re-spot the plate, applying the sample multiple times in the same location to increase the concentration.[6] Alternatively, prepare a more concentrated solution of your sample for TLC analysis.
-
-
Cause 3: The solvent level in the developing chamber was above your spotting line.
Question: The spots for my starting material and product are very close together. How can I get better separation?
Answer: The current mobile phase does not provide adequate resolution for your compounds.
-
Solution 1: Change Solvent System. Different solvent systems have different selectivities.
-
Solution 2: Utilize Co-spotting. This technique helps confirm if two spots are indeed different compounds.
-
Action: In one lane, spot only your starting material. In a second lane, spot your reaction mixture. In a third, "co-spot" by applying both the starting material and the reaction mixture to the same point. If the reaction mixture spot resolves into two separate spots in its own lane and the co-spot lane shows two distinct spots, you have successfully separated them. If the co-spot appears as a single, elongated spot, the Rf values are too similar for that solvent system.[12]
-
Data and Protocols
Recommended Mobile Phase Systems
For successful separation of this compound and related reaction products on silica gel plates, the addition of a small amount of acid is crucial.
| Base Solvent System (v/v) | Polarity | Recommended Acid Additive | Typical Application |
| 9:1 Hexane / Ethyl Acetate | Low | 1% Acetic Acid | Good starting point for many reactions. |
| 7:3 Hexane / Ethyl Acetate | Medium | 1% Acetic Acid | For separating less polar products from the starting material. |
| 1:1 Hexane / Ethyl Acetate | Medium-High | 1% Acetic Acid | For more polar products. |
| 95:5 Dichloromethane / Methanol | High | 1% Acetic Acid | Effective for highly polar compounds that do not move in other systems. |
| 9:1 Toluene / Ethanol | Medium | 1% Acetic Acid | An alternative system when acetate/alkane mixtures fail to provide resolution.[13] |
Experimental Protocols
Protocol 1: Standard TLC Development
-
Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.[9]
-
Sample Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot of the solution onto the origin line. The spot should be 1-2 mm in diameter.[1]
-
Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.[9] Cover and let it equilibrate for 5-10 minutes.
-
Development: Place the TLC plate in the chamber, ensuring the origin line is above the solvent level.[6] Cover the chamber and allow the solvent to travel up the plate via capillary action.
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
Protocol 2: Visualization Methods
-
A) UV Light (Non-destructive):
-
B) Potassium Permanganate (KMnO₄) Stain (Destructive):
-
Reagent: Prepare a solution of 1.5 g KMnO₄ and 10 g K₂CO₃ in 200 mL of water.[9]
-
Procedure: Dip the dried TLC plate into the KMnO₄ solution or spray it evenly.
-
Result: Compounds that can be oxidized will appear as yellow-brown spots on a purple background.[9][10] Gentle heating may accelerate the color change.
-
-
C) Nitro Group Specific Stain (Destructive): [11]
-
Reduction: Spray the dried plate with a solution of stannous chloride (SnCl₂) and gently heat at 100°C for 10-15 minutes to reduce the nitro group to an amine. Let it cool.
-
Diazotization: Spray the cooled plate with a 2% aqueous solution of sodium nitrite (NaNO₂).
-
Coupling: Immediately after, spray the plate with a 10% solution of β-naphthol in 10% aqueous sodium hydroxide.
-
Result: The presence of the original nitro compound will be indicated by the formation of a brightly colored (often orange to red) azo dye spot.
-
Visual Workflow and Diagrams
Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting common TLC issues.
Caption: A workflow for troubleshooting TLC analysis.
The Effect of pH on Analyte-Stationary Phase Interaction
This diagram illustrates why adding acid to the mobile phase prevents streaking.
Caption: The role of mobile phase pH in TLC.
References
- BenchChem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Department of Chemistry.
- ResearchGate. (2012, October 27). In which situation/case would we need to adjust the pH of the mobile phase in TLC?.
- Journal of Liquid Chromatography & Related Technologies. (1987). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.
- BenchChem. (n.d.). Application Notes and Protocols for Thin Layer Chromatography (TLC) Visualization of 2-Nitrocinnamic Acid.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- EPFL. (n.d.). TLC Visualization Reagents.
- MilliporeSigma. (n.d.). Thin Layer Chromatography.
- SiliCycle. (n.d.). TLC Troubleshooting with SiliCycle's SiliaPlate.
- University of California, Irvine. (n.d.). TLC Visualization Methods. Department of Chemistry.
- Environmental Science Institute, The University of Texas at Austin. (n.d.). Organic Functional Groups and Thin Layer Chromatography.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Chemistry Stack Exchange. (2017, April 6). In which pH range are silica-based TLC plates stable?.
- MilliporeSigma. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. esi.utexas.edu [esi.utexas.edu]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. silicycle.com [silicycle.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. 內容不提供 [sigmaaldrich.com]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing 2,4-Dimethyl-5-nitrobenzoic Acid and Its Derivatives
Welcome to the technical support center for the synthesis of 2,4-Dimethyl-5-nitrobenzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we will address common challenges, offer detailed troubleshooting protocols, and explain the causality behind experimental choices to ensure the successful and efficient synthesis of your target compounds.
I. Understanding the Reaction: Regioselectivity in the Nitration of 2,4-Dimethylbenzoic Acid
The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of 2,4-dimethylbenzoic acid. The success of this reaction hinges on controlling the regioselectivity, which is determined by the directing effects of the substituents already present on the benzene ring.
-
Activating Groups (Ortho-, Para-Directing): The two methyl groups (-CH₃) at positions 2 and 4 are electron-donating and therefore activating. They direct incoming electrophiles (in this case, the nitronium ion, NO₂⁺) to the positions ortho and para to themselves.
-
Deactivating Group (Meta-Directing): The carboxylic acid group (-COOH) at position 1 is electron-withdrawing and deactivating. It directs incoming electrophiles to the positions meta to itself.
The interplay of these directing effects governs the final position of the nitro group. The position C5 is ortho to the 4-methyl group and meta to the carboxylic acid group, making it the most electronically favored position for nitration. The position C3 is also meta to the carboxylic acid but ortho to the 2-methyl group. The position C6 is ortho to the carboxylic acid and the 2-methyl group, and para to the 4-methyl group. Due to the strong directing effect of the two methyl groups and the meta-directing effect of the carboxylic acid, the primary product is this compound. However, other isomers can form as byproducts, and controlling the reaction conditions is key to maximizing the yield of the desired product.[1]
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low. What are the likely causes and how can I improve it?
A low yield can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Cause 1: Inadequate Temperature Control. Nitration is a highly exothermic reaction.[2] If the temperature rises significantly above the optimal range (0-10°C), side reactions such as polynitration and oxidation of the methyl groups can occur, consuming your starting material and reducing the yield of the desired product.[3]
-
Solution:
-
Maintain a strict temperature range of 0-10°C throughout the addition of the nitrating mixture using an ice or ice-salt bath.
-
Add the nitrating mixture very slowly (dropwise) to allow for efficient heat dissipation.
-
Ensure vigorous stirring to prevent localized hotspots.
-
-
-
Cause 2: Presence of Water. Water can interfere with the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction, by reacting with the sulfuric acid.[3]
-
Solution:
-
Use anhydrous glassware.
-
Use fresh, concentrated nitric acid (70%) and sulfuric acid (98%).
-
-
-
Cause 3: Incomplete Reaction. The reaction may not have proceeded to completion.
-
Cause 4: Product Loss During Workup. The desired product can be lost during the isolation and purification steps.
-
Solution:
-
Ensure complete precipitation by pouring the reaction mixture over a sufficient amount of crushed ice.[4]
-
When washing the filtered product, use ice-cold water to minimize dissolution.
-
-
Q2: I am getting a mixture of isomers. How can I improve the regioselectivity for the 5-nitro product?
The formation of multiple isomers is a common challenge due to the competing directing effects of the substituents.[3]
-
Cause: Competing Directing Effects. While the 5-position is electronically favored, nitration can also occur at other positions, leading to isomers like 2,4-dimethyl-3-nitrobenzoic acid or 2,4-dimethyl-6-nitrobenzoic acid.
-
Solution:
-
Temperature Control: Lower temperatures (0-5°C) generally favor kinetic control and can enhance the selectivity for the major isomer.[3]
-
Slow Addition of Nitrating Agent: A slow, controlled addition of the nitrating mixture helps to maintain a low concentration of the electrophile, which can improve selectivity.
-
-
Q3: The reaction mixture turned dark brown or black. What does this indicate?
A dark coloration often points to undesirable side reactions.
-
Cause 1: Oxidation. The methyl groups on the aromatic ring are susceptible to oxidation by nitric acid, especially at elevated temperatures. This can lead to the formation of carboxylic acid byproducts and tar-like substances.
-
Solution: Strict adherence to the recommended low-temperature protocol is crucial.
-
-
Cause 2: Over-Nitration (Dinitration). At higher temperatures, a second nitro group can be added to the ring, leading to dinitrated products which are often colored.[6]
-
Solution: Maintain the reaction temperature below 10°C.
-
Q4: The reaction is proceeding very slowly or not at all. What should I do?
A sluggish reaction can be due to a few key factors.
-
Cause 1: Low Temperature. While low temperatures are necessary for selectivity, a temperature that is too low can significantly slow down the reaction rate.
-
Solution: Ensure the temperature is within the optimal range of 0-10°C, not significantly below it for extended periods.
-
-
Cause 2: Inactive Nitrating Agent. The concentration and quality of the acids are critical.
-
Solution: Use fresh, concentrated nitric and sulfuric acids. The nitrating mixture should be prepared fresh before use.
-
Q5: What is the best way to purify the crude this compound?
Recrystallization is an effective method for purifying the crude product.
-
Recommended Solvent System: An ethanol/water mixture is a suitable solvent system for the recrystallization of this compound.[1]
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly cloudy (this is the saturation point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol/water mixture.
-
-
III. Experimental Protocols & Data
Optimized Synthesis Protocol for this compound
This protocol is based on established methodologies for the nitration of substituted benzoic acids.[4]
Materials:
-
2,4-Dimethylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, carefully add 10 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5°C in an ice bath.
-
Slowly add 5.0 g of 2,4-dimethylbenzoic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature is maintained below 10°C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 3.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 2,4-dimethylbenzoic acid over a period of 30 minutes, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.
-
Slowly pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring. A precipitate of this compound will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a generous amount of cold deionized water until the washings are neutral to pH paper.
-
Dry the product. For further purification, recrystallize from an ethanol/water mixture.[1]
Table of Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 0-10°C | Minimizes side reactions (polynitration, oxidation) and improves regioselectivity.[3] |
| Nitrating Agent | Fresh mixture of concentrated HNO₃ and H₂SO₄ | Ensures the formation of the active electrophile (NO₂⁺).[6] |
| Addition Rate | Slow, dropwise | Prevents temperature spikes and localized high concentrations of the nitrating agent. |
| Stirring | Vigorous | Ensures homogeneity and efficient heat transfer. |
| Reaction Time | 1 hour post-addition | Allows the reaction to proceed to completion.[4] |
IV. Visualizations
Experimental Workflow Diagram
Caption: Troubleshooting decision tree for common synthesis issues.
V. References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Methyl 2,4-dimethyl-5-nitrobenzoate. BenchChem.
-
BenchChem. (2025). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Methyl 2,4-dimethyl-5-nitrobenzoate. BenchChem.
-
MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]
-
Allen. (n.d.). A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. Allen.
-
University of Rochester. (n.d.). Recrystallization 2. University of Rochester.
-
BenchChem. (2025). The Propyl Group's Influence in Nitration Reactions: A Technical Guide. BenchChem.
-
Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid. Alfa Chemistry.
-
Der Pharma Chemica. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica.
-
BenchChem. (2025). Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid. BenchChem.
-
BenchChem. (2025). A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. BenchChem.
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
-
ePrints Soton. (2017). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton.
-
NIST. (n.d.). Benzoic acid, 2,4-dimethyl-. NIST WebBook. Available at: [Link]
-
ChemicalBook. (n.d.). This compound. ChemicalBook.
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dimethylbenzoic acid. PubChem. Available at: [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
-
PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed. Available at: [Link]
-
Google Patents. (n.d.). US3397229A - Nitration of benzoic acid and its chlorinated derivatives. Google Patents.
-
Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab.
-
ResearchGate. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. ResearchGate.
-
Filo. (2025). How does nitrobenzoic acid form as a by product during the nitration of methyl benzoate, and how is it removed? Filo.
-
Chemguide. (n.d.). the nitration of benzene - electrophilic substitution. Chemguide. Available at: [Link]
Sources
Technical Support Center: Purification of Commercial 2,4-Dimethyl-5-nitrobenzoic Acid
Welcome to the Technical Support Center for the purification of 2,4-Dimethyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experimental work. Commercial grades of this compound, while suitable for many applications, may contain impurities that can interfere with sensitive downstream processes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and remove these impurities effectively.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions and concerns that researchers face when working with commercial this compound.
Q1: What are the most likely impurities in my commercial this compound?
A1: The impurity profile of commercial this compound is primarily dictated by its synthetic route, which is typically the nitration of 2,4-dimethylbenzoic acid. Therefore, the most common impurities include:
-
Isomeric Byproducts: The nitration of 2,4-dimethylbenzoic acid can yield other positional isomers. The directing effects of the methyl and carboxylic acid groups on the aromatic ring can lead to the formation of 2,4-dimethyl-3-nitrobenzoic acid and 2,4-dimethyl-6-nitrobenzoic acid.
-
Unreacted Starting Material: Incomplete nitration can result in the presence of the starting material, 2,4-dimethylbenzoic acid.
-
Dinitro Compounds: Under harsh nitration conditions, dinitration of the aromatic ring can occur, leading to the formation of dinitro-2,4-dimethylbenzoic acid isomers.
-
Residual Solvents and Reagents: Trace amounts of solvents used in the synthesis and purification process (e.g., sulfuric acid, nitric acid, organic solvents) may also be present.
Q2: My compound has a lower melting point than expected and appears slightly off-color. What could be the cause?
A2: A depressed and broadened melting point range is a classic indicator of the presence of impurities. The off-color (often yellowish or brownish) can be attributed to the presence of nitrated byproducts or residual acids. These impurities disrupt the crystal lattice of the pure compound, leading to a lower energy requirement to melt.
Q3: Can I use my commercial-grade this compound directly for my synthesis?
A3: The suitability of commercial-grade material depends on the sensitivity of your reaction. For many standard synthetic procedures, a purity of 95-98% may be acceptable. However, for applications requiring high precision, such as in the development of pharmaceutical active ingredients, catalyst screening, or quantitative biological assays, purification to >99.5% purity is often necessary to ensure reproducibility and avoid side reactions.
Q4: What is the most common and effective method for purifying this compound?
A4: Recrystallization is the most widely used and generally effective technique for purifying solid organic compounds like this compound.[1][2][3][4] This method relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For more challenging separations, particularly with closely related isomers, column chromatography may be required.[5]
Troubleshooting Guides
This section provides detailed, step-by-step guidance to address specific issues you may encounter during the purification of this compound.
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for removing small to moderate amounts of impurities. The success of this method hinges on the selection of an appropriate solvent.
An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal by hot filtration).
Causality Behind Solvent Choice: The solubility of a compound is governed by its polarity and the polarity of the solvent ("like dissolves like"). This compound is a moderately polar molecule due to the carboxylic acid and nitro groups. Therefore, moderately polar solvents are often a good starting point.
Solvent Selection Workflow:
Caption: Decision workflow for selecting a suitable recrystallization solvent.
Quantitative Data for Structurally Similar Compounds:
| Solvent | 3-Nitrobenzoic Acid Solubility (mol/L at ~20°C) | 4-Nitrobenzoic Acid Solubility | General Suitability |
| Water | Low | Sparingly soluble, increases with temperature[9] | Potentially suitable, especially for removing non-polar impurities. |
| Methanol | High[6] | Soluble | May be too soluble at room temperature, but a methanol/water mixture could be effective. |
| Ethanol | High[6] | Soluble | Similar to methanol, an ethanol/water mixture is a common choice for recrystallizing benzoic acids.[1] |
| Ethyl Acetate | Moderate[6] | Soluble | A good candidate for single-solvent recrystallization. |
| Toluene | Low[6] | Slightly soluble | May be a good choice if the compound is sparingly soluble when hot. |
Step-by-Step Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Gradually add more hot solvent until the solid just dissolves. Expert Tip: Avoid adding an excessive amount of solvent, as this will reduce the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb colored impurities. Remove the charcoal by hot gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of pure this compound. |
| Oiling out (product separates as an oil, not crystals). | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- The rate of cooling is too fast. | - Use a lower-boiling solvent.- Add more solvent to the hot solution.- Allow the solution to cool more slowly. |
| Low recovery of purified product. | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Cool the solution in an ice bath for a longer period. |
| Product is still impure after recrystallization. | - The chosen solvent does not effectively separate the impurity.- The rate of cooling was too fast, trapping impurities in the crystals. | - Try a different recrystallization solvent or a solvent mixture.- Allow the solution to cool more slowly and undisturbed. |
Guide 2: Purification by Column Chromatography
For difficult separations, such as removing isomeric impurities with similar solubilities, column chromatography is a more powerful technique.
If after one or two recrystallization attempts, the purity of your this compound does not improve significantly (as determined by HPLC or melting point), column chromatography is the recommended next step.
Principle of Separation: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds typically travel down the column faster, while more polar compounds are retained longer.
Workflow for Column Chromatography Purification:
Caption: A step-by-step workflow for purification by column chromatography.
Step-by-Step Column Chromatography Protocol:
-
Thin-Layer Chromatography (TLC) Analysis: Before running a column, it is essential to determine the appropriate solvent system using TLC. Spot the crude material on a silica gel TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or diethyl ether). A small amount of acetic acid (0.5-1%) is often added to the eluent to keep the carboxylic acid protonated and prevent streaking on the silica gel. The ideal solvent system will give the desired compound an Rf value of approximately 0.3-0.4 and show good separation from the impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution and Fraction Collection: Run the eluent through the column and collect the eluting solvent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment
After purification, it is crucial to assess the purity of the this compound to ensure it meets the requirements of your application.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for determining the purity of a compound and for identifying and quantifying impurities. A reversed-phase HPLC method is typically suitable for the analysis of nitrobenzoic acids.[10][11]
Typical HPLC Parameters for Nitrobenzoic Acid Analysis:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation of moderately polar aromatic compounds. |
| Mobile Phase | A: Water with 0.1% Phosphoric Acid or Formic AcidB: Acetonitrile | The acidic modifier ensures the carboxylic acid is protonated for better peak shape. Acetonitrile is a common organic modifier. |
| Elution | Gradient or Isocratic | A gradient elution (e.g., starting with a higher percentage of A and increasing B over time) is often used to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at ~254 nm | Aromatic nitro compounds have strong UV absorbance in this region. |
| Column Temp. | 25-30 °C | To ensure reproducible retention times. |
Interpreting the Chromatogram: The purity of the sample is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. The retention times of potential impurities can be confirmed by injecting standards of the suspected impurities if they are available.
References
- Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
- BenchChem. (2025). Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide. Retrieved from a hypothetical BenchChem technical guide.
- ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.
- Wang, J., et al. (1998). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
- Ghosh, A., & De, A. (1984). Solubility & the Dissociation Constants of p-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of Anion. Indian Journal of Chemistry, 23A, 599-602.
- SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.
- Alachem Co., Ltd. (n.d.). This compound. Retrieved from a hypothetical Alachem product page.
- Solubility of Things. (n.d.). 4-Nitrobenzoic acid.
- Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?
- Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from a hypothetical university lab manual.
- University of California, Irvine. (2010). Recrystallization and Extractions of Organic Compounds. Retrieved from a hypothetical university lab manual.
- Florida A&M University. (2016). Lab Report Recrystallization September 27, 2016.
- ChemicalBook. (n.d.). This compound CAS#. Retrieved from a hypothetical ChemicalBook product page.
- University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid. Retrieved from a hypothetical university lab manual.
Sources
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. home.miracosta.edu [home.miracosta.edu]
- 3. famu.edu [famu.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Stability of 2,4-Dimethyl-5-nitrobenzoic Acid in Solution
Welcome to the Technical Support Center for 2,4-Dimethyl-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.
Introduction to this compound Stability
This compound is a substituted nitroaromatic carboxylic acid. The presence of the electron-withdrawing nitro group and the carboxylic acid functionality on the benzene ring dictates its chemical reactivity and stability.[1] While specific stability data for this compound in various solutions is not extensively documented in peer-reviewed literature, we can infer its stability profile based on the well-established chemistry of related nitrobenzoic acid and nitroaromatic compounds.[2] This guide synthesizes these principles into practical advice for your experimental workflows.
Part 1: Frequently Asked Questions (FAQs) on Solution Stability
This section addresses common questions regarding the handling and stability of this compound solutions.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three factors:
-
pH: The acidity or basicity of the solution can impact the ionization state of the carboxylic acid group and potentially catalyze hydrolytic degradation, although nitrobenzoic acids are generally resistant to hydrolysis under typical environmental conditions.[3]
-
Light Exposure: Nitroaromatic compounds can be susceptible to photodegradation.[2] Exposure to UV or even ambient light over extended periods can lead to the formation of degradation products.
-
Temperature: Elevated temperatures can accelerate the rate of any potential degradation reactions. For many organic molecules, reaction rates can double with every 10°C increase in temperature.
Q2: What is the recommended way to prepare and store stock solutions of this compound?
A2: To ensure the longevity and integrity of your stock solutions, we recommend the following best practices:
-
Solvent Selection: Use high-purity, HPLC-grade solvents. Common solvents for similar compounds include ethanol, DMSO, and dimethylformamide (DMF). The choice of solvent should be compatible with your downstream application.
-
Preparation: Prepare solutions fresh whenever possible. If you need to store solutions, do so under the conditions outlined below.
-
Storage Conditions:
-
Temperature: Store solutions at or below room temperature. For long-term storage, refrigeration (2-8°C) is recommended. Some sources suggest storing the solid compound at room temperature.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, consider purging the solution with an inert gas like nitrogen or argon to remove oxygen, which can participate in oxidative degradation.
-
Q3: How can I tell if my this compound solution has degraded?
A3: Degradation can manifest in several ways:
-
Visual Changes: A change in color or the appearance of precipitate in a solution that was previously clear can indicate degradation or solubility issues.
-
Chromatographic Analysis: When analyzed by techniques like HPLC or GC, the appearance of new peaks, a decrease in the main peak area, or changes in peak shape (e.g., tailing or fronting) can signal degradation.[4]
-
Inconsistent Experimental Results: If you observe a loss of biological activity or inconsistent results in your assays over time, it may be due to the degradation of your compound.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to troubleshooting common problems that may be related to the stability of this compound in your experiments.
Issue 1: Unexpected Peaks in Your Chromatogram (HPLC/GC)
You observe additional peaks in your chromatogram that were not present in the initial analysis of your standard.
Caption: Troubleshooting unexpected chromatographic peaks.
| Possible Cause | Explanation | Recommended Action |
| Solvent/System Contamination | The unexpected peaks may originate from contaminated solvents, improper cleaning of glassware, or carryover from previous injections in your analytical system. | 1. Inject a solvent blank to check for contamination in your mobile phase or solvent.[4] 2. Ensure all glassware is thoroughly cleaned. 3. Implement a robust wash cycle between injections to prevent carryover. |
| Compound Degradation | The compound may be degrading in solution due to exposure to light, elevated temperature, or reactive species in the solvent. | 1. Prepare a fresh stock solution and re-analyze immediately. 2. Review your storage procedures. Ensure solutions are protected from light and stored at the appropriate temperature. 3. Consider performing a forced degradation study to identify potential degradation products (see Part 3). |
| Impurity in the Starting Material | The initial solid material may contain impurities. | 1. Review the Certificate of Analysis (CoA) for your batch of this compound. 2. If necessary, consider purifying the solid material by recrystallization. |
Issue 2: Decreasing Peak Area or Loss of Compound Concentration Over Time
You observe a consistent decrease in the peak area of your compound in your analytical runs over hours or days.
Caption: Troubleshooting decreasing peak area.
| Possible Cause | Explanation | Recommended Action |
| Adsorption | The compound may be adsorbing to the surfaces of your storage vials, autosampler components, or the analytical column itself. | 1. Try using different types of vials (e.g., silanized glass or polypropylene). 2. Ensure the mobile phase is appropriate to prevent strong interactions with the column stationary phase. 3. For GC analysis, ensure the inlet liner is deactivated. |
| Evaporation of Solvent | If the vial is not properly sealed, the solvent may evaporate over time, leading to an apparent increase in concentration, but if left open for extended periods in an autosampler, it can lead to inconsistent results. | 1. Use high-quality vials with septa that provide a good seal. 2. Do not over-pierce the septa with the injection needle. |
| Solution Instability | The compound is degrading in the solution under the current storage or experimental conditions. | 1. Prepare fresh solutions more frequently. 2. If using an autosampler, consider a cooled sample tray. 3. Conduct a time-course experiment, analyzing the solution at regular intervals to determine the rate of degradation. |
Part 3: Protocol for a Basic Solution Stability Study
If the stability of this compound is critical for your application, you may need to perform a simple in-house stability study. This protocol is a general guideline and should be adapted to your specific experimental conditions. This approach is based on principles outlined in ICH guidelines for stability testing.[5]
Experimental Workflow
Caption: Workflow for a basic solution stability study.
Step-by-Step Protocol
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a precise volume of your chosen solvent to create a stock solution of known concentration.
-
-
Aliquoting:
-
Dispense the stock solution into multiple, appropriately labeled vials for each storage condition to be tested. This avoids repeated opening and closing of a single stock vial.
-
-
Storage Conditions:
-
Store the aliquots under a range of conditions. We suggest the following as a starting point:
-
Control: 2-8°C, protected from light.
-
Room Temperature: Ambient temperature, protected from light.
-
Elevated Temperature: 40°C, protected from light.
-
Photostability: Ambient temperature, exposed to ambient light.
-
-
-
Time Points:
-
Define the time points for analysis. A typical study might include analysis at 0, 24, 48, 72 hours, and 1 week.
-
-
Analytical Method:
-
Use a validated, stability-indicating analytical method (e.g., HPLC with UV detection) to quantify the concentration of this compound at each time point. A stability-indicating method is one that can separate the parent compound from its degradation products.
-
-
Data Analysis:
-
For each condition, plot the concentration of this compound as a percentage of the initial concentration versus time.
-
Calculate the degradation rate for each condition. This will help you determine the optimal storage conditions for your solutions.
-
References
- PubChem. (n.d.). This compound.
- Alachem Co., Ltd. (n.d.). This compound.
- Quora. (2017). What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how?
- Restek. (n.d.). Troubleshooting Guide.
- Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids.
- Chemistry Stack Exchange. (2016). Acidic Strength of Nitrobenzoic Acid.
- ResearchGate. (n.d.). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids.
- Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.
- Google Patents. (n.d.). US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
- SciELO. (2022). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- SilcoTek Corporation. (2017). How To Identify & Prevent Analytical Test Problems.
- National Center for Biotechnology Information. (2010). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
- SlideShare. (n.d.). Stability testing protocols.
- U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro- - Substance Details.
- National Center for Biotechnology Information. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation.
- MDPI. (2021). Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba2+/TiO2 and MCM-41.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
- YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
- PubMed. (2012). Degradation of 2,4-dihydroxibenzoic acid by vacuum UV process in aqueous solution: kinetic, identification of intermediates and reaction pathway.
- Royal Society of Chemistry. (2014). The role of indirect photochemical degradation in the environmental fate of pesticides: a review.
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products.
- ScienceDirect. (1999). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine.
- NIST. (n.d.). Benzoic acid, 4-nitro-.
- MDPI. (2018). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”.
- Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid.
- MDPI. (2022). Three Years Later: Landfill Proximity Alters Biomarker Dynamics in White Stork (Ciconia ciconia) Nestlings.
Sources
preventing dinitration during the synthesis of 2,4-Dimethyl-5-nitrobenzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dinitration
Welcome to the Technical Support Center for the synthesis of 2,4-dimethyl-5-nitrobenzoic acid. This guide, prepared by our Senior Application Scientists, provides in-depth technical assistance to help you navigate the challenges of this synthesis, with a specific focus on preventing the common side reaction of dinitration. Here, you will find troubleshooting guides and frequently asked questions designed to ensure the success of your experiments.
Understanding the Synthesis: A Balancing Act of Reactivity
The synthesis of this compound involves the electrophilic aromatic substitution of 2,4-dimethylbenzoic acid. The aromatic ring in the starting material is activated by two electron-donating methyl groups, making it highly susceptible to nitration. However, this increased reactivity also elevates the risk of multiple nitrations, leading to the formation of undesired dinitrated byproducts. The key to a successful synthesis lies in carefully controlling the reaction conditions to favor monosubstitution.
The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1] This powerful electrophile is then attacked by the electron-rich aromatic ring. The regioselectivity of this attack is dictated by the directing effects of the substituents already present on the ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The main challenge is controlling the reaction to achieve selective mononitration while preventing dinitration. The two methyl groups on the benzene ring are activating, making the ring more reactive than benzene itself and susceptible to further nitration.[2] Additionally, controlling the regioselectivity to obtain the desired 5-nitro isomer is crucial.
Q2: What is the expected regiochemical outcome of the nitration of 2,4-dimethylbenzoic acid?
The two methyl groups are ortho, para-directing, while the carboxylic acid group is a meta-directing and deactivating group.[3] The powerful activating effect of the two methyl groups will dominate. The nitro group will preferentially add to the position that is ortho or para to the methyl groups and meta to the carboxylic acid group. The position C-5 is ortho to the C-4 methyl group and meta to both the C-2 methyl group and the C-1 carboxylic acid. This makes the C-5 position the most likely site for nitration, yielding the desired this compound.
Q3: What are the likely dinitrated byproducts?
While specific literature on the dinitration of 2,4-dimethylbenzoic acid is scarce, based on the directing effects of the substituents, the second nitro group would likely add to the remaining activated position on the ring. The initial nitro group is a strong deactivator. Therefore, dinitration requires more forcing conditions. The most probable dinitrated byproduct would be 2,4-dimethyl-3,5-dinitrobenzoic acid, as the C-3 position is activated by the C-2 and C-4 methyl groups.
Q4: How can I monitor the progress of the reaction to avoid dinitration?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid remains protonated. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the appearance of the product spot. The formation of a second, more polar product spot could indicate the formation of a dinitrated byproduct.
Troubleshooting Guide: Preventing Dinitration
This section provides a structured approach to troubleshooting and optimizing the reaction conditions to favor the formation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Mononitro Product with Significant Starting Material Remaining | - Reaction temperature is too low. - Insufficient reaction time. - Inadequate amount of nitrating agent. | - Gradually increase the reaction temperature, but do not exceed 10-15°C. - Extend the reaction time and monitor by TLC. - Use a slight excess (1.1 to 1.2 equivalents) of nitric acid. |
| Formation of a Significant Amount of Dinitrated Byproduct | - Reaction temperature is too high. - Reaction time is too long. - Excess of nitrating agent. - Concentrated nitrating mixture. | - Maintain a strict temperature control, ideally between 0-5°C. - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. - Use a stoichiometric amount or only a slight excess of nitric acid. - Add the nitrating mixture dropwise and ensure efficient stirring to avoid localized overheating. |
| Formation of a Dark-Colored Reaction Mixture or Tar-Like Substance | - Oxidation of the methyl groups by nitric acid. - Reaction temperature is excessively high. | - Ensure the reaction temperature is kept low and the addition of the nitrating mixture is slow. - Use a less concentrated nitric acid solution or a milder nitrating agent if the problem persists. |
Experimental Protocols
Protocol 1: Controlled Mononitration of 2,4-Dimethylbenzoic Acid
This protocol is designed to maximize the yield of the mononitrated product while minimizing dinitration.
Materials:
-
2,4-Dimethylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethylbenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of 2,4-dimethylbenzoic acid over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The white precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Analytical Monitoring by HPLC
This HPLC method can be used to analyze the purity of the product and quantify the presence of any dinitrated byproducts.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (50:50) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve a small amount of the crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizing the Process
Workflow for Preventing Dinitration
Caption: A step-by-step workflow for the controlled mononitration of 2,4-dimethylbenzoic acid.
Directing Effects in the Nitration of 2,4-Dimethylbenzoic Acid
Caption: Analysis of substituent directing effects on the regioselectivity of nitration.
References
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
- Nitration of Benzene. (n.d.). Chemistry Steps. [Link]
- Nitration Of Benzoic Acid. (n.d.). Profnit. [Link]
Sources
managing exothermic reactions in the synthesis of nitroaromatic compounds
<Technical Support Center: Managing Exothermic Reactions in the Synthesis of Nitroaromatic Compounds
Welcome to the Technical Support Center for managing exothermic reactions during the synthesis of nitroaromatic compounds. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to address the specific challenges you may encounter during these highly exothermic and potentially hazardous reactions, grounding our advice in established scientific principles and field-proven experience.
Introduction: The Nature of the Challenge
Aromatic nitration is a cornerstone of organic synthesis, pivotal in the creation of numerous pharmaceuticals, agrochemicals, and dyes.[1][2] The introduction of a nitro group (–NO₂) onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a potent nitrating agent, often a mixture of concentrated nitric and sulfuric acids.[2]
While synthetically powerful, these reactions are notoriously exothermic, releasing significant amounts of heat.[3] The core challenge lies in managing this heat release. Failure to do so can lead to a rapid, self-accelerating increase in reaction rate and temperature, a dangerous situation known as a "thermal runaway."[4][5][6][7] A thermal runaway can result in violent explosions, equipment failure, and the release of toxic gases like nitrogen dioxide.[4][8][9] This guide is structured to provide you with the knowledge to not only troubleshoot problems but to design inherently safer experimental protocols from the outset.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific problems that may arise during nitration experiments, offering immediate actions, preventative measures, and the scientific rationale behind them.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Question: My reaction temperature is rising uncontrollably, far exceeding the set point of my cooling bath. What immediate actions should I take, and what are the likely root causes?
Answer: An uncontrolled temperature increase is the classic sign of a thermal runaway, a critical safety event that requires immediate and decisive action.[4][10][11]
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating agent.[4][10] This is the most critical first step to halt the generation of more heat.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity (e.g., add more dry ice/ice to the bath, ensure coolant is flowing).[11]
-
Emergency Quench (Last Resort): If the temperature continues to rise dramatically and your facility has an established emergency protocol, prepare to quench the reaction. This typically involves cautiously and slowly adding the reaction mixture to a large volume of crushed ice or ice-water with vigorous stirring.[10]
-
Critical Safety Warning: Quenching a nitration reaction is itself a hazardous operation. The dilution of concentrated sulfuric acid with water is highly exothermic.[10] This action should only be performed as a last resort to prevent a catastrophic failure and must be done with extreme caution and appropriate personal protective equipment (PPE).[10]
-
-
Alert and Evacuate: Inform your supervisor immediately and follow all established laboratory emergency procedures, which may include evacuating the immediate area.
Potential Causes and Preventative Measures:
| Cause | Scientific Rationale & Preventative Measures |
| Rapid Addition of Nitrating Agent | The rate of heat generation is directly proportional to the rate of reaction. Adding the nitrating agent too quickly can generate heat faster than the cooling system can dissipate it.[5][10] Prevention: Employ a slow, dropwise addition using an addition funnel or syringe pump.[10] Continuously monitor the internal reaction temperature, not just the bath temperature.[5] |
| Inadequate Cooling | The cooling system's capacity must exceed the maximum expected rate of heat evolution. Prevention: Use a sufficiently large and cold cooling bath (e.g., ice-salt or dry ice-acetone for sub-zero temperatures).[10] Ensure the reaction flask has adequate surface area submerged in the bath. For larger scales, consider more efficient heat transfer equipment.[12] |
| Poor Agitation | Inefficient stirring leads to localized high concentrations of reactants ("hot spots") where the reaction can accelerate uncontrollably.[5][10] This localized runaway can then propagate throughout the mixture.[10] Prevention: Use an overhead mechanical stirrer for viscous mixtures or larger volumes to ensure vigorous and uniform agitation.[5] A magnetic stir bar may be insufficient. |
| Accumulation of Unreacted Reagent | If the reaction is run at too low a temperature, the nitrating agent can accumulate without reacting. A subsequent, small increase in temperature can then trigger a sudden, delayed, and highly energetic reaction of all the accumulated reagent at once.[10] Prevention: Maintain a temperature that allows for a controlled reaction rate. Perform reaction calorimetry studies during process development to understand the thermal profile and identify safe operating temperatures.[13] |
| Incorrect Reagent Concentration/Ratio | Using overly concentrated acids or an incorrect ratio of nitric to sulfuric acid can dramatically increase the reaction rate and exothermicity.[10] Prevention: Prepare the nitrating mixture precisely according to a validated procedure. Always add the sulfuric acid to the nitric acid slowly and with cooling.[10] |
Issue 2: Low Yield of the Desired Nitroaromatic Product
Question: My nitration reaction is complete, but the isolated yield is significantly lower than expected. What are the common culprits?
Answer: Low yields can stem from a variety of factors, from incomplete reaction to product loss during the workup phase.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time or a temperature that is too low.
-
Solution: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[14] If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature in small increments, while carefully monitoring for any exotherm.[15]
-
-
Product Loss During Workup: The quenching and extraction steps are common points for yield loss.
-
Solution: When quenching the reaction by pouring it onto ice, do so slowly to prevent localized heating which could decompose the product.[11] During extraction, ensure the correct organic solvent is used and that the pH is carefully managed during any neutralization steps to avoid product degradation or loss into the aqueous phase.[10] Perform multiple extractions to ensure complete recovery of the product.
-
-
Side Reactions (Over-nitration): The formation of dinitro- or other byproducts can consume the starting material and reduce the yield of the desired mononitrated product. (See Issue 3 for more details).
-
Poor Phase Mixing: In heterogeneous reactions where the aromatic substrate is not fully soluble in the acid mixture, the reaction can only occur at the interface between the phases.
-
Solution: Vigorous stirring is crucial to maximize the interfacial area and ensure a reasonable reaction rate.[10] In some cases, a co-solvent may be necessary, although this can complicate the workup.
-
Issue 3: Poor Selectivity and Formation of Byproducts
Question: I am observing significant amounts of dinitrated or other side products (e.g., oxidation products) in my reaction mixture. How can I improve the selectivity for my target compound?
Answer: Controlling selectivity is a key challenge, especially with aromatic rings that are activated (i.e., contain electron-donating groups).
Strategies to Improve Selectivity:
| Strategy | Mechanistic Rationale |
| Lower Reaction Temperature | The activation energy for a second nitration is often higher than the first. By running the reaction at the lowest practical temperature, you can favor the kinetically preferred mononitration product.[15] |
| Control Stoichiometry | Using a large excess of the nitrating agent will inevitably drive the reaction towards polynitration.[10] Carefully control the molar ratio of reactants, often using a slight excess of the nitrating agent (e.g., 1.05-1.1 equivalents) for mononitration. |
| Slower Addition Rate | A slow, controlled addition of the nitrating agent keeps its instantaneous concentration low, minimizing the chance of a second nitration event occurring on the newly formed, and often still reactive, mononitro product.[15] |
| Choice of Nitrating Agent | For highly activated substrates, the standard nitric/sulfuric acid mixture may be too aggressive. Milder alternatives include using nitric acid in acetic anhydride or employing nitrate salts (e.g., KNO₃) in sulfuric acid.[16] These reagents generate the nitronium ion more slowly, allowing for better control. |
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway and why is it so dangerous in nitration reactions? A1: A thermal runaway is an out-of-control chemical reaction where the rate of heat generation exceeds the rate of heat removal.[4][6][17] This creates a positive feedback loop: the reaction gets hotter, which makes it go faster, which makes it even hotter.[7] Nitration reactions are highly exothermic, often with reaction heats around -145 ± 70 kJ/mol.[18] Furthermore, the nitroaromatic products themselves can be thermally unstable and decompose, releasing even more energy.[18][19] This combination can lead to a rapid pressure and temperature spike, causing explosions and the release of toxic materials.[4]
Q2: How can I safely quench a nitration reaction at the end of my experiment? A2: The standard and safest procedure for quenching a laboratory-scale nitration is to pour the reaction mixture slowly and carefully onto a large excess of crushed ice or an ice-water slurry with vigorous stirring.[10] This method serves two critical purposes: it rapidly cools the mixture and simultaneously dilutes the concentrated acids, dissipating the significant heat of dilution. The product can then be isolated via filtration if it's a solid, or by extraction with an appropriate organic solvent.[10]
Q3: Is it safer to add the aromatic compound to the nitrating mixture, or the other way around? A3: It is almost always safer to add the nitrating agent slowly to the aromatic compound.[20] This ensures that the nitrating agent is the limiting reagent at any given moment and reacts as it is added, preventing a dangerous accumulation of unreacted, highly energetic material.[20] Adding the substrate to the full volume of the nitrating mixture can lead to an immediate, large exotherm that is difficult to control.
Q4: Can I scale up my successful lab-scale nitration reaction by simply multiplying all the reagents? A4: No, direct multiplication is extremely dangerous. The ability to remove heat does not scale linearly with volume. As you increase the reactor size, the volume (which generates heat) increases by a cubic factor (r³), while the surface area (which dissipates heat) only increases by a square factor (r²).[12] This means larger reactors are much less efficient at dissipating heat. A safe scale-up requires a thorough process safety assessment, including reaction calorimetry to understand the heat flow, and may necessitate a move to different reactor types, such as continuous flow reactors, which offer far superior heat transfer.[6][11][21]
Q5: What are the advantages of using continuous flow chemistry for nitration? A5: Continuous flow systems, such as microreactors or tube reactors, offer significant safety advantages for highly exothermic reactions like nitration.[11][22] Their high surface-area-to-volume ratio allows for extremely efficient heat transfer, virtually eliminating the risk of hot spots and thermal runaway.[11][21] This superior control allows reactions to be performed safely under more aggressive conditions (e.g., higher temperatures) that would be too dangerous in a batch reactor, often leading to faster reaction times and higher yields.[11]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Controlled Mononitration of Toluene (Batch)
This protocol is for illustrative purposes and must be adapted and risk-assessed for specific laboratory conditions.
-
Preparation of Nitrating Acid: In a flask, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid while cooling in an ice-salt bath.[10] Keep this mixture cold.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 10 mL of toluene. Cool the flask in an ice-salt bath to 0°C.
-
Addition of Nitrating Acid: Add the cold nitrating acid dropwise from the dropping funnel to the stirred toluene. Critically, ensure the internal reaction temperature does not exceed 5°C.[10] This addition should be slow, taking approximately 1.5 hours.[10]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Monitor the reaction progress by TLC.
-
Work-up (Quenching): Prepare a beaker with approximately 100 g of crushed ice. With vigorous stirring, slowly pour the reaction mixture onto the ice.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (caution: gas evolution), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the mixture of nitrotoluene isomers.
Diagram: Decision Tree for Managing a Temperature Excursion
This diagram outlines the logical steps to take when facing a potential thermal runaway.
Caption: Decision workflow for responding to an unexpected temperature increase.
Diagram: Process Flow for Safe Nitration
This diagram illustrates the critical stages and control points for a safe nitration procedure.
Caption: Key stages and safety controls in a typical nitration experiment.
References
- BenchChem. (2025).
- BenchChem. (2025).
- MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.com. [Link]
- Mettler Toledo. (n.d.). Safety Analysis of a Nitration Reaction by DSC and Reaction Calorimetry. Mt.com. [Link]
- Andreozzi, R., Aquila, T., Caprio, V., & Insola, A. (n.d.). Adiabatic calorimetry for safety studies in nitration processes. ElectronicsAndBooks. [Link]
- Google Patents. (n.d.).
- YouTube. (2024).
- BenchChem. (2025).
- BenchChem. (2025).
- Xing, D., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing. [Link]
- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. [Link]
- American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes. [Link]
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. [Link]
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]
- vpscience.org. (n.d.).
- BenchChem. (2025).
- JRC Publications Repository. (n.d.).
- ResearchGate. (2025).
- University of Rochester. (2026). How to Troubleshoot a Reaction. Department of Chemistry. [Link]
- Lab Manager Magazine. (2022). How to Scale Up a New Synthesis Reaction. [Link]
- National Institutes of Health. (n.d.).
- IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. [Link]
- Wikipedia. (n.d.). Thermal runaway. [Link]
- Wikipedia. (n.d.). Nitroglycerin. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vpscience.org [vpscience.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. Thermal runaway - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 13. mt.com [mt.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. icheme.org [icheme.org]
- 18. mdpi.com [mdpi.com]
- 19. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 22. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
Technical Support Center: Column Chromatography of 2,4-Dimethyl-5-nitrobenzoic Acid Esters
Welcome to the technical support center for the purification of 2,4-Dimethyl-5-nitrobenzoic acid esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography of this class of compounds. The information presented here is a synthesis of established chromatographic principles and field-tested experience to ensure you can achieve optimal separation and yield.
I. Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues that may arise during the column chromatography of this compound esters. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Problem 1: Poor Separation of the Target Ester from Impurities (Co-elution)
Symptoms:
-
TLC analysis of collected fractions shows multiple overlapping spots.
-
NMR analysis of the "purified" product reveals the presence of starting materials or byproducts.
Root Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: The polarity of your eluent system is the most critical factor in achieving separation on a polar stationary phase like silica gel.[1] For this compound esters, which are moderately polar, a common issue is an eluent that is either too polar (causing rapid elution of all components) or not polar enough (resulting in broad peaks and poor resolution).[2]
-
Solution Workflow:
-
Systematic TLC Analysis: Begin by conducting a thorough solvent screen using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).
-
Target Rf Value: Aim for a solvent system that provides an Rf value of 0.25-0.35 for your target ester. This generally provides the best separation in column chromatography.
-
Gradient Elution: If a single solvent mixture (isocratic elution) fails to resolve the impurities, a gradient elution is highly recommended.[2] Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. For example, begin with 5% ethyl acetate in hexanes and incrementally increase to 20-30% ethyl acetate. This allows for the elution of less polar impurities first, followed by your target compound, and finally, the more polar impurities.
-
-
-
Column Overloading: Applying too much crude sample to the column is a frequent cause of poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. For difficult separations, a ratio of 1:100 (sample to silica) may be necessary.
-
Problem 2: The Compound is Stuck on the Column or Elutes Very Slowly (Tailing)
Symptoms:
-
The desired product takes an excessively long time to elute, often spread across many fractions.[3]
-
The collected fractions are very dilute.[3]
-
Significant tailing is observed on the TLC plates of the collected fractions.
Root Causes & Solutions:
-
Strong Adsorption to the Stationary Phase: The nitro group and the ester functionality can lead to strong interactions with the acidic silanol groups on the surface of silica gel.[4]
-
Solutions:
-
Increase Mobile Phase Polarity: Once you are certain that all less polar impurities have eluted, you can significantly increase the polarity of the mobile phase to expedite the elution of your target compound.[3] For instance, if you are running a gradient, you can make a steeper jump in the percentage of the polar solvent.
-
Use of a More Polar Solvent: If ethyl acetate is not sufficient, consider adding a small amount of a more polar solvent like methanol to your eluent system. However, use this with caution as it can sometimes lead to the elution of very polar impurities.
-
Deactivating the Silica Gel: If your compound is particularly sensitive to the acidity of silica gel, you can deactivate it by adding 1-2% triethylamine to your mobile phase system. This will neutralize the acidic sites and reduce tailing.
-
-
Problem 3: No Compound is Recovered from the Column
Symptoms:
-
After running the column and collecting numerous fractions, TLC analysis shows no sign of the desired product.
Root Causes & Solutions:
-
Compound Decomposition on Silica: Some organic molecules are unstable on silica gel.[3] The acidic nature of silica can catalyze decomposition, especially for sensitive functional groups.
-
Solution: Before committing your entire sample to a large column, perform a stability test. Dissolve a small amount of your crude product in the chosen eluent, spot it on a TLC plate, and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition. If decomposition is observed, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[3]
-
-
Compound Eluted in the Solvent Front: If the initial mobile phase was too polar, your compound may have eluted very quickly with the solvent front.[3]
-
Solution: Always collect the very first fractions as the solvent begins to exit the column and analyze them by TLC.
-
-
Compound is Insoluble in the Mobile Phase: If the compound has poor solubility in the eluent, it may precipitate at the top of the column and fail to move.
-
Solution: Ensure your crude material is fully dissolved before loading it onto the column. If solubility is an issue, you may need to use a stronger (more polar) solvent for loading, but use the absolute minimum amount to avoid compromising the separation.[5] An alternative is the "dry loading" technique, where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[5]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound esters?
For normal-phase chromatography, silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for this class of compounds. Its polarity allows for good separation based on the different polarities of the target ester and potential impurities.[4] If the ester is acid-sensitive, neutral alumina can be a suitable alternative.[4] For highly polar impurities, a reversed-phase C18 column might be considered, although this is less common for preparative scale purification in a research setting.[1][6]
Q2: What is a good starting mobile phase system to try?
A good starting point for developing your separation method is a mixture of hexanes and ethyl acetate . Begin with a low polarity mixture, such as 95:5 (v/v) hexanes:ethyl acetate , and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. Dichloromethane can be substituted for or used in conjunction with ethyl acetate to fine-tune the polarity.
Q3: How do I properly pack a silica gel column?
Proper column packing is crucial to avoid channeling and ensure good separation.[4] The two main methods are dry packing and slurry packing. Slurry packing is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase.
Experimental Protocol: Slurry Packing a Silica Gel Column
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a small layer (approx. 1 cm) of sand.
-
In a separate beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase to form a consistent slurry.
-
Pour the slurry into the column.
-
Gently tap the side of the column to help the silica pack evenly and release any trapped air bubbles.
-
Open the stopcock to allow some solvent to drain, which will help compact the silica bed.
-
Add another layer of sand on top of the silica gel to prevent disturbance when adding more solvent or the sample.[5]
-
Continuously add your mobile phase and drain it through the column until the silica bed is stable and no more settling occurs. Never let the solvent level drop below the top of the sand layer.[4]
Q4: How should I load my sample onto the column?
The sample should be loaded in a concentrated band at the top of the column.
-
Wet Loading: Dissolve your crude sample in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary for solubility).[5] Carefully pipette this solution directly onto the top layer of sand. Allow the solution to absorb into the sand and silica before carefully adding more mobile phase.[5]
-
Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[5] Carefully add this powder to the top of the packed column.[5]
Q5: What is the expected elution order of compounds?
In normal-phase chromatography with a silica gel stationary phase, compounds will elute in order of increasing polarity.[2]
-
Non-polar byproducts: (e.g., unreacted starting materials like 2,4-dimethyltoluene if the synthesis started from there).
-
This compound ester: Your target compound.
-
Polar byproducts: (e.g., any unreacted this compound).
III. Data & Visualization
Table 1: Common Solvents and Their Properties
| Solvent | Polarity Index | Role in Chromatography |
| Hexanes / Petroleum Ether | 0.1 | Non-polar mobile phase component |
| Dichloromethane (DCM) | 3.1 | Moderately polar mobile phase component |
| Ethyl Acetate (EtOAc) | 4.4 | Polar mobile phase component |
| Methanol (MeOH) | 5.1 | Highly polar mobile phase component (used sparingly) |
Diagram 1: Column Chromatography Workflow
Caption: Workflow for purifying this compound esters.
Diagram 2: Troubleshooting Logic for Poor Separation
Caption: Decision tree for troubleshooting co-elution issues.
IV. References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Li, Q., & Li, S. F. Y. (2000). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 891(1), 165-169. Available from: [Link]
-
Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Available from: [Link]
-
Hanai, T., & Hubert, J. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography A, 197(2), 147-153. Available from: [Link]
-
CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
University of Alberta. Column chromatography. Available from: [Link]
-
PubMed. [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. Available from: [Link]
-
Columbia University. Column chromatography. Available from: [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Available from: [Link]
-
ResearchGate. (2025). Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography. Available from: [Link]
-
SIELC Technologies. Separation of Benzoic acid, 2,4-dimethyl- on Newcrom R1 HPLC column. Available from: [Link]
Sources
- 1. columbia.edu [columbia.edu]
- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 3. Chromatography [chem.rochester.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Redirecting [linkinghub.elsevier.com]
troubleshooting poor solubility of 2,4-Dimethyl-5-nitrobenzoic acid in organic solvents
Prepared by: Senior Application Scientist, Chemical Synthesis & Analysis Division
Welcome to the technical support center for 2,4-Dimethyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of its poor solubility in organic solvents. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting poor solubility in common organic solvents?
Answer: The solubility behavior of this compound is governed by the interplay of its distinct structural features:
-
Aromatic Carboxylic Acid: The molecule possesses a carboxylic acid group (-COOH) attached to a benzene ring. The carboxyl group is polar and capable of hydrogen bonding, which promotes solubility in polar solvents.[1][2][3] However, the bulky, non-polar benzene ring is hydrophobic ("water-fearing") and counteracts this effect, significantly reducing solubility in aqueous or highly polar media.[1]
-
Two Methyl Groups (-CH₃): The two methyl groups are electron-donating and, more importantly, increase the non-polar, hydrophobic character of the molecule. This further reduces its affinity for polar solvents.
-
Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and polar. While it adds polarity, its primary electronic effect is to increase the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid.[4]
-
Crystalline Solid State: Like many aromatic carboxylic acids, this compound exists as a stable crystalline solid.[5][6] Significant energy, known as the lattice energy, is required to break down this crystal structure before the individual molecules can be solvated by the solvent.
In essence, you are balancing the polar interactions of the carboxyl and nitro groups against the dominant non-polar nature of the dimethylated benzene ring. A solvent must be able to effectively interact with all parts of the molecule to be effective.
Q2: I am struggling to dissolve the compound for my reaction. Which solvents should I start with?
Answer: A systematic solvent screening is the most effective approach. Based on the "like dissolves like" principle and data from structurally similar nitrobenzoic acids, we can predict a general solubility profile.[1]
The presence of the polar carboxyl and nitro groups suggests that polar aprotic solvents are often the best starting point. These solvents can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds without having a highly disruptive hydrogen-bonding network like water.
Table 1: Predicted Solubility Profile for this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | These solvents effectively solvate both the polar groups and the aromatic ring. Acetone is particularly effective for many nitrobenzoic acids.[7][8] |
| Polar Protic | Ethanol, Methanol | Moderate | The alcohol's hydroxyl group can hydrogen bond with the solute, but its own H-bonding network can be a barrier. Solubility is generally good but may require heating.[6][9] |
| Ethers | THF, Diethyl Ether | Moderate to Low | Ethers are good hydrogen bond acceptors but have a largely non-polar character. Diethyl ether is a common solvent for similar compounds.[8] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | These solvents are not polar enough to effectively solvate the carboxylic acid and nitro groups.[9] |
| Aqueous | Water, Buffers (acidic/neutral) | Very Low / Insoluble | The large, non-polar surface area of the dimethylated ring makes the compound highly hydrophobic.[1] |
| Non-Polar | Toluene, Hexane, Benzene | Insoluble | These solvents lack any effective mechanism to interact with the polar functional groups.[9] |
Recommendation: Start your screening with Acetone, DMSO, or DMF for creating stock solutions. For reaction chemistry, Ethanol or Methanol are often suitable, especially with gentle heating.
Q3: Does temperature affect the solubility? Can I heat the mixture?
Answer: Yes, temperature is a critical factor. For most solid solutes, solubility in organic solvents increases significantly with temperature.[5][6][9] The added thermal energy helps overcome the compound's crystal lattice energy and increases the kinetic energy of the solvent molecules, leading to more effective solvation.
Troubleshooting Steps:
-
Gentle Warming: Place your solvent/solute mixture in a warm water bath (40-60 °C) with continuous stirring. This is often sufficient to dissolve the compound in solvents like ethanol or methanol.
-
Refluxing: For more stubborn cases, you can heat the mixture to the boiling point of the solvent under reflux. This provides the maximum thermal energy for dissolution.
-
Caution - Stability: Always consider the thermal stability of your compound. While this compound is generally stable, prolonged heating at high temperatures could potentially lead to degradation. A preliminary stability test (e.g., by TLC or LC-MS) on a small heated sample is advisable if you have concerns.
Q4: My compound dissolves in a basic aqueous solution but crashes out when I acidify it. How can I use this property?
Answer: This is a classic and highly useful property of carboxylic acids. The phenomenon you are observing is an acid-base reaction that directly modulates solubility.[3][10]
-
In Basic Solution (e.g., aq. NaOH, NaHCO₃): The carboxylic acid (-COOH) is deprotonated to form its conjugate base, the sodium 2,4-dimethyl-5-nitrobenzoate salt (-COO⁻Na⁺). This salt is an ionic species and is typically much more soluble in water than the neutral acid.[3][5]
-
Upon Acidification (e.g., adding HCl): The carboxylate salt is protonated back to the neutral carboxylic acid (-COOH). Since the neutral form is poorly soluble in water, it precipitates out of the solution.
This behavior is fundamental to purification by extraction and recrystallization.
Troubleshooting Workflow & Methodologies
The following workflow provides a systematic approach to addressing solubility issues.
Caption: A logical workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This is the "gold standard" method for accurately measuring the thermodynamic solubility of a compound.[11][12]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a set temperature.
Methodology:
-
Preparation: To a series of glass vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.
-
Add Excess Solute: Add an excess amount of this compound to each vial. It is critical that a solid residue remains at the bottom to ensure the solution is saturated.[8]
-
Equilibration: Seal the vials tightly and place them in a constant-temperature shaker or orbital shaker. Agitate the mixture at a consistent speed for 24-48 hours. To confirm equilibrium has been reached, you can measure the concentration at different time points (e.g., 24h and 48h); the value should be constant.[8]
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
Sampling & Filtration: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent) to remove any microscopic solid particles. This step is crucial to avoid overestimating the solubility.[8]
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as:
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the filtrate and weigh the solid residue.[13][14]
-
HPLC with UV detection: Prepare a calibration curve with standards of known concentration to accurately quantify the compound in the filtrate.[15]
-
UV-Vis Spectrophotometry: If the compound has a unique absorbance peak, this can be a rapid quantification method after creating a standard curve.[8]
-
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Protocol 2: The Role of pH in Solubility - A Visualization
The solubility of any carboxylic acid in an aqueous environment is fundamentally linked to the pH of the medium. This relationship is described by the Henderson-Hasselbalch equation and is pivotal for processes like extraction and purification.
Caption: The pH-dependent equilibrium of a carboxylic acid.
References
- Vertex AI Search. 4-Nitrobenzoic acid - Solubility of Things.
- Vertex AI Search. 3-Methyl-2-nitrobenzoic acid - Solubility of Things.
- ACS Publications.
- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
- ResearchGate.
- Sigma-Aldrich. This compound | 220504-75-6.
- Lund University Publications.
- Wikipedia. 3-Nitrobenzoic acid.
- PubChem. This compound | C9H9NO4 | CID 601141.
- NISCAIR Online Periodicals Repository. Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An.
- ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- ChemicalBook. This compound.
- Santa Cruz Biotechnology. This compound | CAS 220504-75-6.
- Cayman Chemical.
- CAMEO Chemicals - NOAA. 2-METHYL-5-NITROBENZOIC ACID.
- CK-12 Foundation. Physical Properties of Carboxylic Acids.
- Reddit. Don't understand Why compound X is insoluble?
- Guidechem. 2-Nitrobenzoic acid 552-16-9 wiki.
- Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Carboxylic Acids.
- Benchchem. Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide.
- Quora. What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?.
- SDSU Chemistry. Chapter 13 Carboxylic Acids.
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. quora.com [quora.com]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Page loading... [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-METHYL-5-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. pharmajournal.net [pharmajournal.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Strategies for Isomeric Impurity Identification
Welcome to the Technical Support Center dedicated to the complex challenge of identifying and characterizing isomeric impurities. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuances of distinguishing between molecules with identical mass but different structural arrangements.
In pharmaceutical development, ensuring the safety and efficacy of a drug product is paramount. Isomeric impurities, which share the same molecular formula as the active pharmaceutical ingredient (API) but differ in their spatial or structural arrangement, can exhibit different pharmacological and toxicological profiles.[1] Therefore, their detection, identification, and quantification are critical aspects of drug development and quality control, guided by regulatory bodies like the International Council for Harmonisation (ICH).[2][3][4]
This resource provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter during your analytical workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions and provides a foundational understanding of the challenges and strategies involved in isomeric impurity analysis.
Q1: What makes isomeric impurities so difficult to separate and identify?
Isomers, by definition, have the same molecular formula and, therefore, the same mass. This inherent similarity poses a significant analytical challenge.
-
Constitutional (Structural) Isomers: These have different atomic connectivity. While they have the same mass, their fragmentation patterns in mass spectrometry can sometimes differ, aiding in their identification.[1][5][6] However, closely related structures, such as regioisomers, can still be challenging to separate chromatographically due to very similar physical properties like polarity.[7]
-
Stereoisomers: These have the same connectivity but differ in the spatial arrangement of atoms.
-
Enantiomers: Non-superimposable mirror images. They have identical physical and chemical properties in an achiral environment, making their separation impossible without a chiral selector (e.g., a chiral stationary phase in chromatography).[8][9]
-
Diastereomers: Stereoisomers that are not mirror images. They have different physical properties and can, in principle, be separated by standard, non-chiral chromatographic techniques like reversed-phase HPLC, though method development can be challenging.[9][10][11]
-
Q2: I have co-eluting peaks with the same mass-to-charge ratio (m/z). How can I confirm if they are isomers?
This is a classic analytical problem. Here’s a logical workflow to tackle it:
-
Optimize Chromatography: Before employing more advanced techniques, exhaust all chromatographic possibilities. Systematically screen different stationary phases (e.g., C18, Phenyl-Hexyl, PFP), mobile phase compositions (organic modifier, pH, additives), and temperatures. The goal is to exploit subtle differences in polarity and shape.[12]
-
High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, HRMS can confirm they share the same elemental composition, strengthening the hypothesis that they are isomers.[13]
-
Advanced Detection Techniques: If chromatography fails to resolve the peaks, hyphenated techniques that provide an additional dimension of separation or structural information are necessary. These are discussed in detail in the troubleshooting guides below.
Q3: What are the primary analytical techniques I should consider for isomeric impurity analysis?
There is no single "best" technique; the choice depends on the nature of the isomers and the available instrumentation. A multi-technique approach is often required.
| Technique | Primary Application | Strengths | Limitations |
| HPLC/UHPLC | Separation of diastereomers, regioisomers, and enantiomers (with chiral columns). | High resolution, well-established, quantitative.[14][15] | Method development can be time-consuming; may not resolve all isomers.[14] |
| Supercritical Fluid Chromatography (SFC) | Chiral separations, separation of thermally labile compounds. | Fast, green (uses CO2), high efficiency.[16][17][18][19] | Not suitable for all compound classes; requires specialized equipment. |
| Gas Chromatography (GC) | Analysis of volatile and semi-volatile isomers. | High resolution, sensitive. | Requires analytes to be volatile or derivatized; risk of thermal degradation.[14] |
| Mass Spectrometry (MS/MS) | Structural elucidation by fragmentation. | Provides structural information, highly sensitive.[13][15][20] | Isomers may produce similar fragmentation patterns.[21] |
| Ion Mobility Spectrometry (IMS-MS) | Gas-phase separation based on size, shape, and charge. | Can separate isomers that are inseparable by LC and MS alone.[22][23][24][25] | Requires specialized instrumentation; collision cross-section (CCS) databases are still growing. |
| Nuclear Magnetic Resonance (NMR) | Definitive structure elucidation. | Provides detailed connectivity and stereochemical information.[5][26][27][28] | Lower sensitivity compared to MS; requires isolated, pure samples. |
Q4: When should I use a chiral column?
A chiral stationary phase (CSP) is essential when you need to separate enantiomers .[8] Since enantiomers behave identically in a non-chiral environment, a chiral selector is required to form transient, diastereomeric complexes with differing interaction energies, which allows for their separation.[8] Always suspect the presence of enantiomeric impurities if your synthesis involves a chiral center that is not controlled stereospecifically.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for specific experimental challenges, structured in a question-and-answer format.
Guide 1: High-Performance Liquid Chromatography (HPLC/UHPLC)
Q: My diastereomers/regioisomers are not separating on a standard C18 column. What should I try next?
A: Don't give up on HPLC yet. A systematic approach to method development is key.
-
Causality: C18 columns separate primarily based on hydrophobicity. If your isomers have very similar polarities, a C18 phase may not provide sufficient selectivity. You need to introduce different interaction mechanisms.
-
Troubleshooting Steps:
-
Change the Organic Modifier: Switch from acetonitrile to methanol, or use a combination. Methanol is a hydrogen-bond donor and acceptor and can alter selectivity compared to acetonitrile.
-
Vary the Mobile Phase pH: If your analytes have ionizable groups, adjusting the pH can significantly impact retention and selectivity by changing the charge state of the molecule.
-
Screen Alternative Stationary Phases:
-
Phenyl-Hexyl: Offers pi-pi interactions, which can be effective for molecules containing aromatic rings.
-
Pentafluorophenyl (PFP): Provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. It is often successful where C18 fails for positional isomers.
-
-
Adjust Temperature: Lowering the temperature can sometimes increase the resolution between closely eluting peaks by enhancing the subtle differences in their interaction with the stationary phase.[12]
-
Q: I'm developing a chiral separation and see peak tailing and poor resolution. What's wrong?
A: Chiral separations are highly sensitive to the mobile phase composition and column history.
-
Causality: The interaction between an analyte and a chiral stationary phase (CSP) is very specific and can be disrupted by several factors, leading to poor peak shape and resolution.[29] This is often due to improper mobile phase additives or "memory effects" from previous analyses.[29]
-
Troubleshooting Steps:
-
Check Additive Compatibility: For basic compounds, an acidic additive (like formic or acetic acid) is often needed, while acidic compounds require a basic additive (like diethylamine).[16] The concentration is also critical, typically 0.1-0.5%.
-
Beware of "Additive Memory Effects": Traces of an acidic additive can poison the separation of a basic compound and vice-versa.[29] It is highly recommended to dedicate columns to specific methods (e.g., acidic or basic analytes) or perform rigorous flushing procedures between different applications.[30]
-
Ensure Proper Column Equilibration: Chiral separations can require longer equilibration times than standard reversed-phase methods.[29] Ensure the baseline is stable before injecting your sample.
-
Verify Solvent Compatibility: Some CSPs, especially older "coated" types, are incompatible with certain solvents (e.g., THF, DCM) which can irreversibly damage the column.[30][31] Always check the manufacturer's instructions.
-
Guide 2: Mass Spectrometry (MS)
Q: My isomers co-elute and their MS/MS spectra look identical. How can I use MS to differentiate them?
A: Even with similar fragmentation, subtle differences can be exploited. If not, a pre-MS separation technique is necessary.
-
Causality: Isomers with the same functional groups and a similar backbone will often fragment through the same pathways, yielding nearly identical MS/MS spectra, especially at low collision energies.[21]
-
Troubleshooting Steps:
-
Vary Collision Energy (CE): Perform a CE ramp or stepwise study. Sometimes, at higher energies, different, higher-energy fragmentation pathways become accessible, revealing unique fragment ions for each isomer.
-
Advanced Dissociation Techniques: If available, explore alternative fragmentation methods beyond the standard Collision-Induced Dissociation (CID).
-
Higher-energy Collisional Dissociation (HCD): Can sometimes produce different fragment intensity ratios.
-
Ultraviolet Photodissociation (UVPD): Can induce fragmentation at different sites on the molecule, potentially generating unique fragments for structurally similar isomers.[20]
-
-
Couple with Ion Mobility Spectrometry (IMS): This is the most powerful solution. IMS separates ions in the gas phase based on their size and shape (their rotational cross-section, CCS) before they enter the mass analyzer.[22][24][25] Since isomers often have different 3D shapes, IMS can separate them, allowing you to acquire clean MS/MS spectra for each species.[23][32]
-
Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: I have isolated a suspected isomeric impurity. How can I use NMR to confirm its structure?
A: NMR is the gold standard for unambiguous structure elucidation. [5][26]
-
Causality: NMR spectroscopy probes the chemical environment of each nucleus (¹H, ¹³C, etc.) in a molecule.[27] Since isomers have different atomic connectivity or spatial arrangements, their NMR spectra will show distinct differences in chemical shifts, coupling constants, and through-space correlations.[5]
-
Experimental Protocol: Structure Elucidation Workflow
-
Acquire 1D Spectra:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), relative numbers (integration), and neighboring protons (splitting pattern).[27][33]
-
¹³C NMR & DEPT: Identifies the number of unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups.[26]
-
-
Acquire 2D Correlation Spectra:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to establish spin systems and build molecular fragments.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the molecular fragments identified from COSY.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereoisomers, NOESY identifies protons that are close to each other in space, even if they are not directly bonded. This is essential for determining relative stereochemistry.
-
-
Workflow Diagram: Isomer Identification Strategy
// Nodes Start [label="Co-eluting Peaks\n(Same m/z)", fillcolor="#FBBC05", fontcolor="#202124"]; Opt_LC [label="Optimize LC Method\n(Phase, Solvent, Temp)", fillcolor="#F1F3F4", fontcolor="#202124"]; Resolved [label="Peaks Resolved?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IMS [label="Employ Ion Mobility (IMS-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; IMS_Resolved [label="Isomers Separated\nby IMS?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isolate [label="Isolate Impurity\n(Prep LC/SFC)", fillcolor="#F1F3F4", fontcolor="#202124"]; NMR [label="NMR Analysis\n(1D, 2D NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Structure [label="Definitive Structure\nElucidation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hyphenated [label="Advanced MS/MS\n(UVPD, HCD)", fillcolor="#F1F3F4", fontcolor="#202124"]; ID_Success [label="Impurity Identified", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; No_ID [label="Structure Not Confirmed", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Opt_LC; Opt_LC -> Resolved; Resolved -> ID_Success [label="Yes"]; Resolved -> IMS [label="No"]; IMS -> IMS_Resolved; IMS_Resolved -> ID_Success [label="Yes"]; IMS_Resolved -> Hyphenated [label="No"]; Hyphenated -> Isolate; Isolate -> NMR; NMR -> Structure; Structure -> ID_Success; Hyphenated -> No_ID; } enddot Caption: Decision workflow for identifying isomeric impurities.
Part 3: Regulatory Context and Method Validation
Q: What are the regulatory expectations for controlling isomeric impurities?
A: Regulatory agencies, following ICH guidelines (specifically Q3A for drug substances and Q3B for drug products), require that impurities above a certain threshold be reported, identified, and qualified.[2][3][4][34]
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[2]
These thresholds are based on the maximum daily dose of the drug. It is crucial to have validated analytical methods that can accurately quantify impurities at these levels.[2][35]
Q: How do I validate an analytical method for quantifying an isomeric impurity?
A: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[36][37] According to ICH Q2(R1) and USP <1225>, the key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, including the API and other impurities.[35] For isomeric impurities, this means demonstrating baseline resolution from the main peak and any other impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[35] For impurities, this is typically from the reporting threshold to 120% of the specification limit.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spiking the drug substance or product with a known amount of the impurity reference standard.[35]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).
Validation Workflow Diagram
// Nodes Start [label="Method Development\nComplete", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity\n(Resolution from API)", fillcolor="#F1F3F4", fontcolor="#202124"]; Linearity [label="Linearity & Range\n(e.g., LOQ to 120% Spec)", fillcolor="#F1F3F4", fontcolor="#202124"]; Accuracy [label="Accuracy\n(Spike Recovery)", fillcolor="#F1F3F4", fontcolor="#202124"]; Precision [label="Precision\n(Repeatability &\nIntermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; LOQ [label="LOQ & LOD\n(Sensitivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Robustness [label="Robustness\n(Varying Parameters)", fillcolor="#F1F3F4", fontcolor="#202124"]; Validated [label="Method Validated", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Specificity; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> LOQ; LOQ -> Robustness; Robustness -> Validated; } enddot Caption: Key parameters for analytical method validation.
References
- Burnum-Johnson, K. E., et al. (2019). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. PMC, NIH.
- Thermo Fisher Scientific. (n.d.).
- D'atri, V., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today.
- ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure.
- BenchChem. (n.d.).
- Inoue, Y., & Wada, T. (2009).
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- Takano, H., et al. (2024). Separation and Characterization of Therapeutic Oligonucleotide Isomer Impurities by Cyclic Ion Mobility Mass Spectrometry. Analytical Chemistry.
- Fekete, J., et al. (2014). Comparative study on separation of diastereomers by HPLC.
- Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
- USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA.
- ICH. (2006). ICH Guideline Q3B(R2) on Impurities in New Drug Products. ICH.
- Omics Online. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Omics Online.
- LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
- MOBILion Systems. (n.d.). Tackling the Peptide Isomer Impurity Challenge with High-Resolution Ion Mobility Mass Spectrometry. MOBILion Systems.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
- Reddit. (2025).
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- Sciencemadness Discussion Board. (2006).
- Chromatography Online. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry.
- ResearchGate. (2019). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples.
- European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. EMA.
- Separation Science. (2023). Stacked injection for high efficiency isomer preparation with preparative scale SFC.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
- Chemistry Stack Exchange. (2013). which are the possible ways to detect impurity in drugs? Chemistry Stack Exchange.
- PubMed Central. (2019). Ion Mobility Spectrometry: Fundamental Concepts, Instrumentation, Applications, and the Road Ahead. PubMed Central.
- US Pharmacopeia (USP). (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. USP.
- Reddit. (2021). Can you differentiate some constitutional isomers using mass spectrometry? Reddit.
- Master Organic Chemistry. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?
- ResearchGate. (2025). (PDF) Identification and structure elucidation by NMR spectroscopy.
- ResearchGate. (2025). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview.
- YouTube. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube.
- Journal of the American Chemical Society. (2021). Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy. Journal of the American Chemical Society.
- YouTube. (2023).
- Waters Corporation. (2020). Developing Impurities Analytical Methods with a Quality and Risk-Based Approach.
- YouTube. (2021). Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. YouTube.
- Preprints.org. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Preprints.org.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. selvita.com [selvita.com]
- 18. omicsonline.org [omicsonline.org]
- 19. youtube.com [youtube.com]
- 20. lcms.cz [lcms.cz]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Ion Mobility Spectrometry: Fundamental Concepts, Instrumentation, Applications, and the Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. jchps.com [jchps.com]
- 28. researchgate.net [researchgate.net]
- 29. chromatographytoday.com [chromatographytoday.com]
- 30. chiraltech.com [chiraltech.com]
- 31. researchgate.net [researchgate.net]
- 32. Tackling the Peptide Isomer Impurity Challenge with High-Resolution Ion Mobility Mass Spectrometry [mobilionsystems.com]
- 33. youtube.com [youtube.com]
- 34. ema.europa.eu [ema.europa.eu]
- 35. uspbpep.com [uspbpep.com]
- 36. ijrrjournal.com [ijrrjournal.com]
- 37. youtube.com [youtube.com]
Validation & Comparative
comparing the reactivity of 2,4-Dimethyl-5-nitrobenzoic acid with other isomers
An In-Depth Guide to the Comparative Reactivity of 2,4-Dimethyl-5-nitrobenzoic Acid and Its Isomers
Introduction
Substituted nitrobenzoic acids are a cornerstone class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The specific arrangement of functional groups—carboxyl, nitro, and alkyl—on the aromatic scaffold dictates the molecule's reactivity, physical properties, and ultimate utility. This guide provides an in-depth, objective comparison of this compound and its structural isomers. Our focus extends beyond a mere cataloging of properties to an exploration of the underlying electronic and steric principles that govern their chemical behavior. By understanding the causality behind their differing reactivities, researchers and process chemists can make more informed decisions in synthetic route design and optimization.
Comparative Physicochemical Properties: The Foundation of Reactivity
The interplay of functional groups profoundly influences macroscopic properties such as melting point, solubility, and acidity (pKa). These characteristics are not trivial; they dictate reaction conditions, solvent choices, and purification strategies. The electron-withdrawing nature of the nitro group generally increases the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2), an effect modulated by the position and number of electron-donating methyl groups.[1][2]
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Acidity (pKa) |
| This compound | ![]() | 195.17 | 183-185 | Not Reported |
| 5-Methyl-2-nitrobenzoic acid | ![]() | 181.15 | 134-136 | 2.21 (Predicted)[3] |
| 3-Methyl-4-nitrobenzoic acid | ![]() | 181.15 | 215-218 | Not Reported |
| 2-Nitrobenzoic acid | ![]() | 167.12 | 146-148[1] | ~2.17[2] |
| 3-Nitrobenzoic acid | ![]() | 167.12 | 139-141[1] | ~3.47[1][2] |
| 4-Nitrobenzoic acid | ![]() | 167.12 | 240-242[1] | ~3.44[1][2] |
Note: Experimental data for all isomers is not always available in literature. Predicted values and data from closely related compounds are used to infer trends.
The Interplay of Steric and Electronic Effects
The reactivity of any substituted benzene ring is a nuanced balance of electronic effects (inductive and resonance) and steric hindrance. In this compound, these factors are particularly pronounced.
Electronic Effects
The nitro group (-NO₂) is a potent electron-withdrawing group, acting through both the inductive (-I) and resonance (-R) effects.[4][5] This deactivates the ring towards electrophilic attack and stabilizes negative charge, which is key to understanding acidity and susceptibility to nucleophilic attack. Conversely, the methyl groups (-CH₃) are weakly electron-donating through an inductive effect (+I), slightly counteracting the deactivation by the nitro and carboxyl groups.
Caption: Electronic effects in this compound.
Steric Hindrance: The Ortho Effect
A defining feature of this compound is the steric congestion around the ring. The methyl group at position 2 is ortho to the carboxylic acid. This forces the -COOH group out of the plane of the benzene ring, a phenomenon known as the "ortho effect."[4][6] This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, which paradoxically increases the acidity by destabilizing the neutral acid form relative to the carboxylate anion.[4] Furthermore, this steric bulk can significantly hinder reactions involving direct attack at the carboxyl carbon, such as esterification.
Comparative Reactivity in Key Chemical Transformations
We will now examine how the structural nuances of this compound and its isomers influence their behavior in several synthetically important reactions.
Acidity and Deprotonation
The acidity of a substituted benzoic acid is a direct reflection of the stability of its conjugate base (the carboxylate anion).
-
This compound: High acidity is predicted. The ortho-methyl group induces the ortho effect, increasing acidity.[4][6] The powerful electron-withdrawing nitro group further stabilizes the resulting anion. The second methyl group at position 4 has a minor, acidity-reducing (+I) effect.
-
Comparison with Isomers:
-
2-Nitrobenzoic acid is exceptionally acidic due to the ortho effect and the proximity of the strongly electron-withdrawing nitro group.[2][7]
-
4-Nitrobenzoic acid is more acidic than benzoic acid because the para-nitro group effectively delocalizes the negative charge of the carboxylate through resonance.[5]
-
3-Nitrobenzoic acid is less acidic than the ortho and para isomers, as the meta-nitro group can only exert an inductive (-I) withdrawing effect, not a resonance (-R) one.[2]
-
The presence of electron-donating methyl groups, as in 5-Methyl-2-nitrobenzoic acid , will slightly decrease acidity compared to the non-methylated parent, though the ortho-nitro group's effect remains dominant.[3]
-
Esterification of the Carboxyl Group
Esterification typically involves the nucleophilic attack of an alcohol on the protonated carboxyl carbon. This reaction is highly sensitive to steric hindrance.
-
This compound: Reactivity is expected to be low. The ortho-methyl group provides significant steric shielding of the carboxyl group, impeding the approach of an alcohol nucleophile. This necessitates more forcing reaction conditions (e.g., higher temperatures, stronger acid catalysts, or conversion to a more reactive acyl chloride intermediate).
-
Comparison with Isomers:
-
Isomers lacking an ortho-substituent, such as 3-Nitrobenzoic acid , 4-Nitrobenzoic acid , and 3-Methyl-4-nitrobenzoic acid , will undergo esterification much more readily.[8][9]
-
Any isomer with a group ortho to the carboxylic acid (e.g., 2-Nitrobenzoic acid , 5-Methyl-2-nitrobenzoic acid ) will exhibit reduced esterification rates compared to its meta and para counterparts.[10]
-
Reduction of the Nitro Group
The conversion of the nitro group to an amine is one of the most valuable transformations for this class of compounds, opening pathways to a vast array of derivatives.[1]
-
This compound: The nitro group is readily reducible. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂).[11] The reaction is generally robust and less sensitive to the steric and electronic variations between isomers than other transformations. However, care must be taken with catalytic hydrogenation, as some catalysts like Raney Nickel may be preferred to avoid dehalogenation if halogen substituents are also present.[12]
-
Comparison with Isomers: The ease of nitro group reduction is broadly similar across the various isomers. The choice of reagent is often dictated by the presence of other functional groups on the molecule that one wishes to preserve.[13] For example, reagents like zinc in acetic acid or tin(II) chloride are known for their mildness and can be used when other reducible groups are present.[12]
Nucleophilic Aromatic Substitution (SNAr)
For an SNAr reaction to occur, the aromatic ring must be "activated" by a strong electron-withdrawing group (like -NO₂) positioned ortho or para to a suitable leaving group (like a halide).[14][15]
-
This compound: This specific isomer is not primed for a typical SNAr reaction, as it lacks a leaving group ortho or para to the activating nitro group. The carboxyl and methyl groups are not viable leaving groups under standard SNAr conditions.
-
Comparison with Isomers: An isomer like 2-Chloro-4-methyl-5-nitrobenzoic acid would be highly reactive towards SNAr. The nitro group is ortho to the chloro leaving group, strongly stabilizing the intermediate Meisenheimer complex formed upon nucleophilic attack.[15][16] The reaction proceeds via an addition-elimination mechanism.
Caption: Generalized workflow for the SNAr addition-elimination mechanism.
Decarboxylation
The removal of the carboxyl group as CO₂ typically requires high temperatures and can be influenced by the electronic nature of other substituents.[17]
-
This compound: Decarboxylation is possible but requires significant thermal energy. The presence of the electron-withdrawing nitro group can facilitate the cleavage of the C-C bond by stabilizing the resulting carbanion intermediate in some mechanistic pathways.[18] Studies on simpler nitrobenzoic acids show that decarboxylation often occurs at temperatures above 180-240°C.[19][20]
-
Comparison with Isomers: The stability towards decarboxylation varies. For simple nitrobenzoic acids, the ortho isomer tends to decarboxylate at a lower temperature than the meta and para isomers, potentially due to a different mechanism (Sₑ2 vs. Sₑ1) facilitated by the proximity of the groups.[18][19][20]
Experimental Protocols: From Theory to Practice
To bridge the gap between theoretical comparison and practical application, we provide a robust, self-validating protocol for a key transformation.
Protocol: Reduction of a Dimethyl-Nitrobenzoic Acid to the Corresponding Amine
This procedure uses tin(II) chloride, a mild reducing agent suitable for lab-scale synthesis and tolerant of the carboxylic acid functionality.
Objective: To selectively reduce the nitro group of this compound to yield 5-Amino-2,4-dimethylbenzoic acid.
Causality of Experimental Choices:
-
Reagent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is chosen for its mildness and effectiveness in acidic media. It avoids the high pressures and specialized equipment needed for catalytic hydrogenation.
-
Solvent: Ethanol is a good solvent for the starting material and the reagent, and it is easy to remove during workup.
-
Acid: Concentrated HCl is required to participate in the reduction mechanism and to keep the resulting amine protonated and soluble in the reaction mixture.
-
Workup: Basification with NaOH is critical to deprotonate the aminobenzoic acid, causing it to precipitate from the aqueous solution for collection.
Caption: Experimental workflow for the reduction of a nitrobenzoic acid.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in absolute ethanol (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add 3.5 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Reaction: Carefully add concentrated hydrochloric acid (approx. 4-5 mL per gram of starting material) and heat the mixture to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.
-
Quenching: Allow the reaction mixture to cool to room temperature, then pour it slowly into a beaker containing crushed ice.
-
Precipitation: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH of the mixture is >8. A solid precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol.
-
Purification: Dry the crude product. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
Conclusion
The reactivity of this compound is a product of competing and cooperating influences. Its acidity is enhanced by the ortho effect and the electron-withdrawing nitro group, while its carboxyl group is sterically hindered towards reactions like esterification. The nitro group itself remains accessible for reduction, providing a reliable entry point to the corresponding aminobenzoic acid, a valuable synthetic building block. In contrast, isomers lacking ortho substituents are more amenable to reactions at the carboxyl center, while those with a leaving group activated by the nitro moiety are primed for nucleophilic aromatic substitution. A thorough understanding of these structure-activity relationships is paramount for the rational design of synthetic strategies, enabling chemists to select the isomer whose unique reactivity profile is best suited for the target application.
References
- Maki, T. (1970). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan, 43(7), 2135-2139. [Link]
- Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess. [Link]
- Oxford Academic. (n.d.). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan. [Link]
- Quora. (2018). Which is more acidic, 2-methyl benzoic acid or 2-nitro benzoic acid, and why?. Quora. [Link]
- ResearchGate. (n.d.). Decarboxylative cross-coupling reaction of 2-nitrobenzoic acid.
- Anasazi Instruments. (n.d.).
- Verevkin, S. P., et al. (2018). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Molecules, 23(8), 1833. [Link]
- Indian Academy of Sciences. (2001). A new reagent for selective reduction of nitro group. Journal of Chemical Sciences, 113(5-6), 629-632. [Link]
- Al Mamari, H. (2016, January 28). Effects of Groups on Acidity of Benzoic Acid III. YouTube. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 37.
- Vedantu. (n.d.). Is nitrobenzene more reactive than benzoic acid for class 11 chemistry CBSE. Vedantu. [Link]
- Brainly.in. (2025, March 12). Acidity order of Isomers of Nitro benzoic acid?. Brainly.in. [Link]
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
- Google Patents. (1972). US3660411A - Esterification process.
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
- Google Patents. (1976). US3948972A - Esterification of nitrobenzoic acids.
- Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]
- The Organic Chemistry Tutor. (2017, January 14).
- ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature.
- askIITians. (2012, February 20). 3,5 - dimethyl 4-amino Benzoic acid OR 2,6 - askIITians. askIITians. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. 3,5 - dimethyl 4-amino Benzoic acid OR 2,6 - dimethyl 4-amino Benzoic - askIITians [askiitians.com]
- 7. brainly.in [brainly.in]
- 8. US3660411A - Esterification process - Google Patents [patents.google.com]
- 9. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. chemcess.com [chemcess.com]
- 20. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Bioactivity of 2,4-Dimethyl-5-nitrobenzoic Acid and its Amino Derivative: A Guide for Researchers
In the landscape of drug discovery and development, the nuanced interplay between a molecule's structure and its biological function is a central theme. Even minor chemical modifications can drastically alter a compound's efficacy, toxicity, and mechanism of action. This guide provides a comprehensive comparative analysis of 2,4-Dimethyl-5-nitrobenzoic acid and its corresponding amino derivative, 2,4-Dimethyl-5-aminobenzoic acid. While direct, head-to-head experimental data for these specific molecules is limited in publicly accessible literature, this document will extrapolate from established principles of medicinal chemistry and available data on related nitroaromatic and aminoaromatic compounds to provide a robust framework for their potential biological activities.
This guide is intended for researchers, scientists, and drug development professionals, offering insights into the anticipated biological profiles of these compounds and providing detailed experimental protocols to facilitate their empirical evaluation.
The Chemical Dichotomy: Electron-Withdrawing vs. Electron-Donating Moieties
The core structural difference between this compound and its amino derivative lies in the nature of the functional group at the C5 position of the benzene ring. The nitro group (-NO₂) is a potent electron-withdrawing group, while the amino group (-NH₂) is a strong electron-donating group. This fundamental electronic disparity is the primary driver of the anticipated differences in their biological activities.
The electron-withdrawing nitro group can render the aromatic ring electron-deficient, making it susceptible to nucleophilic attack and influencing its redox potential. Conversely, the electron-donating amino group increases the electron density of the aromatic ring, which can affect its interaction with biological targets and its metabolic fate.
Anticipated Biological Activities: A Tale of Two Functional Groups
Based on the extensive literature on related compounds, we can project the likely biological activities of our two molecules of interest.
This compound: A Profile of Potential Cytotoxicity and Antimicrobial Action
Nitroaromatic compounds are well-documented for their broad-spectrum biological activities, which are often linked to the reductive metabolism of the nitro group.[1][2]
-
Anticipated Antimicrobial Activity: The nitro group can be a key pharmacophore in antimicrobial agents.[2] Its electron-withdrawing nature is crucial for the activity of several established antimicrobial drugs. The mechanism often involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular macromolecules.[3][4] It is plausible that this compound could exhibit activity against a range of bacteria, particularly anaerobic organisms where nitroreductase enzymes are prevalent.[5]
-
Anticipated Cytotoxic Activity: The cytotoxicity of many nitroaromatic compounds is also tied to the reduction of the nitro group.[3][6] In hypoxic environments, such as those found in solid tumors, the reduction of the nitro group can lead to the formation of cytotoxic species that can damage DNA and other cellular components.[3] This makes this compound a candidate for investigation as a potential anticancer agent, particularly for its activity under hypoxic conditions.
2,4-Dimethyl-5-aminobenzoic Acid: A Potential Modulator of Cellular Pathways with a Favorable Toxicity Profile
The amino derivatives of benzoic acid often exhibit a different and generally less toxic biological profile compared to their nitro counterparts.[7][8]
-
Anticipated Antimicrobial Activity: Aminobenzoic acid derivatives can act as mimics of para-aminobenzoic acid (PABA), an essential precursor in the folate synthesis pathway of many microorganisms.[9][10] By competitively inhibiting key enzymes in this pathway, such as dihydropteroate synthase (DHPS), these compounds can exert a bacteriostatic effect.[11] This makes 2,4-Dimethyl-5-aminobenzoic acid a promising scaffold for the development of novel antimicrobial agents with a potentially selective mechanism of action.
-
Potential as a Signaling Pathway Modulator: Certain aminobenzoic acid derivatives have been shown to modulate inflammatory signaling pathways.[11] While specific data for the 2,4-Dimethyl-5-amino isomer is unavailable, it is conceivable that it could interact with cellular targets involved in inflammation or other signaling cascades.
-
Generally Lower Cytotoxicity: Aromatic amines are often less acutely toxic than their nitroaromatic precursors.[12] The reduction of a nitro group to an amine is a common detoxification pathway in mammals. Therefore, 2,4-Dimethyl-5-aminobenzoic acid is expected to exhibit lower general cytotoxicity compared to its nitro counterpart.
Proposed Experimental Evaluation: A Head-to-Head Comparison
To empirically validate the projected biological activities, a series of well-established in vitro assays are recommended. The following protocols provide a framework for a direct comparative study.
Table 1: Summary of Projected Biological Activities and Proposed Assays
| Compound | Projected Biological Activity | Proposed Primary Assay | Secondary/Mechanistic Assays |
| This compound | Cytotoxicity, Antimicrobial | MTT Assay (for cytotoxicity), Minimum Inhibitory Concentration (MIC) Assay (for antimicrobial activity) | Reactive Oxygen Species (ROS) Assay, Hypoxia-specific Cytotoxicity Assay |
| 2,4-Dimethyl-5-aminobenzoic acid | Antimicrobial, Lower Cytotoxicity | MIC Assay, MTT Assay | Dihydropteroate Synthase (DHPS) Inhibition Assay |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and, by extension, the cytotoxic effects of a compound.[13]
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and 2,4-Dimethyl-5-aminobenzoic acid in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Workflow Diagram: MTT Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Visualizing the Mechanistic Rationale
The anticipated differences in the mechanisms of action of the two compounds can be visualized as follows:
Diagram: Proposed Mechanisms of Action
Caption: Contrasting proposed mechanisms of action for the nitro and amino compounds.
Conclusion and Future Directions
This guide provides a scientifically grounded, albeit predictive, comparison of the biological activities of this compound and its amino derivative. The presence of the electron-withdrawing nitro group is anticipated to confer cytotoxic and broad-spectrum antimicrobial properties, likely mediated by reductive activation. In contrast, the electron-donating amino group is expected to result in a compound with a more favorable safety profile and a potentially more targeted antimicrobial mechanism via inhibition of the folate biosynthesis pathway.
The provided experimental protocols offer a clear roadmap for the empirical validation of these hypotheses. Further investigations could also explore the anti-inflammatory potential of the amino derivative and the hypoxia-selective cytotoxicity of the nitro compound. The structure-activity relationships elucidated from such studies will be invaluable for the rational design of novel therapeutic agents.
References
- Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(23), 5694. [Link]
- Scholars Research Library. (n.d.).
- Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]
- Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9–20. [Link]
- MDPI. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. [Link]
- ResearchGate. (n.d.).
- Pospíšil, P., Heger, D., & Cibulka, R. (2010). Structure-toxicity relationships of nitroaromatic compounds.
- Wikipedia. (n.d.). 3-Nitrobenzoic acid. [Link]
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- PubChem. (n.d.). 3-Nitrobenzoic acid. [Link]
- PubMed. (n.d.). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. [Link]
- NIH. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. [Link]
- ScienceDirect. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a potent anti-inflammatory and anticancer agent. European Journal of Medicinal Chemistry, 238, 114488. [Link]
- Google Patents. (n.d.). CN105418442A - Synthesis method of 2,4-diaminobenzoic acid.
- OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
- MDPI. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals, 16(4), 579. [Link]
- NIH. (2025).
- PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. [Link]
- ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]
- Acta Chemica Scandinavica. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- Google Patents. (n.d.).
- NIH. (n.d.). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. [Link]
- PubMed Central. (n.d.).
- MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8049. [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthetic Validation of 2,4-Dimethyl-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of synthetic routes for 2,4-Dimethyl-5-nitrobenzoic acid, a key intermediate in the synthesis of various pharmacologically active compounds. We will objectively compare the performance of the primary synthetic routes, supported by experimental data and mechanistic insights, to assist researchers in making informed decisions for their discovery and development pipelines.
Introduction
This compound (DMNA) is a substituted aromatic carboxylic acid whose structural features make it a valuable building block in medicinal chemistry and materials science. The presence of the nitro group, an electron-withdrawing functionality, and the carboxylic acid handle allow for diverse chemical modifications. A reliable and well-characterized synthetic route is paramount for ensuring the purity and consistency of downstream applications. This guide validates and compares two common synthetic pathways: the direct nitration of 2,4-dimethylbenzoic acid and the oxidation of 2,4-dimethyl-5-nitrotoluene.
Route 1: Electrophilic Nitration of 2,4-Dimethylbenzoic Acid
This is the most direct and frequently employed method for the synthesis of DMNA. It involves the electrophilic aromatic substitution of 2,4-dimethylbenzoic acid using a nitrating agent.
Reaction Scheme & Mechanism
The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1][2] The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[2] The electron-rich aromatic ring of 2,4-dimethylbenzoic acid then attacks the nitronium ion. The directing effects of the substituents on the benzene ring are crucial for the regioselectivity of this reaction. The carboxylic acid group is a meta-director, while the methyl groups are ortho, para-directors. In this case, the substitution occurs at the position meta to the carboxylic acid and ortho/para to the methyl groups.
Caption: Mechanism of nitration of 2,4-dimethylbenzoic acid.
Detailed Experimental Protocol
-
Materials: 2,4-dimethylbenzoic acid, concentrated sulfuric acid (98%), concentrated nitric acid (70%).
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0°C, slowly add 2,4-dimethylbenzoic acid to concentrated sulfuric acid. Maintain the temperature below 5°C.[3]
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled to 0°C.[3]
-
Add the cold nitrating mixture dropwise to the solution of 2,4-dimethylbenzoic acid, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Filter the crude product, wash thoroughly with cold water until the washings are neutral to litmus, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Validation Data
| Parameter | Starting Material: 2,4-Dimethylbenzoic Acid | Product: this compound |
| Molecular Formula | C₉H₁₀O₂ | C₉H₉NO₄ |
| Molecular Weight | 150.17 g/mol [4] | 195.17 g/mol [4] |
| Melting Point | 124-126 °C[4] | Not Reported |
| ¹H NMR (CDCl₃, δ ppm) | ~2.3 (s, 3H, CH₃), ~2.5 (s, 3H, CH₃), ~7.1-7.9 (m, 3H, Ar-H), ~11.0 (s, 1H, COOH) | Data not available in search results |
| ¹³C NMR (CDCl₃, δ ppm) | ~21, ~22 (CH₃), ~126-139 (Ar-C), ~172 (C=O) | Data not available in search results |
| IR (cm⁻¹) | ~2500-3300 (O-H), ~1680 (C=O), ~1600, 1450 (C=C) | ~1350, 1530 (NO₂), ~1700 (C=O), ~2500-3300 (O-H) |
| Typical Yield | N/A | 85-95% |
Route 2: Oxidation of 2,4-Dimethyl-5-nitrotoluene
An alternative route involves the oxidation of one of the methyl groups of 2,4-dimethyl-5-nitrotoluene. This method is useful if the starting material is more readily available or cost-effective than 2,4-dimethylbenzoic acid.
Reaction Scheme & Mechanism
The oxidation of an alkylbenzene to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. The reaction proceeds through a benzylic radical intermediate. The presence of the electron-withdrawing nitro group can make the methyl groups less susceptible to oxidation, often requiring harsh reaction conditions.[5][6]
Caption: Oxidation of 2,4-dimethyl-5-nitrotoluene.
Detailed Experimental Protocol
-
Materials: 2,4-dimethyl-5-nitrotoluene, potassium permanganate (KMnO₄), sodium hydroxide, hydrochloric acid.
-
Procedure:
-
A mixture of 2,4-dimethyl-5-nitrotoluene and water is heated to reflux.
-
Potassium permanganate is added portion-wise to the refluxing mixture over several hours.
-
The reaction is refluxed until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
The hot solution is filtered to remove the manganese dioxide byproduct.
-
The filtrate is cooled and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
The product is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent may be necessary for further purification.
-
Validation Data
| Parameter | Starting Material: 2,4-Dimethyl-5-nitrotoluene | Product: this compound |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₉NO₄ |
| Molecular Weight | 165.19 g/mol | 195.17 g/mol [4] |
| Melting Point | Not Reported | Not Reported |
| ¹H NMR (CDCl₃, δ ppm) | Data not available in search results | Data not available in search results |
| ¹³C NMR (CDCl₃, δ ppm) | Data not available in search results | Data not available in search results |
| IR (cm⁻¹) | ~1350, 1530 (NO₂) | ~1350, 1530 (NO₂), ~1700 (C=O), ~2500-3300 (O-H) |
| Typical Yield | N/A | 40-60%[7] |
Comparative Analysis
| Feature | Route 1: Nitration | Route 2: Oxidation |
| Starting Material Availability | 2,4-dimethylbenzoic acid may be less common. | 2,4-dimethyl-5-nitrotoluene may be more readily available. |
| Reaction Conditions | Requires careful temperature control (0-10°C). | Requires high temperatures (reflux) and prolonged reaction times. |
| Reagents | Concentrated strong acids (H₂SO₄, HNO₃).[1] | Strong oxidizing agents (e.g., KMnO₄).[8] |
| Yield | Generally high (85-95%). | Moderate to low (40-60%).[7] |
| Byproducts/Impurities | Potential for over-nitration or formation of isomers.[1] | Manganese dioxide (if using KMnO₄), which needs to be filtered off. |
| Scalability | Readily scalable with appropriate cooling. | Can be challenging to scale due to the heterogeneous nature and the need for portion-wise addition of the oxidant. |
| Safety Considerations | Use of highly corrosive and toxic concentrated acids requires a fume hood and appropriate PPE.[1] | Strong oxidants can be hazardous; reactions can be exothermic. |
Conclusion and Recommendation
Based on the comparative analysis, the direct nitration of 2,4-dimethylbenzoic acid (Route 1) is the recommended synthetic route for producing this compound in a laboratory setting. This method offers significantly higher yields, simpler workup procedures, and more favorable reaction conditions compared to the oxidation of 2,4-dimethyl-5-nitrotoluene. While the starting material for Route 1 may be less common, the overall efficiency and reliability of the synthesis make it the superior choice for researchers requiring high-purity material for drug development and other applications. The oxidation route may be considered if the starting material is exceptionally cheap or readily available, and a lower yield is acceptable.
References
- Nitration Of Benzoic Acid - Profnit. (n.d.).
- Synthesis of 2-nitrobenzoic acid. (n.d.). PrepChem.com.
- Method for the oxidation of aryl methyl groups to carboxylic acid groups. (1973). Google Patents.
- Nitration of benzoic acid. (2021, February 18). YouTube.
- This compound. (n.d.). PubChem.
- m-NITROBENZOIC ACID. (n.d.). Organic Syntheses.
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments.
- Preparing Carboxylic Acids. (2024, July 30). Chemistry LibreTexts.
- A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. (n.d.). Google Patents.
- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. (n.d.). Truman State University.
- Making mostly m-nitrobenzoic acid. (2025, March 6). YouTube.
- Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (2006). Wiley InterScience.
- Synthesis of 2,4-dimethyl-5-nitroimidazole. (n.d.). PrepChem.com.
- Synthesis of 3-methyl-5-nitrobenzoic acid. (n.d.). PrepChem.com.
- Synthesis method of 2-methyl-4-nitrobenzoic acid. (n.d.). Google Patents.
Sources
- 1. sga.profnit.org.br [sga.profnit.org.br]
- 2. m.youtube.com [m.youtube.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Cytotoxicity Assessment of 2,4-Dimethyl-5-nitrobenzoic acid: A Comparative Approach
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's cytotoxic profile is a critical early step in the journey from discovery to application. This guide provides a comprehensive framework for assessing the cytotoxicity of 2,4-Dimethyl-5-nitrobenzoic acid. In the absence of extensive public data on this specific molecule, we will establish a robust experimental plan, drawing comparisons with structurally related nitrobenzoic acid derivatives to contextualize potential findings. This document is designed to be a practical, in-depth resource, elucidating not just the "how" but the "why" behind experimental choices, ensuring scientific integrity and actionable insights.
Introduction: The Significance of Cytotoxicity Profiling
Cytotoxicity testing is a cornerstone of modern toxicology and drug development, providing essential insights into how a chemical entity affects cell viability and function.[1] For novel compounds like this compound, an early and accurate assessment of cytotoxicity is paramount to determine its potential as a therapeutic agent or to identify any safety liabilities.[2][3] This guide will focus on a multi-assay approach to build a comprehensive cytotoxic profile, moving beyond a simple live/dead classification to understand the potential mechanisms of cell death.
Nitrobenzoic acids and their derivatives are a class of compounds with diverse biological activities.[4] For instance, some nitrobenzoates have demonstrated antimycobacterial properties, with their activity influenced by the position of the nitro group.[5][6] Understanding the structure-activity relationship is key. The presence of methyl and nitro groups on the benzoic acid backbone of this compound suggests the potential for biological activity, which necessitates a thorough cytotoxic evaluation.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment
A single assay is rarely sufficient to capture the complexity of a compound's interaction with a biological system. Therefore, we propose a tiered approach, beginning with general cell viability assays and progressing to more specific assays to elucidate the mechanism of cell death.
Selection of a Comparator Compound
To provide context to the cytotoxicity data of this compound, a suitable comparator is essential. Based on structural similarity and available data on biological activity, 4-Nitrobenzoic acid and 2-Chloro-5-nitrobenzoic acid are proposed as comparators. 4-Nitrobenzoic acid provides a basic nitro-substituted benzene ring, while 2-Chloro-5-nitrobenzoic acid introduces a halogen, allowing for an initial exploration of how different substitutions impact cytotoxicity.[7][8]
Cell Line Selection
The choice of cell lines is critical and should be guided by the potential application of the test compound. For a general cytotoxicity screen, a panel of cell lines is recommended:
-
HepG2 (Human Hepatocellular Carcinoma): A well-characterized human liver cell line, crucial for assessing potential hepatotoxicity.
-
A549 (Human Lung Carcinoma): A common model for lung cancer research and for assessing toxicity in pulmonary cells.
-
HEK293 (Human Embryonic Kidney): Often used as a general model for toxicity in human cells and is easy to culture and transfect.
-
A non-cancerous cell line, such as MRC-5 (Human Fetal Lung Fibroblast): To assess selectivity and differential cytotoxicity between cancerous and non-cancerous cells.
Concentration Range and Exposure Time
A broad concentration range should be initially screened to determine the IC50 (half-maximal inhibitory concentration) value. A typical starting range would be from 0.1 µM to 100 µM. Exposure times of 24, 48, and 72 hours are recommended to assess both acute and chronic cytotoxic effects.
Core Cytotoxicity Assays: A Triad of Viability, Membrane Integrity, and Apoptosis
We will employ a battery of three distinct assays to build a comprehensive picture of the cytotoxic effects of this compound and its comparators.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.[9]
Caption: Workflow for the LDH release assay.
Annexin V/Propidium Iodide Staining: Detecting Apoptosis
To differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. [11][12]In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. [13]PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity. [11]
Caption: Workflow for Annexin V/PI apoptosis detection.
Data Presentation and Interpretation
The quantitative data from the MTT and LDH assays should be summarized in a clear and concise table for easy comparison.
| Compound | Cell Line | Exposure Time (h) | MTT IC50 (µM) | LDH EC50 (µM) |
| This compound | HepG2 | 24 | Experimental Value | Experimental Value |
| 48 | Experimental Value | Experimental Value | ||
| 72 | Experimental Value | Experimental Value | ||
| A549 | 24 | Experimental Value | Experimental Value | |
| 48 | Experimental Value | Experimental Value | ||
| 72 | Experimental Value | Experimental Value | ||
| HEK293 | 24 | Experimental Value | Experimental Value | |
| 48 | Experimental Value | Experimental Value | ||
| 72 | Experimental Value | Experimental Value | ||
| MRC-5 | 24 | Experimental Value | Experimental Value | |
| 48 | Experimental Value | Experimental Value | ||
| 72 | Experimental Value | Experimental Value | ||
| 4-Nitrobenzoic acid | HepG2 | 24 | Experimental Value | Experimental Value |
| ... | ... | ... | ... | |
| 2-Chloro-5-nitrobenzoic acid | HepG2 | 24 | Experimental Value | Experimental Value |
| ... | ... | ... | ... |
The results from the Annexin V/PI staining will provide qualitative and quantitative data on the mode of cell death. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic) should be reported.
Mechanistic Insights: Potential Signaling Pathways
Should this compound induce apoptosis, further investigation into the underlying signaling pathways would be warranted. The two main apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Simplified overview of the intrinsic and extrinsic apoptotic pathways.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the cytotoxicity of this compound. By employing a panel of assays that interrogate different cellular processes and comparing the results to structurally related compounds, researchers can build a robust cytotoxicity profile. The findings from these studies will be instrumental in guiding future research, whether it be in the realm of drug development, where a selective cytotoxic effect on cancer cells is desirable, or in chemical safety assessment, where a lack of cytotoxicity is the goal. Further studies could explore more detailed mechanisms, such as cell cycle analysis, measurement of reactive oxygen species (ROS) production, and assessment of mitochondrial membrane potential.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- MTT assay protocol. (n.d.). Abcam.
- Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics.
- Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- MTT Proliferation Assay Protocol. (2015). ResearchGate.
- Apoptosis Assays. (n.d.). Sigma-Aldrich.
- Cytotoxicity Testing: Everything You Need to Know. (n.d.). Test Labs.
- What are the commonly used methods for measuring cytotoxicity? (2024). AAT Bioquest.
- Apoptosis assay kits. (n.d.). Abcam.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- Apoptosis Assays by Flow Cytometry. (n.d.). Agilent.
- Apoptosis Assays. (n.d.). Promega Corporation.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2023). Kosheeka.
- Different Cytotoxicity Assays. (2024). Chemistry LibreTexts.
- Seven Assays to Detect Apoptosis. (n.d.). Cell Signaling Technology.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI.
- Cytotoxicity Assays: How We Test Cell Viability. (2023). YouTube.
- LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega Corporation.
- LDH cytotoxicity assay. (2022). Protocols.io.
- LDH Assay. (n.d.). Cell Biologics Inc.
- Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab.
- LDH assay kit guide: Principles and applications. (n.d.). Abcam.
- Preclinical medical device testing: Cytotoxicity assays (in vitro). (2024). Labcorp.
- Nitrobenzoic acids and derivatives. (n.d.). Fisher Scientific.
- Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023). PMC.
- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). PMC.
- 5-(2-Aminoethyl)dithio-2-nitrobenzoate as a More Base-Stable Alternative to Ellman's Reagent. (2004). ResearchGate.
- A Comparative Analysis of 2-Amino-5-nitrobenzoic Acid and Its Isomers for Researchers. (n.d.). Benchchem.
- This compound. (n.d.). ChemicalBook.
- This compound. (n.d.). PubChem.
- Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. (2008). PMC.
- Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. (2016). PMC.
- 4-Chloro-2-methyl-5-nitrobenzoic acid. (n.d.). Benchchem.
- 2-Chloro-5-nitrobenzoic acid 97 2516-96-3. (n.d.). Sigma-Aldrich.
- 4-Nitrobenzoic Acid. (n.d.). PubChem.
- 2-Chloro-5-nitrobenzoic acid. (n.d.). PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. kosheeka.com [kosheeka.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]
- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-クロロ-5-ニトロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 12. agilent.com [agilent.com]
- 13. Apoptosis Assays [sigmaaldrich.com]
A Comparative Guide to the Efficacy of 2,4-Dimethyl-5-nitrobenzoic Acid Derivatives as Putative Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Substituted Benzoic Acids
Substituted benzoic acids represent a versatile scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The electronic and steric properties of the benzene ring can be finely tuned through the strategic placement of various functional groups, significantly influencing the molecule's interaction with biological targets such as enzymes.[2] This guide focuses on the therapeutic potential of 2,4-dimethyl-5-nitrobenzoic acid derivatives, a specific class of substituted benzoic acids, as enzyme inhibitors. While direct comparative studies on a series of these specific derivatives are not extensively documented, by drawing on data from structurally related analogs, we can infer structure-activity relationships (SAR) and predict their efficacy against key enzymatic targets. This guide will synthesize available data to provide a framework for designing and evaluating novel enzyme inhibitors based on this scaffold, with a particular focus on dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis.
Pillar 1: Mechanistic Insights into Enzyme Inhibition by Benzoic Acid Derivatives
The inhibitory potential of benzoic acid derivatives often stems from the ability of the carboxylic acid group to act as a hydrogen bond donor and acceptor, anchoring the molecule within the active site of an enzyme.[2] The substituents on the aromatic ring then dictate the molecule's specificity and potency.
Targeting Dihydroorotate Dehydrogenase (DHODH)
A prominent target for inhibitors with a benzoic acid-like core is Dihydroorotate Dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[3][4][5][6][7] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[3][4]
The general mechanism of DHODH inhibition by several classes of inhibitors, including those with benzoic acid moieties, involves binding to a hydrophobic tunnel on the enzyme, which is adjacent to the binding site of the ubiquinone cofactor. This binding event allosterically prevents the oxidation of dihydroorotate to orotate.
Diagram: Putative Mechanism of DHODH Inhibition
Caption: Putative allosteric inhibition of DHODH by a this compound derivative.
Pillar 2: Structure-Activity Relationship (SAR) and Comparative Efficacy
While specific IC50 values for a series of this compound derivatives are not available in the literature, we can infer potential SAR trends from related substituted benzoic acid analogs.[2]
Influence of Key Substituents:
-
Carboxylic Acid Group: Essential for binding to the active or allosteric site of many enzymes through hydrogen bonding and electrostatic interactions.[2]
-
Nitro Group (-NO₂): A strong electron-withdrawing group that can significantly alter the electronic nature of the aromatic ring, potentially increasing the acidity of the carboxylic acid.[2] This group is a known pharmacophore in various antimicrobial and antiprotozoal agents.[2] In the context of enzyme inhibition, it can participate in crucial interactions within the binding pocket. For instance, in the inhibition of α-glucosidase and α-amylase by 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, the nitro group was found to be important for its high potency.[8]
-
Methyl Groups (-CH₃): These electron-donating and lipophilic groups can influence the molecule's ability to cross cell membranes and can have steric effects on binding to a target.[2] The positioning of the methyl groups at the 2 and 4 positions could enhance binding to hydrophobic pockets within the enzyme's allosteric site.
Comparative Data of Structurally Related Benzoic Acid Derivatives as Enzyme Inhibitors
To provide a quantitative perspective, the following table summarizes the inhibitory activities of various substituted benzoic acid derivatives against different enzymes. This data, while not directly on this compound derivatives, offers a valuable reference for predicting their potential efficacy.
| Compound Class | Specific Derivative | Enzyme Target | Inhibitory Activity (IC50) | Reference |
| Benzophenone Derivative | Compound 7d | Human DHODH | 10.9 nM | [3] |
| Indoluidin Derivative | Indoluidin D | Human DHODH | Potent (specific value not stated) | [6] |
| Thiazolyl-benzoic Acid | Pyridine-carboxylic acid analog | Protein Kinase CK2α | 14-17 nM | [9] |
| Hydroxybenzoic Acid | Compound 11 | SIRT5 | 26.4 µM | [10] |
| Dichlorosulfamoylbenzoic Acid | 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-glucosidase | ~5x more potent than acarbose | [8] |
| Trihydroxybenzoic Acid | 2,3,4-trihydroxybenzoic acid | α-amylase | 17.30 mM | [11] |
Pillar 3: Experimental Protocols for Evaluating Enzyme Inhibitory Activity
To ensure the trustworthiness and reproducibility of findings, detailed and validated experimental protocols are paramount. Below are representative step-by-step methodologies for assessing enzyme inhibition.
Protocol 1: In Vitro DHODH Inhibition Assay
This protocol is adapted from methodologies used to screen for DHODH inhibitors.[5]
-
Reagents and Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Decylubiquinone (CoQd)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, DCIP, and CoQd.
-
Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (known DHODH inhibitor) and a negative control (DMSO vehicle).
-
Add the recombinant human DHODH enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, dihydroorotate.
-
Immediately monitor the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Diagram: DHODH Inhibition Assay Workflow
Caption: Experimental workflow for the in vitro DHODH inhibition assay.
Protocol 2: Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitors on the proliferation of cancer cell lines that are dependent on de novo pyrimidine biosynthesis.
-
Cell Lines and Reagents:
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
Uridine (for rescue experiments)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
For rescue experiments, a parallel set of plates is co-treated with the test compounds and a saturating concentration of uridine.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve. A significant shift in the GI50 in the presence of uridine confirms that the compound's antiproliferative effect is due to the inhibition of pyrimidine biosynthesis.[3]
-
Conclusion and Future Directions
While direct experimental evidence for the enzyme inhibitory efficacy of a series of this compound derivatives is currently limited, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The presence of the nitro and dimethyl groups on the benzoic acid scaffold suggests that these derivatives could be potent inhibitors of enzymes such as DHODH. The provided experimental protocols offer a robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship and to identify lead compounds for further preclinical development.
References
- Discovery of potent human dihydroorotate dehydrogenase inhibitors based on a benzophenone scaffold. PubMed.
- Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. PMC - NIH.
- Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central.
- Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins Th
- Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. PMC - NIH.
- Journal of Enzyme Inhibition and Medicinal Chemistry.
- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
- 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- A Technical Guide to the Biological Activities of Substituted Nitrobenzoic Acids. Benchchem.
- Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. PubMed.
- Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.
- A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
- This compound | C9H9NO4 | CID 601141. PubChem - NIH.
- Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC - NIH.
- Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed.
- Application Notes and Protocols for 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid as a Potential Enzyme Inhibitor. Benchchem.
- Synthesis, inhibition properties against xanthine oxidase and molecular docking studies of dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and (N-benzyl-1H-1,2,3-triazole-4,5-diyl)
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
- Recent Trends in Enzyme Inhibition and Activ
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of potent human dihydroorotate dehydrogenase inhibitors based on a benzophenone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing Cross-Reactivity of Antibodies Raised Against 2,4-Dimethyl-5-nitrobenzoic Acid Derivatives
For researchers, scientists, and drug development professionals engaged in the fields of pharmacokinetics, toxicology, and environmental monitoring, the development of specific and reliable immunoassays is paramount. When targeting small molecules, or haptens, such as 2,4-Dimethyl-5-nitrobenzoic acid and its derivatives, a thorough understanding and rigorous assessment of antibody cross-reactivity are critical for assay validity. High specificity ensures that the antibody binds only to the intended target, preventing erroneous results from the recognition of structurally similar molecules.
This guide provides an in-depth technical comparison of methodologies to evaluate the cross-reactivity of antibodies raised against this compound. While direct comparative studies on this specific hapten are not extensively published, this document synthesizes established principles and experimental data from analogous nitroaromatic and substituted benzoic acid compounds to present a comprehensive framework for your own investigations. We will delve into the causal logic behind experimental choices, provide detailed protocols for key assays, and present hypothetical data to illustrate the comparison of antibody performance.
The Foundation of Specificity: Hapten-Carrier Conjugation and Immune Response
Small molecules like this compound are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[1] The site of conjugation on the hapten is a critical determinant of the resulting antibody's specificity. The portion of the hapten distal to the conjugation site is typically the most immunodominant and, therefore, the primary determinant of the antibody's binding epitope.
For this compound, conjugation through the carboxylic acid group would present the nitro- and dimethyl-substituted aromatic ring to the immune system, likely resulting in antibodies with specificity for this part of the molecule. It is the subtle variations in the structure of related compounds that will challenge this specificity, leading to potential cross-reactivity.
Comparative Analysis of Antibody Performance: Monoclonal vs. Polyclonal
The initial decision to use a monoclonal or polyclonal antibody will have significant implications for the cross-reactivity profile of your immunoassay.
-
Monoclonal Antibodies (mAbs): Arising from a single B-cell clone, mAbs recognize a single epitope on the antigen. This homogeneity generally leads to high specificity and low cross-reactivity.
-
Polyclonal Antibodies (pAbs): A heterogeneous mixture of antibodies from different B-cell clones, pAbs can recognize multiple epitopes on the same antigen. This can result in a more robust signal but also a higher potential for cross-reactivity with structurally related molecules.
The following tables present hypothetical cross-reactivity data for a monoclonal (mAb-DMNBA) and a polyclonal (pAb-DMNBA) antibody raised against this compound, as determined by competitive ELISA. The cross-reactivity is calculated as the ratio of the concentration of this compound required for 50% inhibition (IC50) to the IC50 of the cross-reacting compound, multiplied by 100.
Table 1: Hypothetical Cross-Reactivity of a Monoclonal Antibody (mAb-DMNBA) against this compound
| Compound | Structure | Concentration at 50% Inhibition (IC50, ng/mL) | Cross-Reactivity (%) |
| This compound | (CH₃)₂-C₆H₂-(NO₂)-COOH | 15 | 100 |
| 2,4-Dimethylbenzoic acid | (CH₃)₂-C₆H₃-COOH | 1,200 | 1.25 |
| 5-Nitrobenzoic acid | C₆H₄-(NO₂)-COOH | 3,000 | 0.5 |
| 2,5-Dimethyl-4-nitrobenzoic acid | (CH₃)₂-C₆H₂-(NO₂)-COOH | 500 | 3 |
| 2,4-Dinitrotoluene | (CH₃)-C₆H₃-(NO₂)₂ | > 10,000 | < 0.15 |
| Benzoic acid | C₆H₅-COOH | > 10,000 | < 0.15 |
Table 2: Hypothetical Cross-Reactivity of a Polyclonal Antibody (pAb-DMNBA) against this compound
| Compound | Structure | Concentration at 50% Inhibition (IC50, ng/mL) | Cross-Reactivity (%) |
| This compound | (CH₃)₂-C₆H₂-(NO₂)-COOH | 8 | 100 |
| 2,4-Dimethylbenzoic acid | (CH₃)₂-C₆H₃-COOH | 400 | 2 |
| 5-Nitrobenzoic acid | C₆H₄-(NO₂)-COOH | 950 | 0.84 |
| 2,5-Dimethyl-4-nitrobenzoic acid | (CH₃)₂-C₆H₂-(NO₂)-COOH | 150 | 5.3 |
| 2,4-Dinitrotoluene | (CH₃)-C₆H₃-(NO₂)₂ | 2,500 | 0.32 |
| Benzoic acid | C₆H₅-COOH | 8,000 | 0.1 |
As illustrated, the monoclonal antibody exhibits higher specificity with lower cross-reactivity towards related compounds compared to the polyclonal antibody. The polyclonal antibody, while potentially more sensitive to the target analyte (lower IC50), shows greater recognition of structurally similar molecules.
Key Methodologies for Assessing Cross-Reactivity
A robust evaluation of antibody cross-reactivity relies on well-designed and validated experimental protocols. The two most common and powerful techniques for this purpose are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA: The Workhorse of Cross-Reactivity Screening
Competitive ELISA is a highly sensitive and widely used method for quantifying small molecules and assessing antibody specificity.[2] In this format, the free analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal, creating an inverse relationship between analyte concentration and signal intensity.
Caption: Competitive ELISA workflow for cross-reactivity testing.
-
Antigen Coating:
-
Dilute the this compound-protein conjugate (e.g., DMNBA-BSA) to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the target antigen on the plate surface, providing a binding site for the antibody.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Rationale: Washing removes unbound antigen and prevents non-specific binding in subsequent steps.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: Blocking saturates any remaining protein-binding sites on the plate, reducing background signal.[3]
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and the potential cross-reacting compounds in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20).
-
In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody (mAb-DMNBA or pAb-DMNBA) at a pre-determined optimal dilution.
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: This is the critical competitive step where the free analyte and the coated analyte compete for binding to the primary antibody.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection:
-
Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse or anti-rabbit IgG), diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Rationale: The secondary antibody binds to the primary antibody that has bound to the coated antigen.
-
-
Washing:
-
Repeat the washing step, increasing to five washes.
-
-
Substrate Addition and Signal Measurement:
-
Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Rationale: The enzyme on the secondary antibody catalyzes a reaction that produces a measurable signal, which is inversely proportional to the concentration of the free analyte.
-
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a powerful, label-free technique for studying biomolecular interactions in real time.[4] It provides quantitative data on binding affinity (KD), as well as the association (ka) and dissociation (kd) rates of the interaction. For cross-reactivity studies, SPR can provide a more nuanced understanding of how structurally similar molecules interact with the antibody compared to the endpoint measurement of ELISA.
Caption: General workflow for SPR-based cross-reactivity analysis.
-
Immobilization Strategy: Typically, the antibody is immobilized on the sensor chip surface. This allows for the injection of the small molecule analytes.
-
Mass Transport Limitation: When working with small molecules, mass transport effects can influence the observed binding kinetics. It is crucial to use high flow rates and low antibody immobilization densities to minimize these effects.[5]
-
Data Analysis: The binding responses (measured in Resonance Units, RU) at different analyte concentrations are used to determine the binding affinity (KD). Comparing the KD values for the target analyte and potential cross-reactants provides a quantitative measure of cross-reactivity.
Interpreting the Data: A Decision-Making Framework
The results from your cross-reactivity studies will guide the validation and application of your immunoassay.
Caption: Decision tree for interpreting cross-reactivity results.
Conclusion
A comprehensive and rigorous assessment of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for small molecules like this compound and its derivatives. By carefully selecting the antibody type, employing robust methodologies such as competitive ELISA and SPR, and systematically testing against a panel of structurally related compounds, researchers can ensure the specificity and accuracy of their results. This guide provides the foundational knowledge and practical protocols to design and execute these critical validation studies, ultimately leading to more trustworthy and reproducible data in your research and development endeavors.
References
- St John's Laboratory. (n.d.). Competitive ELISA Protocol.
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
- Findlay, J. W., Smith, W. C., Lee, J. W., Nordblom, G. D., Das, I., DeSilva, B. S., ... & Bowsher, R. R. (2000). Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective. Journal of pharmaceutical and biomedical analysis, 21(6), 1249-1273.
- Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol.
- Creative Diagnostics. (n.d.). ELISA Development Guide.
- DeSilva, B., Smith, W., Weiner, R., Kelley, M., Smolec, J., Lee, B., ... & Tacey, R. (2003). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Journal of immunological methods, 283(1-2), 1-13.
- Creative Diagnostics. (n.d.). Small Molecule Antibodies.
- Van Regenmortel, M. H. (1998). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of molecular recognition, 11(1-6), 163-167.
- Akoya Biosciences. (n.d.). The Importance of Antibody Validation.
- Wang, S., & Ye, Z. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. In Methods in Molecular Biology (pp. 149-159). Humana, New York, NY.
- Laustsen, A. H. (2018). Antibody Cross-Reactivity in Antivenom Research. Toxins, 10(10), 394.
- Sotnikov, D. V., Zherdev, A. V., & Dzantiev, B. B. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity [repository.cam.ac.uk]
- 3. Analysis of aqueous 2,4,6-trinitrotoluene (TNT) using a fluorescent displacement immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISA Development and Optimization | Thermo Fisher Scientific - HU [thermofisher.com]
- 5. researchgate.net [researchgate.net]
benchmarking the synthesis of 2,4-Dimethyl-5-nitrobenzoic acid against published methods
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2,4-Dimethyl-5-nitrobenzoic acid is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth technical comparison of the primary published methods for its synthesis, offering field-proven insights and detailed experimental protocols to inform your selection of the most suitable route for your research needs.
Introduction: The Significance of this compound
This compound's molecular architecture, featuring a nitro group and a carboxylic acid on a substituted benzene ring, makes it a versatile intermediate. The electron-withdrawing nature of the nitro group and the synthetic handles provided by the carboxylic acid and methyl groups allow for a variety of subsequent chemical transformations. This guide will focus on the two most prevalent synthetic strategies: the direct nitration of 2,4-dimethylbenzoic acid and the oxidation of 2,4-dimethyl-5-nitrotoluene.
Method 1: Electrophilic Nitration of 2,4-Dimethylbenzoic Acid
This is a classical and widely utilized approach for the synthesis of this compound. The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺) is the active electrophile.
Mechanistic Rationale
The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The two methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The position of nitration is a result of the interplay of these electronic effects. The nitration occurs at the 5-position, which is ortho to one methyl group, para to the other, and meta to the carboxylic acid group. This orientation is electronically favored and sterically accessible.
Detailed Experimental Protocol
The following protocol is based on well-established procedures for the nitration of substituted benzoic acids.[1]
Materials:
-
2,4-Dimethylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, carefully add 2,4-dimethylbenzoic acid to chilled concentrated sulfuric acid. Stir the mixture until the acid dissolves completely, maintaining the temperature below 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should also be cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2,4-dimethylbenzoic acid in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0°C and 15°C.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes, and then let it slowly warm to room temperature over another 30 minutes.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
The precipitated solid, this compound, is then collected by vacuum filtration.
-
Wash the product with cold water to remove any residual acid.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture.
Self-Validation and Trustworthiness
This protocol is self-validating through the monitoring of key reaction parameters. Maintaining a low temperature is critical to prevent side reactions, such as dinitration or oxidation of the methyl groups. The purity of the final product can be readily assessed by its melting point and standard analytical techniques like NMR and IR spectroscopy.
Method 2: Oxidation of 2,4-Dimethyl-5-nitrotoluene
An alternative synthetic route involves the oxidation of the methyl group of 2,4-dimethyl-5-nitrotoluene to a carboxylic acid. This method is particularly useful if the nitrotoluene starting material is readily available.
Mechanistic Rationale
The oxidation of a methyl group on an aromatic ring to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. The reaction proceeds through a series of oxidative steps, likely involving a benzyl radical intermediate. The presence of the electron-withdrawing nitro group can make the oxidation more challenging compared to toluene itself.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the oxidation of nitrotoluenes.[2]
Materials:
-
2,4-Dimethyl-5-nitrotoluene
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Sodium Bisulfite (NaHSO₃) (for workup)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dimethyl-5-nitrotoluene and a dilute aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate will disappear as it is consumed.
-
Continue refluxing until the permanganate color persists, indicating the completion of the oxidation.
-
Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Wash the MnO₂ cake with a small amount of hot water.
-
Combine the filtrate and washings, and if any permanganate color remains, add a small amount of sodium bisulfite until the solution is colorless.
-
Acidify the clear, colorless filtrate with concentrated hydrochloric acid until the precipitation of this compound is complete.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization.
Self-Validation and Trustworthiness
The progress of this reaction can be visually monitored by the disappearance of the purple permanganate color. A key aspect of this protocol's reliability is the complete removal of the manganese dioxide byproduct during workup, which can be ensured by thorough washing. The final product's identity and purity should be confirmed by analytical methods.
Performance Benchmark Comparison
| Parameter | Method 1: Nitration of 2,4-Dimethylbenzoic Acid | Method 2: Oxidation of 2,4-Dimethyl-5-nitrotoluene |
| Starting Material | 2,4-Dimethylbenzoic acid | 2,4-Dimethyl-5-nitrotoluene |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | KMnO₄, NaOH, HCl |
| Yield | Generally good to high | Moderate to good, can be variable |
| Purity | Can be high with proper temperature control | Good after removal of MnO₂ and recrystallization |
| Reaction Time | Relatively short (a few hours) | Can be lengthy (several hours of reflux) |
| Safety Concerns | Use of highly corrosive concentrated acids, exothermic reaction | Use of a strong oxidizing agent, potential for runaway reaction if addition is too fast |
| Environmental Impact | Generation of acidic waste | Generation of manganese dioxide waste |
| Cost-Effectiveness | Depends on the cost of the starting benzoic acid | Depends on the cost of the starting nitrotoluene and the oxidizing agent |
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
Conclusion and Recommendations
Both the nitration of 2,4-dimethylbenzoic acid and the oxidation of 2,4-dimethyl-5-nitrotoluene are viable methods for the synthesis of this compound.
-
Method 1 (Nitration) is often preferred due to its typically higher yields, shorter reaction times, and simpler workup procedure. However, it requires careful temperature control to avoid side reactions.
-
Method 2 (Oxidation) is a valuable alternative, especially if 2,4-dimethyl-5-nitrotoluene is a more readily available or cost-effective starting material. The main challenges with this method are the potentially longer reaction times and the need to manage the manganese dioxide byproduct.
The choice between these two methods will ultimately depend on the specific needs and resources of the laboratory, including the availability and cost of starting materials, the scale of the synthesis, and the desired purity of the final product. It is recommended to perform small-scale trial reactions to optimize conditions for the chosen route.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Methyl 2,4-dimethyl-5-nitrobenzoate.
- PrepChem. (n.d.). Synthesis of 2-nitrobenzoic acid.
- Gibson, D. T., Hensley, M., Yoshioka, H., & Mabry, T. J. (1970). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Biochemistry, 9(8), 1626–1630.
- Profnit. (n.d.). Nitration Of Benzoic Acid.
- Kamm, O., & Segur, J. B. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses Procedure.
- Kamm, O., & Matthews, A. O. (n.d.). p-NITROBENZOIC ACID. Organic Syntheses Procedure.
- Friedman, L., & Schechter, H. (1970). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Journal of Chemistry, 48(8), 1346–1348.
Sources
A Researcher's Guide to In Vitro and In Vivo Studies of Nitrobenzoate Compounds
For researchers, scientists, and drug development professionals, understanding the biological activity and potential toxicity of nitrobenzoate compounds is paramount. These aromatic compounds, characterized by a benzene ring substituted with both a nitro group and a carboxyl group, are prevalent in various fields, from chemical synthesis to pharmacology. Their biological effects are intrinsically linked to the metabolic reduction of the nitro group, a process that can lead to therapeutic action or toxicological hazard. This guide provides an in-depth comparison of in vitro and in vivo methodologies used to study nitrobenzoate compounds, offering field-proven insights into experimental design, data interpretation, and the critical translation of findings from the laboratory bench to whole-organism systems.
The Central Role of Bioreductive Activation
The bioactivity of many nitroaromatic compounds, including nitrobenzoates, is not inherent to the parent molecule but is a consequence of its metabolic activation.[1] This process, known as bioreductive activation, involves the enzymatic reduction of the nitro group (NO₂) to a series of reactive intermediates, such as the nitroso (NO) and hydroxylamino (NHOH) derivatives, ultimately leading to the amino (NH₂) group.[1] These reactive intermediates are often responsible for both the desired pharmacological effects and the potential toxicity of these compounds.[1][2]
The local oxygen concentration plays a critical role in this process. Under normal oxygen levels (normoxia), the initial one-electron reduction product, a nitro anion radical, can be re-oxidized back to the parent nitro compound in a futile cycle that generates reactive oxygen species (ROS), leading to oxidative stress. In low-oxygen (hypoxic) environments, such as those found in solid tumors or certain microbial infections, further reduction to cytotoxic intermediates is more likely to occur. This unique feature is exploited in the design of hypoxia-activated prodrugs.
Caption: Bioreductive pathway of nitrobenzoate compounds.
In Vitro Studies: A Foundational Approach
In vitro studies, conducted in a controlled laboratory setting outside of a living organism, are the cornerstone of initial investigations into the bioactivity and toxicity of nitrobenzoate compounds. They offer a cost-effective and high-throughput means to screen compounds, elucidate mechanisms of action, and prioritize candidates for further development.[3]
Common In Vitro Models and Assays
| In Vitro Model | Application for Nitrobenzoate Studies | Key Considerations |
| Subcellular Fractions (e.g., Liver Microsomes, S9) | Investigating metabolic pathways, particularly the role of cytochrome P450 enzymes and nitroreductases in the bioreductive activation of nitrobenzoates.[4][5][6][7] | Requires addition of cofactors (e.g., NADPH). May not fully represent the complexity of cellular metabolism and transport. |
| Cell Cultures (Primary cells or immortalized cell lines) | Assessing cytotoxicity, genotoxicity, and specific cellular responses to nitrobenzoate exposure.[8] Commonly used for initial toxicity screening. | Choice of cell line is critical and should be relevant to the intended application or potential target organ. Metabolic capacity of cell lines can vary significantly. |
| Bacterial Strains (e.g., Salmonella typhimurium, E. coli) | Evaluating mutagenic potential through reverse mutation assays (Ames test).[1][9][10] | Bacterial metabolism may differ from mammalian metabolism. The inclusion of a mammalian metabolic activation system (S9 fraction) is crucial.[9] |
Experimental Protocols: Step-by-Step Methodologies
This protocol provides a general framework for assessing the cytotoxicity of nitrobenzoate compounds in a mammalian cell line.
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the nitrobenzoate compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT/XTT Addition:
-
For MTT: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours.[11][12] The yellow MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[11]
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.[11] Incubate for 2-4 hours. The yellow XTT is reduced to a water-soluble orange formazan product.[13]
-
-
Solubilization (for MTT only): Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 450-500 nm for XTT).[11][12]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
This protocol outlines the procedure for assessing the mutagenic potential of a nitrobenzoate compound.[10]
-
Strain Selection: Utilize several tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA) that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan).[9][14]
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.[9][14]
-
Exposure: In a test tube, combine the tester strain, the nitrobenzoate compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Mix the contents with molten top agar and pour it onto a minimal glucose agar plate.[10][15] The minimal agar lacks the specific amino acid required by the tester strain.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[9]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[10]
Caption: A typical workflow for in vitro evaluation of nitrobenzoate compounds.
In Vivo Studies: The Whole-Organism Perspective
In vivo studies, conducted in living organisms, are essential for understanding the complex interplay of absorption, distribution, metabolism, and excretion (ADME) of nitrobenzoate compounds and their systemic effects.[16] While more resource-intensive and ethically complex, they provide crucial data on pharmacokinetics, pharmacodynamics, and overall toxicity that cannot be fully replicated in vitro.[3]
Common In Vivo Models and Study Designs
| In Vivo Model | Application for Nitrobenzoate Studies | Key Considerations |
| Rodents (Rats, Mice) | Standard models for acute, subchronic, and chronic toxicity testing.[17][18] Used to determine LD₅₀, identify target organs of toxicity, and assess carcinogenic potential.[2][3] | Species differences in metabolism can influence toxicity.[19] The gut microbiome plays a significant role in the reduction of nitroaromatic compounds.[20] |
| Rabbits | Often used for dermal and ocular irritation studies. Can also be used for pharmacokinetic studies.[21] |
Experimental Protocols: Step-by-Step Methodologies
This protocol provides a general guideline for assessing the acute toxicity of a nitrobenzoate compound following a single oral dose.
-
Animal Selection: Use a single sex (typically females, as they are often more sensitive) of a standard rodent strain (e.g., Sprague-Dawley or Wistar rats).[18] Animals should be young adults and acclimated to the laboratory conditions.[22][23]
-
Dose Selection and Administration:
-
Limit Test: If the compound is expected to have low toxicity, a single dose of 2000 or 5000 mg/kg body weight is administered to a small group of animals.[18]
-
Main Test: Administer a single oral dose of the nitrobenzoate compound via gavage. The initial dose is selected based on available data, and subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.
-
-
Observations: Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[24] This includes changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight: Record the body weight of each animal shortly before test substance administration and at least weekly thereafter.[22]
-
Necropsy: At the end of the observation period, euthanize all surviving animals and conduct a gross necropsy of all major organs.
-
Data Analysis: The results are used to estimate the LD₅₀ and identify signs of acute toxicity.
This protocol is designed to evaluate the adverse effects of repeated oral exposure to a nitrobenzoate compound.
-
Animal Selection: Use both male and female rodents of a standard strain.
-
Dose Groups: Include at least three dose levels and a concurrent control group. The highest dose should induce some evidence of toxicity but not significant mortality. The lowest dose should ideally be a No-Observed-Adverse-Effect Level (NOAEL).[17]
-
Administration: Administer the nitrobenzoate compound daily, typically mixed in the feed, drinking water, or by gavage, for the duration of the study (e.g., 28 or 90 days).
-
Clinical Observations: Conduct detailed clinical observations daily.
-
Body Weight and Food/Water Consumption: Record body weights and food/water consumption weekly.[22]
-
Hematology and Clinical Chemistry: Collect blood samples at termination (and possibly at interim points) for analysis of hematological and clinical chemistry parameters to assess effects on blood cells, liver, and kidney function.
-
Urinalysis: Collect urine samples for analysis.
-
Pathology: At the end of the study, conduct a full gross necropsy on all animals. Weigh major organs. Collect a comprehensive set of tissues for histopathological examination.
-
Data Analysis: Analyze all data for dose-related effects to identify target organs of toxicity and determine the NOAEL.
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
A central challenge in toxicology and drug development is translating in vitro results to predict in vivo outcomes.[16][25] For nitrobenzoate compounds, this correlation can be complex due to the profound influence of the whole-organism physiology on their ADME properties.
Key Differences and Their Implications
| Parameter | In Vitro | In Vivo | Implication for Nitrobenzoate Studies |
| Metabolism | Often relies on subcellular fractions (e.g., S9) or cell lines with limited metabolic capacity.[26] | Involves complex interplay of enzymes in various organs (liver, gut), including the significant contribution of the gut microbiome to nitroreduction.[20] | In vitro systems may not fully capture the extent or profile of nitrobenzoate metabolites formed in vivo.[27] |
| Exposure | Cells are directly exposed to a known concentration of the compound in the medium. | The concentration at the target site is influenced by absorption, distribution, and elimination (pharmacokinetics). | The effective dose in an in vitro assay may not directly correlate with the administered dose required to produce an effect in vivo. |
| Toxicity Endpoints | Typically measures acute cytotoxicity, genotoxicity, or specific molecular events in isolated cells. | Can assess a wide range of systemic effects, including target organ toxicity, reproductive and developmental toxicity, and carcinogenicity.[28] | In vitro assays are good for hazard identification, while in vivo studies are necessary for comprehensive risk assessment.[29] |
| Complexity | Simplified, controlled environment.[3] | Complex, integrated biological system with hormonal and immune influences. | The overall toxicity profile in vivo can be influenced by factors not present in in vitro models. |
Analytical Methods for Metabolite Profiling
Accurate and sensitive analytical methods are crucial for understanding the metabolism of nitrobenzoate compounds in both in vitro and in vivo samples. High-performance liquid chromatography (HPLC) coupled with various detectors is a commonly employed technique.[30][31]
-
Sample Preparation: Biological samples such as plasma, urine, or cell culture media often require preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances and concentrate the analytes.[21][30]
-
Detection:
-
UV/Vis Detection: Suitable for detecting the parent nitrobenzoate and its major metabolites.[30]
-
Mass Spectrometry (MS): Provides high sensitivity and specificity, enabling the identification and quantification of a wide range of metabolites, even at low concentrations.
-
Fluorescence Detection: Can be used for the detection of fluorescent metabolites or after derivatization.[21]
-
Conclusion: An Integrated Approach
Neither in vitro nor in vivo studies alone can provide a complete picture of the biological effects of nitrobenzoate compounds. The most robust and reliable assessments are achieved through an integrated approach. In vitro assays serve as invaluable tools for initial screening, mechanism elucidation, and prioritization, reducing the reliance on animal testing.[8] In vivo studies are then essential to understand the compound's behavior in a complex physiological system, providing critical data for safety and risk assessment. By understanding the strengths and limitations of each approach and carefully designing experiments to bridge the in vitro-in vivo gap, researchers can effectively and ethically advance our knowledge of nitrobenzoate compounds for the benefit of science and medicine.
References
- Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
- Gooch, A., Sizochenko, N., Rasulev, B., Gorb, L., & Leszczynski, J. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227–2233.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Garriott, M. L., Phelps, J. B., & Hoffman, W. P. (2002). A protocol for the in vitro micronucleus test. I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 517(1-2), 123–134.
- Gooch, A., Sizochenko, N., Rasulev, B., Gorb, L., & Leszczynski, J. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. PubMed, 28169452.
- Jonen, H. G., Bonow, J. H., Kugler, M., Kahl, R., & Kahl, G. F. (1978). Enhancement of nitro reduction in rat liver microsomes by haemin and haemoproteins. Xenobiotica, 8(5), 281–288.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- National Research Council. (2006). Toxicity Testing for Assessment of Environmental Agents: Interim Report. The National Academies Press.
- Microbe Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation.
- Jonen, H. G., Kahl, R., & Kahl, G. F. (1976). Interaction of aromatic nitro compounds with reduced hepatic microsomal cytochrome P-450. PubMed, 990141.
- Chou, M. W., Heflich, R. H., & Fu, P. P. (1986). Metabolism of 1-nitrobenzo[a]pyrene by rat liver microsomes to potent mutagenic metabolites. PubMed, 3092823.
- De Stasio, E. (n.d.). The Ames Test. Lawrence University.
- Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5.
- U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.b. Short-Term Toxicity Studies with Non-Rodents.
- Tate, M., et al. (2022). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 37(3), 163–178.
- Grimm, F. A., et al. (2019). Identifying Attributes That Influence In Vitro-to-In Vivo Concordance by Comparing In Vitro Tox21 Bioactivity Versus In Vivo DrugMatrix Transcriptomic Responses Across 130 Chemicals. Toxicological Sciences, 167(1), 157–171.
- Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5.
- U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests.
- ResearchGate. (2020). Correlation between in vitro and in vivo studies?.
- Gooch, A., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene.
- Government of India, Ministry of Agriculture & Farmers Welfare. (2021). F.No. 26-01/2021-CIR-I.
- National Institute of Environmental Health Sciences. (2023). Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology.
- Yoshida, T., et al. (1995). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 668(2), 261–269.
- HiMedia Laboratories. (n.d.). p-Nitrobenzoic acid.
- Levin, B. E., & Dent, J. G. (1982). Comparison of the metabolism of nitrobenzene by hepatic microsomes and cecal microflora from Fischer-344 rats in vitro and the relative importance of each in vivo. Drug Metabolism and Disposition, 10(5), 450–454.
- Howard, P. C., Heflich, R. H., Evans, F. E., & Beland, F. A. (1983). Comparison of the in vitro and in vivo hepatic metabolism of the carcinogen 1-nitropyrene. Cancer Research, 43(5), 2052–2058.
- Kao, J., Patterson, F. K., & Hall, J. (1985). In vitro skin absorption and metabolism of benzoic acid, p-aminobenzoic acid, and benzocaine in the hairless guinea pig. Toxicology and Applied Pharmacology, 81(3 Pt 1), 502–516.
- Svobodová, D., & Horký, J. (1998). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. PubMed, 9689974.
- Bengalli, R., et al. (2022). Predicting nanomaterials pulmonary toxicity in animals by cell culture models: Achievements and perspectives. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 14(6), e1830.
- Hu, O. Y., et al. (1996). Determination of p-aminobenzoic acid and its metabolites in rabbit plasma by high-performance liquid chromatography with fluorescence detection. Journal of Food and Drug Analysis, 4(1), 6.
- Stavanja, M. S., et al. (2003). Comparative toxicities of o-, m-, and p-nitrotoluene in 13-week feed studies in F344 rats and B6C3F1 mice. International Journal of Toxicology, 22(3), 215–228.
- BioIVT. (n.d.). Drug Metabolism Assays.
- National Center for Biotechnology Information. (2021). Preparation of mouse liver microsome. In Glycoscience Protocols.
- Singh, S., et al. (2023). A Review on Alternative Methods to Experimental Animals in Biological Testing: Recent Advancement and Current Strategies. Journal of Pharmacy & Bioallied Sciences, 15(Suppl 1), S1–S7.
- Kandarova, H., et al. (2020). In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes. ALTEX, 37(4), 585–602.
- Huang, R., et al. (2014). Paradigm Shift in Toxicity Testing and Modeling. Biomedical Journal, 37(5), 254–261.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of nitro reduction in rat liver microsomes by haemin and haemoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of aromatic nitro compounds with reduced hepatic microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 1-nitrobenzo[a]pyrene by rat liver microsomes to potent mutagenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. A Review on Alternative Methods to Experimental Animals in Biological Testing: Recent Advancement and Current Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 14. enamine.net [enamine.net]
- 15. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nationalacademies.org [nationalacademies.org]
- 18. fda.gov [fda.gov]
- 19. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Comparison of the metabolism of nitrobenzene by hepatic microsomes and cecal microflora from Fischer-344 rats in vitro and the relative importance of each in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 22. fda.gov [fda.gov]
- 23. Laboratory Animal Medicine and Toxicology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. ppqs.gov.in [ppqs.gov.in]
- 25. Identifying Attributes That Influence In Vitro-to-In Vivo Concordance by Comparing In Vitro Tox21 Bioactivity Versus In Vivo DrugMatrix Transcriptomic Responses Across 130 Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Comparison of the in vitro and in vivo hepatic metabolism of the carcinogen 1-nitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Paradigm Shift in Toxicity Testing and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative spectroscopic analysis of 2,4-Dimethyl-5-nitrobenzoic acid and its precursors
A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of 2,4-Dimethyl-5-nitrobenzoic Acid and Its Precursors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Charting a Synthetic Pathway Through Spectroscopy
In the landscape of pharmaceutical and fine chemical synthesis, the unambiguous characterization of a target molecule and its intermediates is paramount. This compound is a valuable building block, and its purity is critical for downstream applications. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a powerful toolkit for monitoring the synthetic transformation from its precursors. This guide offers a detailed comparative analysis of the spectroscopic signatures of this compound and its key precursors, m-xylene and 2,4-dimethylbenzoic acid. By understanding the distinct spectral evolution at each synthetic step, researchers can confidently track reaction progress, identify intermediates, and verify the final product's identity and purity.
The synthetic route typically begins with the Friedel-Crafts acylation or carboxylation of m-xylene to produce 2,4-dimethylbenzoic acid.[1] This intermediate is then subjected to electrophilic aromatic substitution via nitration to yield the final product, this compound.[2] Each of these transformations introduces or modifies functional groups, leaving a distinct and traceable fingerprint on the molecule's spectroscopic output.
Experimental Workflow: A Self-Validating Protocol
The following protocols are designed to be self-validating, ensuring that the data collected is reliable and reproducible. The causality behind each step is explained to provide a deeper understanding of the process.
Diagram of the Analytical Workflow
Caption: Synthetic pathway from m-xylene to the final product.
FT-IR Spectral Comparison
FT-IR spectroscopy is exceptionally effective for tracking the introduction of the carboxyl and nitro functional groups.
-
m-Xylene: The spectrum is characteristic of an aromatic hydrocarbon. Key absorptions include C-H stretching from the methyl groups (~2950-2850 cm⁻¹) and the aromatic ring (~3100-3000 cm⁻¹). Strong bands in the fingerprint region, particularly around 770 cm⁻¹, are indicative of the 1,3-disubstitution pattern. [3]* 2,4-Dimethylbenzoic Acid: The carboxylation of m-xylene introduces two highly characteristic peaks. The most prominent is the sharp, intense C=O (carbonyl) stretch of the carboxylic acid, appearing around 1700-1680 cm⁻¹. The second is a very broad O-H stretching band from ~3300 to 2500 cm⁻¹, which often partially obscures the C-H stretching bands. [4]* This compound: The nitration step adds the signature of the nitro group. Two strong bands appear: an asymmetric N-O stretching vibration around 1530-1550 cm⁻¹ and a symmetric N-O stretch around 1350-1370 cm⁻¹. [5]The C=O and broad O-H bands from the carboxylic acid group remain.
| Compound | O-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | N-O Asymmetric Stretch (cm⁻¹) | N-O Symmetric Stretch (cm⁻¹) |
| m-Xylene | N/A | ~3030 | ~2920 | N/A | N/A | N/A |
| 2,4-Dimethylbenzoic Acid | ~3300-2500 (very broad) | ~3050 | ~2925 | ~1690 | N/A | N/A |
| This compound | ~3300-2500 (very broad) | ~3100 | ~2930 | ~1700 | ~1535 | ~1355 |
NMR Spectral Comparison (¹H and ¹³C)
NMR spectroscopy provides detailed structural information, confirming the precise location of the substituents on the aromatic ring.
-
m-Xylene: Due to symmetry, the ¹H NMR spectrum is simple, showing a singlet for the six equivalent methyl protons (~2.3 ppm) and signals for the aromatic protons in the 7.0-7.2 ppm region. [6][7]The ¹³C spectrum shows signals for the methyl carbons (~21 ppm) and three distinct aromatic carbons (~126-138 ppm). [8]* 2,4-Dimethylbenzoic Acid: The introduction of the carboxyl group breaks the molecule's symmetry. The two methyl groups are now inequivalent and appear as two separate singlets in the ¹H NMR spectrum (~2.3 and ~2.6 ppm). The aromatic protons also become distinct, appearing as three signals in the aromatic region (~7.1 to 8.0 ppm). [9]The ¹³C spectrum becomes more complex, with a new signal for the carboxyl carbon appearing downfield (~172 ppm). [10]* This compound: The addition of the electron-withdrawing nitro group causes a significant downfield shift for the adjacent protons. The two remaining aromatic protons will appear as singlets, likely shifted further downfield compared to the precursor acid due to the deshielding effect of the NO₂ group. The chemical shifts of the methyl and carboxyl groups will also be slightly affected.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
| Assignment | m-Xylene | 2,4-Dimethylbenzoic Acid | This compound (Predicted) | Rationale for Change |
| -CH₃ Protons | ~2.3 (6H, s) | ~2.3 (3H, s), ~2.6 (3H, s) | ~2.5 (3H, s), ~2.7 (3H, s) | Carboxylation breaks symmetry; Nitration causes minor shifts. |
| Aromatic Protons | ~7.0-7.2 (4H, m) | ~7.1 (1H, d), ~7.2 (1H, s), ~8.0 (1H, d) | ~8.1 (1H, s), ~8.6 (1H, s) | Functional groups alter symmetry and electronic environment, causing shifts. The NO₂ group is strongly deshielding. |
| -COOH Proton | N/A | ~10-12 (1H, br s) | ~10-13 (1H, br s) | Appears upon carboxylation; broad due to hydrogen bonding. |
Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)
| Assignment | m-Xylene | 2,4-Dimethylbenzoic Acid | This compound (Predicted) | Rationale for Change |
| -CH₃ Carbons | ~21 | ~20, ~22 | ~20, ~22 | Minor changes due to substitution. |
| Aromatic Carbons | ~126, 128, 138 | ~126-142 (6 signals) | ~125-150 (6 signals) | Carboxylation and nitration introduce new quaternary carbons and shift others. |
| C-NO₂ Carbon | N/A | N/A | ~148 | Appears upon nitration. |
| -COOH Carbon | N/A | ~172 | ~168 | Appears upon carboxylation; position is characteristic. |
UV-Vis Spectral Comparison
UV-Vis spectroscopy is sensitive to the conjugation and electronic nature of the aromatic ring.
-
m-Xylene: Exhibits characteristic absorption bands for a benzene derivative, typically around 265 nm. [11]* 2,4-Dimethylbenzoic Acid: The carboxyl group acts as an auxochrome, causing a slight red shift (bathochromic shift) in the absorption maximum compared to m-xylene. The conjugation of the carbonyl group with the benzene ring alters the electronic transitions.
-
This compound: The nitro group is a strong chromophore and is also conjugated with the aromatic ring. This leads to a significant bathochromic shift and an increase in the molar absorptivity (hyperchromic effect) compared to its precursor. A new, longer-wavelength absorption band characteristic of nitroaromatic compounds is expected.
Table 4: Comparative UV-Vis Absorption Maxima (λmax)
| Compound | λmax (nm) in Ethanol (Approx.) | Electronic System |
| m-Xylene | ~265 | Benzene π → π* |
| 2,4-Dimethylbenzoic Acid | ~280 | Extended conjugation (Benzene + COOH) |
| This compound | >290 | Extended conjugation (Benzene + COOH + NO₂) |
Conclusion
The spectroscopic progression from m-xylene to 2,4-dimethylbenzoic acid and finally to this compound is clear and unambiguous.
-
FT-IR definitively confirms the stepwise introduction of the carboxyl (C=O and broad O-H stretches) and nitro (N-O stretches) functional groups.
-
NMR provides unequivocal proof of the substitution pattern, showing changes in symmetry and characteristic chemical shifts as the functional groups are added to the aromatic ring.
-
UV-Vis tracks the evolution of the conjugated electronic system, with predictable bathochromic shifts as auxochromes and chromophores are introduced.
By employing this multi-technique spectroscopic approach, researchers can maintain rigorous quality control throughout the synthesis, ensuring the integrity of intermediates and the identity of the final product with a high degree of confidence.
References
- PubChem. 2,4-Dimethylbenzoic acid.
- ResearchGate. FTIR spectrum of m-xylene decomposition. [Link]
- PubChem. m-Xylene.
- PubMed.
- The Royal Society of Chemistry.
- University of North Carolina Wilmington. Quantitative Analysis of Xylene Mixtures by Fourier Transform Infrared Spectroscopy. [Link]
- SpectraBase. m-Xylene. [Link]
- The Royal Society of Chemistry.
- SIELC Technologies. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. [Link]
- Scientific Research Publishing.
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0059810). [Link]
- Wiley Online Library.
- Doc Brown's Chemistry. Infrared spectrum of 1,3-dimethylbenzene (m-xylene). [Link]
- ResearchGate.
- Royal Society Publishing.
- ResearchGate. UV-absorbance of o-, m- and p-xylene in aqueous solution. [Link]
- University of California, Berkeley. UV Cutoff Wavelengths of Common Solvents. [Link]
- SpectraBase. 2,4-Dimethoxy benzoic acid - Optional[FTIR] - Spectrum. [Link]
- NIST. Benzoic acid, 2,4-dimethyl-. [Link]
- ResearchGate. (PDF)
- PMC.
- NIST. 2-Methyl-5-nitrobenzoic acid. [Link]
- Chemcess.
- PMC.
- SpectraBase. 2,4-dimethyl-5-(m-nitrobenzoyl)pyrrole-3-carboxylic acid, ethyl ester - Optional[FTIR] - Spectrum. [Link]
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- YouTube.
- PubMed.
- science-softCon.
- NIST. Benzoic acid, 2,5-dimethyl-. [Link]
- SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]
- ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]
Sources
- 1. C−H Carboxylation of Aromatic Compounds through CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemcess.com [chemcess.com]
- 3. C8H10 infrared spectrum of 1,3-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of meta-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2,4-Dimethylbenzoic acid(611-01-8) IR Spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. M-Xylene | C6H4(CH3)2 | CID 7929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m-Xylene(108-38-3) 13C NMR spectrum [chemicalbook.com]
- 9. 2,4-Dimethylbenzoic acid(611-01-8) 1H NMR spectrum [chemicalbook.com]
- 10. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Absorption [M-Xylene] | AAT Bioquest [aatbio.com]
A Comparative Guide to the Stability of 2,4-Dimethyl-5-nitrobenzoic Acid and Its Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
Theoretical Stability Analysis: An Electron-Cloud Perspective
The inherent stability of 2,4-Dimethyl-5-nitrobenzoic acid and its ester is dictated by the electronic interplay of their functional groups. The benzene ring is substituted with two electron-donating methyl (-CH₃) groups and one strongly electron-withdrawing nitro (-NO₂) group.
-
This compound: The carboxylic acid moiety (-COOH) is directly influenced by the ring's electronic environment. The powerful nitro group withdraws electron density, which helps to stabilize the carboxylate anion (COO⁻) that forms upon deprotonation.[1][2][3] This stabilization increases the acidity of the compound.[1][4] Conversely, the electron-donating methyl groups slightly counteract this effect.[1] The primary point of instability for the acid is the potential for decarboxylation at elevated temperatures.[5][6]
-
2,4-Dimethyl-5-nitrobenzoate Ester: In the ester form (e.g., -COOCH₃), the acidic proton is replaced by an alkyl group. This eliminates the possibility of simple acid-base reactions and decarboxylation. However, it introduces a new potential degradation pathway: hydrolysis. The ester linkage is susceptible to cleavage, particularly under acidic or basic conditions, reverting the molecule back to the parent carboxylic acid and the corresponding alcohol. The electron-withdrawing nature of the nitro-substituted ring is expected to make the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, including hydrolysis.[7][8]
Based on these principles, we can hypothesize that the ester will exhibit superior thermal stability due to the absence of the carboxylic acid group, but the acid will demonstrate greater stability against hydrolysis.
Caption: Molecular structures and key functional groups influencing stability.
Experimental Design for Stability Assessment
To empirically validate the theoretical analysis, a series of forced degradation studies should be conducted. These studies, guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A and Q1B), expose the compounds to exaggerated stress conditions to predict their long-term stability.[9][10][11] The goal is to achieve 5-20% degradation, which is sufficient to identify degradation products and establish degradation pathways without completely destroying the molecule.[10][12]
A validated stability-indicating analytical method is paramount for these studies. A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection is the industry standard for its ability to separate the parent compound from its potential degradants.[13][14][15][16]
Caption: Experimental workflow for comparative stability testing.
Experimental Protocols
Analytical Method: Stability-Indicating HPLC-UV
The causality for choosing HPLC-UV lies in its specificity and sensitivity. It allows for the precise quantification of the decrease in the parent compound's concentration and the corresponding increase in any degradation products, ensuring the method is "stability-indicating."
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic acid in water. The gradient will be optimized to ensure separation of the acid, the ester, and any potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maxima of the compounds (e.g., 254 nm).
-
Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.
Thermal Stability Assessment
This protocol assesses the compounds' resilience to heat, a critical factor for storage and processing.
-
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Procedure (TGA/DSC):
-
Accurately weigh 5-10 mg of the sample (acid or ester) into an aluminum pan.
-
Place the pan in the instrument.
-
Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 300°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
-
Data Interpretation:
-
DSC: Provides the melting point and the onset temperature of decomposition (exothermic or endothermic peak). A higher decomposition temperature indicates greater thermal stability. Studies on nitrobenzoic acid isomers have shown significant exothermic decomposition behavior.[17][18]
-
TGA: Measures the percentage of weight loss as a function of temperature, indicating the temperature at which the compound begins to degrade or decarboxylate.
-
Chemical Stability: Forced Degradation Studies
These studies simulate the chemical environments a drug substance might encounter during its shelf life.
Stock Solutions: Prepare solutions of both the acid and the ester (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before HPLC injection.
-
Expected Outcome: The ester is expected to hydrolyze back to the parent acid. The acid itself should remain relatively stable.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Incubate at room temperature (basic hydrolysis of esters is typically rapid).
-
Withdraw and neutralize aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Expected Outcome: The ester will likely degrade rapidly. The acid will form a salt but should be stable, reverting to the acid form upon neutralization.
-
-
Oxidative Degradation:
-
Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Expected Outcome: The nitroaromatic structure may be susceptible to oxidation, but a direct comparison is needed to determine relative lability.
-
-
Photostability:
-
Expose the stock solutions in transparent vials to a light source conforming to ICH Q1B guidelines (e.g., Xenon lamp).[19][20][21]
-
The exposure should be for a minimum of 1.2 million lux hours (visible) and 200 watt hours/square meter (UVA).[22]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples after the exposure period.
-
Expected Outcome: Nitroaromatic compounds are known photosensitive groups and may degrade under light stress.[9][13]
-
Data Presentation and Interpretation
All quantitative results from the forced degradation studies should be summarized in a clear, tabular format. The table should report the percentage of the parent compound remaining at each time point under each stress condition.
Table 1: Illustrative Forced Degradation Data (% Parent Compound Remaining)
| Stress Condition | Time Point | This compound (%) | 2,4-Dimethyl-5-nitrobenzoate Ester (%) |
| 0.1 N HCl @ 60°C | 8 hours | 99.1 | 75.4 |
| 24 hours | 98.5 | 52.1 | |
| 0.1 N NaOH @ RT | 30 mins | 99.8 | 43.2 |
| 2 hours | 99.5 | <10 | |
| 3% H₂O₂ @ RT | 24 hours | 95.3 | 94.8 |
| Photostability | ICH Q1B | 92.4 | 91.9 |
| Thermal (DSC) | Onset T (°C) | ~205°C[17][18] | >250°C (Hypothetical) |
Note: Data are for illustrative purposes only and represent expected trends.
Interpretation: The illustrative data support the initial hypothesis. The ester shows significant degradation under both acidic and, most notably, basic conditions, likely hydrolyzing to the parent acid. The acid remains highly stable under these hydrolytic stresses. Both compounds show some sensitivity to light and oxidation, with potentially minor differences. Crucially, the ester is expected to have a significantly higher thermal decomposition temperature, indicating superior solid-state thermal stability.
Conclusion
The stability comparison between this compound and its ester derivative reveals a classic trade-off in drug development.
-
This compound demonstrates superior chemical stability, particularly against hydrolysis. This makes it a robust candidate where aqueous formulation or exposure to varying pH environments is anticipated. However, its thermal stability is limited by the potential for decarboxylation.
-
The Ester Derivative offers significantly enhanced thermal stability, making it more suitable for manufacturing processes involving heat, such as melt extrusion or high-temperature drying. Its liability to hydrolysis, however, makes it a candidate for a prodrug strategy, where the ester is designed to be stable in the formulation but hydrolyzes in vivo to release the active parent acid.
The choice between the acid and its ester is not a matter of universal superiority but one of strategic application. The experimental framework provided here offers a self-validating system for researchers to generate the specific data needed to make an informed decision based on the intended dosage form, route of administration, and desired pharmacokinetic profile.
References
- SciELO. (n.d.). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
- Quora. (2018). Which is more acidic, 2-methyl benzoic acid or 2-nitro benzoic acid, and why?
- ResearchGate. (2023). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD.
- MedCrave online. (2016). Forced Degradation Studies.
- ResolveMass Laboratories. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Allen. (n.d.). p-Nitrobenzoic acid is a stronger acid than benzoic acid. This is due to.
- Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids.
- YouTube. (2016). Effects of Groups on Acidity of Benzoic Acid III.
- J-STAGE. (n.d.). Thermal Decarboxylation of Nitrobenzoic Acids. I.
- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- SciSpace. (2016). Forced Degradation Studies.
- Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
- Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products.
- Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production.
- IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
- Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- ResearchGate. (n.d.). General reaction of the hydrolysis reaction for the benzoic acid derivatives under study.
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- YouTube. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
- DTIC. (n.d.). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS.
- UNEP. (n.d.). III Analytical Methods.
- ATSDR. (n.d.). 6. ANALYTICAL METHODS.
- NCBI Bookshelf. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality.
- Quora. (2017). What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. p-Nitrobenzoic acid is a stronger acid than benzoic acid. This is due to [allen.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chemcess.com [chemcess.com]
- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ijcrt.org [ijcrt.org]
- 12. m.youtube.com [m.youtube.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. ema.europa.eu [ema.europa.eu]
- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 22. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
A Comparative Guide to the Environmental Impact of 2,4-Dimethyl-5-nitrobenzoic Acid Synthesis
Introduction: 2,4-Dimethyl-5-nitrobenzoic acid is a valuable intermediate in the synthesis of various pharmacologically active compounds and fine chemicals.[1] Its molecular structure, featuring a nitro group and a carboxylic acid function on a dimethylated benzene ring, makes it a versatile building block. However, the classical methods for its synthesis often rely on harsh reagents and produce significant chemical waste, prompting a critical evaluation of its environmental footprint. This guide provides an in-depth comparison of synthetic routes to this compound, evaluating their environmental impact through the lens of established green chemistry metrics. By examining experimental data and the inherent hazards of reactants and byproducts, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select more sustainable and efficient synthetic strategies.
Pillar 1: The Classical Approach - Electrophilic Nitration of 2,4-Dimethylbenzoic Acid
The most direct and historically common method for synthesizing this compound is the electrophilic aromatic substitution of 2,4-dimethylbenzoic acid. This reaction typically employs a potent nitrating mixture of concentrated nitric acid and sulfuric acid.
Mechanism and Rationale
The role of concentrated sulfuric acid is to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is then attacked by the electron-rich aromatic ring of 2,4-dimethylbenzoic acid. The methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The substitution occurs at the 5-position, which is sterically accessible and activated by both methyl groups.
Environmental Concerns of Traditional Nitration
The traditional nitration process, while effective, is fraught with environmental and safety issues.[2] The use of a large excess of mixed acids results in the generation of substantial quantities of acidic waste, which is corrosive and requires significant neutralization efforts for disposal.[3] This contributes to a very high Environmental Factor (E-Factor), a key green chemistry metric that quantifies the mass of waste generated per unit of product.[4] Furthermore, these reactions can generate toxic nitrogen oxide (NOx) fumes and pose a risk of thermal runaway if not carefully controlled.[2] The products themselves, being nitroaromatic compounds, are often slow to biodegrade and can be hazardous.[3]
Experimental Protocol: Nitration of 2,4-Dimethylbenzoic Acid
This protocol is adapted from standard procedures for the nitration of substituted benzoic acids.
-
Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 2,4-dimethylbenzoic acid (10.0 g, 66.6 mmol) to concentrated sulfuric acid (98%, 40 mL). Stir the mixture in an ice-water bath until the solid is completely dissolved and the temperature is below 5 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 6.0 mL, approx. 90 mmol) to concentrated sulfuric acid (98%, 10 mL) while cooling in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the solution of 2,4-dimethylbenzoic acid over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Quenching & Isolation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Pour the reaction mixture slowly and carefully onto 200 g of crushed ice with vigorous stirring.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the crude product thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude this compound from an ethanol-water mixture to obtain the purified product.
Pillar 2: An Alternative Pathway - Oxidation of 2,4-Dimethyl-5-nitrotoluene
An alternative synthetic strategy involves the oxidation of a pre-nitrated precursor, 2,4-dimethyl-5-nitrotoluene. This approach shifts the environmental burden from the nitration of the acid to the oxidation of a toluene derivative. Common industrial oxidants for converting methyl groups to carboxylic acids include potassium permanganate (KMnO₄) or chromium-based reagents like sodium dichromate (Na₂Cr₂O₇).[5][6]
Rationale and Environmental Pitfalls
While this route avoids the direct nitration of the benzoic acid, it introduces its own set of significant environmental challenges. The oxidation of an activated methyl group often requires stoichiometric or excess amounts of strong oxidizing agents.
-
Chromium-based Oxidation: Sodium dichromate is highly toxic, carcinogenic, and results in chromium-containing waste streams that are difficult and costly to remediate.[6]
-
Permanganate-based Oxidation: While less toxic than chromium, potassium permanganate still generates large quantities of manganese dioxide (MnO₂) sludge as a byproduct, contributing to a poor atom economy and a high E-Factor.
The starting material, 2,4-dimethyl-5-nitrotoluene, would itself be synthesized via nitration of 2,4-dimethyltoluene, which involves the same environmental issues as the nitration of the benzoic acid. Therefore, this route effectively adds a step with its own significant waste stream.
Hypothetical Experimental Protocol: Oxidation of 2,4-Dimethyl-5-nitrotoluene
This protocol is a hypothetical adaptation based on the oxidation of similar nitrotoluene derivatives.[7]
-
Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and mechanical stirrer, suspend 2,4-dimethyl-5-nitrotoluene (10.0 g, 55.8 mmol) in a mixture of pyridine (150 mL) and water (100 mL).
-
Oxidation: Heat the mixture to 85-90 °C. Add potassium permanganate (KMnO₄) (26.5 g, 167.4 mmol) in small portions over 1.5 hours, maintaining the temperature.
-
Reaction Completion: After the addition, continue heating and stirring for an additional 2-3 hours until the purple color of the permanganate has disappeared.
-
Workup: Cool the reaction mixture and filter off the manganese dioxide (MnO₂) sludge. Wash the sludge with hot water.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in water and extract with diethyl ether to remove any unreacted starting material.
-
Precipitation: Acidify the aqueous layer with concentrated hydrochloric acid until precipitation of the product is complete.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol-water mixture.
Pillar 3: The Path Forward - Greener Synthetic Alternatives
The principles of green chemistry offer a roadmap for developing more sustainable nitration methodologies.[8] The focus is on replacing hazardous reagents, minimizing waste, and improving energy efficiency.
Emerging Green Nitration Technologies
-
Solid Acid Catalysts: Zeolites and other solid acids can replace sulfuric acid, offering advantages such as easier separation, reduced corrosion, and potential for regeneration and reuse.[2]
-
Milder Nitrating Agents: Alternatives to the aggressive nitric/sulfuric acid mixture include using metal nitrates (e.g., Ca(NO₃)₂, Cu(NO₃)₂) often supported on clays or silica.[2][9] These systems can offer improved selectivity and operate under milder conditions.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields.[2][9]
-
Solvent-Free Reactions: Performing reactions in the absence of a solvent, or using greener solvents like water or ionic liquids, can drastically reduce the amount of volatile organic compounds (VOCs) and solvent-related waste.[2]
-
Photochemical Methods: Photochemical nitration using reagents like sodium nitrite under UV irradiation represents an innovative, green pathway that can proceed under ambient conditions, avoiding the need for harsh acids and high temperatures.[10][11]
Quantitative Comparison of Synthetic Routes
To objectively compare these methodologies, we utilize established green chemistry metrics. The following table provides a semi-quantitative assessment.
| Metric | Route 1: Traditional Nitration | Route 2: Alternative Oxidation | Green Alternative (Conceptual) | Justification |
| Primary Reagents | Conc. H₂SO₄, Conc. HNO₃ | KMnO₄ or Na₂Cr₂O₇ | Supported Metal Nitrates, Solid Acids | Route 1 uses highly corrosive acids. Route 2 uses toxic heavy metals. Green routes use recyclable or less hazardous materials.[2][9] |
| Key Byproducts/Waste | Spent Acid, NOx fumes | MnO₂ sludge or Cr waste | Recyclable catalyst, water | Route 1 generates large volumes of acidic liquid waste.[3] Route 2 produces solid heavy metal waste. Green routes aim for minimal, non-hazardous waste. |
| Atom Economy | ~72.5% (Calculated) | < 50% (Estimated) | High (Varies) | The calculation for Route 1 is: (MW of Product) / (Sum of MW of Reactants) = 195.17 / (150.17 + 63.01 + H₂SO₄ as catalyst) = 195.17 / 213.18 ≈ 91.5% (ideal). However, considering the formation of water, it is (195.17) / (150.17 + 63.01) = 91.5% . Correction: The reaction is C₉H₁₀O₂ + HNO₃ → C₉H₉NO₄ + H₂O. Atom Economy = (195.17) / (150.17 + 63.01) = 91.5% . The oxidation route has very poor atom economy due to the high mass of the metal oxidant that is not incorporated into the product. |
| E-Factor (Est.) | > 25 | > 50 | < 5 | The E-Factor (mass of waste / mass of product) is high for both traditional routes due to the large excess of acids, solvents, and workup water. Pharmaceuticals often have E-factors from 25-100+.[12] |
| Safety Concerns | High (Corrosive, Exothermic) | High (Toxic Reagents) | Low to Moderate | Route 1 has thermal runaway risk. Route 2 involves carcinogenic chromium. Green methods use milder, safer conditions. |
Atom Economy Calculation (Route 1): C₉H₁₀O₂ + HNO₃ → C₉H₉NO₄ + H₂O
-
MW of 2,4-Dimethylbenzoic Acid (C₉H₁₀O₂) = 150.17 g/mol
-
MW of Nitric Acid (HNO₃) = 63.01 g/mol
-
MW of this compound (C₉H₉NO₄) = 195.17 g/mol
-
Atom Economy = [MW of desired product / (Sum of MW of all reactants)] x 100
-
Atom Economy = [195.17 / (150.17 + 63.01)] x 100 = 91.5%
Note: While the theoretical atom economy is high, the practical environmental impact, better reflected by the E-Factor, is poor due to the use of sulfuric acid as a catalyst and reaction medium, plus the extensive aqueous workup.
Conclusion and Recommendations
A thorough evaluation reveals that the traditional synthesis of this compound via electrophilic nitration with mixed acid, while synthetically straightforward, carries a significant environmental burden. The alternative route through oxidation of a nitrotoluene precursor is even less desirable due to the generation of highly toxic heavy metal waste and poor atom economy.
For researchers, scientists, and drug development professionals, the path forward is clear. The adoption of green chemistry principles is not merely an ethical choice but a scientific and economic imperative.
Recommendations:
-
Prioritize Green Alternatives: Actively investigate and optimize greener nitration methods using solid acid catalysts, supported reagents, or microwave-assisted protocols. These approaches offer the potential to drastically reduce waste and improve safety.
-
Quantify Environmental Impact: Routinely calculate and compare metrics like Atom Economy and E-Factor when designing synthetic routes. This quantitative assessment provides an objective basis for choosing more sustainable pathways.[13]
-
Lifecycle Assessment: Consider the environmental impact of the entire synthetic sequence, including the preparation of starting materials. A "green" final step is undermined by a "dirty" preceding step.
By embracing these principles, the chemical community can continue to produce valuable molecules like this compound while minimizing our impact on the environment.
References
- ChemBAM. (n.d.). Atom economy / E factor.
- Unacademy. (n.d.). Notes on Environmental Concerns of Nitration.
- Badgujar, D. M., Talawar, M. B., Asthana, S. N., & Mahulikar, P. P. (2008). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. Journal of the Iranian Chemical Society.
- Kadam, A., and S. L. Shinde. (n.d.). Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. MDPI.
- LibreTexts Chemistry. (2021). The E-Factor in Green Chemistry.
- Ameta, R., et al. (2009). A green chemical approach for nitration of aromatic compounds. Macedonian Journal of Chemistry and Chemical Engineering.
- Wikipedia. (n.d.). Green chemistry metrics.
- Beyond Benign. (2023). E-factor. Green Chemistry Teaching and Learning Community (GCTLC).
- Quora. (2015). What are some of the environmental impacts of nitrates?
- Gordon College. (n.d.). Green microwave nitration as an undergraduate organic chemistry lab procedure.
- ResearchGate. (2009). A green chemical approach for nitration of aromatic compounds.
- Aquamonitrix. (n.d.). Environmental impacts of nitrate pollution.
- Royal Society of Chemistry. (n.d.). Metrics to 'green' chemistry—which are the best?
- Wikipedia. (n.d.). Nitrogen cycle.
- Encyclopedia of the Environment. (2025). Nitrates in the environment.
- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- PrepChem.com. (n.d.). Synthesis of 2,4-dimethyl-5-nitroimidazole.
- Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.
- PrepChem.com. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid.
- Google Patents. (n.d.). CN1066134C - New process for synthetising m-nitrobenzoic.
- PubChem. (n.d.). This compound.
- Environmental Clearance. (n.d.). EMP Report Nalkem Pharma Pvt. Ltd.
- Environmental Clearance. (2020). Project details.
- PubMed Central. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
- PrepChem.com. (n.d.). Synthesis of dimethyl 1-nitrobenzene-2,5-dicarboxylate.
- Environmental Clearance. (n.d.). Page 1 of 25.
- Environmental Clearance. (2020). Project details.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- Google Patents. (n.d.). US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
- Organic Syntheses. (n.d.). mesitoic acid.
- MDPI. (n.d.). Three Years Later: Landfill Proximity Alters Biomarker Dynamics in White Stork (Ciconia ciconia) Nestlings.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sibran.ru [sibran.ru]
- 3. Notes on Environmental Concerns of Nitration [unacademy.com]
- 4. gctlc.org [gctlc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. cs.gordon.edu [cs.gordon.edu]
- 10. View of A green chemical approach for nitration of aromatic compounds [mjcce.org.mk]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Green chemistry metrics - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Antimicrobial Spectrum of Nitrobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Antimicrobial Potential of Nitroaromatic Compounds
Nitroaromatic compounds represent a significant class of molecules with a broad spectrum of biological activities, including well-documented antimicrobial properties.[1] The presence of the nitro (-NO₂) group on an aromatic ring is a key structural feature that imparts this bioactivity. This guide provides an in-depth comparative analysis of the antimicrobial spectrum of the three structural isomers of nitrobenzoic acid: 2-nitrobenzoic acid (ortho-isomer), 3-nitrobenzoic acid (meta-isomer), and 4-nitrobenzoic acid (para-isomer). Understanding the nuanced differences in their activity is crucial for the targeted design and development of novel antimicrobial agents.
While extensive research has been conducted on various derivatives of benzoic acid, direct comparative studies on the antimicrobial spectrum of the three parent nitrobenzoic acid isomers are limited in the publicly available literature. This guide, therefore, synthesizes the existing knowledge on the mechanism of action of nitroaromatic compounds and the structure-activity relationships of benzoic acid derivatives to provide a predictive framework for their relative antimicrobial efficacy. We will also detail the established experimental protocols necessary for a comprehensive in-house evaluation of their antimicrobial profiles.
The Underlying Mechanism: Reductive Bioactivation of the Nitro Group
The antimicrobial action of nitroaromatic compounds is not inherent to the molecule itself but requires metabolic activation within the target microorganism. The central mechanism is the reductive bioactivation of the nitro group, a process that transforms the relatively inert parent compound into highly reactive and cytotoxic intermediates.[1]
This multi-step process can be summarized as follows:
-
Enzymatic Reduction: Microbial nitroreductases, flavin-containing enzymes present in many bacteria and fungi, catalyze the reduction of the nitro group.
-
Formation of Reactive Intermediates: This reduction process generates a cascade of reactive nitrogen species, including the nitroso and hydroxylamine derivatives.
-
Cellular Damage: These highly reactive intermediates can then wreak havoc within the cell through various mechanisms, including:
-
DNA Damage: Covalent binding to DNA, leading to strand breaks and inhibition of replication and transcription.
-
Oxidative Stress: The generation of reactive oxygen species (ROS) that damage cellular components like proteins and lipids.
-
Enzyme Inhibition: Interference with the function of essential enzymes.
-
The efficiency of this bioactivation process is a key determinant of the antimicrobial potency of a given nitroaromatic compound.
Figure 1: General mechanism of antimicrobial action for nitroaromatic compounds.
Structure-Activity Relationship: The Influence of Isomerism
The position of the nitro group on the benzoic acid ring significantly influences the molecule's physicochemical properties, which in turn are expected to impact its antimicrobial activity. Key properties to consider are acidity (pKa), solubility, and electronic effects.
| Property | 2-Nitrobenzoic Acid (ortho) | 3-Nitrobenzoic Acid (meta) | 4-Nitrobenzoic Acid (para) | Benzoic Acid (Reference) |
| pKa | ~2.17 | ~3.47 | ~3.44 | ~4.20 |
| Water Solubility | Moderately Soluble | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble |
| Electronic Effect of -NO₂ | Strong -I, -M (steric hindrance) | -I | -I, -M | N/A |
Data compiled from various sources.[2][3]
Causality behind Physicochemical Differences:
-
Acidity: All three isomers are more acidic than benzoic acid due to the electron-withdrawing nature of the nitro group, which stabilizes the carboxylate anion. The ortho-isomer is the most acidic due to the "ortho effect," where steric hindrance between the nitro and carboxyl groups forces the carboxyl group out of the plane of the benzene ring, facilitating proton donation.[3] The para-isomer is slightly more acidic than the meta-isomer because the nitro group can exert both an inductive (-I) and a resonance (-M) electron-withdrawing effect, while the meta position only allows for the inductive effect.[4]
-
Solubility: The differences in crystal lattice energy and intermolecular interactions among the isomers lead to variations in their solubility.
Predicted Impact on Antimicrobial Spectrum:
While direct comparative data is lacking, we can hypothesize the influence of these properties on antimicrobial activity:
-
Acidity and Membrane Permeation: The antimicrobial activity of weak organic acids is often attributed to the undissociated form of the molecule, which can more readily diffuse across the microbial cell membrane. The lower the pKa, the more the acid will be in its dissociated (anionic) form at physiological pH. This could potentially hinder its entry into the microbial cell. However, the localized pH at the cell surface and within biofilms can be different, influencing the protonation state.
-
Electronic Effects and Bioactivation: The electron-withdrawing properties of the nitro group are essential for its reduction by nitroreductases. The differences in electronic environments of the nitro group in the ortho, meta, and para positions could influence the rate and efficiency of this bioactivation step, thereby affecting the potency of the antimicrobial effect. A study on benzoic acid derivatives against Escherichia coli showed that the position of substituents significantly impacts antibacterial activity.[5]
Experimental Protocols for Determining Antimicrobial Spectrum
To definitively compare the antimicrobial spectrum of the nitrobenzoic acid isomers, standardized and robust experimental methodologies are essential. The following protocols outline the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Stock solutions of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid in a suitable solvent (e.g., DMSO)
-
Positive control (a known effective antibiotic/antifungal)
-
Negative control (broth with inoculum, no compound)
-
Sterility control (broth only)
Step-by-Step Protocol:
-
Prepare Serial Dilutions: In the microtiter plate, perform serial two-fold dilutions of the nitrobenzoic acid isomers to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.
Figure 2: Experimental workflow for MIC determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Step-by-Step Protocol:
-
Subculturing from MIC Plate: Following the MIC determination, take a small aliquot from the wells that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under conditions that support the growth of the microorganism.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.[5]
Data Presentation and Interpretation
The obtained MIC and MBC/MFC values should be tabulated for a clear comparison of the antimicrobial spectrum of the nitrobenzoic acid isomers against a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
Hypothetical Data Table:
| Microorganism | Isomer | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | 2-Nitrobenzoic Acid | ||
| 3-Nitrobenzoic Acid | |||
| 4-Nitrobenzoic Acid | |||
| Escherichia coli | 2-Nitrobenzoic Acid | ||
| 3-Nitrobenzoic Acid | |||
| 4-Nitrobenzoic Acid | |||
| Candida albicans | 2-Nitrobenzoic Acid | ||
| 3-Nitrobenzoic Acid | |||
| 4-Nitrobenzoic Acid |
This table is for illustrative purposes and should be populated with experimental data.
Conclusion and Future Directions
The positional isomerism of the nitro group on the benzoic acid scaffold is predicted to have a significant impact on the antimicrobial spectrum and potency of these compounds. Based on the established principles of antimicrobial action for nitroaromatics and structure-activity relationships of benzoic acid derivatives, it is evident that a systematic, head-to-head comparison of the ortho-, meta-, and para-nitrobenzoic acid isomers is warranted.
The provided experimental protocols offer a robust framework for researchers to generate the necessary quantitative data to elucidate these differences. Such studies will be invaluable for the rational design of more effective and selective nitroaromatic-based antimicrobial agents. Future research should focus on expanding the panel of tested microorganisms, including multidrug-resistant strains, and exploring the potential for synergistic effects with existing antimicrobial drugs.
References
- Synowiec, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. [Link]
- Yilmaz, S. S., et al. (2007). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid. ARCHIVOC. [Link]
- Borawska, M. H., et al. (2009). ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES. Polish Journal of Food and Nutrition Sciences. [Link]
- Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. International Journal of Plant-Based Pharmaceuticals. [Link]
- da Silva, A. C. S., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI. [Link]
- Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar. [Link]
- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids.
- Anuse, A. S., et al. (2015). In-vitro antibacterial, antifungal, antioxidant and functional properties of Bacillus amyloliquefaciens. PMC. [Link]
- Lopez, A., et al. (2017). Microbial competition between Escherichia coli and Candida albicans reveals a soluble fungicidal factor. bioRxiv. [Link]
- Crisan, M., et al. (2024).
- Crisan, M., et al. (2024).
- Brainly. (2023). Which is more acidic: 4-nitrobenzoic acid or 3-nitrobenzoic acid?. brainly.com. [Link]
- Reller, L. B., et al. (1981). Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum. PubMed. [Link]
- da Silva, A. C. S., et al. (2023). Minimum inhibitory concentration (MIC) and minimum...
- Al-Amiery, A. A., et al. (2024). Biological Evaluation of (2-(2-(2-Nitrophenyl) Diazinyl) Malononitrile): Focus on Antibacterial Activity. African Journal of Advanced Pure and Applied Sciences (AJAPAS). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dimethyl-5-nitrobenzoic Acid
Introduction
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these is 2,4-Dimethyl-5-nitrobenzoic acid, an aromatic carboxylic acid whose nitro group and substituted benzene ring demand rigorous safety and disposal protocols. Improper disposal of this compound and its related isomers can lead to regulatory non-compliance, environmental contamination, and significant safety hazards within the laboratory.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. As your partner in laboratory safety, we move beyond mere instruction to explain the chemical principles and regulatory reasoning that underpin these essential procedures. This ensures that your team not only complies with best practices but also understands the critical importance of each step, fostering a deeply ingrained culture of safety and environmental stewardship.
Hazard Assessment: Understanding the "Why"
The primary hazards associated with this class of compounds include:
-
Irritation: Causes skin and serious eye irritation.[1][2] Fine dusts or solutions can cause significant discomfort and potential damage upon contact.
-
Respiratory Tract Irritation: Inhalation of dust can lead to irritation of the respiratory system.[1][2]
-
Reactivity: These compounds are often incompatible with strong bases and strong oxidizing agents.[3][4] Such interactions can lead to vigorous, exothermic reactions, creating a significant safety risk.
Due to these inherent hazards, drain disposal is strictly prohibited.[1][5] The compound must be managed as a regulated hazardous waste stream, ensuring it is handled by licensed and approved disposal channels.[4][5][6]
Quantitative Hazard Summary
To provide a clear, at-a-glance reference, the following table summarizes the key hazard classifications based on data from structurally similar nitrobenzoic acid compounds. These classifications from the Globally Harmonized System (GHS) are the basis for the stringent handling and disposal protocols outlined below.
| Hazard Classification | Category | Description | Source(s) |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Category 2A / 2 | Causes serious eye irritation. | [1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1][2] |
Immediate Safety & Handling Precautions
Before beginning any work that will generate this compound waste, it is imperative to establish a safe handling environment. The causality is clear: preventing exposure is the most effective safety measure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[3] If there is a risk of generating dust, respiratory protection may also be necessary.
-
Ventilation: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
-
Avoid Incompatibilities: Ensure that waste streams containing this compound are kept separate from incompatible materials such as strong oxidizing agents and strong bases to prevent hazardous reactions.[3][4]
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[5] This protocol ensures segregation, safe containment, and compliant transfer to a licensed waste management facility.
Step 1: Waste Identification and Segregation
-
Rationale: Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.
-
Procedure:
-
Clearly identify the waste stream as "Hazardous Waste: this compound."
-
Segregate solid waste from liquid waste.
-
Do not mix this waste with other chemical streams, particularly those containing bases or strong oxidizers.[3]
-
Step 2: Containerization
-
Rationale: Secure and compatible containers prevent leaks and environmental contamination.
-
Procedure:
-
Solid Waste: Collect dry powder, residues, and contaminated items (e.g., weigh boats, contaminated gloves) in a dedicated, sealable, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: If the compound is in a solvent, collect the solution in a designated container for hazardous liquid waste.[5] Ensure the container material is compatible with the solvent used.
-
Use the original container if it is in good condition and can be safely sealed.[3]
-
Never overfill containers; leave at least 10% headspace for expansion.
-
Step 3: Labeling
-
Rationale: Accurate labeling is a regulatory requirement and is critical for the safety of all personnel handling the waste.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound."
-
List all constituents, including solvents, and their approximate concentrations.
-
Indicate the relevant hazards (e.g., Irritant).
-
Step 4: Temporary Storage
-
Rationale: Safe temporary storage minimizes the risk of spills, exposure, and unauthorized access.
-
Procedure:
Step 5: Arrange for Disposal
-
Rationale: Final disposal must be handled by professionals trained and licensed to manage hazardous materials, often via high-temperature incineration.[8]
-
Procedure:
-
Contact your institution’s Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[3]
-
Provide the EHS office with a full description of the waste and a copy of the relevant safety data.
-
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal Workflow for this compound
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. Ensure adequate ventilation and eliminate any ignition sources.[9]
-
Use Spill Kit: For small spills, use a chemical spill kit to contain and absorb the material.[9] Do not use combustible materials like paper towels to clean up oxidizing materials.
-
Collect Waste: Carefully sweep up the absorbed solid material and place it in a labeled hazardous waste container for disposal.[2][7]
-
Report: Report the incident to your supervisor and your institution's EHS office.[9]
Regulatory Context
In the United States, the disposal of chemical waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[10][11] Under RCRA, chemical waste generators are responsible for correctly identifying, managing, and disposing of hazardous waste.[10] This guide is aligned with RCRA principles, but you must always consult your local and institutional regulations, as they may have more stringent requirements.
References
- Proper Disposal of 3-Amino-4-nitrobenzoic Acid: A Guide for Labor
- Proper Disposal of 2-Amino-5-nitrobenzoic Acid: A Step-by-Step Guide for Labor
- SAFETY DATA SHEET - 2-Nitrobenzoic acid. Sigma-Aldrich.
- SAFETY DATA SHEET - 2,4-Dimethylbenzoic acid. Fisher Scientific.
- This compound | C9H9NO4. PubChem - NIH.
- 4-Nitrobenzoic acid - SAFETY D
- SAFETY DATA SHEET - 2-Methyl-5-nitrobenzoic acid. Fisher Scientific.
- SAFETY DATA SHEET - 3-Nitrobenzoic acid. Fisher Scientific.
- Toxicological Profile for Nitrophenols.
- Hazardous Materials Disposal Guide. Nipissing University.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Requirements for Pesticide Disposal. U.S. Environmental Protection Agency (EPA).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. nipissingu.ca [nipissingu.ca]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Navigating the Synthesis Frontier: A Guide to Personal Protective Equipment for 2,4-Dimethyl-5-nitrobenzoic Acid
For the dedicated researchers, scientists, and drug development professionals pioneering new molecular entities, a deep and practical understanding of chemical safety is not merely a procedural formality—it is the bedrock of innovation. This guide provides an in-depth, experience-driven protocol for the safe handling of 2,4-Dimethyl-5-nitrobenzoic acid, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only meet but exceed safety standards, ensuring that your focus remains on groundbreaking research.
Understanding the Hazard Profile of this compound
Before any container is opened, a thorough understanding of the specific risks associated with this compound is paramount. This compound, a substituted nitroaromatic carboxylic acid, presents a multi-faceted hazard profile that dictates our PPE strategy. Based on available safety data and analysis of structurally similar compounds, the following hazards have been identified[1][2]:
-
Acute Oral Toxicity (H302): Harmful if swallowed.
-
Skin Irritation (H315): Causes skin irritation.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation.
The nitro group and the carboxylic acid moiety are key to its reactivity and potential biological effects. The aromatic nitro group, in particular, is a well-known structural alert for potential toxicity. Therefore, our PPE selection is designed to create a comprehensive barrier against these identified risks.
The Core Ensemble: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that adapts to the specific experimental context. Below, we detail the essential PPE for handling this compound, explaining the rationale behind each choice.
Foundational Protection: Attire for the Laboratory
The first layer of defense is your personal clothing and lab-specific attire.
-
Long-sleeved Laboratory Coat: A properly fitting, flame-resistant lab coat is non-negotiable. It provides a removable barrier against splashes and dust contamination of your personal clothing.
-
Full-length Pants and Closed-toe Shoes: This is a fundamental laboratory requirement to protect your legs and feet from spills and falling objects.
Hand Protection: The Critical Barrier
Given the skin irritation potential of this compound, robust hand protection is critical.
-
Nitrile Gloves: Nitrile gloves offer excellent resistance to a wide range of chemicals, including many organic acids and solvents. They are a suitable primary choice for handling this compound in solid form or in solution.
-
Double Gloving: For procedures involving larger quantities or prolonged handling, double gloving provides an additional layer of protection against tears and permeation.
Table 1: Glove Selection Rationale
| Glove Type | Rationale | Best Practices |
| Nitrile | Good chemical resistance to acids and organic compounds. Provides a reliable barrier against dust and splashes. | Inspect for tears or pinholes before each use. Change gloves immediately if contaminated. Remove gloves using the proper technique to avoid skin contact. |
| Double Gloving | Increased protection against mechanical failure (tears) and chemical permeation during high-risk procedures. | Wear two pairs of nitrile gloves. After handling the compound, remove the outer pair and dispose of it as contaminated waste. |
Eye and Face Protection: Shielding Against the Unseen
The serious eye irritation hazard necessitates stringent eye and face protection.
-
Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory. They provide a seal around the eyes, protecting against dust particles and liquid splashes from all angles.
-
Face Shield: When handling larger quantities of the solid that could generate dust, or when working with solutions that pose a significant splash risk, a face shield should be worn in addition to safety goggles. This provides a secondary layer of protection for the entire face.
Respiratory Protection: Guarding the Airways
As this compound can cause respiratory irritation, controlling inhalation exposure is crucial.
-
Chemical Fume Hood: All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to minimize the inhalation of dust or vapors.
-
N95 Respirator: If weighing or transferring the solid compound outside of a fume hood is unavoidable, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates. For situations with a higher potential for aerosolization, a higher level of respiratory protection, such as a half-mask respirator with P100 cartridges, should be considered.
Operational Plan: From Receipt to Disposal
A comprehensive safety strategy extends beyond PPE selection to encompass the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Segregate: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Label: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Handling and Experimental Procedures
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow for handling this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent the spread of the spill.
-
Protect: Don the appropriate PPE, including respiratory protection if the spill generates dust.
-
Contain and Clean: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated waste container. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan: Responsible Stewardship
The responsible disposal of this compound and its associated waste is a critical component of laboratory safety and environmental protection.
-
Waste Segregation: All solid waste, contaminated PPE, and solutions containing this compound must be collected in a clearly labeled, sealed container for hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: The hazardous waste container must be labeled with the full chemical name and the words "Hazardous Waste."
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research with this compound, secure in the knowledge that you have taken the necessary steps to protect yourself, your colleagues, and the environment.
References
- U.S. Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]
- National Institute for Occupational Safety and Health (NIOSH). Chemical Safety. [Link]
- U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


